Product packaging for 5-(Bromomethyl)undecane(Cat. No.:CAS No. 85531-02-8)

5-(Bromomethyl)undecane

Cat. No.: B151729
CAS No.: 85531-02-8
M. Wt: 249.23 g/mol
InChI Key: PQAMWMMOUKNGEL-UHFFFAOYSA-N
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Description

5-(Bromomethyl)undecane, also known as this compound, is a useful research compound. Its molecular formula is C12H25Br and its molecular weight is 249.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25Br B151729 5-(Bromomethyl)undecane CAS No. 85531-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)undecane
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InChI

InChI=1S/C12H25Br/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAMWMMOUKNGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607290
Record name 5-(Bromomethyl)undecane
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Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85531-02-8
Record name 5-(Bromomethyl)undecane
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Record name 5-(Bromomethyl)undecane
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Foundational & Exploratory

5-(Bromomethyl)undecane synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Bromomethyl)undecane

Foreword: The Utility of a Branched Alkyl Bromide

In the landscape of chemical synthesis, intermediates are the unsung heroes, providing the foundational scaffolds upon which complex molecules are built. This compound (CAS No. 85531-02-8) is one such critical building block.[1][2][3] Its structure, a C12 aliphatic chain with a primary bromide at a branched position, imparts unique solubility and reactivity characteristics. This guide provides a comprehensive overview of a field-proven method for its synthesis and a detailed protocol for its structural and purity verification. This molecule is particularly valuable as a reagent in the synthesis of novel bio-related surfactants, such as alkyl triazole glycosides (ATGs), and as an acceptor material in the development of organic electronic materials for applications like solar cells.[1][2][4][5]

Synthetic Strategy: From Alcohol to Alkyl Bromide

The most direct and reliable route to this compound involves the nucleophilic substitution of a primary alcohol. The precursor of choice is 2-butyl-1-octanol, a commercially available branched alcohol that directly corresponds to the desired carbon skeleton. The conversion of the hydroxyl group to a bromide is efficiently achieved using a combination of triphenylphosphine (PPh₃) and bromine (Br₂), a variation of the Appel reaction.

This method is favored for its mild conditions and high yields. The reaction proceeds through the formation of a phosphonium bromide intermediate, which activates the hydroxyl group, making it an excellent leaving group for subsequent displacement by the bromide ion. This avoids the harsh acidic conditions of other bromination methods that could lead to skeletal rearrangements or other side reactions.

Caption: Synthetic route from 2-butyl-1-octanol to this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution and adherence to stoichiometry are paramount for achieving high purity and yield.

Materials & Equipment:

  • 2-Butyl-1-octanol (100 mmol, 18.64 g)

  • Triphenylphosphine (100 mmol, 26.23 g)

  • Bromine (100 mmol, 5.11 mL, 15.98 g)

  • Dichloromethane (DCM), anhydrous (250 mL)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Petroleum Ether (PE) and Hexane for chromatography and washing

  • 500 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Inert gas line (Argon or Nitrogen)

  • Rotary evaporator and column chromatography setup

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction flask and flush the entire system with dry Argon for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent hydrolysis of intermediates.

  • Reagent Preparation: In the reaction flask, dissolve triphenylphosphine (26.23 g) in anhydrous dichloromethane (250 mL). Bubble Argon through the solution for an additional 10 minutes to ensure it is deoxygenated.[2][4]

  • Formation of Brominating Agent: Cool the flask to 0 °C using an ice bath. Slowly add bromine (5.11 mL) to the stirred solution. The addition should be dropwise to control the exothermic reaction and prevent the formation of byproducts. The solution will turn into a distinct orange/yellow slurry.

  • Addition of Alcohol: While maintaining the temperature at 0 °C, add 2-butyl-1-octanol (18.64 g) to the reaction mixture.[6]

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, after which the ice bath is removed, and the reaction is allowed to stir at room temperature overnight.[4][6] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add a small amount of solid sodium carbonate to the mixture to neutralize any residual hydrobromic acid.[2][4]

  • Solvent Removal & Initial Purification: Remove the dichloromethane by distillation under reduced pressure using a rotary evaporator.[2][4] The resulting residue will contain the crude product and triphenylphosphine oxide. Add hexane to the residue, which will precipitate the triphenylphosphine oxide while keeping the desired product in solution. Filter the mixture and wash the solid precipitate with additional hexane.[2][4]

  • Final Purification: Combine the hexane filtrates and concentrate them. Purify the resulting crude oil by silica gel column chromatography, using petroleum ether as the eluent.[2][4] This step is critical for removing any remaining impurities.

  • Product Isolation: Collect the fractions containing the pure product (monitored by TLC). Evaporate the solvent to yield this compound as a colorless to light yellow oily liquid. A typical yield is around 88%.[2][4]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow outlines the standard analytical procedures.

Characterization_Workflow Product Purified Product (Colorless Oil) PhysChem Physicochemical Properties Product->PhysChem NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Standard workflow for the characterization of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₅Br[1][2][3]
Molecular Weight 249.23 g/mol [2][3][6]
Appearance Colorless to light yellow clear/cloudy liquid[2][4]
CAS Number 85531-02-8[1][2][3]
Predicted Boiling Point 271.6 ± 8.0 °C[1][4]
Predicted Density 1.037 ± 0.06 g/cm³[1][2][4]
Purity (Typical) >97.0% (GC)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides definitive evidence for the structure. The key signal is the doublet corresponding to the two protons of the bromomethyl group.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
3.45Doublet (d)4.8 Hz2H-CH ₂Br
1.59Multiplet (m)-1H-CH (CH₂Br)-
1.40 - 1.21Multiplet (m)-16HAlkyl chain -CH ₂-
0.90Multiplet (m)-6H2 x -CH

Source:[2][4][6]

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum confirms the presence of 12 distinct carbon environments, consistent with the proposed structure.

Chemical Shift (δ) ppmAssignment
39.88-C H₂Br
39.62-C H(CH₂Br)-
32.71, 32.40, 31.95Alkyl chain -C H₂-
29.61, 28.92, 26.68Alkyl chain -C H₂-
22.99, 22.80Alkyl chain -C H₂-
14.25, 14.212 x -C H₃

Source:[2][4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum is dominated by absorptions characteristic of an aliphatic hydrocarbon, with a key signal for the carbon-bromine bond.[7][8]

Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2855StrongC-H stretching (sp³ hybridized carbons of the alkyl chain)
1465MediumC-H bending (CH₂ scissoring)
1375MediumC-H bending (CH₃ umbrella mode)
~650 - 550Weak-MediumC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For a compound containing a single bromine atom, the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Exact Mass: 248.1140 Da[6][9]

  • Expected M⁺ / M⁺+2 Pattern: A characteristic 1:1 ratio for peaks at m/z 248 and 250.

  • Major Fragmentation: Loss of Br• (m/z = 169) and subsequent fragmentation of the C₁₂H₂₅⁺ carbocation.

Safety, Handling, and Storage

  • Safety: this compound is classified as causing skin irritation (H315).[6] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid contact with skin and eyes. Keep away from heat and open flames.

  • Storage: Store in a tightly sealed container under an inert atmosphere at room temperature to ensure long-term stability.[2][4]

References

  • The Chemistry Behind this compound: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 85531-02-8. ChemicalBook.
  • This compound CAS#: 85531-02-8. ChemicalBook.
  • 85531-02-8, this compound Formula. ECHEMI.
  • Exploring the Potential of 5-(Bromomethyl)
  • 5-(Bromomethyl)-undecane | CAS 85531-02-8. Santa Cruz Biotechnology.
  • This compound | 85531-02-8. Tokyo Chemical Industry Co., Ltd.
  • This compound | C12H25Br | CID 20447693. PubChem.
  • This compound 85531-02-8. TCI Chemicals.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest.

Sources

5-(Bromomethyl)undecane chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Bromomethyl)undecane: Properties, Synthesis, and Reactivity

Abstract

This compound (CAS No. 85531-02-8) is a branched-chain alkyl bromide that serves as a versatile intermediate in synthetic organic chemistry.[1] Its unique structure, featuring a primary bromide on a chiral center, imparts a reactivity profile that is of significant interest to researchers in materials science and drug development. The long undecane backbone provides considerable lipophilicity, a property frequently modulated in the design of bioactive molecules and specialized surfactants. This guide provides a comprehensive overview of the core chemical properties, established synthetic protocols, characteristic reactivity, and key applications of this compound, with a focus on providing practical insights for laboratory and development professionals.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[2][3] The presence of the long alkyl chain dictates its low polarity, influencing its solubility primarily in non-polar organic solvents.[1] Storage under an inert atmosphere at room temperature is recommended to maintain its integrity.[3][4]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 85531-02-8[1][3][5]
Molecular Formula C₁₂H₂₅Br[1][5][6]
Molecular Weight 249.23 g/mol [2][5][6]
Appearance Colorless to light yellow, clear to cloudy liquid[1][2][3]
Boiling Point 271.6 ± 8.0 °C (Predicted)[3]; 85 °C @ 0.6 mmHg[7]
Density ~1.037 g/cm³ (Predicted)[1][3]
Refractive Index 1.46[3][4]
Purity >97.0% (GC)[2]
Spectroscopic Data

Structural confirmation of this compound is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The following data has been reported for the compound in CDCl₃.[3][6][8]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (d, J = 4.8 Hz, 2H), 1.59 (m, 1H), 1.40-1.21 (m, 16H), 0.90 (q, J = 6.9 Hz, 6H).[3][6][8]

  • ¹³C NMR (125 MHz, CDCl₃): δ 39.88, 39.62, 32.71, 32.40, 31.95, 29.61, 28.92, 26.68, 22.99, 22.80, 14.25, 14.21.[3][6][8]

The doublet at 3.45 ppm in the ¹H NMR spectrum is characteristic of the two protons of the bromomethyl (-CH₂Br) group, coupled to the adjacent methine proton. The complexity of the upfield signals corresponds to the overlapping resonances of the long alkyl chain protons.

Synthesis of this compound

The most direct and commonly cited synthesis of this compound involves the bromination of the corresponding primary alcohol, 2-butyl-1-octanol. This transformation is efficiently achieved using a combination of bromine and triphenylphosphine, which forms the reactive intermediate, triphenylphosphine dibromide, in situ.

Synthetic Workflow

The overall process involves the activation of the primary alcohol followed by displacement with bromide, purification, and characterization.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Reactants 2-Butyl-1-octanol Triphenylphosphine Bromine Mixing Dissolve PPh₃ & Br₂ in DCM Cool to 0 °C Reactants->Mixing Solvent Dichloromethane (DCM) Solvent->Mixing Addition Add 2-Butyl-1-octanol Stir at 0 °C, then RT overnight Mixing->Addition Quench Add Na₂CO₃ (or Na₂SO₃) Addition->Quench Evaporation Remove solvent under reduced pressure Quench->Evaporation Purify Filter & wash with hexane Silica gel chromatography (Petroleum Ether) Evaporation->Purify Product This compound (Colorless Oil) Purify->Product Analysis Characterize by ¹H & ¹³C NMR Product->Analysis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[3][6][8]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (26.18 g, 100 mmol) in 250 mL of anhydrous dichloromethane (DCM).

  • Bromine Addition: Cool the solution to 0 °C using an ice bath. Slowly add bromine (5.11 mL, 100 mmol) to the stirred solution. The reaction is exothermic and should be controlled.

  • Alcohol Addition: Once the addition of bromine is complete, add 2-butyl-1-octanol (18.635 g, 100 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding a small amount of sodium carbonate (Na₂CO₃) or sodium sulfite (Na₂SO₃) to neutralize any remaining acid and bromine.

  • Solvent Removal: Remove the DCM by distillation under reduced pressure.

  • Purification: Filter the resulting residue and wash it with hexane to remove triphenylphosphine oxide. The crude product can be further purified by silica gel column chromatography, eluting with petroleum ether, to yield the final product as a colorless oil (typical yield: 88%).[3][6]

Core Reactivity: The Role of the Bromomethyl Group

The reactivity of this compound is dominated by the C-Br bond. As a primary alkyl halide, it is an excellent substrate for nucleophilic substitution reactions , particularly via an Sₙ2 mechanism.[1] The steric hindrance around the electrophilic carbon is minimal, allowing for effective backside attack by a wide range of nucleophiles.

Nucleophilic Substitution (Sₙ2) Reactions

The general Sₙ2 reaction involves a nucleophile (Nu⁻) attacking the carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step. This process results in an inversion of configuration at the chiral center.[9]

Caption: Generalized Sₙ2 mechanism for this compound.

This reactivity makes this compound a valuable building block for introducing the 2-butyloctyl group into various molecular scaffolds. Common nucleophiles that can be employed include:

  • Azides (e.g., NaN₃): For the synthesis of alkyl azides, which are precursors to amines.

  • Cyanides (e.g., NaCN): For chain extension and subsequent conversion into carboxylic acids or amines.

  • Alkoxides (e.g., NaOR'): For the preparation of ethers (Williamson ether synthesis).

  • Carboxylates (e.g., R'COONa): For the formation of esters.

Applications in Research and Development

The bifunctional nature of this compound—a reactive electrophilic site combined with a bulky, lipophilic tail—underpins its utility in several fields.

  • Surfactant Synthesis: It is explicitly used as a key reagent in the synthesis of alkyl triazole glycosides (ATGs), which represent a novel class of bio-related surfactants.[3][4][6] The 2-butyloctyl group forms the hydrophobic tail of the surfactant molecule.

  • Organic Electronics: The compound serves as an intermediate in the development of organic electronic materials, such as those used in solar cells where it can function as an acceptor component.[1]

  • Pharmaceutical Intermediate: Its role as a pharmaceutical intermediate stems from its ability to be readily transformed or coupled with other molecular fragments, allowing for the systematic modification of a lead compound's lipophilicity and steric profile.[1]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.[5][8]

  • GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[5][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[10][11]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[10] Keep away from heat, sparks, and open flames.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3][7]

  • Incompatible Materials: Strong oxidizing agents.[10]

References

  • The Chemistry Behind this compound: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C12H25Br | CID 20447693. (n.d.). PubChem.
  • This compound|85531-02-8. (n.d.). LookChem.
  • Common nucleophilic substitution reactions. (2020). Chemistry LibreTexts.
  • The Discovery of Nucleophilic Substitution Reactions. (n.d.). NC State University Libraries.
  • The Discovery of Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry Class Notes.

Sources

5-(Bromomethyl)undecane CAS number 85531-02-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Bromomethyl)undecane (CAS: 85531-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a branched-chain alkyl bromide that serves as a versatile chemical intermediate. Its unique structure, featuring a C12 lipophilic backbone, makes it a valuable building block in the synthesis of specialized molecules across various scientific disciplines. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, an analysis of its reactivity, and a survey of its key applications in materials science and surfactant chemistry. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Physicochemical and Spectroscopic Characterization

This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its branched structure significantly influences its physical properties, such as its boiling point and solubility, when compared to its linear isomers. The long alkyl chains contribute to its non-polar character, rendering it soluble in a wide range of organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 85531-02-8[3]
Molecular Formula C₁₂H₂₅Br[1][3]
Molecular Weight 249.23 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[1][2]
Purity >97.0% (by GC)[2]
Predicted Boiling Point ~271.6°C[4]
Predicted Density ~1.037 g/cm³[4][5]
Spectroscopic Data

Structural confirmation of this compound is unequivocally achieved through nuclear magnetic resonance (NMR) spectroscopy. The provided data corresponds to spectra taken in deuterated chloroform (CDCl₃).

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicity & Coupling Constant (J)AssignmentSource(s)
¹H NMR 3.45d, J = 4.8 Hz2H, -CH ₂Br[1][5]
1.59dd, J = 11.1, 5.3 Hz1H, -CH (CH₂Br)-[1][5]
1.40 - 1.21m16H, Alkyl chain -CH ₂-[1][5]
0.90q, J = 6.9 Hz6H, Terminal -CH[1][5]
¹³C NMR 39.88, 39.62-C H(CH₂Br)-, -C H₂Br[1][5]
32.71, 32.40, 31.95Alkyl chain carbons[1][5]
29.61, 28.92, 26.68Alkyl chain carbons[1][5]
22.99, 22.80Alkyl chain carbons[1][5]
14.25, 14.21Terminal -C H₃[1][5]

Synthesis and Purification

The most reliable and commonly cited method for preparing this compound is via the bromination of the corresponding primary alcohol, 2-butyl-1-octanol. This transformation is efficiently carried out using a combination of triphenylphosphine (PPh₃) and bromine (Br₂), a variant of the Appel reaction.[1][5]

Synthesis Mechanism: The Appel Reaction

The conversion of an alcohol to an alkyl bromide using triphenylphosphine and a halogen source is known as the Appel reaction.[6] The choice of this methodology is strategic; it proceeds under mild, nearly neutral conditions, making it suitable for substrates that may be sensitive to more acidic reagents like HBr or SOBr₂.[7][8] The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6]

The reaction initiates with the formation of a phosphonium salt from triphenylphosphine and bromine. The alcohol then acts as a nucleophile, attacking the phosphorus center. A subsequent intramolecular rearrangement, followed by a backside attack by the bromide ion on the carbon atom, proceeds via an Sₙ2 mechanism.[9] This results in the formation of the desired alkyl bromide, this compound, and triphenylphosphine oxide.

G cluster_reagents Initial Reagents cluster_process Reaction Process cluster_products Final Products PPh3 Triphenylphosphine (PPh₃) Activation Activation Step: PPh₃ + Br₂ → [Ph₃P-Br]⁺Br⁻ Br2 Bromine (Br₂) Alcohol 2-Butyl-1-octanol Oxaphosphonium Oxaphosphonium Formation: Alcohol attacks [Ph₃P-Br]⁺ Alcohol->Oxaphosphonium Nucleophilic attack Activation->Oxaphosphonium Forms reactive intermediate SN2 Sₙ2 Displacement: Br⁻ attacks activated carbon Oxaphosphonium->SN2 Creates good leaving group Product This compound SN2->Product Byproduct Triphenylphosphine Oxide (Ph₃PO) SN2->Byproduct HBr Hydrogen Bromide (HBr) SN2->HBr

Caption: Synthesis workflow for this compound via an Appel-type reaction.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reagent Preparation: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, dissolve triphenylphosphine (26.18 g, 100 mmol) in 250 mL of anhydrous dichloromethane (DCM).[1]

    • Scientist's Insight: The use of anhydrous DCM is critical to prevent the hydrolysis of the phosphonium bromide intermediate, which would reduce the yield.

  • Bromine Addition: Bubble argon through the solution for 10 minutes to ensure an inert atmosphere. Cool the flask to 0°C using an ice bath. Slowly add bromine (5.11 mL, 100 mmol) dropwise to the stirred solution.[1][5]

    • Trustworthiness Check: A persistent orange-brown color indicates the formation of the dibromotriphenylphosphorane intermediate. The slow, cooled addition controls the exothermic reaction.

  • Alcohol Addition: Once the bromine addition is complete, add 2-butyl-1-octanol (18.635 g, 100 mmol) dropwise to the reaction mixture, maintaining the temperature at 0°C.[1]

  • Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.[1][5]

    • Expertise Note: The initial low-temperature stirring allows for controlled formation of the alkoxyphosphonium salt, while the overnight reaction at room temperature ensures the Sₙ2 displacement goes to completion.

  • Work-up: Quench the reaction by carefully adding a small amount of aqueous sodium carbonate (Na₂CO₃) solution to neutralize the HBr byproduct.[1] Remove the DCM solvent by distillation under reduced pressure.[1]

  • Purification: The resulting residue contains the product and triphenylphosphine oxide. Add hexane to the residue, which will precipitate the triphenylphosphine oxide while keeping the non-polar product in solution. Filter the mixture and wash the solid with additional hexane.[1][5]

  • Final Purification: Combine the hexane filtrates. For high purity, the crude product should be purified by silica gel column chromatography using petroleum ether as the eluent.[1] This yields the final product as a colorless oily liquid (typical yield: 88.1%).[1][5]

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, and the primary carbon to which it is attached is susceptible to nucleophilic attack.

Nucleophilic Substitution (Sₙ2) Reactions

The compound is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[4] The primary nature of the alkyl halide means there is minimal steric hindrance at the electrophilic carbon, allowing for efficient backside attack by a wide range of nucleophiles.[10] This reactivity makes it a versatile building block for introducing the branched 2-butyloctyl moiety into larger molecules.

Caption: General Sₙ2 reactivity of this compound.

The branched nature of the alkyl chain, while not directly impeding the reaction at the -CH₂Br center, imparts important physical properties, such as increased solubility and disruption of crystalline packing in the final products.[11] This is a key consideration in materials science applications.

Key Applications

The unique combination of a reactive primary bromide and a bulky, solubilizing branched alkyl chain makes this compound a valuable intermediate in several advanced applications.

Organic Electronics and Photovoltaics

In the field of organic electronics, long, branched alkyl chains are crucial for enhancing the solubility and processability of conjugated polymers used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[11] this compound serves as a key reagent for alkylating polymer backbones.[4][12]

  • Functionality: The introduction of the 2-butyloctyl group via reaction with this compound achieves two primary goals:

    • Solubility: It renders rigid, conjugated polymers soluble in common organic solvents, enabling cost-effective fabrication techniques like spin-coating and inkjet printing.[11]

    • Morphology Control: The bulky side chains influence the solid-state packing of the polymer films, often facilitating favorable π-π stacking that creates efficient pathways for charge transport, leading to higher charge carrier mobility.[11] It is described as an effective acceptor material in organic photovoltaic cells, where its properties can facilitate efficient electron transfer.[12]

Synthesis of Bio-Related Surfactants

This compound is explicitly cited as a reagent in the synthesis of alkyl triazole glycosides (ATGs).[1][13] These molecules represent a new class of surfactants with potential applications in biotechnology and pharmaceuticals due to their biocompatibility. In this synthesis, the 2-butyloctyl group from this compound typically forms the hydrophobic tail of the surfactant. The synthesis often involves a "click" reaction, where an azide-functionalized sugar is coupled with an alkyne, and the branched alkyl group is attached to the resulting triazole ring or the sugar moiety.

Pharmaceutical Intermediate

While specific examples in late-stage drug synthesis are not widely documented, its role as a versatile pharmaceutical intermediate is noted.[4] Its ability to be readily transformed allows for its use as a branched alkylating agent to introduce lipophilicity into drug candidates, potentially improving their pharmacokinetic profiles (e.g., membrane permeability, solubility in lipid bilayers).

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols are paramount when working with this compound.

Table 3: GHS Hazard and Precautionary Information

CategoryCodesDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H315Causes skin irritation.[5]
H319Causes serious eye irritation.
Precautionary Statements P264Wash skin thoroughly after handling.[5]
P280Wear protective gloves/eye protection/face protection.[5]
P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313If skin irritation occurs: Get medical advice/attention.
Handling and Personal Protective Equipment (PPE)

Work should be conducted in a well-ventilated laboratory fume hood. Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is required. Avoid inhalation of vapors and direct contact with skin and eyes.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store in a cool and dark place, at temperatures below 15°C. Keep away from heat, sparks, and open flames.

Conclusion

This compound is more than a simple alkyl halide; it is a precisely designed building block that offers a combination of reactivity and tailored physical properties. Its synthesis via the Appel reaction is efficient and reliable, providing a high-purity intermediate. The primary bromide functionality ensures predictable Sₙ2 reactivity, while the branched C12 chain is instrumental in modulating the solubility and morphology of target molecules. These attributes have established its importance in the development of advanced materials for organic electronics and in the synthesis of novel surfactant architectures. For researchers and developers, this compound represents a key tool for introducing sophisticated, branched lipophilic character into a diverse range of molecular frameworks.

References

[4] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

[7] Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal. Retrieved from [Link]

[6] Wikipedia. (2023). Appel reaction. Wikipedia. Retrieved from [Link]

[8] Grokipedia. (n.d.). Appel reaction. Grokipedia. Retrieved from [Link]

[9] Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

[14] Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Retrieved from [Link]

NCERT. (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training. Retrieved from [Link]

[15] Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. Retrieved from [Link]

[12] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of this compound in New Energy Materials. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

[10] Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

[16] Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

[17] PubMed. (2015). Synthesis and Anticancer Activity of 4β-Triazole-podophyllotoxin Glycosides. National Center for Biotechnology Information. Retrieved from [Link]

[18] PubMed. (2023). Stereoselective protecting-group-free synthesis of alkyl glycosides using dibenzyloxy triazine type glycosyl donors. National Center for Biotechnology Information. Retrieved from [Link]

[19] National Institutes of Health. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. National Center for Biotechnology Information. Retrieved from [Link]

[13] AXEL. (n.d.). 85-5313-10 5-(Bromomethyl)-undecane 1g 434575. AXEL. Retrieved from [Link]

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An In-depth Technical Guide to 5-(Bromomethyl)undecane: Structure, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(Bromomethyl)undecane, a versatile haloalkane intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, reactivity, and its burgeoning applications, particularly in medicinal chemistry and materials science.

Introduction: The Chemical Identity of this compound

This compound is a branched-chain alkyl halide with the chemical formula C₁₂H₂₅Br. Its strategic importance stems from its bifunctional nature: a long, lipophilic undecane backbone and a reactive primary bromomethyl group. This combination makes it a valuable building block for introducing long alkyl chains into various molecular scaffolds.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . Let's dissect this name to understand the molecule's structure:

  • Undecane : This is the parent alkane, indicating a continuous chain of eleven carbon atoms.

  • 5- : This locant specifies that a substituent is attached to the fifth carbon atom of the undecane chain.

  • (Bromomethyl) : This denotes a complex substituent attached to the parent chain. The substituent itself is a methyl group (-CH₃) where one hydrogen atom has been replaced by a bromine atom (-CH₂Br). The parentheses are used to avoid ambiguity in naming complex substituents.

The numbering of the undecane chain starts from the end that gives the substituent the lowest possible locant.

A visual representation of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₁₂H₂₅Br[1]
Molecular Weight 249.23 g/mol [1]
CAS Number 85531-02-8[1]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point (Predicted) ~271.6°C[3]
Density (Predicted) ~1.037 g/cm³[3]
Purity >97.0% (GC)[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is from the corresponding alcohol, 2-butyl-1-octanol, via a bromination reaction.[2] This transformation is typically achieved using a combination of bromine and triphenylphosphine.

Experimental Protocol: Bromination of 2-Butyl-1-octanol

This protocol outlines the general procedure for the synthesis of this compound.

Materials:

  • 2-Butyl-1-octanol

  • Bromine

  • Triphenylphosphine

  • Dichloromethane (DCM)

  • Argon (Ar) gas

  • Sodium carbonate (Na₂CO₃)

  • Hexane

  • Petroleum ether (PE)

  • Silica gel

Procedure:

  • Dissolve bromine (1.0 equivalent) and triphenylphosphine (1.0 equivalent) in dichloromethane (DCM).

  • Bubble argon (Ar) gas through the solution for 10 minutes to create an inert atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add 2-butyl-1-octanol (1.0 equivalent) to the cooled solution while stirring.

  • Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Upon completion of the reaction (monitored by TLC), add a small amount of sodium carbonate (Na₂CO₃) to neutralize any acidic byproducts.

  • Remove the solvent (DCM) by distillation under reduced pressure.

  • Filter the residue and wash with hexane.

  • Purify the crude product by silica gel column chromatography using petroleum ether (PE) as the eluent to yield this compound as a colorless oily product.[2]

G cluster_0 Synthesis Workflow start Start: 2-Butyl-1-octanol step1 Dissolve Br₂ and PPh₃ in DCM start->step1 step2 Inert atmosphere (Ar) step1->step2 step3 Cool to 0°C step2->step3 step4 Add 2-Butyl-1-octanol step3->step4 step5 React at 0°C then RT step4->step5 step6 Neutralize with Na₂CO₃ step5->step6 step7 Solvent removal step6->step7 step8 Purification (Chromatography) step7->step8 end End: this compound step8->end

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the primary bromoalkane functionality. This makes it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.

The Sₙ2 Reaction Pathway

In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to the displacement of the bromide ion in a single, concerted step. The rate of this reaction is dependent on the concentration of both the haloalkane and the nucleophile. The primary nature of the carbon-bromine bond in this compound means there is minimal steric hindrance, which is a key factor for a facile Sₙ2 reaction.

G Nu Nu⁻ Substrate R-CH₂-Br Nu->Substrate Backside attack TS [Nu---CH₂(R)---Br]⁻ Substrate->TS R_group R = C₁₁H₂₃ (branched) Product Nu-CH₂-R TS->Product Leaving_group Br⁻ TS->Leaving_group

Caption: Generalized Sₙ2 mechanism for this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, the lipophilicity of a molecule is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The long, branched undecane chain of this compound can be incorporated into a lead compound to modulate its lipophilicity. This is a common strategy in structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule to optimize its biological activity and pharmacokinetic profile.[4][5]

The reactive bromomethyl group allows for the covalent attachment of this lipophilic tail to a variety of molecular scaffolds containing nucleophilic functional groups such as amines, alcohols, and thiols. This can be particularly useful for targeting proteins in lipid-rich environments like cell membranes.

Materials Science

This compound is also utilized in the synthesis of novel materials. For instance, it has been used as a reagent in the synthesis of alkyl triazole glycosides (ATGs), which are a new class of bio-related surfactants.[2] Its long alkyl chain imparts the necessary hydrophobic character to these amphiphilic molecules. Furthermore, its role as an acceptor material in organic photovoltaic (OPV) cells highlights its potential in the development of new energy materials.[3]

Conclusion

This compound is a chemically significant molecule with a well-defined structure and predictable reactivity. Its synthesis from readily available starting materials and its utility as a lipophilic building block make it a valuable tool for researchers in both medicinal chemistry and materials science. A thorough understanding of its properties and reactivity, particularly its propensity for Sₙ2 reactions, is essential for its effective application in the design and synthesis of new and functional molecules.

References

  • PubChem. This compound. [Link]
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  • Drug Design Org.

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Characterization of 5-(Bromomethyl)undecane: A Guide to its Core Physical Properties for Researchers and Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a detailed examination of the essential physical properties of 5-(Bromomethyl)undecane (CAS No: 85531-02-8), a key intermediate in various synthetic applications, including the development of novel surfactants and advanced materials for the energy sector.[1][2] An accurate understanding of its boiling point and density is paramount for professionals in drug development and material science, as these parameters directly influence reaction kinetics, purification strategies, and safe handling protocols. This document moves beyond a simple recitation of data, offering a synthesized approach that combines theoretical principles with validated experimental methodologies.

Core Physicochemical Data of this compound

This compound is a branched alkyl halide with the molecular formula C₁₂H₂₅Br.[3] Its structure, featuring a long undecane chain, imparts significant non-polar character, while the bromomethyl group serves as a reactive site for nucleophilic substitution.[3] These structural features govern its physical behavior, particularly the intermolecular forces that dictate its boiling point and density. The primary intermolecular attractions are van der Waals dispersion forces, which are significant due to the large surface area of the C12 alkyl chain.[4][5] The polar C-Br bond also introduces a dipole-dipole interaction component, contributing to a higher boiling point compared to its non-halogenated alkane counterpart.[6]

The physical state of this compound under standard conditions is a colorless to light yellow liquid.[7] A summary of its key physical properties is presented below.

Table 1: Physical Properties of this compound

PropertyValueSourceNotes
Boiling Point 271.6 ± 8.0 °C[1][3]Predicted value at standard pressure.
85 °C / 0.6 mmHg[8]Experimental value under vacuum.
Density 1.037 ± 0.06 g/cm³[1][7]Predicted value.
Specific Gravity 1.05 (20/20)Experimental value, ratio of the density of the substance to the density of water at 20°C.
Molecular Weight 249.23 g/mol [1][9]
Refractive Index 1.46[10]

Note: Predicted values are computationally derived and provide a useful estimate, whereas experimental values represent empirically determined data and should be prioritized for practical applications.

Experimental Determination of Physical Properties

To ensure scientific integrity and reproducibility, the physical properties of a synthesized or procured batch of this compound should be empirically verified. The following protocols describe robust, self-validating methods suitable for a research laboratory setting.

Protocol for Boiling Point Determination (Micro-Scale)

For research quantities where sample conservation is crucial, the Thiele tube method provides an accurate determination of boiling point using a minimal amount of substance (<0.5 mL).[11] The principle relies on matching the sample's vapor pressure with the ambient atmospheric pressure.[11]

Methodology:

  • Apparatus Assembly:

    • Securely attach a small glass vial (e.g., a Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be level with the thermometer bulb.

    • Fill the vial approximately half-full with this compound.

    • Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[11]

  • Heating:

    • Place the entire assembly into a Thiele tube containing a high-boiling, inert heat-transfer fluid (e.g., mineral oil). The side arm of the Thiele tube is designed to promote uniform heating via convection.

    • Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and exit, creating a slow stream of bubbles.[11]

  • Observation and Measurement:

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature is slightly above the boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[11] This precise moment signifies that the external pressure equals the vapor pressure of the substance.

    • Record the barometric pressure, as the boiling point is pressure-dependent. The experimental value of 85 °C was recorded at a pressure of 0.6 mmHg, significantly lower than standard atmospheric pressure, which is consistent with the high predicted boiling point at 1 atm.[8]

Protocol for Density Determination

Density is a fundamental property defined as mass per unit volume.[12] Its determination requires precise measurement of both mass and volume. A pycnometer or a volumetric flask provides the necessary accuracy for volume measurement.

Methodology:

  • Mass of the Empty Pycnometer:

    • Thoroughly clean and dry a pycnometer (or a small volumetric flask with its stopper).

    • Measure its mass on an analytical balance to at least three decimal places (m₁).

  • Calibration with a Reference Liquid (Deionized Water):

    • Fill the pycnometer to its calibrated volume with deionized water of a known temperature (e.g., 20°C). Ensure no air bubbles are trapped.

    • Measure the mass of the water-filled pycnometer (m₂).

    • The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated by dividing the mass of the water by the known density of water at that temperature (ρ_water).

  • Measurement of Sample:

    • Empty, clean, and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound to the calibration mark, ensuring the temperature is the same as the water temperature used for calibration.

    • Measure the mass of the sample-filled pycnometer (m₃).

  • Calculation:

    • The mass of the sample is (m₃ - m₁).

    • The density of this compound (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V

Visualization of the Characterization Workflow

The logical progression from sample acquisition to data validation is a cornerstone of rigorous scientific practice. The following diagram illustrates the workflow for the physical characterization of this compound.

G cluster_prep Sample Preparation cluster_bp Boiling Point Determination cluster_density Density Determination cluster_validation Data Validation & Reporting Sample Obtain Sample of This compound Check Verify Purity (e.g., GC, NMR) Sample->Check SetupBP Assemble Thiele Tube Apparatus Check->SetupBP SetupDensity Measure Mass of Empty Pycnometer Check->SetupDensity HeatCool Heat Above BP & Observe During Cooling SetupBP->HeatCool RecordBP Record Temperature at Liquid Re-entry HeatCool->RecordBP Compare Compare Experimental Data with Literature Values RecordBP->Compare Calibrate Calibrate Volume with Deionized Water SetupDensity->Calibrate MeasureSample Measure Mass of Sample-Filled Pycnometer Calibrate->MeasureSample CalcDensity Calculate Density (Mass/Volume) MeasureSample->CalcDensity CalcDensity->Compare Report Document Results with Temperature & Pressure Compare->Report

Caption: Workflow for the experimental characterization of this compound.

Conclusion

This guide has detailed the critical physical properties of this compound, providing both predicted and experimentally verified values for its boiling point and density. The provided protocols offer researchers and drug development professionals a robust framework for the empirical validation of these properties, ensuring data integrity and safe laboratory practice. A thorough understanding and verification of these fundamental characteristics are indispensable for the successful application of this versatile chemical intermediate in synthesis and material science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: Synthesis and Properties.
  • Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps.
  • Quora. (2021). What is the decreasing order of boiling points of alkyl halides?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of this compound in New Energy Materials.
  • Organic Chemistry LABORATORY. (n.d.). Experiment No. (6) Determination of the relative density and absolute density of the liquid.
  • Yaws, C. L. (2009). Density of Liquid – Organic Compounds. ResearchGate.
  • Vedantu. (n.d.). Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs.
  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • University Course Notes. (n.d.). Chapter 7 Notes: Alkyl Halides.
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  • LookChem. (n.d.). This compound|85531-02-8.
  • PubChem. (n.d.). This compound.
  • BYJU'S. (n.d.). Physical Properties of Alkanes and their variations.
  • Chemistry LibreTexts. (2020). 4.2: Physical Properties of Alkanes.
  • YouTube. (2020). CHEM 1411: Determining the density of various liquids and solids.
  • Jack Westin. (n.d.). Physical Properties of Alkanes - Organic Chemistry.
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Solubility of 5-(Bromomethyl)undecane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-(Bromomethyl)undecane in Organic Solvents

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical principles governing its solubility, practical guidance on solvent selection, and a detailed protocol for empirical solubility determination. The guide synthesizes theoretical knowledge with practical insights to facilitate the effective use of this versatile reagent in various chemical applications.

Introduction to this compound

This compound (CAS No. 85531-02-8) is a branched alkyl halide with the molecular formula C12H25Br.[1] Its structure, featuring a long, non-polar undecane backbone with a bromomethyl group at the 5-position, is a primary determinant of its physical and chemical properties. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of organic electronic materials and as a reagent for creating bio-related surfactants.[2][3] A thorough understanding of its solubility is paramount for its effective handling, reaction optimization, and purification.

Physicochemical Properties:

  • Molecular Weight: 249.23 g/mol [4]

  • Appearance: Colorless to light yellow clear or cloudy liquid[2][5]

  • Predicted Density: ~1.037 g/cm³[1][2]

  • Predicted Boiling Point: ~271.6 °C[1][2]

  • Structure: A branched structure with a significant non-polar character.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For this compound, its large non-polar alkyl structure and the weakly polar bromomethyl group are the key determinants of its solubility profile.

Intermolecular Forces at Play:

  • London Dispersion Forces: As a molecule with a substantial alkyl chain, London dispersion forces are the predominant intermolecular interactions for this compound. These forces are also the primary interactions in non-polar organic solvents.[7]

  • Dipole-Dipole Interactions: The carbon-bromine bond introduces a dipole moment, allowing for weak dipole-dipole interactions.

The dissolution of this compound in an organic solvent is energetically favorable when the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released upon the formation of new solute-solvent interactions.[6] Consequently, this compound is expected to be readily soluble in solvents that primarily exhibit London dispersion forces and weak dipole-dipole interactions.

Conversely, its solubility in highly polar, protic solvents like water is expected to be very low. The strong hydrogen bonding network in water is energetically more stable than the weaker interactions that would be formed with this compound.[6][8]

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Heptane, TolueneHigh / Miscible"Like dissolves like"; strong London dispersion forces in both solute and solvent lead to favorable interactions.[6][7]
Weakly Polar Diethyl Ether, THFHigh / MiscibleThe dominant non-polar character of this compound allows for favorable interactions with these solvents.
Moderately Polar Dichloromethane (DCM)High / MiscibleDCM is a common solvent in syntheses involving this compound, indicating good solubility.[2][10] It can engage in dipole-dipole interactions.
Polar Aprotic Acetone, AcetonitrileModerate to LowThe polarity of these solvents may be too high for optimal interaction with the largely non-polar solute. Some solubility is expected due to dipole-dipole interactions.
Polar Protic Ethanol, MethanolLowThe energetic cost of disrupting the hydrogen bonding network of the solvent is not sufficiently compensated by the formation of new, weaker solute-solvent interactions.[8]
Aqueous WaterVery Low / ImmiscibleThe significant non-polar character of the molecule and its inability to form hydrogen bonds lead to very poor solubility in water.[8][11]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, an empirical approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent.

Materials:

  • This compound (>97% purity)[5]

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Micropipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid/liquid phase should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for at least 24 hours to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow any undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

    • Dilute the collected sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis (GC-FID Example):

    • Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

    • Analyze the calibration standards and the diluted sample by GC-FID.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Diagram of Experimental Workflow:

G cluster_prep 1. Preparation of Saturated Solutions cluster_sample 2. Sample Collection cluster_analysis 3. Quantitative Analysis (GC-FID) cluster_calc 4. Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24h) prep1->prep2 sample1 Allow undissolved material to settle prep2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 analysis2 Analyze standards and sample sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 calc1 Determine concentration from curve analysis3->calc1 calc2 Calculate solubility (account for dilution) calc1->calc2

Caption: Workflow for the experimental determination of solubility.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models range from parameter-based approaches to more complex machine learning algorithms.

  • Hansen Solubility Parameters (HSP): This method partitions the Hildebrand solubility parameter into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[12] A substance is likely to dissolve in a solvent if their HSP values are similar.

  • Machine Learning Models: Recent advancements have led to the development of machine learning models that can predict solubility with high accuracy.[13][14] These models are trained on large datasets of experimental solubility data and use molecular descriptors to predict the solubility of new compounds in various solvents and at different temperatures.[12][15]

Diagram of Factors Influencing Solubility:

G cluster_interactions Governing Principle: 'Like Dissolves Like' Solute This compound (Large Non-Polar Chain, Weakly Polar Group) Solubility Solubility Solute->Solubility Intermolecular Forces (Dispersion Dominant) Solvent Organic Solvent (Variable Polarity) Solvent->Solubility Intermolecular Forces (Dispersion, Dipole, H-Bonding) Favorable Similar Intermolecular Forces (e.g., in Non-Polar Solvents) => High Solubility Solubility->Favorable Unfavorable Dissimilar Intermolecular Forces (e.g., in Polar, Protic Solvents) => Low Solubility Solubility->Unfavorable

Caption: Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is primarily dictated by its significant non-polar character, stemming from its long, branched alkyl chain. It exhibits high solubility in non-polar and weakly polar organic solvents, where London dispersion forces are the dominant intermolecular interactions. Its solubility decreases with increasing solvent polarity, and it is practically insoluble in water. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust methodology. Furthermore, computational models can serve as a valuable predictive tool in the early stages of solvent screening and process development.

References

  • The Chemistry Behind this compound: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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A Technical Guide to the Potential Applications of 5-(Bromomethyl)undecane in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)undecane is a unique aliphatic compound characterized by a C12 hydrocarbon backbone and a strategically positioned, highly reactive bromomethyl group.[1][2] This structure imparts a combination of hydrophobicity from its long alkyl chain and versatile chemical reactivity via the bromomethyl moiety.[1] While specific applications of this molecule are emerging, its architecture presents significant, largely untapped potential for the synthesis and modification of advanced materials. This guide explores the core chemical principles of this compound and outlines its prospective applications in polymer science, surface engineering, and the development of self-assembling systems, providing detailed theoretical frameworks and actionable experimental protocols.

Introduction to this compound: Structure and Reactivity

This compound (CAS No. 85531-02-8) is a branched-chain alkyl halide.[1][2] Its molecular structure consists of an undecane chain functionalized with a bromomethyl group at the fifth carbon position, creating a chiral center. This bifunctional nature—a non-polar aliphatic body and a reactive electrophilic site—is the foundation of its utility in materials science.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for designing synthetic routes and predicting its behavior in material matrices.

PropertyValueSource
Molecular Formula C12H25Br[1][2]
Molecular Weight 249.23 g/mol [2][3]
Appearance Colorless to light yellow clear or cloudy liquid[2][3][4]
Boiling Point ~271.6°C (Predicted); 85°C at 0.6 mmHg[1][5]
Density ~1.037 g/cm³ (Predicted)[1][2][3]
Purity Typically >97.0%[4]
Storage Inert atmosphere, Room Temperature[2][3]
Core Reactivity: The Bromomethyl Functional Group

The key to this compound's versatility lies in the C-Br bond of the bromomethyl group. Bromine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This allows the molecule to readily participate in nucleophilic substitution reactions (typically SN2), serving as a versatile electrophile for covalently attaching the undecane moiety to a vast array of nucleophiles.[1]

This reactivity is the cornerstone of its application in building more complex molecular architectures, from polymer side-chains to the functional heads of surfactant molecules.

Caption: Generalized SN2 reaction mechanism for this compound.

Potential Application: Functional Polymer Synthesis

The alkyl bromide group in this compound can serve as a powerful tool in polymer chemistry, either as a functional chain-end group or as a macroinitiator for controlled radical polymerization techniques.

Role as a Macroinitiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures.[6] Alkyl halides are commonly used as initiators.[6] By using this compound, a long aliphatic chain can be precisely installed at one end of a polymer chain. This can be used to create amphiphilic block copolymers or to introduce hydrophobicity into a polymer system. The alkyl bromide can be used to initiate the polymerization of various monomers, such as styrenes and methacrylates.[7]

Experimental Workflow: Synthesis of a Polystyrene-b-undecane Block Copolymer

This protocol outlines a hypothetical synthesis where this compound acts as an initiator for the ATRP of styrene, creating a well-defined block copolymer.

Caption: Experimental workflow for ATRP synthesis using this compound.

Step-by-Step Protocol:

  • Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add styrene (5.0 g, 48 mmol), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (100 mg, 0.58 mmol), and this compound (144 mg, 0.58 mmol).

  • Catalyst Addition: Under a positive pressure of argon, add Copper(I) bromide (Cu(I)Br) (83 mg, 0.58 mmol).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 110°C and stir.

  • Monitoring: Periodically take aliquots under inert atmosphere to monitor monomer conversion via gas chromatography (GC) or ¹H NMR.

  • Termination: Once desired conversion is reached (e.g., ~50-70%), remove the flask from heat and expose the reaction to air to quench the polymerization by oxidizing the copper catalyst.

  • Purification: Dilute the viscous solution with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the filtered solution into a large volume of cold methanol. Collect the white polymer by filtration and dry under vacuum at 40°C overnight.

  • Validation (Self-Validation System):

    • Gel Permeation Chromatography (GPC): Analyze the molecular weight and polydispersity index (PDI). A successful controlled polymerization should yield a PDI value between 1.1 and 1.4.

    • ¹H NMR Spectroscopy: Confirm the incorporation of the undecane block by identifying the characteristic alkyl proton signals (~0.9-1.6 ppm) and comparing their integration to the aromatic signals of polystyrene.

Potential Application: Covalent Surface Modification

The covalent attachment of long alkyl chains to surfaces can dramatically alter their properties, such as wettability, lubricity, and compatibility with polymer matrices. This compound is an ideal candidate for such modifications due to its reactive handle and hydrophobic tail.

Grafting onto Hydrophilic Surfaces (e.g., Cellulose, Silica)

Surfaces rich in hydroxyl (-OH) groups, like cellulose nanocrystals or silica nanoparticles, can be functionalized with this compound.[8] This is typically a two-step process: deprotonation of the surface hydroxyls to create nucleophilic alkoxides, followed by an SN2 reaction with the alkyl bromide.[8] This process renders the surface hydrophobic, which can improve the dispersion of these materials in non-polar polymer matrices like polylactide (PLA).[8]

Experimental Protocol: Hydrophobization of Cellulose Nanocrystals (CNCs)

  • Dispersion: Disperse 2.0 g of dry CNC powder in 60 mL of dimethylacetamide (DMAc) via ultrasonication for 1 hour.

  • Activation: Add 6.0 g of sodium hydroxide (NaOH) powder to the suspension and stir for 1 hour at room temperature under a nitrogen atmosphere to deprotonate the surface hydroxyl groups.[8]

  • Grafting Reaction: Slowly add this compound (e.g., a 10-fold molar excess relative to estimated surface hydroxyls) to the mixture. Heat the reaction to 70°C and stir for 24 hours.[8]

  • Purification: Cool the mixture and wash the product repeatedly by centrifuging and resuspending in a methanol/water solution (8:2 v/v) to remove unreacted reagents and byproducts.

  • Drying: Lyophilize the final product to obtain a fine, hydrophobic powder.

  • Validation (Self-Validation System):

    • Contact Angle Measurement: Press the modified CNC powder into a pellet and measure the water contact angle. A significant increase from the highly hydrophilic starting material (<20°) to a value >90° indicates successful hydrophobic modification.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of new C-H stretching peaks (~2850-2960 cm⁻¹) corresponding to the attached alkyl chains.

    • Solid-State ¹³C NMR: Confirm the presence of alkyl carbons with characteristic signals between 14-40 ppm.[8]

Potential Application: Precursor for Self-Assembling Systems

The amphiphilic nature of molecules derived from this compound makes it a valuable precursor for creating surfactants and other self-assembling materials. Quaternary ammonium salts, or "quats," are a major class of cationic surfactants used as biocides, fabric softeners, and phase-transfer catalysts.[9][10][11]

Synthesis of a Quaternary Ammonium Surfactant

By reacting this compound with a tertiary amine, such as trimethylamine or dimethyldodecylamine, a quaternary ammonium bromide salt can be readily synthesized.[9][10] This process, often called quaternization, is a straightforward and efficient SN2 reaction.[9][10] The resulting molecule possesses a hydrophilic cationic head and a bulky, hydrophobic tail, driving it to form micelles in aqueous solutions.

Quaternization_Reaction AlkylBr 5-Undecyl-CH₂-Br Amine N(CH₃)₃ dummy Quat [5-Undecyl-CH₂-N(CH₃)₃]⁺ Br⁻ dummy->Quat Quaternization (e.g., in Ethanol)

Caption: Synthesis of a quaternary ammonium surfactant from this compound.

Experimental Protocol: Synthesis of a Cationic Surfactant

  • Reaction Setup: In a round-bottom flask, dissolve this compound (10.0 g, 40.1 mmol) in 100 mL of ethanol.

  • Amine Addition: Add a solution of trimethylamine (e.g., a 1.1 molar equivalent, in ethanol or as a condensed gas) to the flask.

  • Reaction: Seal the flask and stir the mixture at a moderately elevated temperature (e.g., 60-75°C) for 10-24 hours.[9] The reaction progress can be monitored by the precipitation of the product or by thin-layer chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Wash the crude product with a non-polar solvent like cold hexane or diethyl ether to remove any unreacted this compound. Dry the final product under vacuum.

  • Validation (Self-Validation System):

    • ¹H NMR Spectroscopy: Confirm the formation of the quaternary ammonium salt by observing the shift of the methylene protons adjacent to the nitrogen and the appearance of the methyl protons on the nitrogen headgroup.

    • Critical Micelle Concentration (CMC) Determination: Measure the surface tension of aqueous solutions of the synthesized surfactant at various concentrations. The CMC is identified as the concentration at which the surface tension plateaus.

Summary and Future Outlook

This compound represents a highly versatile yet underutilized building block in materials science. Its distinct combination of a long, non-polar alkyl chain and a reactive bromomethyl group enables its application in three key areas:

  • Polymer Synthesis: As a functional initiator for controlled polymerization, enabling the creation of novel block copolymers with tailored hydrophobic domains.

  • Surface Engineering: As a grafting agent to impart hydrophobicity and improve interfacial compatibility for inorganic and biological materials in composite systems.

  • Self-Assembly: As a key precursor for synthesizing amphiphilic molecules like cationic surfactants for use in formulations, drug delivery, or as phase-transfer catalysts.

Future research should focus on exploring its use in creating more complex polymer topologies, functionalizing advanced materials like 2D nanoparticles and metal-organic frameworks, and synthesizing novel bio-related surfactants for specialized applications in drug development and biotechnology.[2] The straightforward reactivity and unique structure of this compound make it a valuable tool for the next generation of advanced functional materials.

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  • Halide exchange and surface modification of metal halide perovskite nanocrystals with alkyltrichlorosilanes. (2018). PubMed.
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An In-depth Technical Guide to 5-(Bromomethyl)undecane: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-(Bromomethyl)undecane, a branched alkyl halide, has emerged as a significant building block in organic synthesis. Its unique structure, featuring a long undecane chain coupled with a reactive bromomethyl group, offers a versatile platform for the construction of complex organic molecules. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and key applications. We will delve into its reactivity, focusing on nucleophilic substitution and organometallic reactions, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and professionals in drug development and material science who are seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Advantage of this compound

This compound (CAS No: 85531-02-8) is a colorless to light yellow liquid with the molecular formula C12H25Br.[1][2][3] Its structure, characterized by a C12 branched alkyl chain, imparts desirable properties such as enhanced solubility in organic solvents and the ability to introduce steric bulk in a controlled manner.[1][4] The primary reactive center of the molecule is the bromomethyl group, which readily participates in a variety of chemical transformations, most notably nucleophilic substitution reactions.[1] This reactivity makes it a valuable intermediate in the synthesis of a wide range of organic compounds, from pharmaceuticals to materials for organic electronics.[1][5]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C12H25Br[1][2]
Molecular Weight 249.23 g/mol [2][3]
Appearance Colorless to light yellow clear to cloudy liquid[3][4]
Boiling Point (Predicted) 271.6 ± 8.0 °C[1][6]
Density (Predicted) 1.037 ± 0.06 g/cm³[1][3]
Refractive Index 1.46[3][6]
Storage Room temperature, in an inert atmosphere. Recommended to be stored in a cool, dark place (<15°C)[3][4][7]

Safety and Handling: this compound is classified as a hazardous substance, causing skin and serious eye irritation.[2][8] It is also a combustible liquid.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[7] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7]

Synthesis and Purification of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 2-butyl-1-octanol.[3][9] This transformation is typically achieved using a combination of bromine and triphenylphosphine in a suitable solvent like dichloromethane (DCM).[8][9]

Synthetic Workflow

G 2-Butyl-1-octanol 2-Butyl-1-octanol Reaction Bromination (0°C to RT) 2-Butyl-1-octanol->Reaction Reagents Br2, PPh3, DCM Reagents->Reaction Workup Aqueous Workup (Na2CO3) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Butyl-1-octanol (100 mmol, 18.64 g)

  • Triphenylphosphine (100 mmol, 26.23 g)

  • Bromine (100 mmol, 5.11 mL)

  • Dichloromethane (DCM), anhydrous (250 mL)

  • Sodium carbonate (Na2CO3), saturated aqueous solution

  • Petroleum ether (for column chromatography)

  • Hexane (for washing)

  • Silica gel (for column chromatography)

Procedure:

  • Dissolve triphenylphosphine in 250 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

  • Bubble argon through the solution for 10 minutes to ensure an inert atmosphere.[8][9]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add bromine to the stirred solution at 0 °C.

  • After the addition of bromine is complete, add 2-butyl-1-octanol dropwise to the reaction mixture at 0 °C.[8][9]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.[3][9]

  • Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of a small amount of saturated aqueous sodium carbonate solution.[9]

  • Remove the solvent under reduced pressure.[9]

  • Filter the residue and wash it with hexane to remove triphenylphosphine oxide.[8][9]

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to afford this compound as a colorless oil (yields typically around 88%).[3][9]

Characterization: The structure of the product can be confirmed by ¹H and ¹³C NMR spectroscopy.[3][9]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (d, J = 4.8 Hz, 2H), 1.59 (m, 1H), 1.40-1.21 (m, 16H), 0.90 (t, J = 6.9 Hz, 6H).[8][9]

  • ¹³C NMR (125 MHz, CDCl₃): δ 39.88, 39.62, 32.71, 32.40, 31.95, 29.61, 28.92, 26.68, 22.99, 22.80, 14.25, 14.21.[8][9]

Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond. As a primary alkyl halide, it is an excellent substrate for a variety of nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism.[1][10][11]

Nucleophilic Substitution Reactions

A wide array of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.[12]

G Start This compound Ether Ether Start->Ether SN2 Nitrile Nitrile Start->Nitrile SN2 Azide_prod Alkyl Azide Start->Azide_prod SN2 Ester Ester Start->Ester SN2 Alkoxide RO⁻ (Williamson Ether Synthesis) Alkoxide->Ether Cyanide CN⁻ Cyanide->Nitrile Azide N₃⁻ Azide->Azide_prod Carboxylate R'COO⁻ Carboxylate->Ester

Caption: Common nucleophilic substitutions of this compound.

4.1.1. Williamson Ether Synthesis: A Case Study

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alkyl halide and an alkoxide.[10][11][13] this compound, being a primary alkyl halide, is an ideal substrate for this reaction.[10]

Protocol for the Synthesis of an Alkoxyundecane Derivative:

Materials:

  • This compound (10 mmol)

  • Sodium ethoxide (or another suitable alkoxide) (12 mmol)

  • Anhydrous ethanol (or the corresponding alcohol) (50 mL)

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[13]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[13]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography if necessary.

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into its corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent.[14] This organometallic reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, such as aldehydes, ketones, and esters.[14][15]

Mechanism of Grignard Reagent Formation: The formation of a Grignard reagent is a complex process that occurs on the surface of the magnesium metal.[16]

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile R-Br This compound R-Mg-Br Grignard Reagent R-Br->R-Mg-Br Mg Mg Metal (in ether) Mg->R-Mg-Br Product Alcohol (after acidic workup) R-Mg-Br->Product Electrophile Electrophile (e.g., C=O) Electrophile->Product

Caption: Formation and reaction of the Grignard reagent.

Protocol for Grignard Reaction:

Materials:

  • This compound (10 mmol)

  • Magnesium turnings (12 mmol)

  • Anhydrous diethyl ether or THF (50 mL)

  • A crystal of iodine (as an initiator)

  • Electrophile (e.g., benzaldehyde, 10 mmol)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Flame-dry all glassware and allow it to cool under an inert atmosphere.[14]

  • Place the magnesium turnings and a crystal of iodine in a round-bottom flask.

  • Add a small amount of a solution of this compound in anhydrous ether to the magnesium.

  • Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Add the remaining solution of this compound dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of the electrophile in anhydrous ether dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Applications in Organic Synthesis

The versatility of this compound makes it a valuable building block in several areas of organic synthesis.

  • Pharmaceutical Intermediates: The long alkyl chain can be incorporated into drug molecules to enhance their lipophilicity, which can improve their absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Surfactants and Bio-related Materials: It is used in the synthesis of novel bio-related surfactants, such as alkyl triazole glycosides (ATGs).[3][6][9]

  • Organic Electronic Materials: The undecane moiety can be used to tune the solubility and morphology of organic semiconductors used in applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][5] It can function as an acceptor material in solar cells.[1][5]

  • Material Science: It serves as a building block for creating materials with specific solubility and physical properties.[4][7]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its branched long-chain structure and the reactivity of the bromomethyl group provide chemists with a powerful tool for the construction of complex molecules with tailored properties. A solid understanding of its synthesis, handling, and reactivity is key to unlocking its full potential in the development of new pharmaceuticals, advanced materials, and other functional organic compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and professionals in the field.

References

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An In-depth Technical Guide on the Safety and Handling of 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)undecane (CAS No. 85531-02-8) is a halogenated hydrocarbon, specifically an alkyl bromide, that serves as a versatile intermediate in various synthetic applications.[1][2] Its utility is primarily derived from the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions.[1] This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and organic electronic materials.[1][2] However, the same chemical properties that make it useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established principles of laboratory safety and chemical reactivity.

Compound Profile and Reactivity

Chemical and Physical Properties

A clear understanding of the physical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C12H25Br[1][3][4]
Molecular Weight 249.23 g/mol [2][3][4]
Appearance Colorless to light yellow clear or cloudy liquid[1][2][5]
Boiling Point (Predicted) 271.6 ± 8.0 °C[1][2]
Density (Predicted) 1.037 ± 0.06 g/cm³[1][2]
Storage Temperature Room temperature, in an inert atmosphere[2][6][7]
Chemical Reactivity

The reactivity of this compound is dominated by the carbon-bromine bond. Due to the higher electronegativity of bromine compared to carbon, this bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[8][9][10] This characteristic is the basis for its utility in SN2 reactions.[11]

Several factors influence the reactivity of alkyl halides like this compound:

  • Steric Hindrance: The accessibility of the electrophilic carbon to the nucleophile is a key determinant of reaction rate.[11][12]

  • Leaving Group Ability: Bromide is a good leaving group because it is the conjugate base of a strong acid (HBr), making it stable upon departure.[9]

  • Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions involving alkyl halides as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus preserving its reactivity.[11]

It is also important to note that alkyl halides can undergo elimination reactions, particularly in the presence of strong, sterically hindered bases.[12]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][6]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[6]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[13][14] Long-term exposure to halogenated hydrocarbons can potentially lead to liver and kidney toxicity.[13] It is also important to be aware that while many halogenated solvents are not flammable, their vapors can decompose in the presence of high heat or combustion to form highly toxic gases.[14]

Engineering and Administrative Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing the risks associated with handling this compound.

Hierarchy of Controls

The hierarchy of controls is a fundamental principle of industrial hygiene that prioritizes risk mitigation strategies.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE

Caption: Hierarchy of controls for mitigating risks associated with this compound.

Engineering Controls
  • Chemical Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[14][15]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[13][16]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.[15]

  • Training: All personnel must be thoroughly trained on the hazards of this compound and the procedures for its safe handling before being permitted to work with it.[15]

  • Restricted Access: Limit access to areas where this compound is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against exposure.

PPE ItemSpecificationsRationale
Eye Protection Chemical splash goggles or a face shield.[14][15][17]To protect against splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[13][14][15]To prevent skin contact and irritation. It is recommended to wear double gloves and change them frequently.[18]
Body Protection A lab coat (preferably fire-resistant) and closed-toe shoes.[14][15]To protect the skin from accidental splashes.

Safe Handling and Storage Procedures

Handling
  • Always work in a well-ventilated area, preferably a chemical fume hood.[13]

  • Avoid contact with skin and eyes.[6][19]

  • Do not breathe vapors or mists.

  • Use only non-sparking tools, especially when handling larger quantities.[16]

  • Ground and bond containers when transferring material to prevent static discharge.[20]

  • Wash hands thoroughly after handling.[19]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

  • Store in an inert atmosphere.[2][6]

  • Keep away from heat, sparks, and open flames.[16]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[16]

Emergency Procedures

Spill Response

In the event of a spill, the following workflow should be followed:

Spill Response Workflow cluster_1 This compound Spill Response Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess the Spill (Size & Hazard) Alert->Assess SmallSpill Small Spill (<1 Liter, Low Hazard) Assess->SmallSpill Small LargeSpill Large Spill (>1 Liter, High Hazard) Assess->LargeSpill Large/Hazardous PPE Don Appropriate PPE SmallSpill->PPE CallEHS Call Emergency Services/EHS LargeSpill->CallEHS Contain Contain the Spill (Absorbent material) PPE->Contain Cleanup Clean Up Spill Debris Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

For small spills that can be safely managed by laboratory personnel:

  • Restrict access to the area.[21]

  • Wear appropriate PPE, including respiratory protection if necessary.[22]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbents.[16][21]

  • Carefully collect the absorbed material into a sealable container.[16]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.[22]

  • Label the waste container as "Hazardous Waste" and arrange for proper disposal.[22]

For large or unknown spills, or any spill that you are not equipped or trained to handle:

  • Evacuate the area immediately.[21]

  • Alert others in the vicinity and activate the fire alarm if necessary.[23]

  • From a safe location, call emergency services and provide them with the identity of the spilled chemical, the quantity, and the location.[21]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19][23] Seek immediate medical attention.[24]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[19][23] Seek medical attention if irritation persists.[24]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[19] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company.[25]

  • Do not dispose of this compound down the drain.

  • Brominated organic waste may require special disposal procedures, such as high-temperature incineration with off-gas scrubbing to manage the hydrogen bromide produced.[25][26]

Conclusion

This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering and administrative controls, consistently wearing the correct PPE, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. Scientific integrity demands not only the pursuit of knowledge but also the unwavering commitment to the safety of oneself, one's colleagues, and the environment.

References

  • The Chemistry Behind this compound: Synthesis and Properties. (URL: )
  • Alkyl Halide Reactivity - MSU chemistry. (URL: [Link])
  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (URL: [Link])
  • Safety Data Sheet - Angene Chemical. (2021-05-01). (URL: [Link])
  • This compound | C12H25Br | CID 20447693 - PubChem. (URL: [Link])
  • Halogenated Hydrocarbons | NC DOL. (URL: [Link])
  • Reactivity of Alkyl Halides - Chemistry LibreTexts. (2023-01-22). (URL: [Link])
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (URL: [Link])
  • Video: Alkyl Halides - JoVE. (2023-04-30). (URL: [Link])
  • Reactivity of Alkyl Halides - YouTube. (2020-06-08). (URL: [Link])
  • This compound|85531-02-8 - LookChem. (URL: [Link])
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. (URL: [Link])
  • Labeling Halogenated Hydrocarbon Solvent Containers1. (URL: [Link])
  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025-03-18). (URL: [Link])
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (URL: [Link])
  • Personal Protective Equipment (PPE). (URL: [Link])
  • Chemical Exposure and Spill Response Procedures | New Mexico St
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. (URL: [Link])
  • Emergency response / spill control - HSE. (URL: [Link])
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). (URL: [Link])
  • Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District. (URL: [Link])
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02). (URL: [Link])
  • C3.
  • Bromine in waste incineration: partitioning and influence on metal volatilis
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Safety Data Sheet: n-Undecan - Carl ROTH. (URL: [Link])

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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)undecane is a key intermediate in various synthetic pathways, particularly in the development of novel surfactants and pharmaceutical compounds.[1][2] As with any reactive chemical, a thorough understanding of its thermal stability and decomposition characteristics is paramount for safe handling, process optimization, and ensuring the integrity of synthetic routes. This guide provides a comprehensive framework for evaluating the thermal hazards associated with this compound. It details the theoretical underpinnings of its decomposition, outlines rigorous experimental protocols for its assessment, and offers insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers, enabling them to conduct their work with a high degree of safety and scientific rigor.

Introduction: The Significance of Thermal Stability in the Application of this compound

This compound, a branched-chain haloalkane, possesses a chemical structure that lends itself to a variety of nucleophilic substitution reactions.[3] Its utility as a building block in the synthesis of complex molecules underscores the importance of its stability under various processing conditions. Thermal decomposition can lead to the formation of hazardous byproducts, compromise reaction yields, and in worst-case scenarios, result in runaway reactions.[4] Therefore, a proactive and thorough assessment of its thermal properties is not merely a matter of academic interest but a critical component of process safety and drug development.

This guide will delve into the core principles of thermal analysis as applied to this compound. We will explore the likely decomposition pathways based on the established reactivity of haloalkanes and provide detailed, step-by-step methodologies for characterizing its thermal behavior using state-of-the-art analytical techniques.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for designing and interpreting thermal stability studies.

PropertyValueSource
Molecular Formula C12H25Br[1]
Molecular Weight 249.23 g/mol [1]
Appearance Colorless to light yellow clear or cloudy liquid[1][2][5]
Boiling Point (Predicted) 271.6 ± 8.0 °C[1][2]
Density (Predicted) 1.037 ± 0.06 g/cm³[1][2]
Storage Inert atmosphere, Room Temperature[1][2]

Theoretical Decomposition Pathways

DOT Diagram: Potential Decomposition Initiation

This compound This compound Undecyl-5-methyl radical Undecyl-5-methyl radical This compound->Undecyl-5-methyl radical Homolytic Cleavage Undecyl-5-methyl carbocation Undecyl-5-methyl carbocation This compound->Undecyl-5-methyl carbocation Heterolytic Cleavage Further Reactions Further Reactions Undecyl-5-methyl radical->Further Reactions •Br Undecyl-5-methyl carbocation->Further Reactions + Br⁻

Caption: Initial C-Br bond cleavage in this compound.

Subsequent reactions could involve:

  • Elimination: Formation of an alkene and hydrogen bromide (HBr).

  • Rearrangement: Isomerization of the resulting carbocation or radical.

  • Radical Chain Reactions: Propagation steps leading to a variety of smaller hydrocarbon fragments.

The presence of impurities, such as residual reagents from its synthesis (e.g., triphenylphosphine, bromine), could significantly influence the onset and mechanism of decomposition.[1][2]

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The following sections detail the application of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7][8] This technique is invaluable for determining the onset temperature of decomposition and the extent of mass loss.

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

DOT Diagram: TGA Experimental Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate TGA Calibrate TGA Prepare Sample Prepare Sample Calibrate TGA->Prepare Sample Set Conditions Set Conditions Prepare Sample->Set Conditions Run TGA Run TGA Set Conditions->Run TGA Plot Mass vs. Temp Plot Mass vs. Temp Run TGA->Plot Mass vs. Temp Determine Onset T Determine Onset T Plot Mass vs. Temp->Determine Onset T

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11] It is used to detect thermal events such as melting, crystallization, and exothermic decomposition.[9][12]

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in a suitable DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and pressure resistance).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for exothermic events. The onset temperature of an exotherm indicates the initiation of a decomposition reaction. The area under the exotherm peak can be integrated to quantify the heat of decomposition.

DOT Diagram: DSC Experimental Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate DSC Calibrate DSC Prepare Sample Prepare Sample Calibrate DSC->Prepare Sample Set Conditions Set Conditions Prepare Sample->Set Conditions Run DSC Run DSC Set Conditions->Run DSC Analyze Thermogram Analyze Thermogram Run DSC->Analyze Thermogram Quantify Exotherms Quantify Exotherms Analyze Thermogram->Quantify Exotherms

Caption: Workflow for Differential Scanning Calorimetry.

Accelerating Rate Calorimetry (ARC)

ARC is a highly sensitive technique used to simulate worst-case thermal runaway scenarios under adiabatic conditions.[4][13][14] It provides critical data on the time, temperature, and pressure of a decomposition reaction.[15]

Experimental Protocol: ARC of this compound

  • Instrument Setup: Ensure the ARC system is properly calibrated and leak-tested.

  • Sample Preparation: Load a known mass of this compound into a high-pressure sample bomb (e.g., titanium or stainless steel).

  • Experimental Conditions (Heat-Wait-Search Mode):

    • Start Temperature: Begin at a temperature well below the onset determined by TGA/DSC (e.g., 60 °C).

    • Heating Step: Increase the temperature in small increments (e.g., 5 °C).

    • Wait Time: Allow the sample to equilibrate at each temperature step.

    • Search: Monitor for self-heating. If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

  • Adiabatic Tracking: Once an exotherm is detected, the instrument heaters match the sample temperature, ensuring all heat generated by the reaction is retained. The temperature and pressure are continuously recorded until the reaction is complete.

  • Data Analysis: The data is used to determine key safety parameters such as the onset temperature of thermal runaway, the time to maximum rate (TMR), and the adiabatic temperature rise.[13]

DOT Diagram: ARC Experimental Logic

start Start at T_initial heat Heat to T + ΔT start->heat wait Wait for Equilibrium heat->wait search Self-heating > Threshold? wait->search search->heat No adiabatic Enter Adiabatic Mode search->adiabatic Yes end Reaction Complete adiabatic->end

Caption: Logical flow of an Accelerating Rate Calorimetry experiment.

Data Interpretation and Hazard Assessment

The data obtained from TGA, DSC, and ARC should be synthesized to build a comprehensive thermal hazard profile for this compound.

ParameterTechniqueInterpretation
Onset of Mass Loss TGAIndicates the temperature at which volatile decomposition products begin to form.
Exotherm Onset DSCThe temperature at which the decomposition reaction becomes energetically significant.
Heat of Decomposition DSCQuantifies the total energy released during decomposition. A higher value indicates a more hazardous material.
Adiabatic Onset Temperature ARCThe temperature at which a self-accelerating reaction begins under adiabatic conditions. This is a critical parameter for defining safe operating limits.
Time to Maximum Rate (TMR) ARCThe time available to take corrective action from the onset of a runaway reaction.
Pressure Rise ARCIndicates the potential for vessel over-pressurization due to the generation of gaseous decomposition products.

Safety and Handling Recommendations

Based on the potential for thermal decomposition and the known hazards of this compound, the following precautions are recommended:

  • Handling: Always handle this compound in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[16][17] Avoid contact with skin and eyes.[16][17]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[16] Keep containers tightly closed under an inert atmosphere.[1][2]

  • Process Safety: When using this compound in reactions, ensure that the process temperature is maintained well below the determined onset of decomposition. Implement appropriate cooling and emergency relief systems, especially for larger-scale operations.

Conclusion

While specific decomposition data for this compound is not extensively published, a systematic approach using established thermal analysis techniques can provide the necessary information to ensure its safe use. This guide has outlined the theoretical considerations and practical methodologies for a comprehensive thermal hazard assessment. By employing TGA, DSC, and ARC, researchers can determine critical safety parameters, enabling the confident and responsible use of this versatile chemical intermediate in research and development.

References

  • The Chemistry Behind this compound: Synthesis and Properties.
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  • This compound | 85531-02-8 - ChemicalBook.
  • This compound CAS#: 85531-02-8 - ChemicalBook.
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  • Accelerating Rate Calorimeter (ARC) Testing - Sigma-HSE.
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  • Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades | Organic Letters - ACS Publications.
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  • Differential Scanning Calorimetry - Linseis.
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A Senior Application Scientist's Guide to 5-(Bromomethyl)undecane: Commercial Sourcing, Purity, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of 5-(Bromomethyl)undecane in Modern Synthesis

This compound (CAS No. 85531-02-8) is a branched-chain alkyl bromide that serves as a key building block in various fields of chemical synthesis. Its structure, featuring a C12 lipophilic backbone, makes it a valuable intermediate in the development of novel surfactants and in materials science. Notably, it is a precursor for the synthesis of alkyl triazole glycosides (ATGs), a new class of bio-related surfactants.[1] The branched nature of the alkyl chain can impart unique solubility and steric properties to the final products, a desirable feature in drug delivery systems and the creation of advanced materials.

This technical guide provides an in-depth analysis of the commercial landscape for this compound, with a focus on purity standards and the analytical methodologies required to verify its quality. As with any critical raw material, a thorough understanding of its sourcing and potential impurity profile is paramount to ensure the reproducibility and success of downstream applications.

Commercial Availability and Purity Specifications

This compound is readily available from a range of chemical suppliers catering to the research and bulk chemical markets. The stated purity of this reagent is a critical parameter for researchers, as impurities can lead to unwanted side reactions and complicate the purification of final products.

A survey of prominent suppliers indicates that the typical purity for research-grade this compound is greater than 97.0%, as determined by Gas Chromatography (GC).[2]

SupplierStated PurityAnalytical Method
Tokyo Chemical Industry (TCI) >97.0%GC
Santa Cruz Biotechnology Refer to Certificate of AnalysisNot specified
Fluorochem 98%Not specified

This table is a representative summary and not an exhaustive list of all available suppliers. Purity specifications should always be confirmed with the supplier and by consulting the lot-specific Certificate of Analysis.

Understanding the Impurity Profile: A Synthesis-Forward Approach

To appreciate the potential impurities in commercially available this compound, it is essential to understand its common synthetic route. The most frequently cited laboratory-scale synthesis involves the bromination of 2-butyl-1-octanol using a combination of bromine and triphenylphosphine.[1]

G cluster_reagents Reagents cluster_products Products 2-butyl-1-octanol 2-butyl-1-octanol 5-BMU This compound 2-butyl-1-octanol->5-BMU Bromination Bromine_TPP Br2, PPh3 Bromine_TPP->5-BMU TPPO Triphenylphosphine Oxide

Figure 1: Synthetic pathway for this compound.

Based on this synthesis, the most probable impurities are:

  • Unreacted Starting Material: Residual 2-butyl-1-octanol.

  • Reagent-Derived Byproduct: Triphenylphosphine oxide (TPPO), formed from the triphenylphosphine reagent.

The presence of these impurities can impact downstream reactions. For instance, the hydroxyl group of unreacted 2-butyl-1-octanol could compete with other nucleophiles in subsequent steps, leading to undesired byproducts. Triphenylphosphine oxide, while often crystalline and easily removed by chromatography, can sometimes complicate purification if present in high concentrations.

Analytical Characterization: A Multi-Technique Approach for Quality Assurance

A robust quality control strategy for this compound relies on a combination of chromatographic and spectroscopic techniques to confirm identity, purity, and the absence of significant impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is the workhorse technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides both quantitative information about the main component and qualitative identification of volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a calibration curve if quantitative analysis of impurities is required.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of long-chain hydrocarbons (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent).

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is suitable for routine analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Interpretation:

  • The retention time of the major peak should correspond to that of a certified reference standard of this compound.

  • The mass spectrum of the major peak should exhibit the characteristic fragmentation pattern of this compound, including the molecular ion peak (if observable) and key fragment ions.

  • The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

  • Minor peaks can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST). The presence of a peak corresponding to 2-butyl-1-octanol should be specifically investigated.[3]

G Sample_Prep Sample Preparation (Dilution in appropriate solvent) GC_Injection GC Injection (Split/Splitless) Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI, Scan Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Purity Calculation, Impurity ID) MS_Detection->Data_Analysis

Figure 2: Workflow for GC-MS purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for the identification and quantification of non-volatile impurities like triphenylphosphine oxide.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a unique fingerprint of the molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Expected Chemical Shifts (δ, ppm):

    • ~3.45 (d, 2H): The two protons of the bromomethyl group (-CH₂Br). The doublet splitting arises from coupling to the adjacent methine proton.

    • ~1.59 (m, 1H): The methine proton at the branch point (-CH-).

    • ~1.21-1.40 (m, 16H): The overlapping signals of the methylene protons in the alkyl chains.

    • ~0.90 (t, 6H): The protons of the two terminal methyl groups (-CH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

  • Expected Chemical Shifts (δ, ppm):

    • ~39.9: Bromomethyl carbon (-CH₂Br).

    • ~39.6: Methine carbon at the branch point (-CH-).

    • ~32.7, 32.4, 31.9, 29.6, 28.9, 26.7, 23.0, 22.8: Methylene carbons in the alkyl chains.

    • ~14.2: Terminal methyl carbons (-CH₃).

Identifying Impurities by NMR

  • 2-butyl-1-octanol: The presence of a signal around 3.6 ppm (d, 2H) corresponding to the -CH₂OH protons would indicate the presence of the starting material.

  • Triphenylphosphine oxide (TPPO): This common byproduct will exhibit characteristic multiplet signals in the aromatic region of the ¹H NMR spectrum, typically between 7.4 and 7.8 ppm.[4] The ³¹P NMR spectrum will show a single peak around 25-30 ppm, which is a highly specific indicator for this impurity.[5]

Quantitative NMR (qNMR)

For a more precise determination of purity, quantitative NMR (qNMR) can be employed.[6][7] This technique involves the addition of a certified internal standard of known concentration to the sample. By comparing the integral of a specific proton signal of this compound to the integral of a signal from the internal standard, the absolute purity can be calculated.

Experimental Protocol: Quantitative ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into an NMR tube.

    • Accurately add a known mass (e.g., 10 mg) of a suitable internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with signals that do not overlap with the analyte.

    • Add a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the triplet of the terminal methyl groups at ~0.90 ppm) and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion and Recommendations

For researchers and drug development professionals utilizing this compound, a comprehensive understanding of its commercial landscape and analytical characterization is crucial for ensuring the quality and reproducibility of their work. While most commercial suppliers provide material with a purity of >97%, it is imperative to obtain and critically evaluate the lot-specific Certificate of Analysis.

A multi-pronged analytical approach, combining GC-MS for purity assessment and the identification of volatile impurities, and NMR spectroscopy for structural confirmation and the detection of non-volatile byproducts, provides a robust system for quality control. The implementation of these self-validating protocols ensures the integrity of the starting material, thereby mitigating risks in downstream applications and contributing to the overall success of the research and development process.

References

  • Scribd. 1H NMR Standard - TriPhenylPhospheneOxide.
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  • NIST. 1-Octanol, 2-butyl-.
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Molecular weight and formula of 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Bromomethyl)undecane for Advanced Research and Development

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 85531-02-8) is a halogenated alkane that serves as a versatile intermediate and building block in various fields of chemical synthesis.[1] Its unique structure, featuring a C12 alkyl chain, imparts significant lipophilicity, while the reactive bromomethyl group provides a key site for nucleophilic substitution.[1] This combination of properties makes it a valuable reagent for researchers and drug development professionals, particularly in the synthesis of novel surfactants, organic electronic materials, and pharmaceutical intermediates.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in a laboratory setting. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C12H25Br[1][2][4][5]
Molecular Weight 249.23 g/mol [2][4][5]
CAS Number 85531-02-8[1][4][5]
Appearance Colorless to light yellow, clear to cloudy liquid[1][3][6]
Predicted Boiling Point 271.6 ± 8.0 °C[1][3]
Predicted Density 1.037 ± 0.06 g/cm³[1][3][7]
Purity Typically >97.0% (GC)[1][6]

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved through the bromination of the corresponding alcohol, 2-butyl-1-octanol. The following protocol is a well-established method that provides a good yield and high purity of the final product.[2][3][7]

Rationale for Method Selection

The use of triphenylphosphine and bromine (or a bromine equivalent like N-bromosuccinimide) to convert a primary alcohol to an alkyl bromide is a standard and reliable transformation in organic synthesis, known as the Appel reaction. This method is favored for its relatively mild conditions and high efficiency, minimizing the formation of byproducts that can be difficult to remove from a lipophilic molecule like this compound. The purification by silica gel column chromatography is essential to remove the triphenylphosphine oxide byproduct and any unreacted starting material.

Experimental Protocol: Synthesis from 2-Butyl-1-octanol

Materials:

  • 2-Butyl-1-octanol (100 mmol)

  • Triphenylphosphine (100 mmol)

  • Bromine (100 mmol)

  • Dichloromethane (DCM), anhydrous (250 mL)

  • Sodium Carbonate (Na₂CO₃)

  • Hexane

  • Petroleum Ether

  • Silica Gel

Procedure:

  • Reaction Setup: Dissolve triphenylphosphine (26.18 g, 100 mmol) in 250 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Bubble argon gas through the solution for 10 minutes to create an inert atmosphere.[2][3]

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add bromine (5.11 mL, 100 mmol) to the solution. Following the bromine addition, add 2-butyl-1-octanol (18.635 g, 100 mmol) dropwise while maintaining the temperature at 0 °C.[2][3]

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.[2][3][7]

  • Workup: After the reaction is complete, add a small amount of sodium carbonate to neutralize any remaining acid. Remove the DCM by distillation under reduced pressure.[2][3]

  • Initial Purification: Filter the residue and wash it with hexane. This will help to remove the bulk of the triphenylphosphine oxide.[2][7]

  • Final Purification: Purify the crude product by silica gel column chromatography, using petroleum ether as the eluent. This will yield a colorless oily product. A typical yield is around 88%.[2][3]

Structural Confirmation: The structure of the synthesized this compound should be confirmed by spectroscopic methods, such as ¹H NMR and ¹³C NMR.[2][3]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (d, J = 4.8 Hz, 2H), 1.59 (m, 1H), 1.40-1.21 (m, 16H), 0.90 (q, J = 6.9 Hz, 6H).[2][3]

  • ¹³C NMR (125 MHz, CDCl₃): δ 39.88, 39.62, 32.71, 32.40, 31.95, 29.61, 28.92, 26.68, 22.99, 22.80, 14.25, 14.21.[2][3]

Chemical Reactivity and Applications

The primary driver of this compound's utility is the reactivity of its bromomethyl group. This functional group makes the compound an excellent electrophile, readily participating in nucleophilic substitution reactions (SN2).[1]

G cluster_reactants Reactants cluster_products Products 5_BMU This compound (R-CH₂-Br) Product Substituted Product (R-CH₂-Nu) 5_BMU->Product SN2 Reaction Br_ion Bromide Ion (Br⁻) 5_BMU->Br_ion Nu Nucleophile (Nu⁻) Nu->Product

Caption: General SN2 reaction pathway of this compound.

This reactivity is leveraged in several key applications:

  • Surfactant Synthesis: It is used as a reagent in the synthesis of alkyl triazole glycosides (ATGs), which represent a novel class of bio-related surfactants.[2][3] The long alkyl chain of this compound forms the hydrophobic tail of the surfactant molecule.

  • Organic Electronics: In the field of materials science, this compound is utilized in the development of organic electronic materials.[1] It can function as an acceptor material in organic photovoltaic (OPV) cells, contributing to efficient electron transfer for electricity generation.[8]

  • Pharmaceutical Intermediates: The ability to easily couple this compound with other molecular fragments makes it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates.[1] While direct applications in drug discovery are not extensively documented in the provided search results, its role as a building block is clear.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[4][7][9]

  • Eye Irritation: Causes serious eye irritation (H319).[4][9]

  • Flammability: Flammable liquid and vapor.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and a lab coat.[9][10]

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[10] Wash hands thoroughly after handling.[9] Keep away from heat, sparks, open flames, and hot surfaces.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[3] Recommended storage is at room temperature in a cool, dark place.[9]

First Aid Measures:

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][10]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and seek medical attention.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of surfactants and advanced materials. Its straightforward synthesis and predictable reactivity make it an important tool for researchers in both academic and industrial settings. Adherence to strict safety protocols is essential when working with this compound to mitigate the risks of skin and eye irritation.

References

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  • 5-(Bromomethyl)-undecane | CAS 85531-02-8. Santa Cruz Biotechnology.
  • This compound. CymitQuimica.
  • 85531-02-8, this compound Formula. ECHEMI.
  • This compound CAS#: 85531-02-8. ChemicalBook.
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An In-Depth Technical Guide to the Optimal Storage of 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the proper storage and handling of 5-(Bromomethyl)undecane (CAS No. 85531-02-8), a critical intermediate in pharmaceutical and materials science research. Adherence to these protocols is essential for preserving the compound's purity, ensuring experimental reproducibility, and maintaining a safe laboratory environment. The recommendations herein are synthesized from supplier safety data, established chemical principles, and field-proven best practices for managing reactive halogenated hydrocarbons.

Section 1: Core Physicochemical Characteristics

Understanding the fundamental properties of this compound is the foundation for its correct storage. The molecule consists of a long, non-polar undecane chain with a primary bromomethyl group at the 5-position.[1] This structure dictates its physical state, solubility, and reactivity profile. As a combustible liquid, it requires specific precautions to mitigate fire risk.[2]

PropertyValueSource(s)
CAS Number 85531-02-8[1][3]
Molecular Formula C₁₂H₂₅Br[1][3][4]
Molecular Weight 249.23 g/mol [3][4]
Appearance Colorless to light yellow clear or cloudy liquid[5][6]
Predicted Boiling Point ~271.6 °C[1][6]
Predicted Density ~1.037 g/cm³[1][6]
Purity (Typical) >97.0% (GC)[1][5]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H227 (Combustible Liquid)[2][3][7]

Section 2: Chemical Stability and Reactivity Profile

The long-term stability of this compound is intrinsically linked to the reactivity of its carbon-bromine (C-Br) bond. This bond is polarized, rendering the carbon atom electrophilic and susceptible to reaction.[8] The primary alkyl bromide structure makes it an excellent substrate for nucleophilic substitution (Sₙ2) reactions, which is the basis for its utility as a chemical intermediate.[1][9] However, this reactivity also defines its degradation pathways.

Causality of Degradation:

  • Nucleophilic Attack: The primary vulnerability is reaction with nucleophiles. Water from atmospheric moisture can act as a nucleophile, leading to slow hydrolysis to the corresponding alcohol, 5-(Hydroxymethyl)undecane, and hydrobromic acid (HBr). The generated HBr can, in turn, catalyze further degradation.

  • Elimination Reactions: In the presence of bases, alkyl halides can undergo elimination (dehydrohalogenation) to form alkenes.[8][9] While this compound is a primary halide and less prone to elimination than secondary or tertiary halides, strong bases or elevated temperatures can promote this side reaction.

  • Thermal and Photolytic Decomposition: Like many alkyl halides, the C-Br bond can be cleaved by sufficient thermal or photolytic energy.[10] While stable under normal conditions[11], prolonged exposure to high temperatures or UV light can generate radical species, leading to complex side products and discoloration.

Incompatible Materials:

  • Strong Oxidizing Agents: Contact with strong oxidizers poses a significant risk and should be avoided.[12]

  • Strong Bases: To prevent elimination reactions, storage with or contamination by strong bases (e.g., hydroxides, alkoxides) must be prevented.

  • Active Metals: Contact with certain metals, such as aluminum, can lead to decomposition.[10] It is also prudent to avoid galvanized (zinc-coated) containers.

Diagram 1: Key Degradation Pathways for this compound cluster_0 Reaction Conditions A This compound B 5-(Hydroxymethyl)undecane + HBr A->B Hydrolysis C Undecene Isomers + HBr A->C Elimination D Radical Species + Br• A->D Homolytic Cleavage E Complex Side Products D->E R1 H₂O (Moisture) R1->B R2 Base / Heat R2->C R3 Heat (Δ) / Light (hν) R3->D

Caption: Key degradation pathways for this compound.

Section 3: Core Storage Protocols

Based on the compound's reactivity profile, a multi-faceted approach to storage is required to ensure its long-term integrity.

Temperature and Light Control

The primary objective is to minimize thermal energy input. Several suppliers recommend storing the material in a "cool" place.[2][11]

  • Protocol:

    • Recommended Temperature: Store at standard refrigerator temperatures (2-8 °C). While room temperature storage under an inert atmosphere is suggested by some vendors[6][13], refrigeration is a superior practice for minimizing vaporization and slowing potential hydrolytic or rearrangement reactions over long-term storage.[14]

    • Avoid Freezing: Do not freeze the material unless specific data indicates it is safe to do so, as this can cause water to precipitate and potentially increase localized concentrations of impurities.

    • Light Protection: Store in an amber glass bottle or in a light-blocking secondary container. The recommendation to store in a "shaded area" directly addresses the risk of photolytic degradation.[11]

Atmosphere and Moisture Control

Exclusion of atmospheric components, particularly moisture and oxygen, is the most critical factor after temperature control.

  • Protocol:

    • Inert Atmosphere: The container's headspace should be purged with a dry, inert gas such as argon or nitrogen.[6][13] This displaces both moisture and oxygen, preventing hydrolysis and oxidation.

    • Container Sealing: Use containers with high-integrity seals. For laboratory quantities, PTFE-lined screw caps are mandatory. Ensure the cap is tightly closed after each use.[12]

    • Desiccation: For critical applications, storing the primary container within a secondary container, such as a desiccator cabinet, provides an additional layer of protection against moisture ingress.

Containment Systems

The choice of container material is vital to prevent contamination and degradation.

  • Protocol:

    • Primary Container: Borosilicate glass (amber) is the preferred material for laboratory quantities. It is inert and, if amber, provides UV protection.

    • Secondary Containment: Store the primary container in a chemically resistant secondary tray or bin to contain any potential leaks or spills.

    • Avoid Incompatible Materials: Do not use plastic containers unless they are specifically rated for long-term storage of halogenated hydrocarbons. Absolutely avoid direct contact with aluminum, zinc (galvanized surfaces), and other reactive metals.

Section 4: Safe Handling and Retrieval from Storage

Proper storage protocols are complemented by safe handling procedures when accessing the material. This ensures both user safety and the integrity of the remaining stock.

Diagram 2: Workflow for Safe Retrieval from Storage A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Transfer Container from Cold Storage to Fume Hood A->B C Allow Container to Equilibrate to Room Temp B->C D Open Container Under Inert Gas Blanket (e.g., Argon) C->D E Withdraw Required Aliquot with Clean, Dry Syringe/Pipette D->E F Re-purge Headspace with Inert Gas E->F G Seal Container Tightly F->G H Return Container to Designated Cold Storage G->H

Caption: Workflow for the safe retrieval of this compound.

Personal Protective Equipment (PPE): Given that the compound causes skin and serious eye irritation, appropriate PPE is mandatory.[3]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat.

  • Ventilation: All handling, including aliquoting, must be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]

Section 5: Summary of Recommended Storage Conditions

This table provides a quick-reference summary of the optimal storage parameters.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Minimizes vapor pressure and slows degradation kinetics.[2][11]
Atmosphere Under dry Argon or NitrogenPrevents hydrolysis and oxidation.[6][13]
Light Protect from lightPrevents photolytic decomposition.[11]
Container Tightly sealed amber glass bottle with PTFE-lined capEnsures chemical inertness, UV protection, and prevents moisture ingress.[12]
Location Well-ventilated, designated chemical storage areaEnsures safety and segregation from incompatible materials.[2][11]
Incompatibles Strong bases, oxidizing agents, active metalsAvoids potential hazardous or degrading chemical reactions.[10][12]

References

  • The Chemistry Behind this compound: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 85531-02-8. (2025). ChemicalBook.
  • This compound. (n.d.). PubChem.
  • Safety Data Sheet: this compound. (2025). TCI Chemicals.
  • This compound. (n.d.). CymitQuimica.
  • This compound 85531-02-8. (n.d.). TCI Chemicals.
  • This compound CAS#: 85531-02-8. (n.d.). ChemicalBook.
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  • This compound|85531-02-8. (n.d.). LookChem.
  • This compound | 85531-02-8. (n.d.). ECHEMI.
  • Safety Data Sheet: Undecane. (2010). Fisher Scientific.
  • Bent, B. E., Nuzzo, R. G., & Zegarski, B. R. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts.
  • Safety Data Sheet: Allyl Bromide. (n.d.). SD Fine-Chem.
  • Safety Data Sheet: Undecane. (2024). Sigma-Aldrich.
  • Rearrangement of Alkyl Halides. (n.d.). ElectronicsAndBooks.
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  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry.

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Methodological & Application

Introduction: Leveraging a Branched Alkyl Halide for Advanced Surfactant Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of novel surfactants derived from 5-(Bromomethyl)undecane.

Surfactants are amphiphilic compounds that are indispensable in a vast array of industrial and scientific fields, from detergents and cosmetics to advanced drug delivery and nanotechnology.[1][2] The performance of a surfactant is intrinsically linked to its molecular architecture, specifically the nature of its hydrophobic (lipophilic) tail and hydrophilic headgroup. While linear alkyl chains are common, branched hydrophobes offer unique properties, such as altered packing at interfaces and potentially lower Krafft points (the temperature at which surfactants become sufficiently soluble to form micelles).

This compound is a versatile, branched C12 alkyl halide intermediate.[3][4] Its structure is particularly advantageous for creating novel surfactants. The branched nature of the undecane backbone can impart unique solubility and packing characteristics, while the reactive bromomethyl group provides a convenient anchor for attaching a wide variety of hydrophilic headgroups.[3] This allows for the systematic synthesis of diverse surfactant classes, including cationic, non-ionic, and advanced dimeric (Gemini) structures, from a single, well-defined hydrophobic precursor.[1][5]

This guide provides detailed protocols for the synthesis of this compound and its subsequent conversion into several classes of novel surfactants. We will also detail the essential characterization techniques required to validate their structure and evaluate their physicochemical properties.

Part 1: Synthesis of the Hydrophobic Precursor: this compound

The starting point for our novel surfactants is the synthesis of the key hydrophobic building block. A reliable method to produce this compound is from its corresponding alcohol, 2-butyl-1-octanol, via a bromination reaction.[6][7]

Protocol 1: Synthesis of this compound

This protocol details the conversion of a commercially available branched alcohol to the desired alkyl halide.

Workflow Diagram: Synthesis of this compound

cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product R1 2-Butyl-1-octanol P2 Add 2-Butyl-1-octanol Stir overnight at RT R1->P2 R2 Triphenylphosphine (PPh3) P1 Dissolve PPh3 & Br2 in DCM Cool to 0°C R2->P1 R3 Bromine (Br2) R3->P1 R4 Dichloromethane (DCM) R4->P1 P1->P2 P3 Quench with Na2SO3 Remove solvent P2->P3 P4 Filter & Wash with Hexane P3->P4 P5 Purify via Silica Gel Plug P4->P5 FP This compound P5->FP R1 This compound Reaction Heat (e.g., 80°C) 24-48h R1->Reaction 1.0 eq R2 Tertiary Amine (e.g., N,N-dimethylethanolamine) R2->Reaction 1.1 eq Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product Cationic Surfactant Reaction->Product

Caption: General synthesis of a monomeric cationic surfactant.

Materials:

  • This compound

  • N,N-dimethylethanolamine (or another tertiary amine like trimethylamine)

  • Acetonitrile or Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile or ethanol in a round-bottom flask.

  • Add the tertiary amine (e.g., N,N-dimethylethanolamine, 1.1 eq).

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid or viscous liquid multiple times with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

  • Characterize the structure by FTIR and NMR spectroscopy to confirm the formation of the quaternary ammonium salt.

Part 3: Synthesis of High-Performance Gemini Surfactants

Gemini surfactants consist of two hydrophobic tails and two hydrophilic headgroups linked by a spacer. [8]This unique dimeric structure gives them superior surface activity, including a much lower critical micelle concentration (CMC) compared to their monomeric counterparts. [5][8][9]They are highly effective in applications such as drug and gene delivery, and enhanced oil recovery. [10][11]

Protocol 3: Synthesis of a Dimeric (Gemini) Cationic Surfactant

This protocol uses a diamine as a spacer to link two molecules of this compound.

Reaction Scheme: Gemini Cationic Surfactant Synthesis

R1 This compound Reaction Heat (e.g., Reflux) 48h R1->Reaction 2.0 eq R2 Diamine Spacer (e.g., TMEDA) R2->Reaction 1.0 eq Solvent Solvent (e.g., Acetone) Solvent->Reaction Product Gemini Cationic Surfactant Reaction->Product

Caption: Synthesis of a Gemini surfactant via double quaternization.

Materials:

  • This compound

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone or Acetonitrile

Procedure:

  • Dissolve N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.0 eq) in acetone in a round-bottom flask.

  • Add this compound (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 48 hours. The product may precipitate out of the solution as it forms. [12]4. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the resulting solid thoroughly with cold acetone or diethyl ether to remove unreacted starting materials.

  • Dry the product under vacuum to yield the final Gemini cationic surfactant. [12]9. Characterize the structure using NMR and FTIR spectroscopy.

Part 4: Synthesis of Non-ionic and Cleavable Surfactants

Conceptual Protocol 4: Synthesis of a Non-ionic Surfactant

Non-ionic surfactants are valued for their low toxicity and stability over a wide pH range, making them suitable for cosmetics and pharmaceuticals. [1][2]A potential route to a non-ionic surfactant from this compound is through a Williamson ether synthesis with a poly(ethylene glycol) (PEG) derivative.

Procedure Outline:

  • In a suitable solvent (e.g., THF), deprotonate a mono-methylated polyethylene glycol (mPEG-OH) using a strong base like sodium hydride (NaH) at 0°C to form the alkoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction carefully with water.

  • Extract the product into an organic solvent, wash with brine, and dry.

  • Purify the product using column chromatography.

Conceptual Protocol 5: Synthesis of a pH-Cleavable Surfactant

Cleavable surfactants are designed to decompose into non-surface-active molecules under specific triggers, such as a change in pH. [13][14]This "on-off" capability is highly desirable in applications like organic synthesis and drug delivery, where the surfactant is needed temporarily but its removal is beneficial. [15][16]An acetal or ketal linkage is a common acid-labile group used for this purpose. [16] Procedure Outline:

  • Synthesize a hydrophilic headgroup precursor containing a diol functionality and an acetal-protected nucleophile (e.g., an amine).

  • Deprotect the nucleophile.

  • React the nucleophilic headgroup with this compound via nucleophilic substitution to attach the hydrophobic tail.

  • The resulting surfactant will be stable at neutral or basic pH but will hydrolyze and cleave under acidic conditions, breaking the molecule into its constituent non-surfactant fragments.

Part 5: Characterization and Performance Evaluation

Thorough characterization is essential to confirm the synthesis of the novel surfactants and to understand their performance.

Parameter Technique Purpose Reference
Chemical Structure ¹H NMR, ¹³C NMR, FTIRConfirms the covalent structure, functional groups, and purity of the synthesized surfactant.[17][18][19]
Critical Micelle Concentration (CMC) Tensiometry or ConductometryDetermines the concentration at which surfactant molecules begin to self-assemble into micelles. This is a key measure of surfactant efficiency.[17][18]
Surface Tension Reduction Tensiometry (Wilhelmy Plate or Du Noüy Ring)Measures the effectiveness of the surfactant at reducing the surface tension of water at the air-water interface.[18][19]
Micelle Size & Polydispersity Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter and size distribution of the micelles formed in solution above the CMC.[19]
Biodegradability Respirometry (e.g., OECD 301F)Assesses the environmental profile of the surfactant by measuring oxygen consumption by microorganisms in the presence of the surfactant as a carbon source.[12]
Protocol 6: Determination of Critical Micelle Concentration (CMC) by Tensiometry

Workflow Diagram: Surfactant Characterization

cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Key Properties S1 Synthesized Surfactant C1 Structural Analysis (NMR, FTIR) S1->C1 C2 Prepare Serial Dilutions S1->C2 R1 Purity & Structure C1->R1 C3 Measure Surface Tension C2->C3 C6 Measure Micelle Size (DLS) (for conc. > CMC) C2->C6 C4 Plot Surface Tension vs. log(Concentration) C3->C4 C5 Determine CMC C4->C5 R2 CMC Value C5->R2 R3 Micelle Hydrodynamic Diameter C6->R3

Caption: A typical workflow for the characterization of novel surfactants.

Procedure:

  • Prepare a stock solution of the novel surfactant in deionized water.

  • Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

  • Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The plot will typically show two distinct linear regions. The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC). [17]

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of novel surfactants with unique branched hydrophobic tails. The protocols provided herein offer a clear pathway for researchers to create a variety of cationic monomeric and high-performance Gemini surfactants. The subsequent characterization of these molecules will enable a deeper understanding of their structure-property relationships, paving the way for their application in diverse fields such as pharmaceuticals, material science, and environmental remediation.

References

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Application Note: 5-(Bromomethyl)undecane as a Versatile Alkylating Agent for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of lipophilic moieties is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-(Bromomethyl)undecane (CAS No: 85531-02-8) has emerged as a critical building block for this purpose. Its unique structure, featuring a reactive primary bromide on a branched C12 aliphatic chain, offers a powerful tool for precisely tuning molecular properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will explore its physicochemical properties, analyze its reactivity, and present detailed, validated protocols for its synthesis and subsequent use in key alkylation reactions pivotal to the construction of advanced pharmaceutical intermediates.

Introduction

Alkylation is a fundamental transformation in organic synthesis, allowing for the covalent attachment of alkyl groups to a wide array of molecular scaffolds.[1] In the context of drug discovery, the rational addition of alkyl chains can significantly modulate critical pharmacological parameters, including potency, metabolic stability, membrane permeability, and protein-binding affinity.[2] The careful selection of the alkylating agent is therefore a decision of strategic importance.

This compound is a structurally distinct alkyl halide that provides a branched 2-butyloctyl group. This substituent is highly effective at increasing the lipophilicity of a parent molecule, which can enhance its ability to cross lipid bilayers or bind to hydrophobic pockets within biological targets such as enzymes and receptors. The presence of a primary bromomethyl group ensures predictable and efficient reactivity, primarily through SN2 mechanisms, making it a versatile electrophile for modifying a range of nucleophilic functional groups commonly found in pharmaceutical agents.[3] This guide serves as an in-depth technical resource, detailing both the synthesis of this key intermediate and its application in forming crucial carbon-heteroatom bonds.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the properties of this compound is essential for its effective and safe use in the laboratory.

Key Properties

The key physical and chemical characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 85531-02-8[3]
Molecular Formula C₁₂H₂₅Br
Molecular Weight 249.23 g/mol [4]
Appearance Colorless to light yellow clear liquid[3]
Predicted Boiling Point 271.6 ± 8.0 °C[5]
Predicted Density 1.037 ± 0.06 g/cm³[5]
Purity >97.0% (GC)
Primary Hazard Causes skin and serious eye irritation[4][6]
Reactivity Analysis

The synthetic utility of this compound is dominated by the reactivity of its bromomethyl group.[3] As a primary alkyl bromide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The C-Br bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

The branching at the 5-position of the undecane backbone provides moderate steric hindrance. While this does not prevent SN2 reactions, it can temper reactivity compared to unbranched analogues like 1-bromododecane, thereby offering a greater degree of control and potentially improving selectivity in complex molecular environments. The long, non-polar alkyl chain dictates the compound's solubility, favoring organic solvents and influencing the choice of reaction media.[3]

Strategic Applications in Pharmaceutical Synthesis

The primary strategic value of this compound is its function as a "lipophilic tail" synthon. The introduction of the 2-butyloctyl moiety can be a key step in lead optimization, transforming a polar, poorly absorbed compound into a more drug-like candidate.[2] Common applications include the alkylation of key functional groups within a larger molecular framework.

  • N-Alkylation: Modification of amines, amides, and nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, triazoles) is crucial for building many classes of drugs.[7]

  • O-Alkylation: Synthesis of ethers from alcohols or phenols can improve metabolic stability by masking reactive hydroxyl groups.

  • S-Alkylation: Formation of thioethers from thiols is another common transformation in medicinal chemistry.

G main This compound (Electrophile) prod_n N-Alkylated Product main->prod_n + Nucleophile / Base (e.g., K₂CO₃, DMF) prod_o O-Alkylated Product main->prod_o + Nucleophile / Base (e.g., K₂CO₃, Acetone) prod_s S-Alkylated Product main->prod_s + Nucleophile / Base (e.g., NaH, THF) sub_n N-Nucleophiles (Amines, Heterocycles) sub_o O-Nucleophiles (Phenols, Alcohols) sub_s S-Nucleophiles (Thiols) G A 1. Charge Reactants 2-Butyl-1-octanol, PPh₃, Br₂ in DCM B 2. Reaction 0 °C to Room Temp., Overnight A->B C 3. Workup Quench (Na₂CO₃), Filter, Concentrate B->C D 4. Purification Silica Gel Chromatography (Hexane) C->D E 5. Final Product This compound D->E

Figure 2: Workflow for the synthesis of this compound.

ReagentMW ( g/mol )AmountMoles (mmol)
2-Butyl-1-octanol186.3418.64 g100
Triphenylphosphine262.2926.23 g100
Bromine159.815.1 mL (16.0 g)100
Dichloromethane (DCM)-250 mL-
Hexane-~500 mL-
Sodium Carbonate (Na₂CO₃)105.99~5 g-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (26.23 g, 100 mmol) and dichloromethane (250 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add bromine (5.1 mL, 100 mmol) dropwise to the stirred solution. The mixture will form a thick orange/yellow precipitate.

  • Once the bromine addition is complete, add 2-butyl-1-octanol (18.64 g, 100 mmol) dropwise, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

  • Workup: Carefully add a small amount of solid sodium carbonate to the reaction mixture to neutralize any excess acid.

  • Remove the solvent by rotary evaporation. Add ~200 mL of hexane to the residue and stir vigorously for 15 minutes to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a Büchner funnel, washing the solid with additional hexane (2 x 50 mL).

  • Purification: Concentrate the combined filtrate. Purify the crude product by silica gel column chromatography, eluting with 100% hexane to afford this compound as a colorless oil (Typical yield: 85-90%). [6]10. Characterization: Confirm structure using ¹H and ¹³C NMR spectroscopy. The expected ¹H NMR spectrum will show a characteristic doublet around δ 3.45 ppm for the -CH₂Br protons. [6]

Protocol 2: N-Alkylation of 4-Phenylimidazole

This protocol demonstrates a typical N-alkylation of a common heterocyclic core.

Causality: A moderately strong base like potassium carbonate is sufficient to deprotonate the imidazole nitrogen, creating a potent nucleophile. A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve the ionic intermediates and facilitate the SN2 reaction. Heating is often required to achieve a reasonable reaction rate.

ReagentMW ( g/mol )AmountMoles (mmol)
4-Phenylimidazole144.17144 mg1.0
This compound249.23274 mg1.1
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
DMF-5 mL-

Procedure:

  • To a 25 mL round-bottom flask, add 4-phenylimidazole (144 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and DMF (5 mL).

  • Add this compound (274 mg, 1.1 mmol) to the mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.

Safety and Handling

Proper safety precautions are mandatory when working with this compound and its associated reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [8][9]* Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. [8]* Hazard Profile: this compound is a skin and eye irritant. [4][6]Avoid contact. In case of exposure, rinse the affected area with copious amounts of water and seek medical advice. It is also a combustible liquid. * Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent static discharge. [8][10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [8]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [9]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of pharmaceutical building blocks. Its ability to introduce a significant lipophilic fragment in a controlled manner makes it an indispensable tool for lead optimization and the development of novel therapeutic agents. The protocols and data presented in this application note provide a solid foundation for researchers to confidently and effectively incorporate this reagent into their synthetic strategies, accelerating the drug discovery process.

References

  • The Chemistry Behind this compound: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 5 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • This compound|85531-02-8. (n.d.). LookChem.
  • This compound | C12H25Br | CID 20447693. (n.d.). PubChem.
  • Application Notes and Protocols for Alkylation with 2-Bromo-5-methylhexane. (n.d.). Benchchem.
  • Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library.
  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024). Nature Communications.
  • Safety Data Sheet: n-Undecane. (2020). Chemos GmbH & Co.KG.

Sources

Application Notes and Protocols for the Reaction of 5-(Bromomethyl)undecane with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

5-(Bromomethyl)undecane (CAS No. 85531-02-8) is a branched alkyl halide that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a bromomethyl group on the fifth carbon of an undecane chain, presents a secondary electrophilic center. This structural motif makes it a valuable building block for the introduction of a C12 branched alkyl chain into a variety of molecular scaffolds, with applications in the development of organic electronic materials and as a pharmaceutical intermediate.[1][3] The reactivity of this compound is primarily governed by nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile.

This technical guide provides an in-depth exploration of the reaction of this compound with a range of common nucleophiles. We will delve into the mechanistic dichotomy of S(_N)1 and S(_N)2 pathways, offering field-proven insights to control reaction outcomes. Detailed, self-validating protocols for key transformations are provided, grounded in authoritative chemical principles.

Mechanistic Considerations: The S(_N)1/S(_N)2 Dichotomy

As a secondary alkyl halide, the reaction of this compound with nucleophiles exists at the crossroads of two competing mechanisms: bimolecular nucleophilic substitution (S(_N)2) and unimolecular nucleophilic substitution (S(_N)1). The predominant pathway is dictated by several factors, including the strength of the nucleophile, the nature of the solvent, and the reaction temperature.

S(_N)2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the nucleophile, thus enhancing its reactivity.

S(_N)1 Pathway: This is a two-step mechanism involving the initial, rate-determining formation of a secondary carbocation intermediate, which is then rapidly attacked by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., water, ethanol, acetic acid) that can stabilize the carbocation intermediate through solvation, and higher temperatures. A potential complication of the S(_N)1 pathway is the possibility of carbocation rearrangements to a more stable species, which could lead to a mixture of products.

The following diagram illustrates the competing S(_N)1 and S(_N)2 pathways for the reaction of this compound with a generic nucleophile (Nu:⁻).

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway start_sn2 This compound + Nu:⁻ transition_state_sn2 [Nu---C---Br]⁻ Transition State start_sn2->transition_state_sn2 Concerted step product_sn2 Substituted Product + Br⁻ transition_state_sn2->product_sn2 start_sn1 This compound carbocation Secondary Carbocation + Br⁻ start_sn1->carbocation Step 1 (slow) product_sn1 Substituted Product carbocation->product_sn1 Step 2 (fast) + Nu:⁻ G cluster_workflow Synthesis of 5-(Azidomethyl)undecane Workflow A 1. Dissolve this compound in anhydrous DMF B 2. Add Sodium Azide A->B C 3. Heat at 60-70 °C for 12-24h B->C D 4. Aqueous Workup C->D E 5. Extraction with Diethyl Ether D->E F 6. Drying and Concentration E->F G 7. Purification (Chromatography) F->G H Product: 5-(Azidomethyl)undecane G->H G cluster_williamson Williamson Ether Synthesis Workflow A 1. Generate Alkoxide (Alcohol + NaH) B 2. Add this compound A->B C 3. React at 0 °C to RT B->C D 4. Quench with NH4Cl (aq) C->D E 5. Extraction and Wash D->E F 6. Drying and Concentration E->F G 7. Purification F->G H Product: 5-(Alkoxymethyl)undecane G->H

Sources

Application Notes and Protocols for the Formation of the Grignard Reagent from 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of the Grignard reagent from 5-(bromomethyl)undecane, a sterically hindered secondary alkyl bromide. Grignard reagents are potent nucleophiles, pivotal for the formation of carbon-carbon bonds in organic synthesis.[1][2][3] However, their formation from bulky secondary halides presents unique challenges, including sluggish initiation and competing side reactions. This document provides an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, and strategies to overcome common obstacles, ensuring a high-yield synthesis. The protocols and insights provided are tailored for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge for the successful and safe execution of this critical organometallic transformation.

Introduction: The Significance and Challenges of Grignard Reagent Synthesis

Victor Grignard's discovery of organomagnesium halides in 1900 revolutionized organic chemistry, providing a powerful tool for constructing complex molecular architectures.[1][4] The Grignard reagent, with its general formula R-Mg-X, possesses a highly polarized carbon-magnesium bond, rendering the carbon atom a potent nucleophile and a strong base.[1][2][5] This reactivity is harnessed in a vast array of chemical transformations, including the synthesis of alcohols, ketones, carboxylic acids, and other functionalized molecules.[6][7][8]

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][4][6] These solvents are crucial as they solvate and stabilize the formed organomagnesium species.[5][9] The synthesis, however, is not without its difficulties, particularly when dealing with sterically hindered secondary alkyl halides such as this compound. The primary challenges include:

  • Reaction Initiation: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal can hinder the reaction's start.[1][6] The steric bulk of the alkyl halide can also impede its approach to the magnesium surface.[10]

  • Side Reactions: The strong basicity of the Grignard reagent can promote elimination reactions (E2) to form alkenes.[10] Another common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer.[10][11]

This guide provides a systematic approach to address these challenges, enabling the efficient synthesis of the Grignard reagent from this compound.

Mechanistic Insights: The Radical Pathway of Grignard Formation

The formation of a Grignard reagent is generally understood to proceed through a radical mechanism on the surface of the magnesium metal.[4][12][13] While the exact details are complex and can be influenced by the substrate and reaction conditions, the prevailing theory involves the following key steps:

  • Single Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital of the carbon-halogen bond of the alkyl halide.[5] This results in the formation of a radical anion.

  • Dissociation: The radical anion rapidly dissociates to form an alkyl radical and a halide anion.

  • Recombination: The alkyl radical and the magnesium radical cation on the surface combine to form the organomagnesium halide.

This process is a non-chain radical reaction.[5] The understanding of this mechanism underscores the importance of a clean, reactive magnesium surface to facilitate the initial electron transfer.

Experimental Protocol: Synthesis of 5-(Bromomethyl)undecylmagnesium Bromide

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of the Grignard reagent from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableEnsure dryness before use.
Magnesium TurningsHigh PurityCommercially AvailableFor Grignard reactions.
IodineCrystal, ACS GradeCommercially AvailableAs an activating agent.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableEssential for reaction success.[14]
Anhydrous Diethyl EtherDriSolv® or equivalentCommercially AvailableAlternative solvent.[14]
Nitrogen or Argon GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon manifold

  • Syringes and needles, oven-dried

Workflow Diagram

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Flame-dry glassware under vacuum B Assemble apparatus under inert gas A->B C Add Mg turnings and iodine crystal to flask B->C D Add anhydrous THF to the flask E Prepare a solution of this compound in THF in the dropping funnel D->E F Add a small aliquot of the bromide solution to initiate the reaction E->F G Observe for signs of reaction initiation F->G H Slowly add the remaining bromide solution G->H I Maintain a gentle reflux H->I J Stir for an additional 1-2 hours after addition I->J K The Grignard reagent is ready for use in subsequent reactions J->K L Optional: Titrate to determine the concentration K->L

Caption: Experimental workflow for the synthesis of the Grignard reagent from this compound.

Detailed Procedure

Safety First: Grignard reagents are highly reactive, flammable, and corrosive.[15] The reaction can be exothermic and may become vigorous.[16] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) must be worn.[15] An inert atmosphere is crucial to prevent the quenching of the Grignard reagent by atmospheric moisture and oxygen.[17][18]

  • Glassware Preparation: Thoroughly clean and flame-dry all glassware (three-necked flask, condenser, and dropping funnel) under vacuum or with a heat gun to remove any adsorbed water.[16][17] Assemble the apparatus while hot under a positive pressure of dry nitrogen or argon.[19]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the round-bottom flask.[1][10][20] The iodine serves as an activating agent, helping to disrupt the magnesium oxide layer on the metal surface.[1][20] Other activators like 1,2-dibromoethane can also be used.[1]

  • Solvent Addition: Add a portion of anhydrous THF via a syringe to the flask, enough to cover the magnesium turnings.

  • Initiation of the Reaction:

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small amount (approximately 10%) of the alkyl bromide solution to the magnesium suspension.[10]

    • The reaction may need gentle warming to initiate. This can often be achieved by placing your hand on the flask.[21] If this is insufficient, a warm water bath can be used briefly.[21]

    • Successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution.[10][21]

  • Execution of the Reaction:

    • Once the reaction has initiated, slowly add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[10][22] This controlled addition is critical to prevent a runaway reaction and to minimize the formation of the Wurtz coupling product by keeping the concentration of the alkyl halide low.[10][23]

    • If the reaction becomes too vigorous, the addition rate should be slowed, and an ice-water bath can be used for cooling.[16]

  • Completion and Storage:

    • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted.[10]

    • The resulting gray-to-brown solution is the Grignard reagent. It is best used immediately.[17]

    • For short-term storage, the reagent can be kept in a sealed flask under an inert atmosphere.[17][24] It is advisable to decant the solution from any unreacted magnesium.[24]

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inactive magnesium surface (MgO layer).- Wet glassware or solvent.- Insufficient initial heating.- Crush some magnesium turnings in the flask with a glass rod to expose a fresh surface.- Add a few more crystals of iodine or a small amount of 1,2-dibromoethane.[1][25]- Ensure all glassware is meticulously dried and use a freshly opened bottle of anhydrous solvent.[17][25]- Use sonication to promote initiation.[1][25]
Low yield of Grignard reagent - Wurtz coupling side reaction.- Elimination (E2) side reaction.- Quenching by moisture or oxygen.- Ensure slow, dropwise addition of the alkyl halide solution.[10][23]- Use more dilute conditions by increasing the solvent volume.[23]- Maintain a moderate reaction temperature to disfavor elimination.[10]- Maintain a positive pressure of inert gas throughout the reaction.[14]
Formation of a white precipitate - Formation of magnesium salts (e.g., MgBr₂).- Precipitation of the Grignard reagent at high concentrations.- This is often a normal observation and does not necessarily indicate a failed reaction.[10]

Characterization of the Grignard Reagent

The concentration of the prepared Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine. The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate.

Conclusion

The successful formation of the Grignard reagent from this compound is readily achievable with careful attention to experimental detail. The key factors for success are the rigorous exclusion of water and atmospheric oxygen, proper activation of the magnesium surface, and controlled addition of the alkyl halide to manage the reaction exotherm and minimize side reactions. By following the detailed protocol and troubleshooting guidance provided in this application note, researchers can reliably synthesize this valuable organometallic intermediate for use in a wide range of synthetic applications.

References

  • Wikipedia. Grignard reagent. [Link]
  • Sciencemadness Wiki. (2019-04-01). Grignard reagent. [Link]
  • BYJU'S. Grignard Reaction Mechanism. [Link]
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
  • Homework.Study.com.
  • University of Calgary.
  • The Organic Chemistry Tutor. (2020-07-24). Formation Of Grignard Reagent Mechanism | Organic Chemistry. YouTube. [Link]
  • Weiss, D. S. (1993). Side Reactions in a Grignard Synthesis.
  • American Chemical Society. Grignard Reaction. [Link]
  • Quora. (2022-02-19).
  • University of Wisconsin-Madison.
  • GeeksforGeeks. (2025-07-23). Grignard Reagent. [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. [Link]
  • Case Western Reserve University. (2018-07-16).
  • ProQuest. (1993). Side reactions in a grignard synthesis.
  • LinkedIn. (2024-09-19). Grignard Reaction Reagents: A Toolbox for Chemists. [Link]
  • Allen Overseas.
  • UTSC - Chemistry Lab. (2013-01-29). Grignard Reaction Experiment. YouTube. [Link]
  • ResearchGate. Physical property of solvents used for Grignard reactions. [Link]
  • JoVE. (2017-02-22).
  • Chemistry LibreTexts. (2024-03-24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
  • Chemistry Stack Exchange. (2014-07-13).
  • Master Organic Chemistry. (2015-11-09).
  • Mettler Toledo.
  • Rogers, H. R., et al. (1980). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society, 102(1), 217–226. [Link]
  • Master Organic Chemistry. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents. [Link]
  • ResearchGate. Stability assessment of the selected Grignard reagents 2 q and 6 b.
  • Reddit. (2021-06-21). Overnight Storage of Freshly Prepared Grignard. [Link]

Sources

Application Note & Protocol: Advancing sp³-sp² Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling of 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry for its efficacy in forming carbon-carbon bonds.[1][2] While traditionally applied to sp²-hybridized centers, its expansion to include sp³-hybridized alkyl halides has opened new avenues for molecular construction. This guide provides an in-depth exploration of the Suzuki coupling involving 5-(Bromomethyl)undecane, a secondary alkyl bromide. We delve into the mechanistic nuances, critical reaction parameters, and provide a field-proven protocol for researchers in synthetic chemistry and drug development. This document is designed to serve as a practical resource, explaining not just the procedural steps but the fundamental principles that ensure successful and reproducible outcomes.

Introduction: The Challenge and Opportunity of Alkyl Suzuki Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and powerful method for forging C-C bonds between organoboron compounds and various organic halides.[1][3] Its widespread adoption is due to mild reaction conditions, functional group tolerance, and the low toxicity of boron-containing reagents.[1] Historically, the reaction found its greatest utility in coupling aryl and vinyl (sp²) halides. The use of alkyl (sp³) electrophiles, particularly secondary halides like this compound (CAS 85531-02-8)[4], presents distinct challenges:

  • Slow Oxidative Addition: The oxidative addition of an alkyl halide to a Pd(0) center is kinetically less favorable than for its aryl or vinyl counterparts.[5]

  • Competing β-Hydride Elimination: Once the alkyl-palladium intermediate is formed, it can readily undergo β-hydride elimination, leading to undesired alkene byproducts and decomposition of the catalyst.

Overcoming these hurdles has been a significant focus of catalyst development. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have successfully extended the reaction's scope to include unactivated secondary alkyl halides.[6][7][8] this compound is a valuable building block for introducing a long, branched, and lipophilic alkyl chain, a common motif in materials science and medicinal chemistry.[9][10] This guide provides the necessary framework to successfully employ this substrate in Suzuki coupling reactions.

Mechanistic Insights: The Catalytic Cycle for sp³-sp² Coupling

The catalytic cycle for the Suzuki reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5] Understanding the nuances of each step is critical for troubleshooting and optimizing reactions with alkyl halides.

  • Oxidative Addition: The cycle begins with the oxidative addition of the alkyl bromide, R¹-X (this compound), to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step for alkyl halides.[2] The use of highly electron-donating ligands (L) is crucial to increase the electron density on the palladium center, thereby promoting its insertion into the C-Br bond to form a Pd(II) intermediate.[11]

  • Transmetalation: A base is required to activate the organoboron species (R²-B(OR)₂). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OR)₂(OH)]⁻).[1][3] This complex then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new R¹-Pd(II)-R² intermediate.

  • Reductive Elimination: This final step involves the formation of the new C-C bond (R¹-R²), releasing the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12] For alkyl couplings, this step must be rapid to outcompete β-hydride elimination.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R¹-Pd(II)(X)L₂ Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)(R²)L₂ PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_R1R2->Product AlkylHalide R¹-X (this compound) AlkylHalide->PdII_RX Organoboron R²-B(OR)₂ Organoboron->PdII_R1R2 Base Base Base->PdII_R1R2 Activates Boronic Acid caption Fig 1. Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Fig 1. Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details a representative procedure for the sp³-sp² coupling of a secondary alkyl bromide.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Stoichiometry (eq.)Amount (mmol)Mass/Volume
This compound249.23[13]1.00.5124.6 mg
4-Methoxyphenylboronic Acid151.961.50.75114.0 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.012.2 mg
SPhos (Ligand)410.480.040.028.2 mg
Potassium Phosphate (K₃PO₄), tribasic212.272.01.0212.3 mg
Anhydrous Toluene---5.0 mL

3.2. Equipment

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles for liquid transfers

  • Heating mantle or oil bath with temperature control

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

  • Glassware for aqueous workup (separatory funnel, flasks)

  • Silica gel for column chromatography

3.3. Step-by-Step Experimental Procedure

  • Preparation (Inert Atmosphere):

    • Place the magnetic stir bar, Pd(OAc)₂, SPhos ligand, and K₃PO₄ into the Schlenk flask.

    • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: 3. Under a positive pressure of inert gas, add this compound, 4-methoxyphenylboronic acid, and anhydrous toluene via syringe. 4. Ensure the mixture is stirring to create a uniform suspension.

  • Reaction Execution: 5. Lower the flask into an oil bath preheated to 100 °C. 6. Allow the reaction to stir vigorously at this temperature for 12-24 hours.

  • Reaction Monitoring: 7. Periodically monitor the reaction's progress by TLC. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive flow of inert gas. 8. Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The disappearance of the starting bromide is a key indicator of reaction completion.

  • Workup and Purification: 9. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. 10. Quench the reaction by adding 10 mL of deionized water. 11. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). 12. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 13. Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. 14. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to isolate the pure product.

  • Characterization: 15. Confirm the structure and purity of the final product, 5-((4-methoxyphenyl)methyl)undecane, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow and Troubleshooting

A successful outcome depends on a systematic workflow and the ability to diagnose potential issues.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation cluster_analysis Analysis p1 Oven-dry Glassware p2 Weigh Solid Reagents p1->p2 p3 Setup Inert Atmosphere (Schlenk Line / Glovebox) p2->p3 r1 Assemble Reagents in Flask p3->r1 r2 Add Solvent r1->r2 r3 Heat and Stir (e.g., 100 °C, 18h) r2->r3 r4 Monitor by TLC/GC-MS r3->r4 i1 Cool to RT & Quench r4->i1 i2 Aqueous Workup (Extraction) i1->i2 i3 Dry & Concentrate i2->i3 i4 Column Chromatography i3->i4 a1 Characterize Product (NMR, MS) i4->a1 caption Fig 2. Standard experimental workflow for Suzuki coupling.

Caption: Fig 2. Standard experimental workflow for Suzuki coupling.

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently anhydrous solvent/reagents.3. Base is not strong enough or has degraded.4. Reaction temperature too low.1. Improve inert atmosphere technique; use fresh catalyst/ligand.2. Use freshly distilled/dried solvents.3. Use fresh, finely ground base.4. Increase reaction temperature in 10 °C increments.
Formation of Homocoupled Boronic Acid Product (R²-R²) Presence of oxygen or Pd(II) species at the start of the reaction.Ensure the reaction mixture is properly degassed and that the Pd(0) active species is formed correctly before side reactions dominate.
Formation of Elimination Product (Undecene Isomers) β-hydride elimination is outcompeting reductive elimination.1. Use a more electron-rich and bulky ligand to accelerate reductive elimination.2. Lowering the reaction temperature may help, but could slow the desired reaction.
Protodeborylation of Boronic Acid (R²-H) Presence of water and/or prolonged reaction times at high temperature.Ensure anhydrous conditions. Monitor the reaction and stop it once the starting material is consumed to avoid product degradation.

References

  • Vertex AI Search Result. (N.D.). The Chemistry Behind this compound: Synthesis and Properties.
  • ChemicalBook. (2024). This compound | 85531-02-8.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from Macmillan Group, Princeton University.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (N.D.). Suzuki Coupling.
  • Wikipedia. (N.D.). Suzuki reaction.
  • Yoneda Labs. (N.D.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BYJU'S. (N.D.). Merits of the Suzuki Coupling Reaction.
  • Organic Chemistry Portal. (N.D.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • González-Bobes, F., & Fu, G. C. (2011). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 128(16), 5360–5361.
  • ResearchGate. (N.D.). Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)-H and C(sp2)-H Bonds.
  • ResearchGate. (N.D.). Notable examples of secondary alkyl Suzuki−Miyaura cross-coupling.
  • University of Liverpool. (N.D.). The Suzuki coupling couples boronic acids to halides.
  • ResearchGate. (N.D.). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides.
  • ResearchGate. (N.D.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • ResearchGate. (N.D.). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
  • ResearchGate. (N.D.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Vertex AI Search Result. (N.D.). Exploring the Potential of 5-(Bromomethyl)
  • RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Santa Cruz Biotechnology. (N.D.). 5-(Bromomethyl)-undecane | CAS 85531-02-8.
  • Tokyo Chemical Industry Co., Ltd. (N.D.). This compound | 85531-02-8.
  • ResearchGate. (N.D.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
  • TCI Chemicals. (N.D.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wang, D., & Sun, C. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(10), 4145-4172.

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Application Note & Protocol: Palladium-Catalyzed Heck Coupling of 5-(Bromomethyl)undecane with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis for its efficacy in forming carbon-carbon bonds.[1] While traditionally applied to aryl and vinyl halides, its extension to unactivated alkyl halides presents significant challenges, primarily due to slow oxidative addition rates and the propensity of alkyl-palladium intermediates to undergo rapid β-hydride elimination.[2][3] This guide provides a comprehensive technical overview and detailed protocols for the successful Heck coupling of 5-(bromomethyl)undecane, an unactivated secondary alkyl bromide, with various alkenes. We delve into the mechanistic nuances, the critical role of ligand and catalyst selection, and provide robust, field-proven methodologies for researchers in synthetic chemistry and drug development.

Mechanistic Insights & Strategic Rationale

The successful application of the Heck reaction to substrates like this compound hinges on a deep understanding of the catalytic cycle and the kinetic competition between desired and undesired pathways.

The Core Challenge: Unactivated Alkyl Electrophiles

The primary hurdles in coupling sp³-hybridized alkyl halides in Heck-type reactions are twofold:

  • Reluctance Towards Oxidative Addition: Compared to their sp²-hybridized aryl/vinyl counterparts, the C(sp³)-Br bond is generally less reactive towards oxidative addition with a Pd(0) center.[2][3]

  • Competing β-Hydride Elimination: Once the alkyl-palladium(II) intermediate is formed, it can readily undergo β-hydride elimination if a hydrogen atom is present on the carbon beta to the palladium. This side reaction is often kinetically favorable and leads to the formation of an alkene byproduct and catalyst decomposition, rather than the desired coupling product.[2][4]

Overcoming these challenges requires careful tuning of the catalytic system to favor the desired reaction cascade: oxidative addition -> migratory insertion -> β-hydride elimination of the newly formed product.

The Catalytic Cycle: A Hybrid Approach

For unactivated alkyl halides, the reaction is often presumed to proceed through a hybrid organometallic-radical mechanism rather than a purely classical Pd(0)/Pd(II) cycle.[2][4] This involves a single-electron transfer (SET) from the electron-rich Pd(0) complex to the alkyl halide to initiate the process.

The key steps are as follows[2][4][5]:

  • Catalyst Activation: A Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species, L₂Pd(0).

  • Oxidative Addition / Radical Formation: The L₂Pd(0) complex engages with the alkyl bromide (R-X). This can occur via a concerted oxidative addition or, more likely for alkyl halides, an SET process to generate an alkyl radical (R•) and a Pd(I) species.[6]

  • Alkene Coordination & Insertion: The alkene coordinates to the palladium center. The alkyl group then undergoes migratory insertion into the C=C double bond (carbopalladation). This step is crucial and must be faster than premature β-hydride elimination from the initial alkyl-palladium intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon in the newly formed intermediate is eliminated. This step forms the final substituted alkene product and a palladium-hydride species (H-Pd(II)-X).

  • Catalyst Regeneration: A base neutralizes the generated hydrohalic acid (HBr), reductively eliminating H-X from the palladium complex and regenerating the active L₂Pd(0) catalyst to re-enter the cycle.[7][8]

G cluster_caption pd_species pd_species reagents reagents products products step_label step_label pd0 L₂Pd(0) pd_r_x L₂Pd(II)(R)(X) pd0->pd_r_x Oxidative Addition pi_complex Alkene π-Complex pd_r_x->pi_complex Alkene Coordination inserted L₂Pd(II)-Alkyl Intermediate pi_complex->inserted Migratory Insertion pd_h_x L₂Pd(II)(H)(X) inserted->pd_h_x β-Hydride Elimination product Substituted Alkene inserted->product pd_h_x->pd0 Reductive Elimination base_out Base-H⁺X⁻ pd_h_x->base_out r_x R-X (this compound) r_x->pd0 alkene Alkene alkene->pd_r_x base_in Base base_in->pd_h_x caption_node Fig 1. A generalized catalytic cycle for the Heck coupling of alkyl halides.

Caption: A generalized catalytic cycle for the Heck coupling of alkyl halides.

Rationale for Reagent Selection
  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are often preferred over pre-formed Pd(0) complexes like Pd(PPh₃)₄.[9] This is because the active, ligand-coordinated Pd(0) species can be generated in situ, allowing for greater flexibility and activity, as stable 18-electron Pd(0) complexes can be slow to dissociate ligands to enter the catalytic cycle.[7]

  • Ligands (The Key to Success): The choice of ligand is paramount for alkyl Heck reactions. Bulky, electron-donating ligands are required to promote the desired pathway.

    • Bulky Phosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphines increase electron density on the palladium center, which can accelerate the rate of oxidative addition.[2] Their steric bulk can also disfavor the formation of undesired side products.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have proven highly effective, particularly in intramolecular alkyl Heck reactions.[2] Their strong bond to the palladium center can stabilize the catalytic species and modulate its reactivity to favor insertion over premature elimination.

  • Base: A non-nucleophilic base is essential to neutralize the HBr produced during the cycle without interfering with the catalyst or substrates.[5] Tertiary amines (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are commonly used. The base's role is critical for regenerating the Pd(0) catalyst.[7][8]

  • Solvent: Polar aprotic solvents such as DMF, DMAc, NMP, or dioxane are typically used as they can help to stabilize the charged intermediates in the catalytic cycle and often require higher temperatures for the reaction to proceed.[10]

Experimental Application Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
  • Substrates: this compound (CAS: 85531-02-8), Alkene (e.g., Styrene, n-Butyl acrylate).

  • Catalyst/Ligand: Palladium(II) Acetate (Pd(OAc)₂), Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable ligand.

  • Base: Cesium Carbonate (Cs₂CO₃) or Triethylamine (Et₃N).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dioxane.

  • Equipment: Schlenk flask or reaction vial with stir bar, reflux condenser, inert gas line (Argon or Nitrogen), syringes, heating mantle with temperature controller.

General Protocol for Heck Coupling of this compound with Styrene

This protocol provides a starting point for optimization. The specific ratios and conditions may need to be adjusted for different alkene substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add Palladium(II) Acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4-6 mol%).

  • Reagent Addition:

    • Add the base, Cesium Carbonate (1.5 equivalents).

    • Add this compound (1.0 equivalent).

    • Via syringe, add the anhydrous solvent (e.g., DMF, to achieve a concentration of ~0.2 M).

    • Finally, add the alkene, Styrene (1.2 equivalents), via syringe.

  • Reaction Conditions:

    • Ensure the flask is sealed and maintain a positive pressure of Argon.

    • Heat the reaction mixture to the desired temperature (start with 80-120 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[12]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The starting material, this compound, has characteristic NMR signals that should be absent in the final product.[13]

Reaction Optimization and Parameter Table

For optimal results, particularly when changing the alkene partner, a systematic optimization of reaction parameters is recommended.

ParameterRecommended Starting PointOptimization Range/NotesRationale
Alkene Partner Styrene (1.2 equiv)Acrylates, other vinyl arenes (1.1-1.5 equiv)Electron-deficient alkenes like acrylates are often excellent coupling partners.[4]
Pd Precatalyst Pd(OAc)₂ (2 mol%)1-5 mol%Lower catalyst loading is desirable; may need to be increased for less reactive substrates.
Ligand P(t-Bu)₃ (4 mol%)Other bulky phosphines or NHCs (2-10 mol%)The ligand is critical. A 2:1 or 3:1 Ligand:Pd ratio is a good starting point.
Base Cs₂CO₃ (1.5 equiv)K₂CO₃, Et₃N, DIPEA (1.5-2.5 equiv)The choice of base can influence reaction rate and side product formation.
Solvent DMFDioxane, Toluene, DMAcSolvent choice can affect solubility and reaction temperature.
Temperature 100 °C80-140 °CHigher temperatures are often needed for alkyl halides but can also lead to decomposition.[11]
Concentration 0.2 M0.1 - 0.5 MHigher concentrations can increase reaction rates but may also lead to side reactions.

Workflow and Troubleshooting

G setup Reaction Setup (Flame-dried Schlenk Flask) inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_solids Add Solids (Pd(OAc)₂, Ligand, Base) inert->add_solids add_liquids Add Liquids (Solvent, Alkyl Bromide, Alkene) add_solids->add_liquids react Heat and Stir (80-120 °C) add_liquids->react monitor Monitor Progress (TLC / GC-MS) react->monitor monitor->react Reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char product Pure Product char->product

Caption: Standard experimental workflow for the alkyl Heck coupling reaction.

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (moisture/oxygen).2. Reaction temperature too low.3. Unsuitable ligand.1. Ensure rigorous inert atmosphere and use anhydrous solvents.2. Increase temperature in 10-20 °C increments.3. Screen different bulky phosphine or NHC ligands.
Formation of Dehydrohalogenation Byproduct β-hydride elimination is faster than migratory insertion.1. Use a bulkier, more electron-donating ligand.2. Lower the reaction temperature.3. Increase the concentration of the alkene.
Alkene Isomerization Reversible β-hydride elimination and re-insertion.This is a known side reaction. Adding certain salts (e.g., silver salts) can sometimes suppress this, but may complicate the system.[7]
Formation of Palladium Black Catalyst decomposition.1. Ensure sufficient ligand is present (increase L:Pd ratio).2. Check for impurities in reagents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind this compound: Synthesis and Properties.
  • ChemicalBook. (2023). This compound | 85531-02-8.
  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Cui, L., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(26), 6533–6542.
  • McMahon, C. M., & Alexanian, E. J. (2017). Palladium-Catalyzed Carbocyclizations of Unactivated Alkyl Bromides with Alkenes Involving Auto-Tandem Catalysis. Journal of the American Chemical Society, 139(33), 11595–11600.
  • Kurandina, D., et al. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Synthesis, 51(11), 2245-2264.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chernyak, D., et al. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Angewandte Chemie International Edition, 57(11), 2932-2936.
  • Wikipedia. (n.d.). Heck reaction.
  • Fu, G. C., & Dai, C. (2003). Intramolecular Heck Reaction of Unactivated Alkyl Halides. Journal of the American Chemical Society, 125(44), 13342–13343.
  • Amatore, C., et al. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Chemistry – A European Journal, 9(3), 767-775.
  • Welbes, L. L. (2022). Oxidative Addition of Polar Reagents. Chemistry LibreTexts.
  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Sustainable Catalysis.
  • Liu, Z., et al. (2021). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
  • Lau, K. S. Y., & Stille, J. K. (1976). Oxidative addition of alkyl halides to zero-valent palladium complexes. Mechanisms. Journal of the American Chemical Society, 98(19), 5991–6000.
  • Renn, M. S., & Alexanian, E. J. (2014). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 136(41), 14357–14360.
  • Liu, C., & Szostak, M. (2014). Synthesis of Organic Halides via Palladium(0) Catalysis. Chemical Society Reviews, 43(9), 3039-3056.
  • ResearchGate. (n.d.). Strategies in the Heck coupling reaction.
  • ResearchGate. (n.d.). Alkyl Heck reaction using unactivated alkyl bromides.
  • Akrawi, O. K., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(6), 7436-7454.
  • Bedekar, A. V., & Saiyed, A. S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13, 21855-21876.
  • Chernyak, D., et al. (2018). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Angewandte Chemie International Edition, 57(11), 2932-2936.
  • Singh, B., & Singh, K. N. (2015). Heck Reaction—State of the Art. Catalysts, 5(3), 1194-1230.
  • Zhou, Q., et al. (2015). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications, 51(32), 7049-7052.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of this compound in New Energy Materials.
  • McMahon, C. M., & Alexanian, E. J. (2017). Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides. Angewandte Chemie International Edition, 56(25), 7199-7203.
  • NROChemistry. (n.d.). Heck Coupling.
  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.

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Application Note: Strategic Use of 5-(Bromomethyl)undecane as a Lipophilic Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Lipophilicity in Molecular Design

In contemporary drug development and materials science, the precise modulation of a molecule's physicochemical properties is paramount. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical determinant of pharmacokinetic and pharmacodynamic behavior. The strategic introduction of long alkyl chains can significantly enhance membrane permeability, modify solubility, and improve formulation compatibility. 5-(Bromomethyl)undecane (Figure 1) is a versatile alkylating agent designed for this purpose. It provides a branched C12 alkyl chain, a structural motif that imparts substantial lipophilicity while influencing molecular conformation. This document serves as a technical guide for researchers, outlining the core principles, detailed protocols, and practical considerations for employing this compound in nucleophilic substitution reactions.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is essential for designing robust and reproducible synthetic protocols. Key data for this compound are summarized in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 85531-02-8[1][2][3][4]
Molecular Formula C₁₂H₂₅Br[1][4]
Molecular Weight 249.23 g/mol [1][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 85 °C @ 0.6 mmHg
Predicted Density ~1.037 g/cm³[2][3]
Purity Typically >97.0% (GC)
Storage Store at room temperature, inert atmosphere recommended.[1][3]

Mechanism of Alkylation: The Sₙ2 Pathway and Competing Reactions

This compound acts as an electrophile in nucleophilic substitution reactions. The reaction proceeds primarily through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2]

The Sₙ2 Reaction

The Sₙ2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[5] This process involves a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group.[5][6] This specific angle of attack is necessary for the efficient overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br bond's lowest unoccupied molecular orbital (LUMO).

A key characteristic of the Sₙ2 mechanism is the inversion of stereochemistry at the electrophilic carbon, though this is not relevant for the prochiral center in this compound. The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.[7]

Steric Considerations

The structure of the alkyl halide is a critical factor influencing the Sₙ2 reaction rate.[8] this compound is technically a primary halide (the bromine is on a -CH₂- group), but it is attached to a secondary carbon, creating significant steric hindrance around the reaction center. This crowding can slow the reaction compared to unbranched primary halides like 1-bromododecane.[9][10] Therefore, reaction conditions must be optimized to overcome this steric barrier.

Figure 1: Sₙ2 Reaction Pathway. A diagram showing the concerted backside attack of a nucleophile (Nu:⁻) on this compound, proceeding through a high-energy transition state to form the alkylated product and bromide ion.

Competing E2 Elimination

A competing pathway, particularly when using strong, sterically hindered bases, is the bimolecular elimination (E2) reaction.[7][11] In this pathway, the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the bromomethyl group (the β-carbon). This simultaneous proton abstraction and departure of the bromide leaving group results in the formation of an alkene.[12][13] To minimize this undesired side reaction, the choice of base and reaction temperature is critical. Non-nucleophilic, yet sufficiently strong, bases are preferred, and lower reaction temperatures generally favor the Sₙ2 pathway.[7]

Core Application: Protocol for Nucleophilic Alkylation

This section provides a generalized, robust protocol for the alkylation of various nucleophiles (e.g., phenols, thiols, amines) using this compound.

Principle

The protocol is based on the deprotonation of a nucleophilic precursor (e.g., R-OH, R-SH, R₂-NH) with a suitable base to generate a more potent nucleophile (R-O⁻, R-S⁻, R₂-N⁻). This anion then reacts with this compound via the Sₙ2 mechanism to form the desired C-O, C-S, or C-N bond.

Figure 2: Experimental Workflow. A step-by-step flowchart for a typical alkylation reaction using this compound.

Materials and Reagents
  • Nucleophilic Substrate (e.g., phenol, thiol, amine)

  • This compound (1.0 - 1.5 equivalents)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, DBU)

  • Inert Gas (Nitrogen or Argon)

  • Reaction vessel, stirring apparatus, heating mantle/oil bath

  • TLC plates or LC-MS for reaction monitoring

  • Reagents for work-up (e.g., water, brine, organic solvent for extraction)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophilic substrate (1.0 eq.).

  • Dissolution: Add the chosen anhydrous solvent (see Table 2 for recommendations) to dissolve the substrate.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Addition: Add the selected base (1.5 - 3.0 eq.). For reactive nucleophiles like phenols or thiols, powdered K₂CO₃ or Cs₂CO₃ is often sufficient. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be required.

  • Activation: Stir the mixture at room temperature (or slightly elevated temperature) for 30-60 minutes to ensure complete formation of the nucleophile.

  • Alkylating Agent Addition: Add this compound (1.1 - 1.2 eq.) to the reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction to the desired temperature (see Table 2) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography.[1][14]

Recommended Starting Conditions & Phase-Transfer Catalysis

Due to the lipophilic nature of the alkylating agent and potentially polar nature of the nucleophile salt, reaction efficiency can be poor in a single solvent system. Phase-Transfer Catalysis (PTC) is a powerful technique to overcome this issue.[15][16] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TBAB, tetrabutylammonium bromide), facilitates the transfer of the anionic nucleophile from a solid or aqueous phase into the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[17][18]

Table 2: Recommended Starting Conditions for Sₙ2 Alkylation

Nucleophile TypeRecommended BaseSolventTemperature (°C)PTC OptionNotes
Phenol (Ar-OH) K₂CO₃, Cs₂CO₃DMF, Acetonitrile60 - 80TBAB (5-10 mol%)Cesium carbonate can accelerate reactions with hindered phenols.
Thiol (R-SH) K₂CO₃, Et₃NTHF, DMF25 - 50TBAB (5-10 mol%)Thiols are excellent nucleophiles; reactions are often rapid at lower temperatures.
Amine (R₂-NH) K₂CO₃, DBUAcetonitrile70 - 90NoneOver-alkylation can be an issue with primary amines.[19] Using a slight excess of the amine can mitigate this.
Carboxylate (R-COO⁻) N/A (as salt)DMF80 - 100TBAB (10 mol%)Requires higher temperatures. PTC is highly recommended.

Characterization of the Alkylated Product

Confirmation of a successful alkylation reaction requires thorough characterization of the purified product.

  • ¹H NMR Spectroscopy: The most telling signals will be those corresponding to the newly attached C12 chain. Look for a complex multiplet between δ 1.20-1.40 ppm integrating to 16 hydrogens (-(CH₂)₈-), and two distinct terminal methyl group signals around δ 0.90 ppm.[1][20] The protons on the -CH₂- group newly attached to the nucleophile will appear as a characteristic doublet or multiplet, shifted downfield.[21]

  • ¹³C NMR Spectroscopy: Expect to see a series of signals in the aliphatic region (δ 14-40 ppm) corresponding to the twelve carbons of the alkyl chain.[1][20] The carbon attached to the nucleophile will be shifted accordingly.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the final product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Base is not strong enough.2. Insufficient reaction temperature or time.3. Poor solubility of reactants.4. Deactivated nucleophile.1. Switch to a stronger base (e.g., NaH, Cs₂CO₃).2. Increase temperature gradually and extend reaction time.3. Add a phase-transfer catalyst (e.g., TBAB).4. Ensure substrate is pure and solvent is anhydrous.
Formation of Side-Products 1. E2 elimination is occurring.2. Over-alkylation (for primary amines).3. Degradation of starting material or product.1. Use a less hindered, weaker base (e.g., K₂CO₃ instead of KOtBu). Lower the reaction temperature.[12]2. Use an excess of the amine substrate.3. Lower the reaction temperature; ensure an inert atmosphere.
Difficult Purification 1. Product is non-polar and co-elutes with starting material.2. Product is an oil and difficult to handle.1. Use a gradient elution system with low-polarity solvents (e.g., Hexane/Ethyl Acetate or Hexane/DCM).2. The long alkyl chain often results in oily products; this is an inherent property.[1]

Safety and Handling

Alkylating agents, including this compound, are potentially hazardous and should be handled with appropriate care.[22] They are classified as irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[20][23]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling the compound.[24]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[25]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous chemical waste.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • ChemicalBook: this compound | 85531-02-8
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  • TCI Chemicals: this compound 85531-02-8
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Application Notes & Protocols: 5-(Bromomethyl)undecane in the Preparation of Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-(Bromomethyl)undecane for the synthesis of novel quaternary ammonium salts (QAS).[1] Long-chain QAS are of significant interest due to their applications as surfactants, phase-transfer catalysts, and antimicrobial agents.[2][3] This guide details the synthesis of the alkylating agent itself, the mechanism and optimization of the subsequent quaternization reaction, detailed experimental protocols, and methods for product characterization. By explaining the causality behind experimental choices, this document aims to provide a robust framework for the successful preparation and validation of custom long-chain QAS.

Introduction: The Strategic Value of Long-Chain Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) are a class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups.[2] Their general structure, [R₄N]⁺X⁻, imparts unique properties that make them valuable in a multitude of applications, including as disinfectants, surfactants, and phase-transfer catalysts.[2][4][5]

The biological and chemical activity of QAS is highly dependent on the nature of the 'R' groups. Specifically, the incorporation of long alkyl chains, such as the undecyl group provided by this compound, is a key strategy for enhancing antimicrobial efficacy.[6] The lipophilic alkyl chain facilitates interaction with and disruption of bacterial cell membranes, leading to cell lysis and death.[7] this compound (C12H25Br) is a versatile intermediate for introducing a branched, 12-carbon alkyl group onto a nucleophilic amine.[8] Its structure, featuring a primary bromide, makes it an effective electrophile for nucleophilic substitution reactions.[8]

This guide focuses on the synthesis of QAS via the Menschutkin reaction, a specific type of bimolecular nucleophilic substitution (Sₙ2) reaction between an amine and an alkyl halide.[6] We will explore the synthesis of the this compound precursor and provide a detailed protocol for its subsequent reaction with a model tertiary amine to generate a novel long-chain QAS.

Synthesis of the Alkylating Agent: this compound

A reliable synthesis of the starting alkyl halide is paramount. This compound can be efficiently prepared from the commercially available alcohol, 2-butyl-1-octanol, via a bromination reaction using triphenylphosphine and bromine.

Principle and Causality

This reaction proceeds through the formation of a phosphonium bromide intermediate. The alcohol's hydroxyl group attacks the electrophilic phosphorus atom of the triphenylphosphine dibromide complex. This is followed by an intramolecular Sₙ2 reaction where the bromide ion attacks the carbon atom attached to the oxygen, displacing triphenylphosphine oxide and yielding the desired alkyl bromide. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves both the reactants and intermediates.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Butyl-1-octanol (1.0 eq)

  • Triphenylphosphine (1.0 eq)

  • Bromine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Petroleum Ether or Hexane

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (100 mmol, 26.18 g) in anhydrous DCM (250 mL).[1]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add bromine (100 mmol, 5.11 mL) to the stirred solution.[1] The reaction is exothermic; maintain the temperature at 0 °C.

  • Once the addition is complete, add 2-butyl-1-octanol (100 mmol, 18.635 g) dropwise to the reaction mixture.[1]

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature overnight.[1]

  • Upon completion (monitored by TLC), quench the reaction by adding a small amount of solid sodium carbonate to neutralize any remaining acid.

  • Remove the solvent (DCM) under reduced pressure.

  • Add hexane or petroleum ether to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid byproduct with fresh hexane/petroleum ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by silica gel column chromatography using petroleum ether as the eluent to yield this compound as a colorless oil.[1] A typical yield is around 88%.[1]

Characterization Data (as reported):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (d, J = 4.8 Hz, 2H), 1.59 (m, 1H), 1.40-1.21 (m, 16H), 0.90 (q, J = 6.9 Hz, 6H).[1]

  • ¹³C NMR (125 MHz, CDCl₃): δ 39.88, 39.62, 32.71, 32.40, 31.95, 29.61, 28.92, 26.68, 22.99, 22.80, 14.25, 14.21.[1]

Synthesis of Quaternary Ammonium Salts: The Menschutkin Reaction

The core of this application is the reaction of this compound with a suitable amine to form the desired QAS. This Sₙ2 reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the bromomethyl group.[6]

Mechanism and Workflow

The reaction proceeds in a single, concerted step. The amine nucleophile attacks the carbon atom bearing the bromine atom, while simultaneously, the carbon-bromine bond is broken.[6] This forms a new carbon-nitrogen bond and results in the formation of the quaternary ammonium cation and a bromide anion.

Menschutkin_Reaction cluster_reactants Reactants cluster_process Sₙ2 Reaction cluster_products Products R3N Tertiary Amine (R₃N) TransitionState Transition State [R₃N---C---Br]⁺ᵟ R3N->TransitionState Nucleophilic Attack AlkylHalide This compound (R'-Br) AlkylHalide->TransitionState QAS Quaternary Ammonium Salt [R₃NR']⁺Br⁻ TransitionState->QAS Bond Formation & Leaving Group Departure

Caption: Sₙ2 Mechanism for Quaternary Ammonium Salt Formation.

Optimizing Reaction Conditions: Field-Proven Insights

The success of the quaternization reaction hinges on several key parameters. Understanding their interplay is crucial for maximizing yield and purity.

  • Choice of Amine: Tertiary amines are ideal for synthesizing QAS in a single step.[9][10] Primary and secondary amines can also be used, but the reaction often leads to a mixture of primary, secondary, tertiary, and quaternary ammonium salts, as the initially formed products are themselves nucleophilic.[9][11] For this protocol, we will use a model tertiary amine, N,N-dimethyl-n-octylamine.

  • Solvent Selection: The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are highly recommended.[12][13] These solvents can solvate the cation but do not strongly solvate the amine nucleophile through hydrogen bonding.[12] This leaves the nucleophile "naked" and more reactive, significantly accelerating the reaction rate.[12][14] In contrast, polar protic solvents (like water or ethanol) form strong hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity and slows the reaction.[12]

  • Temperature and Reaction Time: The reaction rate is temperature-dependent. Gently heating the reaction mixture, for example to 50-60 °C, can significantly reduce the reaction time from days to hours.[6] However, excessive heat should be avoided to prevent potential side reactions. The reaction should be monitored by a suitable technique (e.g., TLC or ¹H NMR) to determine completion.

  • Stoichiometry: Using a slight excess of the alkylating agent, this compound, can help drive the reaction to completion. However, a molar ratio close to 1:1 is often sufficient and simplifies purification.[6][15]

Experimental Protocol: Synthesis of a Model QAS

Materials:

  • This compound (1.0 eq)

  • N,N-dimethyl-n-octylamine (1.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Diethyl ether or Hexane (for precipitation/washing)

Procedure:

  • In a clean, dry round-bottom flask, dissolve N,N-dimethyl-n-octylamine (10.0 mmol) in anhydrous acetonitrile (25 mL).

  • Add this compound (10.0 mmol) to the solution.

  • Heat the reaction mixture to 50-55 °C with stirring.

  • Monitor the reaction progress over 24 hours. The product, being a salt, may precipitate out of the solution as it forms.

  • After the reaction is complete (as determined by the disappearance of starting materials via TLC or ¹H NMR), cool the mixture to room temperature.

  • If the product has precipitated, collect it by vacuum filtration. If it remains dissolved, add diethyl ether or hexane to induce precipitation.[6]

  • Wash the collected solid product with cold diethyl ether or hexane (3 x 20 mL) to remove any unreacted starting materials.[6]

  • Dry the purified quaternary ammonium salt under vacuum.

ParameterRecommended ConditionRationale / Causality
Amine Tertiary Amine (e.g., N,N-dimethyl-n-octylamine)Avoids over-alkylation and complex product mixtures.[11]
Alkyl Halide This compound (1.0 eq)Primary bromide is a good electrophile for Sₙ2.[8]
Solvent Polar Aprotic (e.g., Acetonitrile)Enhances nucleophile reactivity by minimizing solvation.[12][13]
Temperature 50 - 60 °CIncreases reaction rate without promoting side reactions.[6]
Reaction Time 24 hours (or until completion by TLC/NMR)Allows the reaction to proceed to completion.
Work-up Precipitation with a non-polar solventExploits the ionic nature of the QAS product for easy isolation.[6]
Table 1: Summary of Optimized Reaction Parameters for QAS Synthesis.

Product Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized QAS is a critical step. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive method. Look for the appearance of new signals corresponding to the protons adjacent to the newly formed quaternary nitrogen. These are typically shifted downfield (to a higher ppm value) compared to their position in the starting amine due to the positive charge on the nitrogen. For example, the methyl groups on the nitrogen (-N⁺(CH₃)₂) often appear as a singlet around 3.1 ppm.[6] The disappearance of the starting material signals (e.g., the -CH₂Br signal at ~3.45 ppm in this compound) is also a key indicator.[1]

    • ¹³C NMR: Confirms the carbon framework. The carbons attached to the quaternary nitrogen will also show a characteristic downfield shift.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: While less definitive than NMR, FTIR can provide supporting evidence. The key is to compare the product spectrum to the starting materials. The C-Br stretching vibration (typically around 660 cm⁻¹) present in the starting material should be absent in the final product.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the quaternary ammonium cation, providing definitive confirmation of the product's elemental composition.[16]

Safety and Handling

Alkyl bromides are reactive compounds and should be handled with appropriate care in a well-ventilated fume hood.[17]

  • Personal Protective Equipment (PPE): Always wear impervious gloves, safety goggles, and a lab coat.[18]

  • Exposure Risks: Alkyl bromides can irritate the skin, eyes, and respiratory system. Avoid inhalation of vapors and direct skin contact. In liquid form, they can defat the skin, leading to irritation.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous chemical waste. Ensure the area is well-ventilated.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[18]

Always consult the specific Safety Data Sheet (SDS) for this compound and any other reagents used before beginning work.

References

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Introduction: The Strategic Advantage of 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-(Bromomethyl)undecane in Advanced Polymer Synthesis

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of advanced polymeric materials. This guide moves beyond simple procedural lists to explain the fundamental principles and causality behind experimental choices, ensuring both scientific integrity and practical applicability.

This compound (CAS RN: 85531-02-8) is a unique aliphatic alkyl halide that serves as a powerful tool in polymer chemistry.[1] Its molecular structure, featuring a reactive bromomethyl group appended to a long, branched undecane chain, offers a strategic combination of attributes. The secondary nature of the bromine atom provides appropriate reactivity for initiating controlled polymerization, while the C11 hydrocarbon tail imparts valuable physicochemical properties—such as hydrophobicity, solubility in nonpolar media, and effects on the glass transition temperature—to the resulting polymers.

This guide details its application as an initiator in two major controlled polymerization techniques—Atom Transfer Radical Polymerization (ATRP) and Living Cationic Polymerization—and as a functionalizing agent in post-polymerization modification, enabling the synthesis of polymers with precisely tailored architectures and properties.

Physicochemical Properties and Handling

Understanding the properties of this compound is critical for its effective use. The long alkyl chain renders it soluble in common organic solvents like toluene, tetrahydrofuran (THF), and dichloromethane, but insoluble in water.[2] The key to its utility lies in the carbon-bromine bond, which can be reversibly cleaved under specific catalytic conditions to generate a reactive species.

PropertyValueSource
Molecular Formula C12H25Br[1]
Molecular Weight 249.24 g/mol
Appearance Colorless to Light Yellow Liquid
Purity (Typical) >97.0% (GC)
Predicted Boiling Point ~271.6°C[1]
Predicted Density ~1.037 g/cm³[1]
Storage Room Temperature, Cool and Dark Place

Safety & Handling: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for complete handling information.

Application in Controlled/Living Polymerization

This compound is an excellent initiator for producing well-defined polymers with controlled molecular weights and low polydispersity indices (PDI).[3][4] This control is essential for applications in drug delivery, surface modification, and advanced materials.[5][6]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust controlled radical polymerization method that relies on a reversible equilibrium between active (propagating radical) and dormant (alkyl halide) species, mediated by a transition metal complex.[7] this compound serves as a classic alkyl halide initiator (R-X).[3][8]

Mechanism of Initiation: The process is initiated by the abstraction of the bromine atom from this compound by a lower oxidation state transition metal complex (e.g., Cu(I)/Ligand). This one-electron transfer generates a carbon-centered radical that initiates polymerization and the higher oxidation state metal complex (e.g., Cu(II)Br/Ligand).[9] The equilibrium strongly favors the dormant species, keeping the radical concentration low and minimizing termination reactions.[7]

ATRP_Mechanism Initiator This compound (R-Br) Radical Initiator Radical (R•) Initiator->Radical k_act Catalyst_CuI Cu(I) / Ligand Catalyst_CuII Cu(II)Br / Ligand Radical->Catalyst_CuII k_deact Active_Chain Propagating Radical (Pn•) Radical->Active_Chain kp (Propagation) Dormant_Chain Dormant Polymer (Pn-Br) Monomer Monomer (M) Dormant_Chain->Active_Chain k_act Active_Chain->Dormant_Chain k_deact

Caption: ATRP mechanism initiated by this compound.

Protocol: Synthesis of Polystyrene via ATRP

This protocol describes the synthesis of polystyrene (PS) with a target degree of polymerization (DP) of 100.

Materials:

  • Styrene (monomer), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol, Tetrahydrofuran (THF) for purification and analysis

Procedure:

  • Monomer Preparation: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Add styrene (10.4 g, 100 mmol), this compound (249 mg, 1.0 mmol), PMDETA (173 mg, 1.0 mmol), and anisole (10 mL).

    • Causality: The ratio of monomer to initiator ([M]₀/[I]₀) determines the theoretical molecular weight.[4][7] The catalyst-to-ligand ratio is typically 1:1. Anisole is used as a solvent to ensure homogeneity.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 90°C.

  • Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion using Gas Chromatography (GC) or ¹H NMR. Molecular weight and PDI can be tracked using Gel Permeation Chromatography (GPC).

  • Termination: After reaching the desired conversion (e.g., ~70% in 6-8 hours), cool the flask in an ice bath and expose the mixture to air. This oxidizes the Cu(I) catalyst, effectively quenching the polymerization.

  • Purification: Dilute the viscous solution with THF (~20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the filtered solution to a large volume of cold methanol (~400 mL).

  • Isolation: Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40°C overnight.

Expected Outcome & Characterization:

  • Yield: Dependent on conversion.

  • Molecular Weight (Mn): Should be close to the theoretical value (Mn,th = ([M]₀/[I]₀) × Conversion × M_monomer + M_initiator). For 70% conversion: (100/1) * 0.70 * 104.15 g/mol + 249.24 g/mol ≈ 7540 g/mol .

  • Polydispersity Index (PDI): Expected to be low, typically < 1.2, indicating a well-controlled process.[4]

  • ¹H NMR: Confirms the polymer structure and allows for end-group analysis to verify the incorporation of the this compound fragment.

  • GPC/SEC: Provides Mn, Mw, and PDI values.[10]

Living Cationic Polymerization

For electron-rich monomers like vinyl ethers or isobutylene, this compound can initiate living cationic polymerization in the presence of a Lewis acid co-initiator (e.g., TiCl₄, SnCl₄).[11][12][13]

Mechanism of Initiation: The Lewis acid abstracts the bromide anion from this compound to generate a carbocation. This carbocation then initiates polymerization by attacking the nucleophilic double bond of the monomer.[13][14] An equilibrium is established between the active (cationic) and dormant (covalent halide) species, which minimizes irreversible termination and allows for controlled chain growth.[11][12]

Cationic_Polymerization Initiator This compound (R-Br) Carbocation Initiator Carbocation (R+) Initiator->Carbocation Activation LewisAcid Lewis Acid (LA) Counterion Counterion ([LA-Br]-) Active_Chain Propagating Cation (Pn+) Carbocation->Active_Chain Propagation Dormant_Chain Dormant Polymer (Pn-Br) Monomer Monomer (M) Dormant_Chain->Active_Chain Reactivation Active_Chain->Dormant_Chain Deactivation

Caption: Living Cationic Polymerization initiated by this compound.

Protocol: Synthesis of Poly(isobutyl vinyl ether)

Materials:

  • Isobutyl vinyl ether (IBVE) (monomer), purified by distillation over calcium hydride.

  • This compound (initiator)

  • Tin(IV) chloride (SnCl₄) (co-initiator)

  • Dichloromethane (DCM) (solvent), dried.

  • Ammoniacal methanol (quenching agent)

Procedure:

  • Rigorous Purification: This polymerization is highly sensitive to impurities. Monomer and solvent must be rigorously dried and purified. The reaction should be performed under a dry, inert atmosphere (glovebox or Schlenk line).

  • Reaction Setup:

    • To a dry Schlenk flask at -78°C (dry ice/acetone bath), add dried DCM (50 mL) and IBVE (10.0 g, 100 mmol).

    • Add this compound (249 mg, 1.0 mmol).

  • Initiation: Slowly add a pre-chilled solution of SnCl₄ in DCM (e.g., 1 M solution, 1.0 mL, 1.0 mmol) to the stirred reaction mixture.

    • Causality: Low temperatures are crucial to suppress chain transfer and termination side reactions, which are common in cationic polymerization.[12]

  • Polymerization: Maintain the reaction at -78°C. The polymerization is typically very fast.

  • Termination: After the desired time (e.g., 1 hour), quench the reaction by adding 5 mL of pre-chilled ammoniacal methanol. This neutralizes the Lewis acid and terminates the cationic chain ends.

  • Purification: Allow the mixture to warm to room temperature. Wash with dilute aqueous HCl, then with water until neutral. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the polymer by rotary evaporation.

  • Isolation: Precipitate the polymer in cold methanol if necessary, then dry under vacuum.

Application in Post-Polymerization Modification

The bromomethyl group is a versatile electrophile, making this compound an excellent agent for grafting long alkyl chains onto existing polymer backbones.[1][15] This "grafting-to" approach is a powerful strategy for modifying surface properties, creating amphiphilic copolymers, or synthesizing thermoplastic elastomers.[16][17]

Principle: A pre-formed polymer containing nucleophilic side groups (e.g., hydroxyl, amine, or carboxylate) is reacted with this compound. A classic nucleophilic substitution (SN2) reaction occurs, covalently attaching the undecane side chain to the polymer backbone.

Workflow_Diagram Start Start: Assemble Glassware Setup Reaction Setup (Inert Atmosphere) Start->Setup Degas Degas Reagents (Freeze-Pump-Thaw) Setup->Degas Polymerize Polymerization (Controlled Temp) Degas->Polymerize Quench Quench Reaction Polymerize->Quench Purify Purification (Precipitation / Column) Quench->Purify Characterize Characterization (NMR, GPC, etc.) Purify->Characterize End End: Pure Polymer Characterize->End

Caption: General experimental workflow for controlled polymerization.

Protocol: Grafting onto Poly(4-vinylphenol)

Materials:

  • Poly(4-vinylphenol) (PVPh)

  • This compound

  • Potassium carbonate (K₂CO₃) (base)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Setup: In a round-bottom flask, dissolve PVPh (1.20 g, 10 mmol of hydroxyl units) in 50 mL of anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.76 g, 20 mmol) to the solution. Stir at 60°C for 1 hour to deprotonate the phenolic hydroxyl groups, forming phenoxide nucleophiles.

    • Causality: A non-nucleophilic base is used to activate the hydroxyl groups without competing in the substitution reaction. An excess of base ensures complete deprotonation.

  • Grafting Reaction: Add this compound (3.74 g, 15 mmol, 1.5 equivalents per hydroxyl group) to the reaction mixture.

  • Reaction: Continue stirring at 60°C for 24 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction, filter to remove the inorganic salts, and precipitate the polymer into a large volume of water.

  • Purification: The crude polymer may require re-dissolving in THF and re-precipitating into a non-solvent like hexane or water to remove unreacted this compound.

  • Isolation: Collect the functionalized polymer by filtration and dry under vacuum.

Characterization:

  • ¹H NMR: The disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the undecane chain and the new ether linkage (-O-CH₂-) confirm successful grafting.

  • FTIR Spectroscopy: The disappearance of the broad -OH stretch (~3400 cm⁻¹) and the appearance of C-H stretching from the alkyl chain (~2850-2950 cm⁻¹) provides further evidence of modification.

  • Thermal Analysis (DSC/TGA): The glass transition temperature (Tg) of the polymer will change significantly upon grafting, typically decreasing due to the plasticizing effect of the flexible alkyl chains.

Conclusion

This compound is a highly valuable and versatile building block in modern polymer synthesis. Its unique structure allows it to serve effectively as an initiator for both controlled radical and living cationic polymerizations, yielding polymers with predictable molecular weights and narrow distributions. Furthermore, its reactivity as an electrophile enables its use in post-polymerization modification to introduce long, branched alkyl chains, thereby tuning the final properties of the material. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the capabilities of this compound in creating novel and functional polymeric materials for a wide range of advanced applications.

References

  • Wikipedia. (n.d.). Atom transfer radical polymerization.
  • College of St. Benedict & St. John's University. (n.d.). ATRP - Polymerization Methods.
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
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  • Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization (ATRP). Carnegie Mellon University.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: Synthesis and Properties.
  • Guo, B., et al. (2020). Organocatalyzed controlled radical polymerization with alkyl bromide initiator via in situ halogen exchange under thermal condition.
  • Matyjaszewski, K. (2022).
  • Wang, J.-S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Halogen atom transfer radical polymerization promoted by a Cu(I)/Cu(II) redox process. Journal of the American Chemical Society. [Link]
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  • Wang, D. (2014).
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  • Chung, T. C. (2002). Synthesis of functional polyolefin copolymers with graft and block structures. Progress in Polymer Science, 27(1), 39-85.
  • Theato, P., & Klok, H.-A. (Eds.). (2012).
  • Govaerts, S., et al. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
  • Boyer, C., et al. (2017). Post-Polymerization Modification.
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  • Zhang, W. (2021). Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers. MPG.PuRe. [Link]
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  • Li, Y., et al. (2013).
  • Anastasaki, A., et al. (2005). Graft copolymer synthesis.
  • Lecomte, P., & Jérôme, R. (2022). Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. Molecules. [Link]
  • Turgut, G., et al. (2023). Synthesis of Oxazoline/Methacrylate-Based Graft-Copolymers via Grafting-Through Method and Evaluation of Their Self-Assembly.
  • Makvandi, P., et al. (2020). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Polymers. [Link]
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  • Wiley. (n.d.). Polymer Characterization.
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Application Note: Scalable Synthetic Protocols for Reactions with 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up of synthetic reactions involving 5-(Bromomethyl)undecane (CAS: 85531-02-8). As a lipophilic primary alkyl bromide, this substrate is a versatile intermediate for introducing a C12 alkyl chain in organic synthesis. However, transitioning from bench-scale procedures to pilot or manufacturing scale introduces significant challenges related to heat and mass transfer, reaction control, and safety. This guide offers detailed, field-proven protocols for two critical, scalable transformations: a Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis and a Grignard reagent formation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, incorporating in-process controls (IPCs) and robust safety considerations to ensure reproducibility and safe operation at scale.

Introduction: Properties and Scale-Up Considerations

This compound is a primary alkyl bromide characterized by a long, non-polar undecane backbone.[1] Its structure makes it an excellent electrophile for SN2 reactions.[1][2][3] When planning for large-scale synthesis, it's crucial to move beyond simple reaction schemes and consider the physical realities of the process.[4][5] A laboratory reaction that works well in a 1-liter flask does not always translate directly to a 1000-liter reactor.[5]

The primary challenges in scaling up reactions with alkyl halides like this compound include:

  • Heat Management: Nucleophilic substitutions and, especially, Grignard reagent formations are often exothermic.[6][7][8] The surface-area-to-volume ratio decreases dramatically with increasing scale, making heat dissipation less efficient and increasing the risk of thermal runaway.[4][9]

  • Mass Transfer: In multiphase reactions, such as those employing solid bases or phase-transfer catalysis, efficient mixing is paramount.[10] Inadequate agitation can lead to localized "hot spots," reduced reaction rates, and inconsistent product quality.[10]

  • Reagent Stoichiometry and Addition: Precise control over reagent addition is critical to manage reaction kinetics and temperature profiles.[9][11]

  • Safety and Handling: Handling large quantities of flammable solvents, corrosive reagents, and managing potential exotherms requires robust engineering controls and well-defined safety protocols.[12][13]

Below is a summary of the key physicochemical properties of this compound.

PropertyValueSignificance for Scale-Up
Molecular Formula C12H25BrHigh carbon-to-heteroatom ratio indicates high lipophilicity, influencing solvent choice for reaction and extraction.
Molecular Weight 265.23 g/mol Important for stoichiometric calculations and process mass balance.
Appearance Colorless liquid (predicted)Allows for visual inspection of reaction mixtures for color changes or phase separation.
Boiling Point ~271.6°C (predicted)[1]High boiling point allows for a wide range of reaction temperatures and simplifies removal of lower-boiling solvents.
Density ~1.037 g/cm³ (predicted)[1]Necessary for calculating mass-to-volume for reactor charging.

General Scale-Up Workflow

A structured approach is essential for successfully scaling a synthetic process. The following workflow outlines the critical decision points and validation steps required to move from a laboratory procedure to a robust, large-scale manufacturing process.

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Kilo-Lab / Pilot Scale cluster_2 Phase 3: Manufacturing A Route Scouting & Proof of Concept B Reaction Optimization (DoE, Kinetics) A->B Select Lead Candidate C Preliminary Hazard Analysis (DSC, RC1) B->C Optimized Conditions D Process Safety Assessment (Adiabatic Calorimetry) C->D Transfer Package E Develop In-Process Controls (IPCs) D->E Define Safety Limits F Scale-Up to Pilot Reactor (10-100 L) E->F Define Control Strategy G Technology Transfer & Process Validation F->G Pilot Data H Full-Scale Production (>1000 L) G->H Validated Process I Continuous Monitoring & Improvement H->I Production Data

Caption: General workflow for scaling up chemical synthesis.

Scalable Synthetic Protocol A: Williamson Ether Synthesis via Phase-Transfer Catalysis

The Williamson ether synthesis is a robust SN2 reaction ideal for primary alkyl halides like this compound.[14][15] Using a phase-transfer catalyst (PTC) is a green and industrially viable approach, as it avoids the need for anhydrous polar aprotic solvents and allows the use of inexpensive inorganic bases in a biphasic system.[16][17][18]

Reaction: R-OH + this compound + NaOH --(PTC)--> R-O-CH₂(C₁₁H₂₃)

Scale-Up Rationale & Causality
  • Solvent Choice: Toluene is selected over lab-scale solvents like THF or DMF. Its higher boiling point (111°C) provides a wider and safer operating temperature range. Its immiscibility with water is essential for the phase-transfer mechanism, and it has a lower toxicity profile than many other options.

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a cost-effective and efficient PTC.[19] It effectively transports the hydroxide or alkoxide ion from the aqueous phase to the organic phase where the reaction occurs.[20]

  • Base: A 50% (w/w) aqueous solution of sodium hydroxide is used. This highly concentrated solution minimizes the total water volume in the reactor, increasing throughput. It is also a very strong base, ensuring rapid and complete deprotonation of the alcohol nucleophile.

  • Temperature Control: The reaction is maintained at 70-80°C. This temperature is high enough to ensure a reasonable reaction rate but low enough to prevent significant solvent loss or degradation of the PTC. The exotherm is controlled by the addition rate of the alkyl bromide.

Detailed Step-by-Step Protocol (10 L Scale)
  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with an overhead mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe. Ensure the system is inerted with nitrogen.

  • Reagent Charge:

    • Charge the alcohol (1.0 eq).

    • Charge Toluene (5 L).

    • Charge Tetrabutylammonium bromide (TBAB, 0.05 eq).

    • Begin agitation (200-300 RPM) to ensure good mixing.

  • Base Addition: Slowly add 50% aqueous NaOH (3.0 eq) via a dosing pump over 30 minutes. A mild exotherm may be observed.

  • Substrate Addition: Heat the mixture to 75°C. Begin the controlled, subsurface addition of this compound (1.1 eq) via a dosing pump over 2-3 hours. CRITICAL: Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature between 75-80°C. A runaway reaction is unlikely but the primary risk is an uncontrolled exotherm.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 80°C. Monitor the reaction progress every hour using an appropriate in-process control (IPC).

  • Work-up:

    • Cool the reactor to 20-25°C.

    • Stop agitation and allow the phases to separate (approx. 30 minutes).

    • Drain the lower aqueous phase to a waste container.

    • Wash the organic phase with water (2 x 2 L).

    • Wash the organic phase with brine (1 x 2 L).

  • Isolation: Concentrate the organic phase under vacuum to remove the toluene. The resulting crude oil is typically of high purity but can be further purified by vacuum distillation if required.

In-Process Controls (IPCs) & Safety
ParameterMethodAcceptance CriteriaSafety Consideration
Reaction Completion GC or HPLC<1% remaining this compoundEnsures no highly reactive alkyl halide remains during work-up.
Temperature Reactor Temperature Probe75-80°C during addition and reactionPrevents side reactions and thermal runaway. Alarms should be set for high/low deviations.
Agitation Visual/TachometerMaintain vigorous stirringPrevents poor mass transfer and localized exotherms.
Reagents NaOH is highly corrosive. Toluene is flammable.Use appropriate PPE (gloves, goggles, lab coat). Perform in a well-ventilated area.

Scalable Synthetic Protocol B: Grignard Reagent Formation

The formation of a Grignard reagent from this compound is a powerful method for creating a nucleophilic C12-alkyl source. However, it is one of the most hazardous reactions to scale up due to its high exothermicity and the notorious "induction period."[6][8][11]

Reaction: Mg + this compound --(THF)--> C₁₁H₂₃-CH₂-MgBr

Scale-Up Rationale & Causality
  • Solvent Choice: Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate and stabilize the Grignard reagent. On a large scale, ensuring it is rigorously anhydrous (<100 ppm water) is critical to prevent quenching and potential H₂ gas evolution.[12]

  • Magnesium Activation: The initiation of the Grignard reaction is the most critical step.[7][21] At scale, a small amount of iodine or 1,2-dibromoethane is used to activate the magnesium surface. The disappearance of the iodine color or evolution of ethylene gas provides a clear visual cue that the magnesium is ready.

  • Controlled Addition: The bulk of the this compound is added slowly to a small "heel" of pre-formed Grignard reagent. This "entrainment" method ensures the reaction initiates immediately upon addition, preventing the dangerous accumulation of unreacted alkyl halide which could later react all at once, causing a violent thermal runaway.[9]

  • Thermal Safety: The reaction is highly exothermic (ΔH ≈ -295 kJ/mol for similar systems).[6] Reaction calorimetry (RC1) and adiabatic calorimetry data are essential to model the thermal risk and ensure the plant's cooling capacity is sufficient to handle the heat flow.[9] The maximum safe addition rate must be calculated and strictly followed.

Process Flow Diagram

G A Charge Reactor: Anhydrous THF Mg Turnings B Initiation: Add I₂ crystal Small aliquot of Alkyl Bromide A->B C Monitor for Initiation: Exotherm / Color Change B->C D Controlled Addition: Dose remaining Alkyl Bromide Maintain T < 40°C C->D Initiation Confirmed H HALT! Troubleshoot Initiation C->H No Initiation E Age Reaction: Hold at 40°C for 1 hr D->E F IPC Check: Assay for Grignard Conc. E->F G Transfer to Quench Reactor or Use In-Situ F->G Pass

Sources

Application Notes & Protocols: 5-(Bromomethyl)undecane as a Versatile Precursor for the Synthesis of Functionalized Undecanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain functionalized alkanes are of significant interest in various fields, including drug delivery, materials science, and biomedical research, owing to their unique physicochemical properties. This document provides a comprehensive guide to the use of 5-(Bromomethyl)undecane as a key precursor for the synthesis of a diverse range of functionalized undecanes. We present detailed protocols for the synthesis of the precursor itself, followed by its application in nucleophilic substitution reactions to introduce various functional groups. The underlying reaction mechanisms, experimental considerations, and characterization techniques are discussed to provide researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this versatile building block.

Introduction

This compound (CAS RN: 85531-02-8) is a branched-chain alkyl halide that serves as an excellent electrophile in a variety of organic transformations.[1] Its structure, featuring a C12 backbone, provides a significant hydrophobic character, while the primary bromide offers a reactive site for nucleophilic attack. This combination makes it an ideal starting material for the synthesis of amphiphilic molecules, functionalized surfactants, and precursors for more complex molecular architectures. The strategic placement of the bromomethyl group at the 5-position of the undecane chain also introduces chirality, which can be exploited in stereoselective syntheses.

The primary application of this compound lies in its ability to undergo nucleophilic substitution reactions.[1] By reacting it with a wide array of nucleophiles, a diverse library of functionalized undecanes can be readily accessed. This guide will focus on providing practical, step-by-step protocols for key transformations, enabling researchers to confidently incorporate this precursor into their synthetic workflows.

Synthesis of the Precursor: this compound

A reliable and high-yielding synthesis of the this compound precursor is paramount for its subsequent applications. A common and effective method involves the bromination of the corresponding alcohol, 2-butyl-1-octanol.

Protocol 2.1: Synthesis of this compound from 2-Butyl-1-octanol

This protocol details the conversion of 2-butyl-1-octanol to this compound using triphenylphosphine and bromine.

Materials:

  • 2-Butyl-1-octanol

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Hexane

  • Petroleum ether

  • Silica gel for column chromatography

  • Argon (Ar) gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, dissolve triphenylphosphine (26.18 g, 100 mmol) in 250 mL of anhydrous dichloromethane.

  • Bubble argon gas through the solution for 10 minutes to create an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add bromine (5.11 mL, 100 mmol) to the stirred solution.

  • To this mixture, add 2-butyl-1-octanol (18.635 g, 100 mmol) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.[2]

  • Upon completion of the reaction (monitored by TLC), add a small amount of anhydrous sodium carbonate to neutralize any excess acid.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Filter the residue and wash with hexane.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.[2]

  • Collect the fractions containing the desired product and remove the solvent to yield this compound as a colorless oil (expected yield: ~88%).[2]

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods.[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (d, J = 4.8 Hz, 2H), 1.59 (m, 1H), 1.40-1.21 (m, 16H), 0.90 (q, J = 6.9 Hz, 6H).[2]

  • ¹³C NMR (125 MHz, CDCl₃): δ 39.88, 39.62, 32.71, 32.40, 31.95, 29.61, 28.92, 26.68, 22.99, 22.80, 14.25, 14.21.[2]

Functionalization of this compound via Nucleophilic Substitution

The presence of the bromomethyl group makes this compound an excellent substrate for Sₙ2 reactions.[1] The primary nature of the carbon bearing the leaving group (bromide) favors a bimolecular substitution mechanism, generally leading to inversion of configuration if a chiral center is involved.[3][4] The general scheme for these reactions is depicted below.

Diagram 3.1: General Nucleophilic Substitution Workflow

G Precursor This compound (Electrophile) Reaction Reaction Precursor->Reaction Nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, CN⁻, RS⁻, R₂N⁻) Nucleophile->Reaction Solvent Aprotic Polar Solvent (e.g., DMF, DMSO, Acetone) Solvent->Reaction Reaction Conditions (Temperature, Time) Product Functionalized Undecane (R-CH₂-Nu) Byproduct Bromide Salt (M⁺Br⁻) Reaction->Product Sₙ2 Mechanism Reaction->Byproduct

Caption: General workflow for the functionalization of this compound.

Synthesis of Azido-Functionalized Undecane

The introduction of an azide group is a valuable transformation as it can be further elaborated through "click" chemistry or reduced to an amine.

Protocol 3.1.1: Synthesis of 5-(Azidomethyl)undecane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in DMF (50 mL).

  • Add sodium azide (15 mmol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Synthesis of Thioether-Functionalized Undecane

Thioethers are important functional groups in medicinal chemistry and materials science. This protocol describes the synthesis of an undecyl thioether.

Protocol 3.2.1: Synthesis of 5-((Phenylthio)methyl)undecane

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and thiophenol (11 mmol) in acetone (50 mL).

  • Add potassium carbonate (15 mmol) to the mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the solids.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, hexane) to obtain the pure thioether.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

While primary alkyl halides like this compound predominantly react via the Sₙ2 mechanism, it is crucial to understand the factors that could favor a competing Sₙ1 pathway.[3][4]

FactorFavors Sₙ2Favors Sₙ1Rationale for this compound
Substrate Structure Methyl > 1° > 2°3° > 2°The substrate is a primary alkyl halide, strongly favoring the Sₙ2 pathway due to minimal steric hindrance.[5]
Nucleophile Strong, high concentrationWeak, low concentrationThe use of strong nucleophiles (e.g., N₃⁻, RS⁻) in the provided protocols further promotes the Sₙ2 mechanism.
Leaving Group Good leaving group (e.g., I⁻, Br⁻, TsO⁻)Good leaving groupBromide is a good leaving group, which is a prerequisite for both pathways.
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Polar protic (e.g., H₂O, ROH)The use of polar aprotic solvents stabilizes the transition state of the Sₙ2 reaction.
Diagram 4.1: Sₙ2 Reaction Profile

G Reactants Nu⁻ + R-Br TS [Nu---R---Br]⁻ (Transition State) Reactants->TS Eₐ Products Nu-R + Br⁻ TS->Products

Caption: Energy profile for a typical Sₙ2 reaction.

Applications in Drug Development and Materials Science

The functionalized undecanes synthesized from this compound have potential applications in several advanced fields.

  • Drug Delivery: The long alkyl chain can be incorporated into liposomes or nanoparticles to enhance drug loading and improve biocompatibility.[6][7] The functional group can be used to attach targeting ligands or therapeutic agents.[8]

  • Surfactants: The introduction of polar head groups, such as in the synthesis of alkyl triazole glycosides, leads to the formation of novel bio-related surfactants.[2]

  • New Energy Materials: Long-chain alkyl derivatives are being explored as components in organic photovoltaic (OPV) cells and other energy storage devices.[9]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of functionalized undecanes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. The straightforward access to diverse functionalities on a long-chain alkyl backbone opens up numerous possibilities for the development of novel molecules with tailored properties for applications in medicine, materials science, and beyond.

References

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  • Fu, G. C., & Son, S. (2011). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society, 133(39), 15362–15364.
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  • Rychnovsky, S. D., & Marumoto, S. (2004). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 69(15), 5089–5097.
  • Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences. (2021). Nanoscale Advances, 3(17-18), 5030-5056.
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Catalytic systems for reactions involving 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Systems for Reactions Involving 5-(Bromomethyl)undecane

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Alkyl Halide

In the landscape of organic synthesis and drug development, the strategic functionalization of aliphatic chains is paramount for tuning molecular properties such as solubility, bioavailability, and target affinity. This compound (CAS: 85531-02-8), a primary alkyl bromide with a significant hydrophobic chain, serves as a valuable building block for introducing branched, long-chain alkyl motifs.[1][2][3] Its bromomethyl group is a reactive handle for nucleophilic substitution, but modern synthetic chemistry demands more sophisticated and versatile methods for carbon-carbon and carbon-heteroatom bond formation.[1]

Transition-metal catalysis offers a powerful toolkit to achieve these transformations. However, the use of unactivated alkyl halides like this compound in cross-coupling reactions has historically been challenging due to slow oxidative addition rates and the propensity for side reactions like β-hydride elimination.[4][5][6][7] Recent decades have witnessed a revolution in this area, with the development of novel catalytic systems that overcome these hurdles. This guide provides an in-depth analysis and detailed protocols for state-of-the-art catalytic systems applicable to this compound, with a focus on Nickel-catalyzed cross-electrophile coupling, advanced Palladium-catalyzed reactions, and Metallaphotoredox catalysis.

Section 1: Nickel-Catalyzed Cross-Electrophile Coupling

Expertise & Rationale

Nickel catalysis has emerged as a premier strategy for the cross-coupling of sp³-hybridized electrophiles.[8][9] Unlike palladium, nickel catalysts can readily access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and are more adept at engaging in single-electron transfer (SET) pathways.[10][11] This makes them particularly effective for "cross-electrophile coupling," a powerful method that couples two different electrophiles (e.g., an alkyl bromide and an aryl bromide) in the presence of a stoichiometric reductant (like Zinc or Manganese powder).[10][11][12]

The key advantage is the avoidance of pre-formed, often sensitive organometallic nucleophiles (like Grignard or organozinc reagents).[12] For a substrate like this compound, this means it can be directly coupled with a wide range of aryl, heteroaryl, or vinyl halides. The mechanism often involves the generation of an alkyl radical from the alkyl bromide, which then combines with an organonickel intermediate formed from the other electrophile.[10][11] The choice of a bidentate nitrogen-based ligand, such as a bipyridine or phenanthroline derivative, is crucial for stabilizing the nickel center and controlling the reaction's selectivity.[11]

Experimental Workflow for Ni-Catalyzed Cross-Electrophile Coupling

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Ni Catalyst (e.g., NiI₂) - Ligand (e.g., dtbbpy) - Reductant (e.g., Zn powder) - Additive (e.g., NaI) prep_vessel Add reagents to oven-dried Schlenk flask with stir bar prep_purge Evacuate and backfill flask with Argon (3x) add_solvents Add anhydrous solvent (e.g., DMPU) and degas prep_purge->add_solvents add_substrates Add this compound and Aryl Bromide via syringe add_solvents->add_substrates heat_stir Heat to specified temperature (e.g., 60 °C) and stir vigorously add_substrates->heat_stir monitor Monitor reaction progress by TLC or GC-MS heat_stir->monitor quench Cool to RT, quench with aqueous solution (e.g., NH₄Cl) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate Dry organic layer (e.g., MgSO₄), filter, and concentrate extract->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify analysis Characterize product by NMR, HRMS, etc. purify->analysis

Caption: General workflow for a Nickel-catalyzed cross-coupling experiment.

Protocol: Ni-Catalyzed Coupling of this compound with an Aryl Bromide

This protocol is adapted from established methods for nickel-catalyzed cross-electrophile coupling.[11]

Materials:

  • Nickel Precatalyst: Nickel(II) iodide (NiI₂)

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Reductant: Zinc dust (<10 micron, activated)

  • Additive: Sodium iodide (NaI)

  • Substrates: this compound, Aryl Bromide (e.g., 4-bromoanisole)

  • Solvent: N,N'-Dimethylpropyleneurea (DMPU), anhydrous

  • Base (optional, for specific substrates): Pyridine

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add NiI₂ (5 mol%), dtbbpy (5 mol%), activated Zn dust (2.0 equiv.), and NaI (25 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous DMPU (to achieve a 0.2 M concentration with respect to the limiting reagent).

  • Substrate Addition: Add the aryl bromide (1.2 equiv.) followed by this compound (1.0 equiv.) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 60 °C and stir vigorously for 12-24 hours. The reaction mixture is typically heterogeneous.

  • Monitoring: Monitor the consumption of the starting material by taking aliquots (quenched with water and extracted with ether) for analysis by GC-MS or TLC.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding 2 M HCl. Dilute with ethyl acetate and filter through a pad of Celite to remove zinc salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired coupled product.

Section 2: Advanced Palladium-Catalyzed Cross-Coupling Reactions

Expertise & Rationale

While classic palladium catalysts are often inefficient for coupling unactivated alkyl halides, significant progress has been made through ligand design.[13] For substrates like this compound, two advanced Pd-catalyzed reactions are particularly relevant: the Suzuki-Miyaura coupling and the Sonogashira coupling.

  • B-Alkyl Suzuki-Miyaura Coupling: This reaction couples an alkyl halide with an organoboron reagent. The key to success with alkyl bromides lies in using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) that promote the challenging oxidative addition step and prevent β-hydride elimination.[14][15][16] The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool.[16]

  • Sonogashira Coupling of Alkyl Halides: Coupling an alkyl halide with a terminal alkyne is notoriously difficult due to the propensity of the intermediate alkylpalladium species to undergo β-hydride elimination.[17] A breakthrough was achieved using N-heterocyclic carbene (NHC) ligands. These strong σ-donating ligands form robust bonds with palladium, stabilizing the key intermediates and facilitating the desired C(sp³)–C(sp) bond formation over decomposition pathways.[17]

Data Summary: Comparison of Catalytic Systems
Reaction TypeCatalyst SystemKey Ligand/AdditiveCoupling PartnerTemp.Typical YieldsReference
Ni-XEC NiI₂ / ZndtbbpyAryl Halide60 °CGood-Excellent[11]
Suzuki Pd₂(dba)₃PCy₃Alkyl-9-BBNRTGood-Excellent[14][16]
Sonogashira [(π-allyl)PdCl]₂ / CuIIPr (NHC Ligand)Terminal Alkyne25-60 °CModerate-Good[17]
Photoredox NiCl₂·glyme / Ir-PCdtbbpyAryl HalideRTGood-Excellent[18][19]

XEC: Cross-Electrophile Coupling; dtbbpy: 4,4'-Di-tert-butyl-2,2'-bipyridine; PCy₃: Tricyclohexylphosphine; 9-BBN: 9-Borabicyclo[3.3.1]nonane; IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; Ir-PC: Iridium-based photocatalyst.

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is based on the pioneering work of Fu and coworkers on the Sonogashira coupling of unactivated alkyl bromides.[17]

Materials:

  • Palladium Precatalyst: [(π-allyl)PdCl]₂

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Ligand: IPr·HCl (IMes·HCl can also be effective)

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Substrates: this compound, Terminal Alkyne (e.g., Phenylacetylene)

  • Solvent: Tetrahydrofuran (THF), anhydrous

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [(π-allyl)PdCl]₂ (2.5 mol%), CuI (7.5 mol%), IPr·HCl (5 mol%), and NaOt-Bu (2.2 equiv.) to an oven-dried Schlenk tube with a stir bar.

  • Reaction Setup: Add anhydrous THF (to achieve 0.5 M concentration). Stir the mixture at room temperature for 15 minutes to pre-form the active catalyst.

  • Substrate Addition: Add the terminal alkyne (1.5 equiv.) followed by this compound (1.0 equiv.) via syringe.

  • Reaction Execution: Seal the tube and stir at room temperature for 24-48 hours. For less reactive substrates, gentle heating to 60 °C may be required.[17]

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexanes) to obtain the coupled product.

Section 3: Metallaphotoredox Catalysis

Expertise & Rationale

Metallaphotoredox catalysis represents a paradigm shift in activating inert C-X bonds.[18] This dual catalytic system merges a visible-light-absorbing photocatalyst (typically an Iridium or Ruthenium complex) with a transition metal cross-coupling catalyst (often Nickel).[19]

The process is initiated by the photocatalyst, which, upon light absorption, becomes a potent single-electron oxidant or reductant.[19][20] In the context of this compound, an excited-state photocatalyst can reduce the alkyl bromide, generating an alkyl radical via dissociative electron transfer. This radical is then captured by a low-valent nickel complex (e.g., Ni(0)) to form a Ni(I)-alkyl intermediate.[19] This species enters a standard cross-coupling cycle with an aryl halide partner, ultimately forming the C(sp³)–C(sp²) bond under exceptionally mild, room-temperature conditions.[19] This method offers unparalleled functional group tolerance and is a leading strategy for late-stage functionalization in drug discovery.

Catalytic Cycle: Metallaphotoredox C(sp³)–C(sp²) Coupling

G PC Ir(III) PC PC_star *Ir(III) PC PC->PC_star Light Absorption PC_reduced Ir(II) PC PC_star->PC_reduced SET RBr R-Br (Alkyl Bromide) PC_star->RBr R_radical R• PC_reduced->PC Ni1_X L-Ni(I)-X PC_reduced->Ni1_X SET Ni0 L-Ni(0) Ni1_R L-Ni(I)-R Ni0->Ni1_R Radical Capture Ni3 L-Ni(III)(Ar)(R)X Ni1_R->Ni3 Oxidative Addition Ni3->Ni1_X Reductive Elimination Product R-Ar (Coupled Product) Ni1_X->Ni0 Reduction light (Visible Light) RBr->R_radical ArX Ar-X (Aryl Halide)

Caption: Merged photocatalytic and nickel catalytic cycles.

Protocol: Photoredox/Nickel Dual Catalyzed Coupling

This protocol is a representative example based on methods developed by MacMillan and others.[19][21]

Materials:

  • Nickel Precatalyst: NiCl₂·glyme

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (or similar Ir-photocatalyst)

  • Ligand: 4,4'-Dimethoxy-2,2'-bipyridine

  • Substrates: this compound, Aryl Bromide

  • Base: An inorganic base like Cs₂CO₃ or an organic base like DBU.

  • Solvent: A polar aprotic solvent like DMA or DMF, anhydrous.

Procedure:

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a stir bar, add the NiCl₂·glyme (1-2 mol%), the Iridium photocatalyst (0.5-1 mol%), the ligand (1-2 mol%), and the base (2.0 equiv.).

  • Inert Atmosphere: Cap the vial and evacuate and backfill with argon three times.

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., DMA, to 0.1 M). Then, add the aryl bromide (1.5 equiv.) and this compound (1.0 equiv.) via syringe.

  • Irradiation: Place the vial in a holder approximately 5-10 cm away from a blue LED lamp (450 nm). Ensure the reaction is stirred vigorously and cooled with a fan to maintain room temperature (~23 °C).

  • Execution: Irradiate the reaction for 12-24 hours until completion, as determined by LC-MS or GC-MS analysis.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

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Sources

Application Notes & Protocols: Advanced One-Pot Synthesis Strategies Utilizing 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Bromomethyl)undecane (CAS: 85531-02-8), a branched-chain alkyl halide, serves as a versatile and lipophilic building block in organic synthesis.[1] Its primary bromomethyl group offers a reactive site for various nucleophilic substitutions and organometallic transformations.[1] This guide provides detailed application notes and validated protocols for leveraging this reagent in one-pot synthesis strategies. By combining multiple reaction steps into a single, continuous process without the isolation of intermediates, these methodologies enhance synthetic efficiency, reduce waste, and simplify operational workflows.[2][3] We will explore three core one-pot applications: tandem in-situ alkoxide formation and Williamson ether synthesis, Grignard reagent formation and subsequent reaction with electrophiles, and direct N-alkylation for the synthesis of secondary amines. These protocols are designed for researchers in synthetic chemistry and drug development, offering insights into the causality of experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties and Reactivity Profile of this compound

Understanding the fundamental properties of this compound is critical for designing effective synthetic strategies. The molecule consists of a C12 branched alkyl chain, which imparts significant non-polarity, and a primary alkyl bromide functional group, which is the primary center of reactivity.

PropertyValueReference(s)
CAS Number 85531-02-8[1][4]
Molecular Formula C₁₂H₂₅Br[5]
Molecular Weight 249.23 g/mol [4][5]
Appearance Colorless oily liquid[1][6]
Predicted Boiling Point ~271.6 °C[1]
Predicted Density ~1.037 g/cm³[1][6]
Canonical SMILES CCCCCCC(CCCC)CBr[4]

The key to its utility lies in the C-Br bond. As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions, readily undergoing displacement by a wide range of nucleophiles with minimal risk of competing elimination reactions.

The Strategic Advantage of One-Pot Synthesis

One-pot synthesis, where sequential reactions are performed in a single reactor, represents a cornerstone of green and efficient chemistry.[7] This approach aligns with the principles of pot, atom, and step economy (PASE), aiming to maximize the incorporation of starting materials into the final product while minimizing operational steps.[2][8] The primary advantages include:

  • Reduced Waste: Eliminating intermediate workup and purification steps significantly lowers solvent consumption and waste generation.[3]

  • Time and Resource Efficiency: Bypassing the isolation of intermediates saves considerable time, energy, and labor.[2]

  • Improved Yields: Avoiding material loss associated with multiple purification stages can lead to higher overall yields.

  • Synthesis of Complex Molecules: One-pot reactions can enable the construction of complex molecular architectures from simple precursors in a highly streamlined fashion.[3]

Application Note 1: One-Pot Tandem Synthesis of Branched-Chain Ethers

Principle: This protocol utilizes the Williamson ether synthesis in a one-pot format. An alcohol is first deprotonated in situ using a strong base like sodium hydride (NaH) to form a nucleophilic alkoxide. Without isolation, this compound is then introduced, which undergoes an Sₙ2 reaction with the alkoxide to yield the target ether. This method is highly efficient for producing unsymmetrical ethers.[9][10]

Experimental Workflow: Ether Synthesis

cluster_setup Step 1: Setup & Reagent Prep cluster_reaction Step 2: One-Pot Reaction Sequence cluster_workup Step 3: Workup & Purification A Inert Atmosphere Setup (N₂ or Ar) B Add Anhydrous Solvent (THF) & Alcohol (e.g., Benzyl Alcohol) A->B   C Add Sodium Hydride (NaH) Stir until H₂ evolution ceases B->C   D In Situ Alkoxide Formation C->D Generates E Add this compound D->E Reacts with F Sₙ2 Reaction (Room Temp to Reflux) E->F   G Quench with H₂O or sat. NH₄Cl F->G   H Liquid-Liquid Extraction G->H   I Purification (Column Chromatography) H->I   J Final Product: Branched-Chain Ether I->J Yields

Caption: One-pot workflow for Williamson ether synthesis.

Detailed Protocol
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, suspend sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: To the stirred suspension, add the desired alcohol (1.0 eq., e.g., benzyl alcohol) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 30-60 minutes). This indicates the complete formation of the sodium alkoxide.

  • Sₙ2 Reaction: Add a solution of this compound (1.1 eq.) in anhydrous THF dropwise to the alkoxide solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final ether.

Reagent & Parameter Table
Reagent/ParameterMolarity/Eq.Amount (for 10 mmol scale)Purpose
Benzyl Alcohol1.0 eq.1.08 g (10 mmol)Nucleophile precursor
Sodium Hydride (60% disp.)1.2 eq.0.48 g (12 mmol)Base for deprotonation
This compound1.1 eq.2.74 g (11 mmol)Electrophile
Anhydrous THF-100 mLSolvent
Temperature-Reflux (~66 °C)Increase reaction rate
Reaction Time-2-4 hoursTime to completion

Application Note 2: One-Pot Grignard Reagent Formation and Carbonyl Addition

Principle: This protocol first prepares the Grignard reagent, (2-butyloctyl)magnesium bromide, from this compound.[11] The success of this step is critically dependent on maintaining strictly anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic species.[11][12] Immediately following its formation in the same flask, an electrophile such as a ketone is added. The Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond and, after an aqueous workup, a tertiary alcohol.[13][14]

Experimental Workflow: Grignard Reaction

cluster_setup Step 1: Anhydrous Setup cluster_reaction Step 2: One-Pot Reaction Sequence cluster_workup Step 3: Workup & Purification A Flame-Dried Glassware Inert Atmosphere (N₂ or Ar) B Add Mg Turnings & Anhydrous THF A->B   C Activate Mg with I₂ crystal B->C Initiates D Add this compound (dropwise, maintaining reflux) C->D   E Grignard Reagent Formation D->E Generates F Cool to 0°C Add Electrophile (e.g., Acetone) E->F Reacts with G Nucleophilic Addition F->G   H Quench with sat. aq. NH₄Cl G->H   I Liquid-Liquid Extraction H->I   J Purification (Column Chromatography) I->J   K Final Product: Tertiary Alcohol J->K Yields

Caption: One-pot workflow for Grignard synthesis and reaction.

Detailed Protocol
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen or argon inlet.

  • Initiation: Place magnesium turnings (1.5 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[11] Add a small portion of the anhydrous THF.

  • Grignard Formation: Prepare a solution of this compound (1.0 eq.) in the remaining anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium. Initiation is indicated by heat evolution and the disappearance of the iodine color. Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.[12]

  • Completion: After the addition is complete, stir the grayish, cloudy solution for another hour at room temperature to ensure full conversion.

  • Carbonyl Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of the ketone (e.g., acetone, 1.0 eq.) in anhydrous THF dropwise.

  • Workup: After the addition is complete and the reaction is stirred for 1 hour, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol by silica gel column chromatography.

Troubleshooting
  • Failure to Initiate: If the reaction does not start, gentle heating with a heat gun may be required. A few drops of 1,2-dibromoethane can also be used as an initiator.[11]

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted alkyl bromide.[11] This can be minimized by slow, controlled addition of the this compound solution.

Application Note 3: One-Pot N-Alkylation for Secondary Amine Synthesis

Principle: This protocol describes a direct Sₙ2 reaction between a primary amine and this compound. The primary amine acts as the nucleophile. To prevent over-alkylation (the formation of a tertiary amine), it is often advantageous to use an excess of the primary amine. The reaction is typically run in the presence of a mild base to neutralize the HBr generated, driving the reaction to completion. This straightforward, one-pot approach is a highly effective method for synthesizing secondary amines bearing the bulky 2-butyloctyl group.[15][16]

Experimental Workflow: N-Alkylation

cluster_setup Step 1: Reagent Preparation cluster_reaction Step 2: One-Pot Reaction cluster_workup Step 3: Workup & Purification A Add Primary Amine (e.g., Aniline) & Solvent (e.g., Acetonitrile) B Add Base (e.g., K₂CO₃) A->B   C Add this compound B->C   D Heat to Reflux C->D   E Sₙ2 Reaction D->E Proceeds via F Filter off Base E->F   G Evaporate Solvent F->G   H Purification (Column Chromatography) G->H   I Final Product: Secondary Amine H->I Yields

Caption: One-pot workflow for direct N-alkylation.

Detailed Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the primary amine (2.0 eq.), a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent like acetonitrile.

  • Reaction: Add this compound (1.0 eq.) to the stirred mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired secondary amine.

Reagent & Parameter Table
Reagent/ParameterMolarity/Eq.Amount (for 10 mmol scale)Purpose
Aniline2.0 eq.1.86 g (20 mmol)Nucleophile
Potassium Carbonate2.0 eq.2.76 g (20 mmol)Base to neutralize HBr
This compound1.0 eq.2.49 g (10 mmol)Electrophile
Acetonitrile-100 mLSolvent
Temperature-Reflux (~82 °C)Increase reaction rate
Reaction Time-6-12 hoursTime to completion

Safety Considerations

  • This compound: Causes skin and serious eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride: Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere and use a mineral oil dispersion for safer handling.

  • Grignard Reagents: Highly reactive, flammable, and moisture-sensitive. All manipulations must be performed under a dry, inert atmosphere.[12]

  • Solvents: Anhydrous solvents like THF and diethyl ether are extremely flammable. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.[12]

Conclusion

This compound is a highly effective substrate for a range of one-pot synthetic transformations. The protocols detailed herein for the synthesis of ethers, tertiary alcohols, and secondary amines demonstrate how this building block can be used to efficiently construct molecules with increased complexity and high lipophilicity. By eliminating the need for intermediate isolation, these one-pot strategies offer significant advantages in terms of efficiency, sustainability, and operational simplicity, making them valuable tools for modern organic synthesis.

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Greener Pathways for 5-(Bromomethyl)undecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Sustainability in the Synthesis and Application of 5-(Bromomethyl)undecane

This compound, a branched alkyl bromide, is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in the development of novel surfactants and materials.[1][2] Traditionally, reactions involving alkyl halides like this compound have often relied on volatile organic solvents (VOCs) and energy-intensive processes, contributing to environmental concerns.[3] This guide provides detailed application notes and protocols for conducting reactions with this compound using green chemistry approaches. By focusing on sustainable solvents, alternative energy sources, and efficient catalytic systems, these methodologies aim to reduce waste, minimize energy consumption, and enhance the overall safety and environmental profile of synthetic processes.[4][5]

The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and energy-efficient processes, are the cornerstones of the protocols detailed herein.[4] We will explore practical applications of microwave-assisted synthesis, sonochemistry, phase-transfer catalysis, and the use of environmentally benign solvent systems to carry out key transformations of this compound, such as nucleophilic substitution reactions.

Greener Synthesis of this compound

A crucial first step in a green synthetic sequence is the sustainable preparation of the starting materials. A common laboratory synthesis of this compound involves the bromination of 2-butyl-1-octanol using triphenylphosphine and bromine in dichloromethane.[1] While effective, this method generates triphenylphosphine oxide as a stoichiometric byproduct and uses a halogenated solvent.

A greener alternative can be envisioned by replacing dichloromethane with a more environmentally friendly solvent and exploring catalytic bromination methods that avoid the use of triphenylphosphine. For instance, the use of pyridinium-based ionic liquids as both solvent and catalyst for the conversion of alcohols to alkyl bromides presents a promising solvent-free alternative to the Appel reaction.[6]

Conceptual Greener Synthesis Workflow:

cluster_0 Greener Synthesis of this compound 2-Butyl-1-octanol 2-Butyl-1-octanol Reaction Reaction 2-Butyl-1-octanol->Reaction Greener Brominating Agent Greener Brominating Agent/Catalyst Greener Brominating Agent->Reaction Sustainable Solvent Sustainable Solvent (e.g., Ionic Liquid) Sustainable Solvent->Reaction This compound This compound Byproduct Minimal/Recyclable Byproduct Reaction->this compound Reaction->Byproduct

Caption: Workflow for a greener synthesis of this compound.

Application Notes: Green Approaches for Nucleophilic Substitution Reactions

The primary reactivity of this compound lies in its susceptibility to nucleophilic substitution, where the bromide leaving group is displaced by a variety of nucleophiles.[2] The following sections detail green methodologies for conducting these essential transformations.

Solvent Selection for Enhanced Sustainability

The choice of solvent is a critical factor in the environmental impact of a chemical process.[7] For reactions with the nonpolar this compound, traditional polar aprotic solvents like DMF and DMSO can be effective but pose significant health and environmental risks.[8] Greener alternatives include:

  • Bio-derived Solvents: Solvents such as N-butylpyrrolidinone (NBP) are emerging as viable, less toxic replacements for DMF in S(_N)2 reactions.[8]

  • Ionic Liquids (ILs): These salts with low melting points offer negligible vapor pressure, high thermal stability, and tunable polarity, making them excellent "green" solvent replacements.[9] Their ability to dissolve both polar and nonpolar species can be advantageous for biphasic reactions.

  • Supercritical Carbon Dioxide (scCO₂): This non-toxic, non-flammable, and inexpensive solvent can dissolve nonpolar compounds and its solvent properties can be tuned by adjusting temperature and pressure.[10] Reactions in scCO₂ can lead to simplified product separation.

Table 1: Comparison of Conventional and Green Solvents for Reactions with this compound

SolventKey PropertiesGreen Chemistry Considerations
Conventional Solvents
Dichloromethane (DCM)Good solvent for nonpolar compounds.Halogenated solvent, potential carcinogen.
N,N-Dimethylformamide (DMF)High-boiling polar aprotic solvent.Toxic, high boiling point makes removal difficult.
Greener Alternatives
N-Butylpyrrolidinone (NBP)Bio-derived, lower toxicity than DMF.[8]Higher boiling point can require alternative heating methods.[8]
Ionic Liquids (e.g., [BMIM][BF₄])Low volatility, recyclable.[9]Can be expensive, potential toxicity needs evaluation.
Supercritical CO₂Non-toxic, readily available, easy removal.[10]Requires specialized high-pressure equipment.
Water (with PTC)Abundant, non-toxic, inexpensive.Poor solubility of nonpolar substrates, requires a phase-transfer catalyst.
Energy-Efficient Activation Methods

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can significantly accelerate reaction rates and improve yields, often under solvent-free conditions or in benign solvents like water.[11][12] For the nonpolar this compound, microwave heating can be particularly effective in overcoming activation energy barriers in nucleophilic substitution reactions.

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, creating localized high-pressure and high-temperature microenvironments that can enhance reaction rates and yields.[10] This technique is especially beneficial for heterogeneous reactions, improving mass transfer between phases.[13]

Protocols for Green Reactions of this compound

The following protocols are designed as starting points for researchers. Optimization of reaction parameters may be necessary for specific applications.

Protocol 1: Microwave-Assisted Azide Synthesis in an Aqueous Medium

This protocol is adapted from a general method for the microwave-assisted synthesis of azides from alkyl halides in water, a prime example of a green solvent.[12][14]

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Deionized water

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, add this compound (1 mmol, 249 mg).

  • Add sodium azide (1.5 mmol, 97.5 mg) and deionized water (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100-120 °C for 10-20 minutes with a power of 100-150 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Causality and Justification:

  • Water as Solvent: Utilizes a benign and readily available solvent, a key principle of green chemistry.[12]

  • Microwave Irradiation: Dramatically reduces reaction time compared to conventional heating, thus saving energy.[11] The direct heating of the polar water molecules efficiently transfers energy to the reactants at the interface.

  • No Phase-Transfer Catalyst: The high temperature and pressure achieved in the sealed microwave vial can enhance the solubility and reactivity of the reactants, often obviating the need for a phase-transfer catalyst.[14]

Protocol 2: Ultrasound-Assisted Williamson Ether Synthesis using Phase-Transfer Catalysis

This protocol combines the benefits of sonochemistry and phase-transfer catalysis for the synthesis of ethers from this compound. Phase-transfer catalysis is a green technique that facilitates reactions between reactants in immiscible phases, often allowing the use of water as a solvent and avoiding the need for anhydrous conditions.[6] Ultrasound further enhances the reaction rate.[15][16]

Reaction Scheme:

Materials:

  • This compound

  • An alcohol (R-OH, e.g., benzyl alcohol)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst (PTC)

  • Toluene

  • Deionized water

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1.2 mmol) and sodium hydroxide (2 mmol) in deionized water (10 mL).

  • Add a solution of this compound (1 mmol, 249 mg) and TBAB (0.1 mmol, 32 mg) in toluene (10 mL).

  • Place the flask in an ultrasonic bath and sonicate at a frequency of 20-40 kHz at 50-60 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography.

Causality and Justification:

  • Phase-Transfer Catalysis: TBAB transfers the alkoxide ion from the aqueous phase to the organic phase where it can react with the alkyl bromide, enabling the use of water as a solvent.[17]

  • Ultrasound: The cavitation effect of ultrasound creates micro-emulsions, increasing the interfacial area between the aqueous and organic phases and thereby accelerating the reaction.[10]

  • Milder Conditions: This method often allows for lower reaction temperatures and shorter reaction times compared to conventional methods without PTC or sonication.[16]

Workflow for Ultrasound-Assisted Williamson Ether Synthesis:

cluster_1 Ultrasound-Assisted Williamson Ether Synthesis Alcohol Alcohol Alkoxide_aq Aqueous Alkoxide Alcohol->Alkoxide_aq NaOH_H2O NaOH in Water NaOH_H2O->Alkoxide_aq Reaction_Mix Biphasic Reaction Mixture Alkoxide_aq->Reaction_Mix 5-BMU_Toluene This compound in Toluene 5-BMU_Toluene->Reaction_Mix TBAB TBAB (PTC) TBAB->Reaction_Mix Ultrasound Ultrasonic Irradiation Reaction_Mix->Ultrasound Ether_Product Ether Product in Toluene Ultrasound->Ether_Product Workup Aqueous Workup & Purification Ether_Product->Workup Final_Product Pure Ether Workup->Final_Product

Caption: Step-by-step workflow for the synthesis of ethers.

Protocol 3: Biocatalytic Halogenation/Dehalogenation

While the previous protocols focus on reactions of this compound, green chemistry also encourages the development of sustainable synthetic routes to the starting material itself. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach. Halogenase enzymes can catalyze the regioselective halogenation of alkanes, potentially providing a direct route to alkyl halides from hydrocarbons under mild aqueous conditions. Conversely, dehalogenases can be used for the detoxification of halogenated compounds.[15]

While a specific protocol for the enzymatic synthesis of this compound is not yet established, this represents a frontier in green chemistry research. The development of a halogenase enzyme capable of selectively brominating undecane at the desired position would be a significant advancement.

Conceptual Biocatalytic Synthesis:

cluster_2 Conceptual Biocatalytic Synthesis Undecane Undecane Halogenase Engineered Halogenase Enzyme Undecane->Halogenase 5-BMU This compound Halogenase->5-BMU Bromide_Source Bromide Source (e.g., NaBr) Bromide_Source->Halogenase Aqueous_Buffer Aqueous Buffer (pH 7) Aqueous_Buffer->Halogenase

Caption: A future-forward biocatalytic approach to synthesis.

Conclusion

The application of green chemistry principles to reactions involving this compound offers significant advantages in terms of environmental impact, safety, and efficiency. The protocols outlined in this guide demonstrate the feasibility of replacing hazardous solvents, reducing energy consumption through microwave and ultrasound activation, and employing catalytic methods like phase-transfer catalysis. While further research is needed to develop fully optimized and scalable green processes, particularly in the area of biocatalysis, the methodologies presented here provide a solid foundation for researchers, scientists, and drug development professionals to adopt more sustainable practices in their work with this versatile chemical intermediate.

References

  • Fiedler, D.; Leung, D. H.; Bergman, R. G.; Raymond, K. N. Acc. Chem. Res.2004, 38, 349–358.
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  • Phase transfer azide substitution in DCM/NaHCO3. Reddit. (2025, August 12).
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Williamson Ether Synthesis. J&K Scientific LLC. (2025, March 22).
  • N-butylpyrrolidinone as a drop-in solvent replacement for an undergraduate SN2 lab. ACS Green Chemistry. (n.d.).
  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700.
  • Vlieg, J. H., & Janssen, D. B. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry, 4(3), 154-156.
  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700.
  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025, September 9).
  • Rostami-Charati, F., Hassankhani, A., & Hossaini, Z. (2012). Microwave-Assisted Multicomponent Reactions of Alkyl Bromides: Synthesis of Thiophene Derivatives. Combinatorial Chemistry & High Throughput Screening, 15(10), 841-845.
  • Greener Solvents. (n.d.).
  • An In-depth Technical Guide to the Synthesis of Long-Chain Alkoxyalkanes. Benchchem. (2025).
  • Ghandi, M. (2014). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
  • Caddick, S., & Fitzmaurice, R. (2009). Nucleophilic additions and substitutions. In Microwave-assisted organic synthesis (pp. 119-156). Wiley-VCH.
  • Ultrasound assisted Heterocycles Synthesis. (n.d.).
  • Green Organic Synthesis via Multicomponent Reactions. Xjenza Online. (2021, March 10).
  • Greener synthesis of chemical compounds and m
  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. (2012, December 4).
  • Ethers From Alkenes and Alkyl Halides. Chemistry Steps. (n.d.).
  • Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts. Request PDF. (2025, August 10).
  • Synthesis of long-chain alkyl and alkenyl bromides. PubMed. (n.d.).
  • ultrasound-assisted synthesis of some jv-heterocyclic long-chain fatty ester deriv
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. (2018, April 30).
  • Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. PMC. (2022, March 8).
  • Green Chemistry issue 5 now available online!. Green Chemistry Blog. (2013, April 30).
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(Bromomethyl)undecane Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions involving 5-(Bromomethyl)undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

This compound is a valuable chemical intermediate, characterized by a long, non-polar alkyl chain and a reactive bromomethyl group.[1] This structure makes it a versatile electrophile for nucleophilic substitution reactions.[1] However, its secondary alkyl halide nature introduces specific challenges that require careful consideration of reaction parameters to maximize yield and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the alkylation of this compound?

The alkylation of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new bond.[5]

Q2: Why is my reaction yield consistently low when using this compound?

Low yields in alkylation reactions with this compound can often be attributed to its structure as a secondary alkyl halide.[3][6] Secondary alkyl halides are prone to a competing elimination reaction (E2), which forms an alkene byproduct instead of the desired substitution product.[2][3] Steric hindrance around the reaction center can also slow down the desired SN2 reaction.[7]

Q3: What are the most critical parameters to control for a successful alkylation?

The success of your alkylation reaction hinges on the careful selection of the nucleophile, base, solvent, and reaction temperature. These factors collectively determine the balance between the desired SN2 substitution and the competing E2 elimination pathway.

Troubleshooting Guide

Problem 1: Low or No Product Formation

If you are observing little to no formation of your desired alkylated product, consider the following troubleshooting steps.

Visualizing the Troubleshooting Workflow

Troubleshooting_Low_Yield start Low/No Product check_reagents Check Reagent Quality & Stoichiometry Are reagents pure and anhydrous? Is the stoichiometry correct? start->check_reagents optimize_base Optimize Base Is the base strong enough to deprotonate the nucleophile? Is it too strong, favoring elimination? check_reagents->optimize_base Reagents OK optimize_solvent Optimize Solvent Is a polar aprotic solvent being used? Consider phase-transfer catalysis. optimize_base->optimize_solvent Base Optimized increase_temp Increase Temperature Incrementally increase temperature to overcome activation energy. Monitor for side products. optimize_solvent->increase_temp Solvent Optimized result_ok Reaction Successful increase_temp->result_ok Yield Improves

Caption: Workflow for troubleshooting low product yield.

Possible CauseTroubleshooting SuggestionRationale
Poor Nucleophile - Ensure the nucleophile is sufficiently deprotonated by using an appropriate base. - For weakly nucleophilic substrates, consider using a stronger base to generate the nucleophile in situ.The SN2 reaction rate is directly proportional to the concentration and nucleophilicity of the attacking species.[8]
Steric Hindrance - If possible, redesign the synthesis to use a less sterically hindered nucleophile.[2] - Increase the reaction temperature to provide more energy to overcome the activation barrier.[7]This compound, being a secondary alkyl halide, presents more steric bulk than a primary halide, which can impede the approach of the nucleophile.[3][6]
Inappropriate Solvent - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2][6] - For reactions with ionic nucleophiles, consider using a phase-transfer catalyst.[9][10]Polar aprotic solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity.[11] Phase-transfer catalysts facilitate the transport of the nucleophile from an aqueous phase to the organic phase where the reaction occurs.[10]
Decomposition of Reagents - Use freshly purified reagents and ensure anhydrous conditions, especially when using strong bases like NaH.[12]Moisture can quench strong bases and some nucleophiles, while impurities can lead to unwanted side reactions.
Problem 2: Formation of an Alkene (Elimination Product)

The formation of an alkene byproduct is a strong indicator that the E2 elimination pathway is competing with your desired SN2 substitution.

Visualizing the SN2 vs. E2 Competition

SN2_vs_E2 cluster_conditions Reaction Conditions Reactants This compound + Nucleophile/Base SN2_Product Desired Alkylated Product Reactants->SN2_Product SN2 Pathway E2_Product Alkene Byproduct Reactants->E2_Product E2 Pathway Strong_Nucleophile Strong Nucleophile, Weak Base Strong_Nucleophile->SN2_Product Strong_Base Strong, Sterically Hindered Base Strong_Base->E2_Product Low_Temp Low Temperature Low_Temp->SN2_Product High_Temp High Temperature High_Temp->E2_Product

Caption: Factors influencing the SN2 vs. E2 pathways.

Possible CauseTroubleshooting SuggestionRationale
Strong/Bulky Base - Use a strong nucleophile that is a weak base, such as I⁻, Br⁻, CN⁻, or N₃⁻.[11] - If a strong base is required to deprotonate the nucleophile, opt for a less sterically hindered base.Strong and sterically hindered bases preferentially abstract a proton from a carbon adjacent to the leaving group, leading to elimination.[2][11]
High Reaction Temperature - Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Elimination reactions generally have a higher activation energy than substitution reactions. Increasing the temperature will favor the elimination pathway to a greater extent.
Protic Solvent - Avoid protic solvents like water and alcohols if possible. If the nucleophile is an alcohol, use its conjugate base with a polar aprotic solvent.Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially acting as a base to promote elimination.[2]

Experimental Protocols

General Protocol for Alkylation (Williamson Ether Synthesis Example)

This protocol outlines a general procedure for the O-alkylation of an alcohol with this compound. This method is a variation of the Williamson ether synthesis.[13]

1. Alkoxide Formation:

  • In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., THF, DMF).

  • Add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

2. Ether Formation:

  • Slowly add this compound (1.0-1.2 equivalents) to the alkoxide solution.

  • The reaction temperature can range from room temperature to elevated temperatures (e.g., 50-80 °C), depending on the reactivity of the nucleophile.[2] Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Once the reaction is complete, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[14]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[2]

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[2][14]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.[2]

Protocol for Alkylation using Phase-Transfer Catalysis (PTC)

PTC can be highly effective for alkylations with secondary alkyl halides, often leading to higher yields and milder reaction conditions.[9][15]

1. Reaction Setup:

  • In a reaction vessel, combine the nucleophile (e.g., a phenol, 1.0 equivalent), an aqueous solution of a base (e.g., 30% NaOH), and an organic solvent (e.g., toluene).[15]

  • Add a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, 1-5 mol%).

2. Alkylation:

  • Add this compound (1.0-1.2 equivalents) to the biphasic mixture.

  • Stir the reaction vigorously at a suitable temperature (e.g., room temperature to 70 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

3. Work-up and Purification:

  • Separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Concentrate the organic layer under reduced pressure.

  • Purify the product by column chromatography or distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on Alkylation of a Model Alcohol

The following table summarizes representative outcomes for the alkylation of a generic primary alcohol with this compound under various conditions. These are illustrative values to guide optimization.

EntryBaseSolventTemperature (°C)Approx. Yield (SN2 Product)Approx. Yield (E2 Product)
1NaHTHF2575%5%
2NaHTHF6560%25%
3K₂CO₃DMF8085%<5%
4t-BuOKTHF2510%80%
5NaOH (aq) / TBABToluene5090%<5%

TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

References

  • The Chemistry Behind this compound: Synthesis and Properties. (URL: )
  • PTC O-Alkylation With a Secondary Benzyl Bromide. (URL: )
  • Improving reaction conditions for Williamson ether synthesis - Benchchem. (URL: )
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: )
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Vari
  • Overcoming steric hindrance in N-alkylation of imidazole deriv
  • The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: )
  • Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: )
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • Technical Support Center: Substrate Steric Hindrance and Reaction Efficiency - Benchchem. (URL: )
  • Industrial Phase-Transfer C
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (URL: )
  • Nucleophilic Substitution Reactions. (URL: )
  • Application Notes and Protocols for the O- Alkylation of Phenols with 4 - Benchchem. (URL: )
  • preventing elimination side reactions of bromoethane - Benchchem. (URL: )
  • Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (URL: )
  • Technical Support Center: Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene - Benchchem. (URL: )

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Side reactions and byproduct formation with 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Bromomethyl)undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges related to side reactions and byproduct formation, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound is a primary alkyl halide.[1] This structure favors bimolecular nucleophilic substitution (SN2) reactions. However, depending on the reaction conditions, it can also undergo elimination (E2) reactions. Unimolecular pathways (SN1 and E1) are generally not favored due to the instability of the resulting primary carbocation.

  • SN2 (Substitution Nucleophilic Bimolecular): This is typically the dominant pathway. It involves a one-step mechanism where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.[2] This reaction is sensitive to steric hindrance.[3][4]

  • E2 (Elimination Bimolecular): This pathway competes with SN2, especially when using a strong, sterically hindered base.[5][6] It involves the removal of a proton from the carbon adjacent to the bromomethyl group and the simultaneous elimination of the bromide ion, resulting in the formation of an alkene.

Q2: I am observing a significant amount of an alkene byproduct in my substitution reaction. What is causing this and how can I minimize it?

The formation of an alkene byproduct, specifically undec-5-ylidenemethane, is indicative of a competing E2 elimination reaction.[7] This side reaction is influenced by several factors:

  • Nature of the Nucleophile/Base: Strong and sterically bulky bases favor E2 elimination.[6] If your nucleophile is also a strong base, the E2 pathway will be more prominent.

  • Reaction Temperature: Higher reaction temperatures generally favor elimination over substitution.

  • Solvent: Polar aprotic solvents are well-suited for SN2 reactions and can help minimize E2 competition.[2]

Troubleshooting Guide: Minimizing Alkene Byproduct Formation

Parameter To Favor SN2 (Substitution) To Favor E2 (Elimination) Rationale
Nucleophile/Base Use a strong nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻).Use a strong, sterically hindered base (e.g., potassium tert-butoxide, DBU).[6]Strong, non-bulky nucleophiles are better at attacking the electrophilic carbon, while bulky bases are more effective at abstracting a proton.
Temperature Lower the reaction temperature.Increase the reaction temperature.Elimination reactions have a higher activation energy than substitution reactions, so increasing the temperature favors elimination.
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).[2]Use a less polar or protic solvent, depending on the base.Polar aprotic solvents solvate the cation of the nucleophilic salt but not the anion, making the nucleophile more reactive for SN2.
Q3: My reaction is proceeding very slowly. What factors could be hindering the reaction rate?

A slow reaction rate with this compound in an SN2 reaction can be attributed to several factors:

  • Steric Hindrance: While the bromine is on a primary carbon, the branching at the 5-position can create some steric hindrance, slowing the approach of the nucleophile.[3][4][8]

  • Poor Nucleophile: The strength of the nucleophile is critical for SN2 reactions. Weak nucleophiles will react slowly.[9]

  • Inappropriate Solvent: The choice of solvent plays a crucial role. Protic solvents can solvate the nucleophile, reducing its reactivity.[2]

  • Leaving Group Ability: Bromine is a good leaving group, but its departure can be influenced by the solvent and other factors.[2]

Experimental Workflow for Optimizing Reaction Rate

G start Slow Reaction Rate Observed check_nucleophile Is the nucleophile strong? start->check_nucleophile check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes change_nucleophile Switch to a stronger nucleophile. check_nucleophile->change_nucleophile No check_temp Is the temperature optimized? check_solvent->check_temp Yes change_solvent Use DMSO, DMF, or acetone. check_solvent->change_solvent No check_concentration Are reactant concentrations adequate? check_temp->check_concentration Yes increase_temp Carefully increase temperature (monitor for elimination). check_temp->increase_temp No solution Reaction rate should improve. check_concentration->solution Yes increase_concentration Increase concentration of nucleophile. check_concentration->increase_concentration No change_nucleophile->check_solvent change_solvent->check_temp increase_temp->check_concentration increase_concentration->solution

Caption: Troubleshooting workflow for a slow SN2 reaction.

Q4: Could carbocation rearrangement be a concern with this compound?

Carbocation rearrangements are a hallmark of reactions proceeding through a carbocation intermediate, namely SN1 and E1 reactions.[10][11][12][13][14] Since this compound is a primary alkyl halide, it is highly unlikely to form a primary carbocation under normal SN2/E2 conditions. Therefore, carbocation rearrangements are not a significant concern with this substrate. The energy barrier to forming the primary carbocation is too high.[12]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Substitution Product - Competing E2 elimination. - Incomplete reaction. - Degradation of starting material or product.- See Q2 for minimizing elimination. - Increase reaction time or temperature cautiously. - Ensure inert atmosphere if reagents are air-sensitive.
Multiple Unidentified Byproducts - Reaction with impurities in the starting material or solvent. - Side reactions of the nucleophile. - Complex elimination/rearrangement pathways under harsh conditions (unlikely but possible).- Use purified this compound and high-purity, dry solvents. - Characterize byproducts by GC-MS or NMR to understand their origin. - Re-evaluate the reaction conditions to ensure they are appropriate for the desired transformation.
Difficulty in Product Purification - Similar polarities of the product and unreacted starting material. - Presence of non-polar alkene byproduct.- Optimize column chromatography conditions (e.g., use a less polar eluent system to better separate the non-polar alkene). - Consider a chemical quench of the unreacted starting material if feasible.

Reaction Mechanisms Overview

To better understand the potential for side reactions, it is crucial to visualize the competing pathways.

SN2 vs. E2 Competition

G reactant This compound sn2_product Substitution Product (S N 2) reactant->sn2_product  Backside Attack on C-Br e2_product Elimination Product (E2) reactant->e2_product  Proton Abstraction nucleophile Nu⁻ / Base⁻ nucleophile->reactant

Caption: Competing SN2 and E2 pathways for this compound.

Protocol: Purification of this compound Reaction Mixture

A common challenge is the separation of the desired substitution product from the unreacted starting material and the non-polar alkene byproduct.

Step-by-Step Protocol for Column Chromatography

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent.

  • Dry Loading (Recommended): Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., hexane or petroleum ether).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane) to elute the non-polar alkene byproduct first.

    • Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate or dichloromethane) to elute the unreacted this compound and then the typically more polar substitution product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.
  • LibreTexts. The Substrate: Steric Effects in the SN2 Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind this compound: Synthesis and Properties.
  • Master Organic Chemistry. Two Elimination Reaction Patterns.
  • Lumen Learning. Organic Chemistry 1: An open textbook - 8.5. Elimination reactions.
  • Online Chemistry notes. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity.
  • LibreTexts. 11.3: Characteristics of the SN2 Reaction.
  • LibreTexts. 10.4: Effect of sterics on Sn2 reactions.
  • Organic Chemistry Study Guide. Alkyl Halides - Elimination Reactions.
  • Chad's Prep. Carbocation Rearrangements in SN1 Reactions.
  • LibreTexts. 7.6.1. Elimination of Alkyl Halides.
  • LibreTexts. 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions.
  • OpenOChem Learn. SN1 - Effect of the Substrate.
  • Coconote. Carbocation Rearrangements and SN1/E1.
  • Organic Chemistry Tutor. SN1 Reactions with Carbocation Rearrangements.

Sources

Technical Support Center: Purification of 5-(Bromomethyl)undecane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 5-(Bromomethyl)undecane and its related reaction products. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this versatile, non-polar alkyl halide intermediate.[1][2] We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Troubleshooting Guide

This section addresses specific problems that can arise during the workup and purification of reaction mixtures containing this compound.

Issue 1: A Persistent Emulsion Forms During Liquid-Liquid Extraction (LLE)

Question: I'm performing an aqueous workup of my reaction mixture, and a thick, stable emulsion has formed in my separatory funnel that won't separate. How can I resolve this?

Probable Cause(s):

  • Insufficient Ionic Strength: The densities of the organic and aqueous layers are too similar, preventing clean separation.

  • Presence of Surfactant-like Impurities: Byproducts or residual reagents may be acting as emulsifying agents.

  • Vigorous Shaking: Overly aggressive shaking can create fine droplets that are slow to coalesce.[3]

Recommended Solutions:

  • "Salting Out" with Brine: The most common and effective solution is to add a saturated aqueous solution of sodium chloride (brine). This significantly increases the ionic strength and density of the aqueous phase, which disrupts the emulsion and forces the separation of the two layers.[4]

  • Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling or rolling, rather than vigorous shaking, can help the layers coalesce without re-forming the emulsion.

  • Filtration: For stubborn emulsions, you can drain the entire mixture and pass it through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help break the emulsion.

Issue 2: My Compound is Streaking Badly on the TLC Plate

Question: When I run a TLC to monitor my column chromatography, my target compound appears as a long streak rather than a tight spot. Why is this happening and how can I fix it?

Probable Cause(s):

  • Sample Overloading: The most frequent cause is spotting too much of the crude material onto the TLC plate. The stationary phase becomes saturated, leading to tailing.[5]

  • Inappropriate Solvent System: If the solvent is too polar, the compound may move up the plate without proper partitioning, appearing as a streak. Conversely, if the solvent is not polar enough to dissolve the compound cleanly from the baseline, streaking can also occur.

  • Acidic/Basic Impurities: Residual acidic or basic impurities in your sample can interact strongly with the silica gel (which is slightly acidic), causing streaking.

  • Compound Instability: The compound may be degrading on the silica gel plate.[6]

Recommended Solutions:

  • Dilute Your Sample: Prepare a more dilute solution of your crude product for spotting. You only need a very small amount of material for a successful TLC analysis.

  • Optimize the Mobile Phase:

    • If the streak runs to the top of the plate (high Rf), decrease the polarity of your eluent (e.g., move from 20% Ethyl Acetate/Hexane to 10%).

    • If the streak stays at the baseline, increase the polarity (e.g., move from 10% Ethyl Acetate/Hexane to 20%).[5]

  • Neutralize the Sample: Before running the TLC, consider passing a small aliquot of your crude product through a small plug of neutral alumina or basic alumina to remove acidic or basic impurities, respectively.

  • Check for Stability: To test if your compound is stable on silica, spot the plate, let it sit for 10-15 minutes before eluting, and compare it to a plate that was eluted immediately after spotting. If the "aged" plate shows more streaking or new spots, your compound may be decomposing.[6] In such cases, switching to a less acidic stationary phase like alumina might be necessary.

Issue 3: A White Precipitate (Triphenylphosphine Oxide) is Contaminating My Product

Question: I synthesized this compound using a brominating agent prepared from triphenylphosphine. Now my crude product is contaminated with a white solid that is difficult to remove.

Probable Cause(s):

  • This is a classic issue when using Appel-type reactions or other methods involving triphenylphosphine. The byproduct, triphenylphosphine oxide (TPPO), is often crystalline and can be sparingly soluble in non-polar solvents, co-eluting with the desired product in some cases. The synthesis described by ECHEMI uses this reagent combination.[7]

Recommended Solutions:

  • Initial Filtration: After the reaction, dilute the mixture with a non-polar solvent like hexane or petroleum ether. TPPO has lower solubility in these solvents and will often precipitate. The mixture can then be filtered to remove a significant portion of the TPPO before further purification.[7]

  • Optimized Flash Chromatography: While TPPO can be tricky, it is more polar than this compound.

    • Use a low-polarity mobile phase (e.g., 1-5% diethyl ether or ethyl acetate in hexanes).

    • This compound, being very non-polar, should elute quickly. TPPO will have a lower Rf value and elute much later or remain on the column. Monitor fractions carefully by TLC.

  • Solvent Trituration/Recrystallization: If the product is a solid or a semi-solid, you can sometimes wash the crude material with cold diethyl ether. TPPO is slightly soluble in cold ether, while your non-polar product may be less so, allowing for its removal.

Purification Workflow Decision Diagram

The following diagram outlines a general workflow for the purification of a crude this compound reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (e.g., NaHCO3 wash, H2O, Brine) Crude->LLE Aqueous Workup Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) LLE->Dry Evaporate Solvent Evaporation Dry->Evaporate Crude_Purified Concentrated Crude Product Evaporate->Crude_Purified Purity_Check Assess Purity & Complexity (TLC, GC, 1H NMR) Crude_Purified->Purity_Check High_Purity Product >95% Pure Purity_Check->High_Purity Yes Low_Purity Significant Impurities Present Purity_Check->Low_Purity No Final_Product Pure Final Product High_Purity->Final_Product Column Flash Column Chromatography Low_Purity->Column Multiple Components or Close Rf Distill Vacuum Distillation (for non-volatile impurities) Low_Purity->Distill High Boiling Point Difference Column->Final_Product Distill->Final_Product

Caption: A typical decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude this compound reaction?

For a typical synthesis, the most robust initial strategy is a liquid-liquid extraction (LLE) followed by flash column chromatography.[8][9] The LLE serves to remove inorganic salts, acidic or basic residues, and highly polar impurities.[3][10] A wash with a dilute aqueous solution of sodium bicarbonate is recommended to neutralize any residual acids (like HBr) which might have formed.[11] After drying the organic layer and removing the solvent, flash chromatography over silica gel is highly effective for separating the non-polar target molecule from polar byproducts like TPPO.[7]

Q2: How do I select the right mobile phase for flash chromatography of this compound?

The key is to use Thin-Layer Chromatography (TLC) for method development.[12] Since this compound is a very non-polar, long-chain alkyl halide[1], you should start with a low-polarity solvent system.

  • Starting Point: Begin with a highly non-polar eluent like 100% Hexanes or Petroleum Ether.

  • Increase Polarity: Gradually increase the polarity by adding small percentages of a slightly more polar solvent like diethyl ether or ethyl acetate.

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.2-0.3 on the TLC plate.[5] This Rf value generally provides the best separation during column chromatography.

Solvent System (v/v)PolarityTypical Use Case for Alkyl Halides
100% HexaneVery LowEluting extremely non-polar compounds, initial column flush.
1-5% Diethyl Ether in HexaneLowGood starting point for separating non-polar alkyl halides from slightly more polar impurities (e.g., TPPO).
5-15% Ethyl Acetate in HexaneLow-MediumUseful if the target compound has slightly more polarity or to move impurities with moderate polarity further.
5-10% Dichloromethane in HexaneLow-MediumAn alternative system; good for resolving spots that are not well-separated in ether or acetate systems.[5]

Q3: My product is a liquid. Is recrystallization a viable purification technique?

Recrystallization is a purification technique primarily for solids.[13] Since this compound is a liquid at room temperature[1], direct recrystallization is not feasible. Furthermore, long-chain alkyl bromides are notoriously difficult to crystallize even when they are solids at room temperature, due to their conformational flexibility.[14]

However, this technique can be very powerful if you are preparing a solid derivative of this compound in a subsequent step. If your final product is a crystalline solid, recrystallization is often superior to chromatography for achieving very high purity.

Q4: How can I effectively remove residual water from my product before the next reaction?

After a liquid-liquid extraction, the organic layer will be saturated with a small amount of water. It is crucial to remove this water, as it can interfere with many subsequent reactions (e.g., Grignard reactions).

  • Brine Wash: First, wash the organic layer with brine (saturated NaCl solution). This removes the bulk of the dissolved water.[3]

  • Drying Agent: Decant the organic layer into a clean flask and add an anhydrous inorganic salt to act as a drying agent. Common choices include:

    • Anhydrous Sodium Sulfate (Na₂SO₄): High capacity, but slow and can leave some residual water.

    • Anhydrous Magnesium Sulfate (MgSO₄): Fast, high capacity, and effective. It is slightly acidic.

    • Anhydrous Calcium Chloride (CaCl₂): Very effective for hydrocarbons, but can form complexes with alcohols or amines, so ensure your product is free of these functional groups.[11]

  • Procedure: Add the drying agent and swirl the flask. If the agent clumps together, add more until some of it remains free-flowing, which indicates the solution is dry.[11] Allow it to stand for 10-15 minutes, then filter or carefully decant the dried solution away from the drying agent.

TLC/Column Solvent System Development Workflow

SolventDevelopment start Start: Crude Sample tlc1 Run TLC in 100% Hexane start->tlc1 check1 Is Rf > 0? tlc1->check1 tlc2 Run TLC in 5% EtOAc/Hexane check1->tlc2 No (Rf=0) decrease_pol Decrease Polarity (e.g., 2% EtOAc/Hexane) check1->decrease_pol Yes (Rf>0) check2 Check Rf of Product tlc2->check2 rf_high Rf > 0.4 check2->rf_high High rf_low Rf < 0.2 check2->rf_low Low rf_good Rf is 0.2-0.3 check2->rf_good Good rf_high->decrease_pol increase_pol Increase Polarity (e.g., 10% EtOAc/Hexane) rf_low->increase_pol run_column Proceed to Column Chromatography rf_good->run_column decrease_pol->tlc2 increase_pol->tlc2

Caption: A troubleshooting workflow for optimizing the mobile phase for chromatography.

References

  • Musozoda, M., Muller II, J., Anderson, G. I., Boucher, M., Zeller, M., Raymond, C. C., Hillesheim, P. C., & Mirjafari, A. (n.d.). Alkyl-templated cocrystallization of long-chain bromoalkanes by lipid-like ionic liquids. The Royal Society of Chemistry.
  • Musozoda, M., et al. (n.d.). Alkyl-templated cocrystallization of long-chain bromoalkanes by lipid-like ionic liquids. RSC Publishing.
  • BenchChem. (n.d.). Purification of bromoethane from unreacted ethanol and sulfuric acid.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Google Patents. (1971).
  • ACS Publications. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • MilliporeSigma. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • YouTube. (2015). Haloalkanes 3.
  • LGC Standards. (n.d.). 5-(Bromomethyl)-undecane.
  • YouTube. (2012). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide).
  • TCI Chemicals. (n.d.). This compound 85531-02-8.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: Synthesis and Properties.
  • MIT OpenCourseWare. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Element Lab Solutions. (n.d.).
  • University of Rochester. (n.d.).
  • Allen Institute. (n.d.).
  • AGA Analytical. (n.d.).
  • ElectronicsAndBooks. (n.d.). Synthesis of long-chain alkyl and alkenyl bromides.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound.
  • PubMed. (n.d.). Synthesis of long-chain alkyl and alkenyl bromides.
  • ECHEMI. (n.d.). This compound Use and Manufacturing.

Sources

Improving yield and selectivity in 5-(Bromomethyl)undecane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Bromomethyl)undecane (CAS No. 85531-02-8). This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of working with this secondary alkyl bromide. Here, we will address common challenges in improving reaction yield and selectivity through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Introduction to this compound

This compound is a derivative of undecane with a bromomethyl group at the fifth carbon position.[1] Its structure, featuring a secondary bromide, presents a unique set of challenges and opportunities in chemical synthesis. Understanding its reactivity is key to its successful application in areas such as the synthesis of novel surfactants and organic electronic materials.[1][2][3]

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₂₅Br[1][2]

  • Molecular Weight: 249.23 g/mol [2][4][5]

  • Appearance: Colorless to light yellow liquid[1][2]

  • Boiling Point (Predicted): ~271.6 °C[1][2]

  • Density (Predicted): ~1.037 g/cm³[1][2]

A common synthetic route to this compound involves the reaction of 2-butyl-1-octanol with bromine and triphenylphosphine in dichloromethane.[2][3][6] Awareness of this synthesis is crucial as residual triphenylphosphine or its oxide can influence subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

As a secondary alkyl halide, this compound can undergo four main reaction pathways: Sₙ1, Sₙ2, E1, and E2.[7][8] The predominant pathway is determined by the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.[8][9]

Q2: Why am I getting a mixture of substitution and elimination products?

This is a common issue with secondary alkyl halides.[10] The steric hindrance around the reaction center is sufficient to slow down the Sₙ2 pathway, allowing the competitive E2 pathway to occur, especially with strong bases.[11][12] Weakly basic nucleophiles tend to favor substitution, while strongly basic nucleophiles often lead to a higher proportion of elimination products.[11]

Q3: How can I favor the Sₙ2 reaction pathway?

To maximize the yield of the Sₙ2 product, consider the following:

  • Nucleophile: Use a strong, but weakly basic, nucleophile.[11][13] Examples include I⁻, Br⁻, RS⁻, N₃⁻, and CN⁻.[11]

  • Solvent: Employ a polar aprotic solvent such as acetone, DMF, or DMSO.[13][14] These solvents solvate the cation but leave the nucleophile "naked" and more reactive.[14]

  • Temperature: Keep the reaction temperature as low as reasonably possible, as higher temperatures tend to favor elimination reactions.[15]

Q4: What conditions favor the E2 elimination pathway?

To promote the E2 pathway and synthesize the corresponding alkene, use:

  • Base: A strong, sterically hindered base is ideal.[7] Examples include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA).[7]

  • Solvent: A less polar or protic solvent can be used. The choice of solvent is less critical than the choice of base for E2 reactions.

  • Temperature: Higher temperatures generally favor elimination over substitution.[15]

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Substitution Reactions

Low yields in substitution reactions with this compound are often due to competing elimination reactions or suboptimal reaction conditions.

Symptom Potential Cause Troubleshooting & Optimization
Low yield of desired substitution product with significant alkene byproduct. The nucleophile is too basic, promoting the E2 pathway.[11]- Switch to a less basic nucleophile. For example, if synthesizing an ether, use the Williamson ether synthesis with the alkoxide of the desired alcohol, but be mindful of the base strength.[10][16] - Lower the reaction temperature.[15]
Reaction is slow or incomplete. - The nucleophile is weak. - The leaving group ability of bromide is insufficient under the reaction conditions. - Steric hindrance is slowing the Sₙ2 reaction.[17][18]- Use a stronger nucleophile if possible. - Consider converting the bromide to an iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction). Iodide is a better leaving group.[14] - Increase the reaction time or temperature slightly, but monitor for an increase in elimination byproducts.
Formation of unexpected byproducts. - If using organometallic reagents (e.g., Grignard), Wurtz coupling can occur.[19][20] - The starting material may contain impurities from its synthesis.- For Grignard reactions, add the this compound slowly to the magnesium to maintain a low concentration of the alkyl halide.[19][20] - Purify the starting material by column chromatography if impurities are suspected.[2][3]
Experimental Protocol: Optimizing Sₙ2 for Ether Synthesis (Williamson Ether Synthesis)

This protocol provides a general framework for the synthesis of an ether from this compound and an alcohol, aiming to maximize the Sₙ2 product.

1. Alkoxide Formation:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired alcohol (1.1 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., THF or DMF).
  • Cool the solution to 0 °C in an ice bath.
  • Slowly add a strong base (e.g., sodium hydride, NaH, 1.05 equivalents) portion-wise.
  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

2. Ether Formation:

  • Slowly add this compound (1.0 equivalent) to the freshly prepared alkoxide solution via a syringe.
  • Stir the reaction mixture at room temperature and monitor its progress by TLC.
  • If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied, but be aware that this may increase the amount of the E2 byproduct.[16]

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.[16]
Guide 2: Controlling Selectivity in Elimination Reactions

When the desired product is the alkene resulting from the elimination of HBr, the challenge is to suppress the competing Sₙ2 pathway.

Symptom Potential Cause Troubleshooting & Optimization
Significant amount of substitution byproduct. The base is not sterically hindered enough, allowing it to act as a nucleophile.[7]- Use a bulky base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[7] - For t-BuOK, use THF or tert-butanol as the solvent.
Formation of multiple alkene isomers (regioselectivity issues). The structure of this compound can potentially lead to different alkene isomers depending on which β-hydrogen is removed.- The use of a bulky base will generally favor the formation of the less substituted (Hofmann) alkene. A smaller, strong base (like sodium ethoxide) will favor the more substituted (Zaitsev) alkene.[21]
Low overall conversion. The reaction temperature is too low, or the base is not strong enough.- Increase the reaction temperature.[15] - Ensure the base is not degraded and is used in sufficient excess (typically 1.5-2.0 equivalents).

Visualizing Reaction Pathways

To better understand the choices in experimental design, the following diagrams illustrate the key decision-making processes.

competing_pathways This compound This compound Sₙ2 Product Sₙ2 Product This compound->Sₙ2 Product Strong, non-bulky nucleophile Polar aprotic solvent Low temperature E2 Product E2 Product This compound->E2 Product Strong, bulky base Higher temperature Sₙ1/E1 Products Sₙ1/E1 Products This compound->Sₙ1/E1 Products Weak nucleophile/base Protic solvent troubleshooting_workflow start Low Yield or Poor Selectivity check_byproducts Identify Byproducts (GC-MS, NMR) start->check_byproducts is_elimination Is the major byproduct an alkene? check_byproducts->is_elimination If goal is Sₙ2 is_substitution Is the major byproduct a substitution product? check_byproducts->is_substitution If goal is E2 optimize_sn2 To favor Sₙ2: - Use less basic nucleophile - Use polar aprotic solvent - Lower temperature is_elimination->optimize_sn2 Yes other_issues Other Issues (e.g., Wurtz coupling, starting material purity) is_elimination->other_issues No optimize_e2 To favor E2: - Use bulky, strong base - Increase temperature is_substitution->optimize_e2 Yes is_substitution->other_issues No end Optimized Reaction optimize_sn2->end optimize_e2->end other_issues->end

Sources

Technical Support Center: A Troubleshooting Guide for Grignard Reactions of 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful Grignard reaction of 5-(bromomethyl)undecane. The formation of Grignard reagents from secondary alkyl halides such as this compound can be challenging, but with careful attention to detail and an understanding of the underlying chemical principles, high yields of the desired organometallic reagent can be achieved.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the likely causes?

A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary reasons are typically a passivated magnesium surface and the presence of moisture or other reactive impurities.[1][2] Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[1][3][4] Additionally, Grignard reagents are extremely sensitive to protic substances like water and will be quenched as they form.[5][6]

Q2: I'm observing a consistently low yield of my Grignard reagent. What could be the issue?

A2: Low yields often point towards competing side reactions. With secondary alkyl halides like this compound, the primary side reaction to consider is Wurtz coupling, where the formed Grignard reagent reacts with the starting alkyl bromide to produce a dimer.[3][7][8] Other potential issues include incomplete reaction, presence of impurities, or non-optimal reaction conditions.[6][9]

Q3: My reaction mixture turns a dark brown or black color during the Grignard reagent formation. Is this normal?

A3: While a grayish and cloudy appearance is normal, a very dark brown or black color could indicate the formation of finely divided metal from side reactions or the presence of impurities in the magnesium or alkyl halide that catalyze decomposition.[10]

Q4: Can I use a different solvent than THF or diethyl ether?

A4: Tetrahydrofuran (THF) and diethyl ether are the most common and effective solvents for Grignard reactions because they are aprotic and coordinate with the magnesium atom, stabilizing the Grignard reagent.[11][12] While other ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) can be used and may even suppress side reactions like Wurtz coupling, it is crucial to use a solvent that can stabilize the Grignard reagent.[13]

In-Depth Troubleshooting Guide

Issue 1: Failure of Reaction Initiation

If you observe no signs of reaction (e.g., gentle bubbling, a slight temperature increase, or a change in color) after adding a small portion of the this compound solution to the magnesium, consider the following troubleshooting steps.[3]

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Inactive Magnesium Surface The magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[3][4][14]Activate the magnesium. This is a critical step. Several methods can be employed: - Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1][15] - Chemical Activation with Iodine: Add a small crystal of iodine to the flask with the magnesium. The disappearance of the purple color indicates activation.[4][16] - Chemical Activation with 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. The evolution of ethylene gas is a sign of activation.[4][16][17]
Presence of Water Grignard reagents are highly reactive towards protic compounds. Even trace amounts of water in the glassware, solvent, or starting materials will quench the reaction.[5][18]Ensure strictly anhydrous conditions. - Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and assemble while hot under an inert gas (Nitrogen or Argon).[6] - Solvent: Use freshly distilled, anhydrous solvent. For THF, it can be dried by distilling from sodium-benzophenone ketyl.[6]
Impure this compound The starting alkyl halide may contain impurities that inhibit the reaction.Purify the starting material. Consider passing the this compound through a short column of activated alumina to remove trace water and acidic impurities.[6]

Troubleshooting Workflow for Initiation Failure

start Reaction Fails to Initiate check_mg Is the magnesium activated? start->check_mg activate_mg Activate Magnesium: - Mechanical (crushing) - Chemical (Iodine or 1,2-dibromoethane) check_mg->activate_mg No check_anhydrous Are conditions strictly anhydrous? check_mg->check_anhydrous Yes activate_mg->check_anhydrous dry_system Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry, distilled solvent check_anhydrous->dry_system No check_halide Is the alkyl halide pure? check_anhydrous->check_halide Yes dry_system->check_halide purify_halide Purify this compound (e.g., pass through alumina) check_halide->purify_halide No initiation_success Reaction Initiates check_halide->initiation_success Yes purify_halide->initiation_success

Caption: A logical workflow for troubleshooting Grignard reaction initiation failure.

Issue 2: Low Yield of the Grignard Reagent

Once the reaction has initiated, maximizing the yield is the next objective. Low yields are often a result of side reactions that consume either the starting material or the product.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Wurtz Coupling The formed Grignard reagent can react with unreacted this compound in an SN2-type reaction to form a dimer (5,6-dihexyldecane).[3][7][19] This is a significant side reaction for secondary alkyl halides.Minimize Wurtz Coupling: - Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[3][6] - Temperature Control: Maintain a moderate reaction temperature. While some heat may be needed for initiation, excessive temperatures can favor the Wurtz coupling reaction.[7]
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting materials.Ensure Complete Conversion: - Reaction Time: After the addition of the alkyl halide is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure all the magnesium has reacted.[3] - Sufficient Magnesium: Use a slight excess of magnesium (e.g., 1.2 equivalents) to ensure complete conversion of the alkyl halide.
Steric Hindrance This compound is a secondary alkyl halide, and steric hindrance around the carbon-bromine bond can slow down the rate of Grignard formation.[3]Optimize Reaction Conditions: - Solvent Choice: THF is generally a better solvent than diethyl ether for less reactive halides due to its superior solvating ability.[3][20]

Visualizing the Competing Reactions:

cluster_0 Reaction Pathways start This compound + Mg grignard Desired Grignard Reagent (5-undecylmethyl)magnesium bromide start->grignard Grignard Formation (Desired Pathway) wurtz Wurtz Coupling Product (5,6-dihexyldecane) grignard->wurtz Reacts with starting material

Caption: Competing pathways in the Grignard reaction of this compound.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, place the required amount of magnesium turnings.

  • Add a few crystals of iodine to the flask.

  • Gently warm the flask with a heat gun under a positive pressure of nitrogen until the purple color of the iodine disappears.[4]

  • Allow the flask to cool to room temperature under a positive pressure of nitrogen. The magnesium is now activated and ready for use.

Protocol 2: Formation of (5-undecylmethyl)magnesium bromide
  • To the flask containing the activated magnesium, add anhydrous THF via a syringe to just cover the magnesium.

  • In a separate flame-dried dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

  • Observe the reaction mixture for signs of initiation (gentle bubbling, slight temperature increase, or a color change). If the reaction does not start, gentle warming with a heat gun may be necessary.[3]

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.[1]

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion.[3] The resulting grayish, cloudy solution is the Grignard reagent.

References

  • Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides. Benchchem.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Homework.Study.com.
  • Technical Support Center: Activation of Magnesium for 1,4-Diiodobutane Grignard Reaction. Benchchem.
  • The Grignard Reaction.
  • Grignard Reaction. Alfa Chemistry.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation. Benchchem.
  • Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. 2013;15(7):1857-1868.
  • Troubleshooting low yield in Grignard reactions with 2-Iodopentane. Benchchem.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme. Benchchem.
  • Grignard Reaction. Organic Chemistry Portal.
  • What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? Quora.
  • Grignard Reaction.
  • Troubleshooting my grignard reactions. Reddit.
  • Why is ether used as a solvent during Grignard reactions? askIITians.
  • A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below. Bartleby.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Reactions of Alkyl Halides: Grignard Reagents. Fiveable.
  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. 2023;8(9):2121-2131.
  • How to improve the percent yield in Grignard reaction. Quora.
  • How do typical impurities arise in the Grignard reaction? Homework.Study.com.
  • Why does Grignard reagent react slowly with alkyl halide? Quora.
  • Grignard reagent. Wikipedia.
  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research. 2009;42(4):505-516.
  • Grignard Reaction Mechanism. BYJU'S.

Sources

Impact of solvent choice on 5-(Bromomethyl)undecane reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Bromomethyl)undecane

A Guide to Solvent-Mediated Reactivity and Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the impact of solvent selection on the reactivity of this versatile alkyl halide. As a secondary alkyl halide, this compound stands at a mechanistic crossroads, where the choice of solvent is paramount in directing the reaction toward the desired substitution or elimination pathway. This document provides FAQs, troubleshooting protocols, and experimental workflows to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound, and how does its structure influence them?

This compound is a secondary alkyl halide. This structure is sterically hindered enough to slow down a direct S(_N)2 attack compared to a primary halide, yet it can form a secondary carbocation that is stable enough to potentially undergo S(_N)1 and E1 reactions. Consequently, it can react via four competing pathways: S(_N)1, S(_N)2, E1, and E2. The selection of a specific pathway is critically dependent on the reaction conditions, with the solvent playing a pivotal role.

  • S(_N)2 (Bimolecular Nucleophilic Substitution): A one-step process favored by strong, non-bulky nucleophiles and polar aprotic solvents. It results in the inversion of stereochemistry at the chiral center.

  • S(_N)1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a carbocation intermediate. It is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. This pathway leads to a racemic mixture of products.[1][2]

  • E2 (Bimolecular Elimination): A one-step process that occurs concurrently with S(_N)2 reactions. It is favored by strong, bulky bases and higher temperatures.

  • E1 (Unimolecular Elimination): A two-step process that competes with S(_N)1 reactions, as it also proceeds through a carbocation intermediate. It is favored by weak bases and polar protic solvents.

sub This compound (Secondary Alkyl Halide) sn2 SN2 Pathway (Concerted) sub->sn2 sn1 SN1 Pathway (Carbocation Intermediate) sub->sn1 e2 E2 Pathway (Concerted) sub->e2 e1 E1 Pathway (Carbocation Intermediate) sub->e1 sn2_cond Strong Nucleophile Polar Aprotic Solvent Low Temperature sn2->sn2_cond sn1_cond Weak Nucleophile Polar Protic Solvent sn1->sn1_cond e2_cond Strong, Bulky Base High Temperature e2->e2_cond e1_cond Weak Base Polar Protic Solvent High Temperature e1->e1_cond start Low SN2 Yield & Alkene Byproduct Detected q1 Is your nucleophile sterically bulky? (e.g., KOtBu) start->q1 a1_yes Switch to a smaller base/nucleophile (e.g., NaOEt, NaN3) q1->a1_yes Yes q2 Is the reaction temperature > 50°C? q1->q2 No end_node Re-run experiment and monitor by TLC/GC a1_yes->end_node a2_yes Lower the temperature (try room temp or 0°C) q2->a2_yes Yes q2->end_node No a2_yes->end_node

Troubleshooting flowchart for S(_N)2 vs. E2 competition.
Problem 2: The S(_N)2 reaction is extremely slow or does not proceed to completion.

This is a common issue when the nucleophile's reactivity is suppressed.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The most likely culprit is the use of a polar protic solvent (e.g., ethanol). The solvent is "caging" the nucleophile via hydrogen bonding, drastically reducing its nucleophilicity. [2][3] * Solution: Immediately switch to an anhydrous polar aprotic solvent like DMF or DMSO. [1][4]* Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide from the secondary carbon efficiently.

    • Solution: If possible, switch to a more potent nucleophile (e.g., use NaI instead of NaCl).

  • Insufficient Temperature: While high temperatures can cause elimination, some S(_N)2 reactions require gentle heating to overcome the activation energy barrier.

    • Solution: Cautiously warm the reaction to 40-50 °C and monitor for any byproduct formation.

Problem 3: A racemic mixture of substitution products is unexpectedly formed.

The goal was an S(_N)2 reaction (which yields an inverted product), but the outcome suggests an S(_N)1 mechanism is operating.

Possible Causes & Solutions:

  • Solvent-Induced Pathway Shift: The reaction was likely run in a polar protic solvent (e.g., methanol, water). These solvents stabilize the secondary carbocation intermediate, allowing the reaction to proceed via the S(_N)1 pathway, which results in racemization. [1][5] * Solution: To enforce stereochemical control and achieve inversion, the reaction must be forced down the S(_N)2 pathway. Redesign the experiment using a strong nucleophile in a polar aprotic solvent like acetonitrile or DMF.

Example Experimental Protocol: S(_N)2 Cyanation

This protocol details a typical S(_N)2 reaction using this compound. The goal is to substitute the bromine with a cyanide group, a common transformation in pharmaceutical synthesis.

Objective: Synthesize 6-undecylacetonitrile via an S(_N)2 reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMSO.

  • Addition of Nucleophile: Add sodium cyanide to the solution in one portion.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

setup 1. Dissolve Substrate in Anhydrous DMSO add 2. Add NaCN Nucleophile setup->add react 3. Stir at Room Temp Monitor by TLC/GC add->react workup 4. Quench with Water Extract with Ether react->workup wash 5. Wash Organic Layer (NaHCO3, Brine) workup->wash dry 6. Dry (MgSO4) & Concentrate wash->dry purify 7. Purify via Column Chromatography dry->purify

General workflow for an S(_N)2 reaction with this compound.

References

  • Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved January 9, 2026.
  • Chemistry Stack Exchange. (2015). Solvents in substitution reactions.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions.
  • Unknown Source. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: Synthesis and Properties.
  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?
  • Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 9, 2026.
  • Scribd. (n.d.). Dielectric Constants of Common Solvents.
  • Unknown Source. (n.d.).
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
  • Plutusias. (n.d.).
  • Unknown Source. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines. Retrieved January 9, 2026.
  • BenchChem. (2025). Technical Support Center: 1-Bromoundecane in Organic Synthesis. Retrieved January 9, 2026.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. Retrieved January 9, 2026.

Sources

Technical Support Center: Catalyst Deactivation and Recovery in 5-(Bromomethyl)undecane Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-(bromomethyl)undecane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using secondary alkyl halides in catalytic carbon-carbon bond formation. The branched, sterically hindered nature of this compound presents unique challenges, particularly concerning catalyst stability and longevity.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles, maximize your reaction yields, and efficiently recover your valuable catalyst.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, detailing the probable causes and offering targeted solutions.

Question 1: My coupling reaction with this compound is giving very low to no yield. What are the likely causes and how can I fix it?

Answer:

Low or no product yield is the most common issue when working with challenging secondary alkyl halides. The problem typically originates from one of three areas: the catalyst's active state, the reaction conditions, or the integrity of your reagents.

Possible Cause 1A: Ineffective Catalyst Activation

Many palladium and nickel precatalysts, such as Pd(OAc)₂, require in-situ reduction from Pd(II) to the catalytically active Pd(0) state.[1][2] This reduction step can be inefficient, especially if the reducing agent (e.g., a phosphine ligand or an organometallic reagent) is suboptimal or consumed by side reactions.

Solutions:

  • Switch to a Pre-formed Pd(0) or Ni(0) Catalyst: Use catalysts like Pd(PPh₃)₄, Pd₂(dba)₃, or Ni(COD)₂ that do not require an activation step. This eliminates a major variable from the reaction setup.

  • Employ Modern Precatalysts: Consider using well-defined, air-stable precatalysts (e.g., G3 or G4 Buchwald-type palladium precatalysts) that are designed for rapid and quantitative activation under mild conditions.

  • Ensure Anaerobic Conditions: Oxygen can intercept and oxidize the active Pd(0) or Ni(0) species, preventing it from entering the catalytic cycle.[2] Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[3]

Possible Cause 1B: Rapid Catalyst Deactivation

The catalyst may be activating correctly but then rapidly deactivating. For secondary alkyl halides like this compound, the primary deactivation pathways are β-hydride elimination and catalyst aggregation.

Solutions:

  • Ligand Selection is Critical: The choice of ligand is paramount for stabilizing the catalyst and preventing unwanted side reactions.[4][5]

    • For Palladium: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These ligands promote the desired reductive elimination step over β-hydride elimination and stabilize the monoligated palladium species crucial for the catalytic cycle.[5]

    • For Nickel: N-heterocyclic carbenes (NHCs) or diamine ligands have proven effective for coupling secondary alkyl halides by providing strong stabilization to the nickel center.[6][7][8]

  • Control Reaction Temperature: While heating can increase reaction rates, it can also accelerate catalyst decomposition and β-hydride elimination.[9] Attempt the reaction at a lower temperature (e.g., room temperature to 50°C), especially when using highly active ligand systems.[10]

Possible Cause 1C: Competing Side Reactions

The structure of this compound makes it susceptible to side reactions that consume the starting material without forming the desired product.

  • β-Hydride Elimination: This is the most significant competing pathway for secondary alkyl metal intermediates.[4][11][12] It leads to the formation of an alkene and a metal hydride species, which can then cause other side reactions like reduction of the starting halide.

  • Homocoupling: Your organometallic partner (e.g., boronic acid or Grignard reagent) can couple with itself, especially in the presence of oxidants or if the transmetalation step is slow.[2][9]

Solutions:

  • Optimize the Base and Solvent: In Suzuki-Miyaura couplings, the choice of base is crucial for activating the boronic acid without promoting side reactions.[10] Consider using a milder base like K₃PO₄ or Cs₂CO₃. The solvent can also influence reaction pathways; sometimes a less polar solvent like toluene or dioxane is preferable to highly polar solvents like DMF.

  • Check Reagent Purity: Ensure your this compound is pure and free from acidic impurities. The organometallic coupling partner should be of high quality; boronic acids, for instance, can degrade over time to form boroxines.[3]

Question 2: My reaction starts well but stalls before all the starting material is consumed. What is causing this and what should I do?

Answer:

Reaction stalling indicates that the catalyst is losing activity over the course of the reaction. This can be due to gradual decomposition, product inhibition, or the consumption of a key reagent.

Possible Cause 2A: Catalyst Decomposition via Agglomeration

Over time, the active, soluble catalyst species can agglomerate into inactive bulk metal, often observed as the formation of palladium black or nickel mirror.[13][14] This process is often irreversible under reaction conditions.

Solutions:

  • Increase Ligand Concentration: A slight excess of the ligand relative to the metal can sometimes help stabilize the active species in solution and prevent aggregation.

  • Use a Supported Catalyst: While less common for fine chemical synthesis, a polymer-supported catalyst can sometimes prevent metal leaching and aggregation, although mass transfer limitations can be an issue.[14]

  • Re-evaluate the Ligand: The chosen ligand may not be robust enough for the reaction conditions. A more sterically hindered or strongly coordinating ligand might be necessary to maintain catalyst stability throughout the reaction.

Possible Cause 2B: Product Inhibition

The product molecule itself, or a byproduct, may coordinate to the metal center more strongly than the starting materials, effectively poisoning the catalyst and halting the catalytic cycle.

Solutions:

  • Run at Higher Dilution: Lowering the concentration of all species can sometimes mitigate product inhibition effects.

  • Investigate Additives: In some cases, additives can act as "decoys" or help regenerate the active catalyst. However, this is highly system-dependent and requires empirical screening.

Catalyst Deactivation: Mechanisms and Mitigation

Understanding the pathways through which a catalyst deactivates is key to designing a robust reaction. For secondary alkyl halides, the primary challenges are avoiding β-hydride elimination and maintaining the stability of the active catalytic species.

Key Deactivation Pathways
  • β-Hydride Elimination: After oxidative addition of this compound to the metal center (Pd or Ni), the resulting alkyl-metal complex can undergo β-hydride elimination if there is an accessible hydrogen atom on the carbon beta to the metal. This is a major pathway for isomerization and decomposition.[11][15][16] Bulky ligands are used to create steric hindrance that disfavors the conformation required for this elimination, thereby promoting the desired reductive elimination step.[4]

  • Ligand Degradation: Phosphine ligands can be oxidized, especially if trace oxygen is present.[5] Some ligands can also be cleaved under harsh reaction conditions (high temperature, strong base).

  • Metal Agglomeration (Formation of Palladium Black): The active monomeric Pd(0) or Ni(0) species can aggregate to form catalytically inactive metal nanoparticles or bulk metal.[1][13] This is often a result of a destabilized metal center, for example, after reductive elimination if the catalyst is not quickly re-complexed by a new substrate molecule.

Visualization of Deactivation Pathways

The following diagram illustrates the desired catalytic cycle versus the common deactivation pathways encountered in the cross-coupling of a secondary alkyl bromide.

G cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways M0 M(0)L_n Active Catalyst OA Oxidative Addition M0->OA + R¹-X (5-Bromomethylundecane) Agg Aggregation M0->Agg Catalyst Degradation M2_R1X R¹-M(II)-X (Alkyl-Metal Complex) OA->M2_R1X TM Transmetalation (with R²-M') M2_R1X->TM Beta β-Hydride Elimination M2_R1X->Beta Undesired Pathway M2_R1R2 R¹-M(II)-R² TM->M2_R1R2 RE Reductive Elimination M2_R1R2->RE RE->M0 Regenerates Catalyst Product R¹-R² Product RE->Product Alkene Alkene + H-M(II)-X (Side Products) Beta->Alkene M_Black M(0) Black (Inactive) Agg->M_Black

Caption: Desired catalytic cycle vs. key deactivation pathways.

Ligand Selection for Stability

The table below summarizes ligand classes often used for challenging cross-couplings with secondary alkyl halides.

Ligand ClassCatalystKey AdvantagesCommon Examples
Buchwald Dialkylbiaryl Phosphines PalladiumBulky, electron-rich. Excellent at promoting reductive elimination and preventing β-hydride elimination.[5]SPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Nickel, PalladiumStrong σ-donors providing a very stable M-C bond, preventing ligand dissociation and catalyst decomposition.[7]IPr, IMes, PEPPSI-type catalysts[2]
Diamine Ligands NickelEffective for alkyl-alkyl couplings, commercially available and often cost-effective.[8]trans-N,N'-Dimethyl-1,2-cyclohexanediamine

Catalyst Recovery and Regeneration Protocol

The high cost of palladium and nickel makes catalyst recovery an economically important step, especially at scale. Homogeneous catalysts can be recovered through precipitation or by using scavenger resins.

Protocol: Recovery using a Scavenger Resin

This protocol describes a general method for recovering dissolved palladium or nickel from a reaction mixture using a solid-supported scavenger resin.

Materials:

  • Completed reaction mixture

  • Scavenger resin (e.g., thiol- or phosphonic acid-functionalized silica or polystyrene)[17]

  • Filter funnel and flask

  • Stir plate and stir bar

  • Appropriate organic solvent for washing (e.g., ethyl acetate, toluene)

Procedure:

  • Reaction Workup: Once the reaction is complete, perform your standard aqueous workup to remove inorganic salts. The catalyst will typically remain in the organic phase.

  • Isolate Organic Phase: Separate and collect the organic layer containing your product and the dissolved catalyst.

  • Add Scavenger Resin: Add the scavenger resin to the organic phase (typically 5-10 wt% equivalents relative to the expected amount of metal).

  • Stir: Stir the mixture at room temperature. The time required can vary from 2 to 24 hours. Monitor the removal of the metal by observing the decolorization of the solution or by using analytical techniques like ICP-MS on small aliquots.[17]

  • Filter: Once scavenging is complete, filter the mixture to remove the resin, which now contains the bound metal.

  • Wash: Wash the resin with a clean organic solvent to recover any adsorbed product. Combine the filtrate and washings.

  • Product Isolation: Proceed with the purification of your product from the combined organic solution (e.g., via chromatography or crystallization).

  • Catalyst Reclamation: The recovered resin can be sent to a specialized company for metal reclamation.[18]

Visualization of Recovery Workflow

G start Completed Reaction Mixture (Product + Catalyst in Organic Solvent) workup Aqueous Workup (Remove Salts) start->workup organic_phase Isolate Organic Phase workup->organic_phase add_resin Add Scavenger Resin organic_phase->add_resin stir Stir (2-24h) add_resin->stir filter Filter Mixture stir->filter product_stream Product Solution (Purified Liquid) filter->product_stream Filtrate resin_stream Spent Resin (Solid with Catalyst) filter->resin_stream Solid reclamation Send for Metal Reclamation resin_stream->reclamation

Caption: Workflow for catalyst recovery using a scavenger resin.

Frequently Asked Questions (FAQs)

Q: Can I reuse the catalyst recovered on the resin directly? A: No. Scavenger resins bind the metal very strongly, and the catalyst is considered deactivated. The resin must be processed (typically by combustion and acid treatment) by a specialized facility to reclaim the pure metal, which can then be used to synthesize new catalysts.[18][19]

Q: My reaction is clean but slow. Should I increase the temperature or the catalyst loading? A: First, try increasing the temperature in small increments (e.g., 10°C). This often provides a significant rate enhancement. If that fails or leads to decomposition, increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) is the next logical step. Be aware that higher catalyst loading will make product purification more challenging and recovery more critical.

Q: I see a lot of homocoupling of my boronic acid. How can I prevent this? A: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[2] Ensure your reaction is rigorously degassed. Using a 1:1 or slight excess of the this compound electrophile relative to the boronic acid can also help, as it ensures there is always an electrophile ready to engage the catalyst after transmetalation, outcompeting the second boronic acid molecule.

Q: Is a nickel or palladium catalyst better for coupling this compound? A: Both metals have been used successfully for coupling secondary alkyl halides.[20]

  • Palladium systems, particularly with Buchwald ligands, are often more versatile and well-documented.

  • Nickel catalysts are less expensive and can be exceptionally reactive, especially for Kumada (Grignard) and Suzuki couplings.[6][8][21] However, they can be more sensitive to air and functional groups. The optimal choice often requires screening both types of catalysts for your specific substrate combination.

References

  • Watson, D. A., & Fu, G. C. (2010). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]
  • Pashkova, A., et al. (2020).
  • Pub. No. US20160340311A1. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Lee, C.-W., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions. Organic Chemistry Portal. [Link]
  • Chen, K., & Daugulis, O. (2011). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Accounts of Chemical Research. [Link]
  • Jie, X., & Jiang, H. (2005). β-hydride elimination in palladium-catalyzed reactions.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
  • Jiang, H. (2005). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Khatun, M., et al. (2021). Understanding the mechanism of the Pd(II) to Pd(0) reduction in Suzuki-Miyaura cross-coupling reactions. Morressier. [Link]
  • Nishimura, T., & Ebitani, K. (2009). Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts for C−C Coupling Reaction.
  • Merritt, H., & Qi, Y. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Pub. No. EP1636393B1. (2006).
  • Barrios-Landeros, F., et al. (2009). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I). Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Kambe, N., et al. (2011). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Accounts of Chemical Research. [Link]
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Analytical methods for monitoring 5-(Bromomethyl)undecane reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods related to 5-(Bromomethyl)undecane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of monitoring reaction progress for this long-chain alkyl halide. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the reliability and accuracy of your experimental results.

Conceptual Overview: The Challenge of Monitoring this compound Reactions

Monitoring the conversion of this compound presents a unique set of analytical challenges primarily due to its physical properties: high lipophilicity, low volatility, and lack of a strong chromophore. A successful analytical strategy hinges on selecting a technique that can effectively distinguish the starting material from the product(s) despite these characteristics. The choice of method will largely depend on the nature of the reaction (e.g., substitution, elimination) and the properties of the resulting products.

This guide will explore the application of Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring these reactions. We will delve into the nuances of method selection, optimization, and troubleshooting.

Method Selection Workflow

Choosing the right analytical tool is the first step toward successful reaction monitoring. The following diagram outlines a decision-making workflow to guide your selection process.

MethodSelection start Start: Need to monitor a reaction of this compound qual_quant Qualitative or Quantitative Monitoring? start->qual_quant qualitative Qualitative (Is the reaction progressing?) qual_quant->qualitative Qualitative quantitative Quantitative (What is the conversion/yield?) qual_quant->quantitative Quantitative tlc Thin-Layer Chromatography (TLC) qualitative->tlc volatility Are reactants/products volatile and thermally stable? quantitative->volatility gc_hplc_nmr GC, HPLC, or NMR gc Gas Chromatography (GC/GC-MS) volatility->gc Yes hplc_nmr HPLC or NMR volatility->hplc_nmr No chromophore Do reactants/products have a UV chromophore? hplc_nmr->chromophore hplc High-Performance Liquid Chromatography (HPLC-UV/ELSD/MS) chromophore->hplc Yes nmr Nuclear Magnetic Resonance (NMR) chromophore->nmr No

Caption: Decision tree for selecting an analytical method.

Troubleshooting Guides & FAQs in Question-and-Answer Format

Section 1: Thin-Layer Chromatography (TLC)

TLC is often the first choice for rapid, qualitative reaction monitoring due to its simplicity and speed.[1][2] However, the non-polar nature of this compound can present challenges.

Question: My spots are streaking or elongated on the TLC plate. What's causing this and how can I fix it?

Answer: Streaking is a common issue when analyzing non-polar, long-chain molecules.[3][4] The primary causes and their solutions are:

  • Sample Overloading: You may be applying too much sample to the plate. Prepare a more dilute solution of your reaction mixture for spotting.[3]

  • Inappropriate Solvent System: If the eluent is too polar, the compound will have a very high affinity for the mobile phase and may not resolve properly. Conversely, if it's not polar enough, the compound will remain at the baseline.

  • Compound Instability: While less common for alkyl halides, some compounds can degrade on the acidic silica gel surface.

Troubleshooting Steps:

  • Dilute Your Sample: Prepare a dilution series of your reaction mixture and spot them to find the optimal concentration that results in a tight, round spot.

  • Optimize the Mobile Phase: For this compound, start with a non-polar solvent system like hexanes or petroleum ether and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane.[1][5] A good starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.

  • Use a Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture at the same point.[6][7] This helps to definitively identify the starting material spot in your reaction lane, especially if the Rf values are close.

Question: I can't see any spots on my TLC plate after development. What should I do?

Answer: this compound lacks a UV-active chromophore, so it will not be visible under a standard 254 nm UV lamp unless your product has this functionality.

Troubleshooting Steps:

  • Use a Visualizing Stain: After developing the TLC plate, you must use a chemical stain for visualization.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. It will react with many functional groups, and often with the double bonds that may form in elimination side-reactions.

    • P-Anisaldehyde Stain: This stain is also very versatile and can produce a range of colors with different compounds upon heating, which can help to distinguish between the reactant and product.

  • Check Sample Concentration: Your sample may be too dilute. Try spotting the sample multiple times in the same location, ensuring the solvent dries completely between applications.[3][4]

  • Confirm Volatility: Although not highly volatile, ensure your compound hasn't evaporated from the plate, especially if you are heating it to visualize with a stain.

Problem Potential Cause Solution
Spots are at the baseline (Rf ≈ 0)Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., from 5% to 10% ethyl acetate in hexanes).[3]
Spots are at the solvent front (Rf ≈ 1)Eluent is too polar.Decrease the proportion of the polar solvent or switch to a less polar solvent system.[3]
No separation between reactant and productThe polarity of the reactant and product are too similar.Try a different solvent system. Sometimes switching one of the mobile phase components (e.g., dichloromethane instead of ethyl acetate) can alter the selectivity.
Section 2: Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[8][9] Given its molecular weight, this compound is amenable to GC analysis.

Question: I am not getting a sharp peak for this compound, or the peak is tailing. How can I improve the peak shape?

Answer: Peak tailing in GC can be due to several factors, including interactions with the column, injector issues, or improper method parameters.

Troubleshooting Steps:

  • Check Injector Temperature: A low injector temperature can lead to slow volatilization and band broadening. Ensure the injector temperature is appropriate for the boiling point of your analyte. A good starting point is typically 250 °C.

  • Evaluate the Column: Ensure you are using a column with a suitable stationary phase. A low-to-mid polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good choice for alkyl halides. Column degradation can also lead to active sites that cause tailing.

  • Use a Split Injection: A splitless injection can sometimes lead to broader peaks if the initial oven temperature is too high. A split injection can provide sharper peaks, although with lower sensitivity.

  • Consider Derivatization: Although often unnecessary for this compound, derivatization can improve peak shape and volatility for more challenging analytes.[10][11][12]

Question: My results are not reproducible. What are the common sources of variability in GC analysis of this compound?

Answer: Reproducibility issues often stem from sample preparation, injection technique, or instrument stability.

Troubleshooting Steps:

  • Use an Internal Standard (IS): For quantitative analysis, an internal standard is crucial. Choose a stable, non-reactive compound with a similar retention time to your analyte that is not present in the sample. A long-chain alkane, like dodecane or tridecane, would be a suitable choice.

  • Automate Injections: An autosampler will provide much better injection reproducibility than manual injections.

  • Check for Leaks: Leaks in the gas lines or septum can cause fluctuations in flow rates and pressures, leading to variable retention times and peak areas.

Parameter Starting Recommendation for this compound Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxaneA standard, robust column for a wide range of semi-volatile compounds.
Injector Temp. 250 °CEnsures rapid vaporization without thermal degradation.
Oven Program Start at 100°C, ramp at 10-20°C/min to 280°CA starting point to ensure good separation from solvents and potential byproducts.
Detector FID or MSFID is a universal detector for organic compounds. MS provides mass information for peak identification.
Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is highly versatile but can be challenging for compounds like this compound that lack a UV chromophore.

Question: I cannot detect my compound using a standard HPLC-UV detector. What are my options?

Answer: This is expected as alkyl halides do not absorb UV light at typical wavelengths (e.g., 254 nm). You will need an alternative detection method or a derivatization strategy.

Troubleshooting Steps:

  • Use a Universal Detector:

    • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and provides a response that is less dependent on the optical properties of the compound.

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that can detect any non-volatile analyte.

    • Refractive Index (RI) Detector: An RI detector can be used, but it is sensitive to temperature and mobile phase composition changes, making it unsuitable for gradient elution.[13]

  • Couple to a Mass Spectrometer (HPLC-MS): This is a powerful technique that provides both separation and mass identification, bypassing the need for a chromophore.

  • Pre-column Derivatization: You can react your this compound with a UV-active nucleophile to introduce a chromophore. For example, reaction with a phenoxide or a carboxylate salt of a UV-active acid can yield a detectable derivative.[14] This approach requires careful method development to ensure the derivatization reaction goes to completion.

Question: How do I choose a column and mobile phase for this compound?

Answer: Due to its non-polar nature, a reversed-phase HPLC method is the most appropriate choice.

Troubleshooting Steps:

  • Column Selection: A C18 or C8 column is the standard choice for reversed-phase chromatography.[15] The long alkyl chain of your analyte will have a strong retention on these columns.

  • Mobile Phase: You will need a strong, non-aqueous mobile phase. Start with a high percentage of an organic solvent like acetonitrile or methanol, with a smaller percentage of water. For this compound, you might need to start with 90-100% organic solvent. A gradient elution, starting with a high organic percentage and ramping to an even higher percentage, will likely be necessary to elute the compound in a reasonable time with good peak shape.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for both qualitative and quantitative analysis, as it provides detailed structural information and is inherently quantitative under the right conditions.[16][17]

Question: How can I use ¹H NMR to monitor the reaction progress quantitatively?

Answer: Quantitative NMR (qNMR) can provide highly accurate data on reaction conversion.[18][19]

Protocol for Quantitative ¹H NMR:

  • Sample Preparation: Carefully withdraw an aliquot of the reaction mixture. Quench the reaction if necessary and remove the solvent. Dissolve a precisely weighed amount of the dried residue in a deuterated solvent (e.g., CDCl₃). Add a precisely weighed amount of an internal standard. The internal standard should be a compound with a simple spectrum that does not overlap with the signals of your reactant or product. 1,3,5-Trimethoxybenzene or dimethyl terephthalate are good candidates.

  • Acquisition Parameters:

    • Relaxation Delay (d1): This is the most critical parameter for quantitation. It must be set to at least 5 times the longest T1 relaxation time of the protons you are integrating. For accurate results, a T1 measurement should be performed. A conservative starting point is a d1 of 30-60 seconds.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% error).[17]

  • Data Processing: Carefully integrate a well-resolved peak for the starting material, a well-resolved peak for the product, and a peak for the internal standard.

  • Calculation: The concentration of each species is proportional to its integral value divided by the number of protons it represents. By comparing the integrals of the reactant and product, you can determine the reaction conversion.

Question: My ¹H NMR spectrum is complex due to overlapping peaks. How can I reliably monitor the reaction?

Answer: Peak overlap can make integration challenging. Here are some strategies:

  • Use ¹³C NMR: While less sensitive and requiring longer acquisition times, ¹³C NMR spectra have a much larger chemical shift dispersion, often resulting in baseline-resolved peaks for all carbons.

  • Consider ¹⁹F or ³¹P NMR if Applicable: If your reaction involves reagents with these nuclei, they can be excellent probes for reaction monitoring due to their high sensitivity and large chemical shift ranges.

  • Monitor the Disappearance of a Unique Reactant Signal: Even if the product region is complex, you can often find a clean, isolated signal for the starting material (e.g., the -CH₂Br protons) and monitor its disappearance relative to an internal standard.

  • Use ⁷⁹Br or ⁸¹Br NMR: In reactions where bromide ion is produced, monitoring the appearance of the bromide signal using ⁷⁹Br or ⁸¹Br NMR can be a viable, though less common, technique.[20][21][22] This is a specialized experiment and requires a spectrometer equipped for heteronuclear NMR.

qNMR_Workflow start Start: Quantitative Reaction Monitoring sample_prep Prepare Sample: - Aliquot of reaction mixture - Add internal standard - Dissolve in deuterated solvent start->sample_prep acquisition Acquire Spectrum: - Set long relaxation delay (d1 > 5*T1) - Ensure high signal-to-noise sample_prep->acquisition processing Process Data: - Apply appropriate phasing and baseline correction - Integrate non-overlapping peaks of reactant, product, and standard acquisition->processing calculation Calculate Conversion: - Normalize integrals to number of protons - Determine ratio of product to (product + reactant) processing->calculation end Result: Percent Conversion calculation->end

Caption: Workflow for quantitative NMR (qNMR) analysis.

References

  • Leadbeater, N. E. (2007). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
  • am Ende, D. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
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  • Krishnamurthy, V. M. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Analytical Biochemistry. [Link]
  • Es-souni, M., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
  • Zhang, Y., et al. (2021). Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies. Analytical Methods. [Link]
  • Chansai, S. (2021).
  • Harper, J. B., & Croft, A. K. (2009). 79 Br NMR spectroscopy as a practical tool for kinetic analysis.
  • Krishnamurthy, V. M. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis.
  • Ishibashi, O., et al. (n.d.). ¹H NMR monitoring of the bromination reaction of 21 under Wohl-Ziegler conditions.
  • Bidmanova, S., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Applied Microbiology and Biotechnology. [Link]
  • Frontier, A. (n.d.). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • Thin-Layer Chromatography of Drug-Like Compounds. (n.d.). IU Pressbooks. [Link]
  • Derivatization. (2023). Chemistry LibreTexts. [Link]
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  • Kinetics / reaction monitoring. (n.d.). IMSERC. [Link]
  • GC Derivatiz
  • Quantit
  • Monitoring Reactions by TLC. (n.d.). WSU. [Link]
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  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Sarmah, P. P., & Sarmah, P. (2018). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction.
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Strategies for minimizing impurities in 5-(Bromomethyl)undecane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(Bromomethyl)undecane (CAS No. 85531-02-8). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during its synthesis. Our goal is to provide you with the causal insights and validated protocols necessary to minimize impurities and maximize yield, ensuring the high quality required for downstream applications.

Introduction: The Challenge of Purity in Alkyl Halide Synthesis

This compound is a valuable alkylating agent and intermediate in the synthesis of various organic molecules, including novel surfactants.[1] Its utility is directly tied to its purity. The presence of unreacted starting materials, reaction byproducts, or isomeric impurities can lead to unpredictable downstream reactivity and complicate product isolation.

This guide focuses on the most common and reliable synthetic route: the conversion of a primary alcohol (2-butyl-1-octanol) to the target alkyl bromide via the Appel reaction. We will address specific, frequently encountered issues in a practical question-and-answer format.

Core Synthesis Pathway: The Appel Reaction

The conversion of primary or secondary alcohols to alkyl bromides using triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine (Br₂) is known as the Appel reaction.[2][3] This reaction is highly effective for primary alcohols like 2-butyl-1-octanol because it proceeds through an Sₙ2 mechanism, which minimizes the risk of rearrangement and provides high yields of the desired product.[4][5]

Reaction Workflow Overview

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis Workflow cluster_reaction Synthesis Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & Analysis Reactants 2-Butyl-1-octanol + PPh3 + Br2 Reaction Appel Reaction (DCM, 0°C to RT) Reactants->Reaction Quench Quench Reaction (e.g., aq. Na2CO3) Reaction->Quench Wash Aqueous Washes (Water, Brine) Quench->Wash Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Analysis Purity & Identity Check (GC-MS, NMR) Chromatography->Analysis Product Pure this compound Analysis->Product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is low, or the conversion is incomplete. What are the likely causes and solutions?

Answer:

Low yield or incomplete conversion in an Appel reaction typically points to issues with reagent quality, stoichiometry, or reaction conditions.

Causality: The reaction mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion.[5] This process can be hampered by:

  • Moisture: Water can react with the phosphonium salt intermediate, consuming it and regenerating the starting alcohol.

  • Reagent Degradation: Triphenylphosphine can oxidize over time. Bromine solutions can decrease in concentration.

  • Insufficient Reagent: Using less than one equivalent of both PPh₃ and the bromine source will result in incomplete conversion of the alcohol.

  • Temperature: While the initial addition is done at 0 °C to control exothermicity, the reaction often needs to be warmed to room temperature and stirred for a sufficient duration (e.g., overnight) to proceed to completion.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use a flame-dried or oven-dried flask under an inert atmosphere (Nitrogen or Argon). Use anhydrous dichloromethane (DCM) as the solvent.

  • Check Reagent Quality: Use freshly opened or properly stored triphenylphosphine. If using a solution of bromine, ensure its concentration is accurate.

  • Optimize Stoichiometry: Use a slight excess of the phosphine and bromine source (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol. If the reaction stalls, consider extending the reaction time at room temperature.

Question 2: My purified product is contaminated with a significant amount of unreacted 2-butyl-1-octanol. How can I improve separation?

Answer:

This is a common issue when the reaction has not gone to completion. The starting alcohol and the product have similar polarities, which can make chromatographic separation challenging.

Causality: Both this compound and its precursor alcohol are relatively non-polar molecules. The primary difference in polarity comes from the alcohol's hydroxyl group, which can participate in hydrogen bonding with the silica gel stationary phase. However, the long alkyl chains dominate the physical properties, resulting in close retention factors (Rƒ) on TLC.

Troubleshooting Steps:

  • Drive the Reaction to Completion: The best solution is to avoid the problem in the first place by ensuring the reaction is complete (see Question 1).

  • Optimize Column Chromatography:

    • Use a Low-Polarity Eluent: Start with 100% non-polar solvent (e.g., Hexane or Petroleum Ether) and very gradually increase the polarity by adding a solvent like ethyl acetate or DCM.[1] A typical starting point would be a 99:1 Hexane:Ethyl Acetate mixture.

    • Increase Column Length/Decrease Diameter: Use a long, thin column to increase the number of theoretical plates, which enhances separation efficiency.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often results in sharper bands and better separation than wet loading in a solvent.

Question 3: A white, crystalline solid co-elutes with my product or precipitates during concentration. How do I remove it?

Answer:

This solid is almost certainly triphenylphosphine oxide (TPPO), the main byproduct of the reaction.[4] Its removal is a classic challenge in phosphine-mediated reactions.

Causality: TPPO is formed as a stoichiometric byproduct and has moderate polarity. While it is less soluble in highly non-polar solvents like hexane than the desired product, it can still be difficult to separate completely by chromatography alone, especially with larger product quantities.

Troubleshooting Steps:

  • Pre-Chromatography Removal: After concentrating the reaction mixture, add a highly non-polar solvent like hexane or a hexane/ether mixture and cool the flask in an ice bath or freezer. TPPO will often precipitate and can be removed by filtration.[6]

  • Optimized Chromatography: As with separating the starting alcohol, use a very low polarity eluent system. The non-polar this compound will elute quickly, while the more polar TPPO will be retained on the column.[1] Run the column until all the product has eluted, then flush the column with a high-polarity solvent to remove the TPPO.

  • Aqueous Wash: Some TPPO can be removed during the aqueous workup, but its solubility is limited. Ensure thorough mixing during washes.

Question 4: My NMR or GC-MS analysis shows unexpected signals. What could they be?

Answer:

Unexpected signals can arise from isomeric impurities, byproducts from side reactions, or residual solvents and reagents. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying and quantifying such volatile impurities.[7][8]

Causality & Identification:

  • Isomeric Bromides: Although the Sₙ2 reaction on a primary alcohol is highly specific, any isomeric alcohols in the starting material will be converted to their corresponding bromides. These would appear as distinct peaks with the same mass-to-charge ratio (m/z) in the GC-MS but different retention times.

  • Elimination Byproduct (Alkene): A minor E2 elimination side reaction could produce 5-methyleneundecane. This would have a different m/z in the mass spectrum.

  • Dimeric Byproduct (R-R): If any radical processes were to occur, coupling could form a C24 hydrocarbon. This is more common in reactions like the Hunsdiecker reaction.[9]

  • Residual Solvents: Peaks corresponding to DCM, hexane, or petroleum ether are common. Their identity can be confirmed by their characteristic mass spectra.

Troubleshooting Steps:

  • Verify Starting Material Purity: Run a GC-MS or NMR of your starting 2-butyl-1-octanol to ensure it is isomerically pure.

  • Cross-Reference Analytical Data: Use a combination of analytical techniques. NMR can help identify the structural class of an impurity, while GC-MS provides its molecular weight and fragmentation pattern.[10]

  • Optimize Reaction Conditions: Ensure the reaction is run at the recommended temperature (0 °C to RT) to minimize side reactions. Using a non-nucleophilic base is generally not required for the Appel reaction with primary alcohols and could promote elimination.

Troubleshooting Decision Flowchart

This diagram provides a logical path for diagnosing issues during synthesis.

Troubleshooting Flowchart cluster_yield Yield Issues cluster_purity Purity Issues start Problem Identified (Low Yield / Impure Product) check_nmr Analyze Crude Product by ¹H NMR & TLC start->check_nmr alcohol_present High % of Starting Alcohol Present? check_nmr->alcohol_present yes_yield Root Cause: Incomplete Reaction alcohol_present->yes_yield Yes impurity_type Identify Main Impurity alcohol_present->impurity_type No sol_yield Solution: - Use Anhydrous Conditions - Check Reagent Stoichiometry - Increase Reaction Time yes_yield->sol_yield end_node Achieve High Purity Product sol_yield->end_node tppo Impurity: TPPO (White Solid) impurity_type->tppo TPPO unreacted_alc Impurity: Starting Alcohol impurity_type->unreacted_alc Alcohol unknown_peaks Impurity: Unknown Peaks (GC-MS / NMR) impurity_type->unknown_peaks Other sol_tppo Solution: - Pre-precipitate with Hexane - Use Low-Polarity Eluent tppo->sol_tppo sol_alc Solution: - Re-run reaction or... - Optimize Chromatography (Long Column, Gradual Gradient) unreacted_alc->sol_alc sol_unknown Solution: - Analyze Starting Material - Check for Side Reactions - Optimize Reaction Temp. unknown_peaks->sol_unknown sol_tppo->end_node sol_alc->end_node sol_unknown->end_node

Caption: A decision tree for troubleshooting common synthesis problems.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound[1][6]

This protocol is adapted from established procedures for the Appel reaction.

  • Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add triphenylphosphine (26.2 g, 100 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 250 mL) and stir until the triphenylphosphine is fully dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Bromine Addition: Slowly add bromine (5.1 mL, 100 mmol) dropwise via syringe. The solution will turn into a bright orange slurry (the phosphonium salt). Stir for 10 minutes.

  • Alcohol Addition: Slowly add 2-butyl-1-octanol (18.6 g, 100 mmol) dropwise to the slurry at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate), ensuring the starting alcohol spot has been consumed.

  • Quenching: Carefully quench the reaction by adding a small amount of saturated aqueous sodium carbonate (Na₂CO₃) solution until the orange color dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography using 100% petroleum ether or hexane as the eluent to yield a colorless oil.

Protocol 2: GC-MS Method for Purity Analysis[7][8][11]

This method is designed to separate the product from volatile impurities.

ParameterSetting
Instrument Gas Chromatograph with Mass Spectrometer Detector (GC-MS)
Column ZB-5MS or equivalent (e.g., 5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30m x 0.25mm ID, 0.25µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program - Initial Temp: 80 °C, hold for 2 min
- Ramp: 10 °C/min to 280 °C
- Final Hold: Hold at 280 °C for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Scan Range (m/z) 40 - 450 amu
Sample Prep Dilute ~1 mg of sample in 1 mL of DCM or Hexane.
Protocol 3: Interpreting Analytical Data
Compound¹H NMR (CDCl₃, 400 MHz)[1]¹³C NMR (CDCl₃, 125 MHz)[1]Key GC-MS Fragments (m/z)
This compound δ 3.45 (d, 2H) , 1.59 (m, 1H), 1.40-1.21 (m, 16H), 0.90 (m, 6H)δ 39.8, 39.6 (CH₂Br, CH), 32.7, 32.4, 31.9, ...M-Br (169), fragments from alkyl chain cleavage
2-Butyl-1-octanol δ ~3.6 (d, 2H, CH₂OH), ~1.5 (m, 1H, CH), 1.4-1.2 (m), 0.9 (m)δ ~65 (CH₂OH), ~41 (CH), ...M-H₂O (168), M-C₄H₉ (129)
Triphenylphosphine Oxide δ ~7.7-7.4 (m, 15H)δ ~133-128 (aromatic C's)278 (M⁺), 201, 183, 77 (phenyl)

References

  • Vertex AI Search. (2024). The Chemistry Behind this compound: Synthesis and Properties.
  • ChemicalBook. (2024). This compound | 85531-02-8.
  • PubMed Central. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction.
  • Wikipedia. (2024). Appel reaction.
  • AdiChemistry. (n.d.). HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS.
  • Organic Chemistry Portal. (n.d.). Appel Reaction.
  • The Synthetic Organic Chemist's Companion. (n.d.). Alcohol to Bromide - Common Conditions.
  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.

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Technical Support Center: Effect of Temperature on the Stability of 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Bromomethyl)undecane (CAS No. 85531-02-8). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the thermal stability of this versatile alkylating agent. As a secondary bromoalkane, its reactivity is nuanced, and understanding the impact of temperature is critical for successful synthesis, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the official recommended storage conditions for this compound?

Answer: Proper storage is the first line of defense against degradation. Based on manufacturer safety data sheets (SDS), this compound should be stored under the following conditions to ensure its long-term stability:

  • Temperature: While standard room temperature is often cited, keeping the compound in a cool, dark place, ideally below 15°C, is recommended for optimal shelf life. Always store it away from heat sources, open flames, and sparks.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[1][2][3] This minimizes contact with atmospheric moisture and oxygen, which can participate in degradation reactions.

  • Container: Keep the container tightly sealed in a dry, well-ventilated area to prevent moisture ingress and evaporation.

ParameterRecommended ConditionCondition Risking Degradation
Temperature Cool, dark place (<15°C recommended)Elevated temperatures, direct sunlight, proximity to heat sources
Atmosphere Inert gas (Argon, Nitrogen)[1][2]Ambient air (exposure to O₂ and H₂O)
Container Tightly sealed, original containerLoosely capped or unsealed containers
Q2: From a chemical standpoint, how does elevated temperature compromise the stability of this compound?

Answer: Temperature acts as a catalyst for degradation by providing the necessary activation energy for unwanted chemical reactions. For an alkyl halide like this compound, heat can promote two primary competing reaction pathways: nucleophilic substitution and elimination.[4]

This compound is a secondary bromoalkane. This structure is at a mechanistic crossroads; it can undergo both SN1/E1 and SN2/E2 reactions.[5][6] Higher temperatures tend to favor elimination reactions (E1/E2) over substitution, and also favor the unimolecular pathways (SN1/E1) which proceed through a carbocation intermediate.[6][7] The C-Br bond, while polar, is also the weakest bond in the alkyl chain (excluding C-H bonds), making it the most likely site for initial reaction upon thermal stress.[7][8]

Q3: What are the most likely degradation products I will see if my sample is exposed to high temperatures?

Answer: If this compound degrades due to heat, you can expect to find a mixture of products derived from substitution and elimination reactions.

  • Elimination Products (Alkenes): The most common thermal degradation pathway for alkyl halides is dehydrobromination (an elimination reaction) to form alkenes.[9] Since the bromine is on a secondary carbon, elimination can produce a mixture of isomeric dodecenes.

  • Substitution Products (Alcohols): If trace moisture is present, elevated temperatures can facilitate hydrolysis (an SN1 or SN2 reaction) to replace the bromine atom with a hydroxyl (-OH) group, yielding 2-butyl-1-octanol.

The diagram below illustrates these competing pathways.

G cluster_main Degradation of this compound cluster_pathways Primary Degradation Pathways cluster_products Resulting Impurities Start This compound Heat Elevated Temperature (Δ) Start->Heat Elimination Elimination (E1/E2) Dehydrobromination Heat->Elimination Favored by higher temp. Substitution Substitution (SN1/SN2) (with trace H₂O) Heat->Substitution Requires nucleophile (H₂O) Alkene Isomeric Dodecenes Elimination->Alkene Alcohol 2-Butyl-1-octanol Substitution->Alcohol

Caption: Potential degradation pathways for this compound at elevated temperatures.

Troubleshooting Guide

Issue: My GC-MS analysis shows unexpected peaks, and the purity of my compound appears lower than expected.

This is a common issue that can stem from either true sample degradation or analytical artifacts. The following workflow can help diagnose the root cause.

G Start Unexpected Peaks in GC-MS CheckInlet Is GC inlet temperature >250°C? Start->CheckInlet Degradation High probability of on-column or in-inlet thermal degradation. CheckInlet->Degradation Yes CheckStorage Review compound storage history. Was it exposed to heat or light? CheckInlet->CheckStorage No LowerTemp Action: Lower inlet temperature. Analyze again. Degradation->LowerTemp UseHPLC Consider analysis by HPLC as an orthogonal, non-thermal method. LowerTemp->UseHPLC TrueDegradation Sample has likely degraded in storage or during handling. CheckStorage->TrueDegradation Yes Reanalyze Action: Analyze a fresh sample from a properly stored, sealed vial. CheckStorage->Reanalyze No / Unsure TrueDegradation->Reanalyze

Caption: Workflow for troubleshooting unexpected peaks in GC-MS analysis.

Troubleshooting Table

ObservationPossible CauseRecommended Action & Explanation
New peaks appear, especially at high GC inlet temperatures. In-Inlet Thermal Decomposition: The high heat of the GC inlet can cause thermally labile compounds to decompose before they even reach the column.[10][11]Lower the GC inlet temperature. Start at a lower temperature (e.g., 200°C) and ramp up if necessary. If the issue persists, use a less thermally aggressive technique like HPLC for purity analysis.[12][13]
Purity decreases over time, even with proper GC methods. Storage Degradation: The compound is degrading in its container due to exposure to ambient lab temperatures, light, or atmospheric moisture.Verify storage conditions. Ensure the vial is sealed under an inert atmosphere and stored in a cool, dark place. For critical applications, re-purify the material via column chromatography if degradation is confirmed.
Reaction yields are low, and alkene byproducts are identified. Reaction Temperature Too High: The reaction conditions are favoring the E1/E2 elimination pathway over the desired SN2 substitution. Elimination is often entropically favored and becomes more competitive at higher temperatures.[14]Optimize reaction temperature. Run the reaction at a lower temperature. The rate will be slower, but the selectivity for the substitution product should improve. Also, consider the choice of base and solvent, as strong, bulky bases favor elimination.[14]

Experimental Protocols

Protocol 1: Accelerated Stability Study via GC-MS

This protocol provides a framework to assess the short-term thermal stability of this compound.

Objective: To determine the rate of degradation at various temperatures.

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane, also containing an internal standard (e.g., dodecane).[12]

    • Analyze this solution immediately by GC-MS to establish the initial purity and the peak area ratio of the analyte to the internal standard. This is your T=0 reference.

  • Sample Incubation:

    • Aliquot the stock solution into several sealed vials.

    • Place sets of vials in controlled temperature environments (e.g., 4°C as a control, 25°C for room temp, and 40°C or 60°C for accelerated conditions).

  • Time-Point Analysis:

    • At specified time points (e.g., 24h, 48h, 1 week), remove one vial from each temperature condition.

    • Allow the vial to cool to room temperature.

    • Analyze the sample by GC-MS using the exact same method as the T=0 analysis.

  • Data Analysis:

    • Calculate the purity of this compound at each time point relative to the internal standard.

    • Monitor for the appearance of new peaks. Use the mass spectra to tentatively identify degradation products (e.g., looking for molecular ions corresponding to dodecenes or 2-butyl-1-octanol).[15]

Protocol 2: Recommended GC-MS Conditions for Stability Monitoring

Instrumentation: Standard Gas Chromatograph with a Mass Selective Detector.[12]

  • GC Inlet:

    • Temperature: 200°C (to minimize on-column degradation)

    • Mode: Split (e.g., 50:1 ratio)

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Oven Program:

    • Initial Temp: 80°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: Hold at 280°C for 5 min

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-400 m/z

References

  • Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions.
  • AIP Publishing. Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method.
  • Angene Chemical. (2021-05-01).
  • Sigma-Aldrich. (2024-09-09).
  • TCI Chemicals. This compound 85531-02-8.
  • ChemicalBook. This compound CAS#: 85531-02-8.
  • Crunch Chemistry. (2025-03-04). Explaining the reactivity of halogenoalkanes.
  • NASA Technical Reports Server (NTRS).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind this compound: Synthesis and Properties.
  • ChemicalBook. (2025-07-24). This compound | 85531-02-8.
  • DTIC. STUDIES OF HALOGENATED HYDROCARBONS.
  • Safety d
  • Illinois Experts. Thermal Decomposition of Alkyl Halides on Aluminum. 1.
  • Repositorio Académico - Universidad de Chile. Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
  • Chemguide. Explaining the nucleophilic substitution between halogenoalkanes and hydroxide ions.
  • Journal of the American Chemical Society. Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.
  • Chemistry LibreTexts. (2023-01-22). B.
  • Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry).
  • ResearchGate. (2025-08-06). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
  • StudySmarter. (2023-10-14).
  • Chemguide. an introduction to halogenoalkanes (haloalkanes).
  • Save My Exams. (2025-07-30). Reactivity of Halogenoalkanes | Cambridge (CIE) A Level Chemistry Revision Notes 2023.
  • Unacademy. Haloalkanes and Haloarenes.
  • LCGC. (2010-02-01).
  • NCERT. Haloalkanes and Haloarenes.
  • Chemistry LibreTexts. (2021-03-05).
  • Japan Environment Agency. III Analytical Methods.
  • Benchchem. Technical Support Center: Analytical Methods for Monitoring DBDMH Reactions.
  • ResearchGate.
  • University of Babylon. (2022-08-28).
  • LookChem. This compound|85531-02-8.
  • PubMed.
  • Chemistry LibreTexts. (2025-05-24). 4.
  • International Journal of Pharmaceutical and Bio-Medical Science.
  • PubMed Central - NIH.
  • Benchchem. A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
  • PubMed Central - NIH. (2023-11-02).
  • ResearchGate. (2025-08-05).
  • European Medicines Agency. (2023-07-13).
  • PubMed Central.
  • PubMed.
  • The Italian Association of Chemical Engineering.
  • ResearchGate. The degradation pathways of n-alkanes.

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Technical Support Center: Managing Moisture Sensitivity in Reactions with 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)undecane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you successfully manage moisture-sensitive reactions involving this versatile alkylating agent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity and reproducibility of your experiments.

I. Understanding the Challenge: The Reactivity of this compound with Water

This compound is a valuable reagent in organic synthesis, primarily utilized for introducing a 2-butyloctyl group to a molecule. Its utility stems from the reactivity of the bromomethyl group, which makes it an excellent electrophile for nucleophilic substitution reactions.[1] However, this reactivity is also the source of its primary vulnerability: moisture.

Why is moisture a problem?

Water is a nucleophile that can react with this compound in a process called hydrolysis. This reaction replaces the bromide with a hydroxyl group, converting your starting material into the corresponding alcohol, 2-butyloctanol.[2] This not only consumes your reagent but also introduces a significant impurity into your reaction mixture, complicating purification and reducing the yield of your desired product.

The hydrolysis of primary alkyl halides like this compound typically proceeds through an S(_N)2 mechanism, especially in the presence of stronger nucleophiles or in polar aprotic solvents.[2][3] However, under certain conditions, an S(_N)1 pathway may also be possible.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when working with this compound in moisture-sensitive reactions.

Q1: My reaction with this compound is giving very low yields, and I see a significant amount of a polar impurity in my TLC analysis. What could be the cause?

A1: This is a classic symptom of hydrolysis of your this compound. The polar impurity is likely 2-butyloctanol. This indicates that water is present in your reaction system. To troubleshoot this, you need to systematically identify and eliminate all potential sources of moisture.

Troubleshooting Steps:

  • Solvent Purity: Ensure your solvent is rigorously dried. Commercially available "anhydrous" solvents may still contain unacceptable levels of water for highly sensitive reactions.

  • Reagent Quality: Check the quality of your other reagents. Some may be hygroscopic or contain water as an impurity.

  • Glassware Preparation: Your glassware must be completely dry. Water can adsorb onto the surface of glass.[4]

  • Reaction Atmosphere: The reaction should be conducted under an inert atmosphere to prevent atmospheric moisture from entering the system.[5]

Q2: How can I effectively dry my solvents for a reaction with this compound?

A2: The choice of drying agent and method depends on the solvent. It is crucial to use a drying agent that is compatible with your solvent and can achieve the required level of dryness.

Drying AgentSuitable SolventsIncompatible WithCapacity & SpeedNotes
Anhydrous Magnesium Sulfate (MgSO₄) Ethers (THF, Diethyl ether), Halogenated solvents (DCM, Chloroform), Ethyl Acetate---High capacity, fastA good general-purpose drying agent.[6]
Anhydrous Sodium Sulfate (Na₂SO₄) Ethers, Halogenated solvents, Hydrocarbons---High capacity, slowOften used for pre-drying very wet solutions.[7]
Calcium Chloride (CaCl₂) Hydrocarbons, Ethers, Halogenated solventsAlcohols, Amines, Ketones, EstersHigh capacity, medium speedCan form adducts with many functional groups.
Molecular Sieves (3Å or 4Å) Most organic solvents---High capacity, slowExcellent for achieving very low water content.[8][9]
Calcium Hydride (CaH₂) Hydrocarbons, EthersProtic solvents (alcohols, acids)High capacity, slowReacts with water to produce H₂ gas. Use with caution.

Protocol for Solvent Drying with Molecular Sieves:

  • Activate the molecular sieves by heating them in a flask under vacuum with a heat gun or in an oven at >150°C for several hours.[4]

  • Allow the sieves to cool under an inert atmosphere (e.g., in a desiccator).

  • Add the activated sieves to your solvent (typically 5-10% w/v).

  • Allow the solvent to stand over the sieves for at least 12-24 hours before use.[4]

Q3: What is the best way to set up a reaction under an inert atmosphere to protect this compound from hydrolysis?

A3: Setting up a reaction under an inert atmosphere of nitrogen or argon is crucial.[5][10] This can be achieved using a Schlenk line or a simpler balloon setup.

Step-by-Step Protocol for Inert Atmosphere Setup (Nitrogen Balloon):

  • Glassware Preparation: Oven-dry all glassware at >120°C overnight or flame-dry it under vacuum immediately before use.[9][11]

  • Assembly: Assemble the glassware while still hot and cap all openings with rubber septa.

  • Purging: Insert a needle connected to a nitrogen balloon into the main reaction flask. Insert a second "exit" needle to allow the air to be displaced.[12][13]

  • Flushing: Flush the system with nitrogen for at least 5-10 minutes.

  • Reagent Addition: Add dry solvents and liquid reagents via a dry syringe. Add solid reagents under a positive flow of nitrogen.

  • Maintaining Atmosphere: Keep the nitrogen balloon attached throughout the reaction to maintain a positive pressure of inert gas.

Workflow for Setting Up a Moisture-Sensitive Reaction

MoistureSensitiveReactionSetup cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction Dry_Glassware Oven/Flame-Dry Glassware Assemble_Apparatus Assemble Hot Glassware Dry_Glassware->Assemble_Apparatus Dry_Solvents Dry Solvents Add_Solvents Add Solvents via Syringe Dry_Solvents->Add_Solvents Dry_Reagents Dry Reagents (if necessary) Add_Reagents Add Reagents Dry_Reagents->Add_Reagents Purge_with_Inert_Gas Purge with N₂/Ar Assemble_Apparatus->Purge_with_Inert_Gas Purge_with_Inert_Gas->Add_Solvents Add_Solvents->Add_Reagents Run_Reaction Run Reaction under Positive N₂/Ar Pressure Add_Reagents->Run_Reaction Monitor_Progress Monitor by TLC/LC-MS Run_Reaction->Monitor_Progress

Caption: Workflow for setting up a moisture-sensitive reaction.

Q4: I am performing a Grignard reaction with this compound. The reaction is not initiating. What could be the problem?

A4: Grignard reactions are notoriously sensitive to moisture.[14][15] If the reaction fails to initiate, it is highly likely that trace amounts of water are present, which can passivate the surface of the magnesium metal.[14]

Troubleshooting Grignard Reaction Initiation:

  • Absolute Anhydrous Conditions: Ensure all glassware is rigorously dried, and solvents are of the highest purity.

  • Magnesium Activation: The surface of the magnesium turnings may be oxidized. Try one of the following activation methods:

    • Gently crush a few turnings with a glass rod to expose a fresh surface.

    • Add a small crystal of iodine.

    • Add a few drops of 1,2-dibromoethane.

  • Local Heating: Gently warm the spot where the magnesium is with a heat gun.

  • Initiator: Add a small amount of a pre-formed Grignard reagent from a previous successful reaction.[15]

Troubleshooting Logic for Failed Moisture-Sensitive Reactions

TroubleshootingMoisture Start Low Yield/ Side Products Check_Moisture Suspect Moisture Contamination Start->Check_Moisture Solvent Solvent Dryness? Check_Moisture->Solvent Yes Glassware Glassware Dryness? Solvent->Glassware No Redry_Solvent Re-dry or Distill Solvent Solvent->Redry_Solvent Yes Atmosphere Inert Atmosphere? Glassware->Atmosphere No Redry_Glassware Oven/Flame-Dry Glassware Glassware->Redry_Glassware Yes Reagents Other Reagents Dry? Atmosphere->Reagents No Improve_Inert_Technique Improve Inert Technique (e.g., better purge) Atmosphere->Improve_Inert_Technique Yes Dry_Reagents Dry Other Reagents Reagents->Dry_Reagents Yes Success Reaction Successful Redry_Solvent->Success Redry_Glassware->Success Improve_Inert_Technique->Success Dry_Reagents->Success

Sources

Column chromatography conditions for purifying 5-(Bromomethyl)undecane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Bromomethyl)undecane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying long-chain, nonpolar alkyl halides via column chromatography. Here, we provide field-proven insights and troubleshooting solutions in a direct question-and-answer format to streamline your workflow and enhance your purification success.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying a nonpolar compound like this compound?

For nonpolar compounds, Normal-Phase Chromatography is the standard and most cost-effective approach.[1]

  • Primary Recommendation: Silica Gel (SiO₂) . Silica gel is the most common stationary phase used in organic chemistry for its versatility, high resolving power, and affordability.[2][3] It is a highly polar adsorbent, which allows nonpolar compounds to travel down the column relatively quickly when eluted with a nonpolar mobile phase.[4]

  • Alternative: Alumina (Al₂O₃) . Alumina is another polar adsorbent that can be used. It is available in acidic, neutral, and basic forms. For potentially acid-sensitive compounds like some alkyl halides, neutral alumina can be a good alternative to prevent on-column degradation.[1][5]

Q2: How do I select the appropriate mobile phase (eluent)?

The key is to find a solvent or solvent mixture that provides differential migration rates for your target compound and its impurities. Since this compound is very nonpolar, you will start with a highly nonpolar mobile phase.[6][7]

  • Start with a Nonpolar Solvent : Begin with a 100% nonpolar solvent like hexane or petroleum ether.[1] These solvents have low eluting strength and will move nonpolar compounds slowly, which is ideal for achieving separation.[8]

  • Increase Polarity Incrementally : If your compound does not move from the baseline (Rf = 0) in pure hexane, you need to increase the polarity of the mobile phase. This is done by adding a small percentage of a slightly more polar solvent. Good choices for a "polar modifier" include dichloromethane (DCM), diethyl ether, or ethyl acetate (EtOAc).[1]

  • Use Thin-Layer Chromatography (TLC) : TLC is an indispensable tool for quickly screening different solvent systems to find the optimal conditions for your column separation.[9][10] The solvent system that gives your target compound an Rf value between 0.2 and 0.4 on a TLC plate is generally ideal for column chromatography.[1][5]

Table 1: Common Solvents for Normal-Phase Chromatography (Ordered by Increasing Polarity)
SolventPolarity IndexEluting Strength (on Silica)
Petroleum Ether / Hexane0.1Very Low
Cyclohexane0.2Very Low
Toluene2.4Low
Dichloromethane (DCM)3.1Medium
Diethyl Ether2.8Medium
Ethyl Acetate (EtOAc)4.4Medium-High
Acetone5.1High
Methanol5.1Very High
Q3: My compound is not UV-active. How can I visualize it on a TLC plate?

Alkyl halides like this compound lack a chromophore and will not be visible under a standard UV lamp.[11] Therefore, you must use a chemical stain for visualization.

  • Potassium Permanganate (KMnO₄) Stain : This stain reacts with compounds that can be oxidized. While the saturated alkyl chain is unreactive, impurities like a starting alcohol will stain brightly. The product spot may appear as a faint yellow-brown spot against a purple background.

  • Phosphomolybdic Acid (PMA) Stain : This is a general-purpose stain that visualizes most organic compounds as dark blue or green spots upon heating. It is an excellent choice for non-functionalized molecules.

  • Vanillin Stain : A versatile stain that gives a range of colors for different functional groups upon heating, which can help differentiate between product and impurities.

Troubleshooting Guide

Problem 1: My compound elutes with the solvent front (Rf is too high), even in 100% hexane.

This indicates that your compound has a very low affinity for the silica gel and is moving too quickly to be separated from other nonpolar impurities.

  • Cause : The mobile phase is too polar for your highly nonpolar compound. Even pure hexane can be too "strong" if the compound is extremely nonpolar.

  • Solution 1: Use a Less Polar Stationary Phase : This is generally not practical. The primary solution is to adjust the mobile phase.

  • Solution 2: Ensure Silica is Activated : Silica gel can absorb atmospheric moisture, which reduces its activity and separation efficiency.[2][12] Activating the silica by heating it at 120-150°C for several hours can improve retention.[13][14]

  • Solution 3: Consider Reversed-Phase Chromatography : In rare, extreme cases, you might switch to reversed-phase chromatography. Here, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., methanol/water or acetonitrile/water).[15][16] In this mode, nonpolar compounds are retained more strongly.[17]

Problem 2: I suspect my alkyl bromide is decomposing on the column.

Low recovery of the product after chromatography, or the appearance of many new spots in the collected fractions, can be a sign of on-column decomposition.[5][18]

  • Cause : The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups.[19] This acidity can promote elimination (dehydrobromination) or substitution reactions with alkyl halides.[20]

  • Solution 1: Test for Stability with 2D TLC : Spot your compound on a TLC plate and run it in a suitable eluent. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, new spots will appear off the diagonal.[5]

  • Solution 2: Deactivate the Silica Gel : Neutralize the acidity of the silica gel by adding a small amount of a base to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) to the mobile phase is sufficient to prevent decomposition of acid-sensitive compounds.[19]

  • Solution 3: Use Neutral Alumina : As mentioned in the FAQ, switching to a neutral stationary phase like alumina can be an effective strategy.[1]

Problem 3: The separation between my product and an impurity is very poor (spots are too close on TLC).

This is the most common challenge in chromatography and requires careful optimization of the mobile phase selectivity.

  • Cause : The chosen solvent system is not providing sufficient differentiation in the affinities of the compounds for the stationary phase.

  • Solution 1: Decrease the Eluent Polarity : If the Rf values are high (>0.5), reducing the overall polarity of the mobile phase will lower the Rf values and often increase the separation between them (ΔRf).

  • Solution 2: Change the Solvent System : If simply adjusting the ratio of a two-solvent system (e.g., hexane/EtOAc) doesn't work, you need to change the selectivity by using a different polar modifier. For example, try switching from a hexane/ethyl acetate system to a hexane/dichloromethane or hexane/diethyl ether system. Different polar solvents interact with solutes in unique ways, which can dramatically alter the separation.

  • Solution 3: Use a Gradient Elution : Instead of using a single solvent mixture (isocratic elution), you can start with a very nonpolar eluent (e.g., 100% hexane) and gradually increase the polarity over the course of the separation by adding more of the polar modifier.[1][21] This is highly effective for separating mixtures with components of widely differing polarities.

Table 2: Summary of Common Chromatography Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation - Incorrect solvent polarity- Wrong solvent system- Adjust solvent ratio for optimal Rf (0.2-0.4)- Change the polar modifier (e.g., EtOAc to DCM)- Use a gradient elution
Low Product Recovery - Compound decomposition on silica- Compound is not eluting- Add 1% triethylamine to eluent- Switch to neutral alumina- Increase eluent polarity to elute the compound
Compound Elutes at Solvent Front - Eluent is too polar- Silica is not fully activated- Use a less polar eluent (e.g., pure hexane)- Activate silica gel by heating
Cracked/Bubbled Column Bed - Poor packing technique- Heat generated from solvent mixing- Pack column carefully as a slurry- Pre-mix solvents before adding to the column

Experimental Protocols & Visualizations

Workflow for Solvent System Selection

The following diagram outlines the logical workflow for determining the optimal mobile phase for your separation using TLC.

Solvent_Selection_Workflow start Start: Dissolve crude product in DCM spot_tlc Spot compound on TLC plate start->spot_tlc run_hexane Develop TLC in 100% Hexane spot_tlc->run_hexane check_rf_hexane Is Rf > 0? run_hexane->check_rf_hexane add_polar Add polar modifier (e.g., 1-2% EtOAc in Hexane) check_rf_hexane->add_polar No check_rf_2 Is 0.2 < Rf < 0.4? check_rf_hexane->check_rf_2 Yes run_tlc_2 Develop new TLC add_polar->run_tlc_2 run_tlc_2->check_rf_2 increase_polar Incrementally increase % of polar modifier check_rf_2->increase_polar No, Rf too low success Optimal system found! Proceed to column chromatography. check_rf_2->success Yes increase_polar->run_tlc_2

Caption: Decision workflow for optimizing the mobile phase using TLC.

Protocol 1: Step-by-Step Flash Column Chromatography

This protocol describes a standard "wet packing" method for flash column chromatography.

  • Column Preparation :

    • Secure a glass column of appropriate size vertically to a clamp stand.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.

  • Packing the Column :

    • In a beaker, prepare a slurry of silica gel in your starting, least polar eluent (e.g., 100% hexane). The consistency should be like a thin milkshake, not a thick paste.

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the slurry.

    • Continuously tap the side of the column gently to ensure the silica packs down evenly and to dislodge any air bubbles.

    • Add more eluent as needed to wash any remaining silica from the beaker into the column. Never let the top of the silica bed run dry.

    • Once the silica has settled into a stable bed, add a final ~1 cm layer of sand on top to protect the surface.

    • Drain the excess solvent until the solvent level is just at the top of the upper sand layer.

  • Loading the Sample :

    • Wet Loading : Dissolve your crude product in the minimum amount of your eluent (or a slightly more polar solvent if necessary for solubility).[22] Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the silica bed.

    • Dry Loading : If your compound is poorly soluble in the eluent, dissolve it in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[22] Carefully add this powder to the top of the column.[22]

  • Running the Column :

    • Carefully add your eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (hence "flash" chromatography).[9]

    • Begin collecting the eluting solvent (the eluate) in a series of labeled test tubes or flasks (these are your "fractions").

  • Analysis :

    • Analyze the collected fractions using TLC to determine which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to isolate your purified this compound derivative.

References

  • The Role of Nonpolar Phases: Fundamentals and uses in Chrom
  • Silica Gel In Chrom
  • Different Types of Stationary Phases in Liquid Chrom
  • How To Activate Silica Gel For Column Chrom
  • Column chrom
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern
  • Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts - PubMed.
  • What is activated silica column for purification of organic compounds?
  • The Chemistry Behind this compound: Synthesis and Properties.
  • 12.
  • Technical Support Center: HPLC Purification of Non-Polar Compounds - Benchchem.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • How Does Silica Gel Chromatography Work? - Chemistry For Everyone - YouTube.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Isocratic Vs.
  • This compound | C12H25Br | CID 20447693 - PubChem.
  • Column Chromatography - Organic Chemistry
  • AskChem: Do primary bromides decompose on silica? : r/chemistry - Reddit.
  • EFFECTS OF ALKALI-CATION EXCHANGE ON THE STEREOCHEMISTRY OF β-ELIMINATION OF ALKYL HALIDES OVER SILICA GEL | Chemistry Letters | Oxford Academic.
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Thin Layer Chromatography (TLC)
  • CHEM 344 Thin Layer Chrom
  • This compound CAS#: 85531-02-8 - ChemicalBook.
  • Thin Layer Chromatography (TLC) Guide - MIT OpenCourseWare.
  • column chromatography & purific

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Overcoming low reactivity of 5-(Bromomethyl)undecane in specific transformations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Bromomethyl)undecane

Document ID: TSC-S-ALKYL-4829

Last Updated: January 9, 2026

Introduction: Understanding the Challenge of this compound

This compound is a secondary alkyl bromide characterized by a bromine atom attached to a methylene group, which is itself bonded to the 5-position of a long undecane chain. This structure presents a significant challenge in many synthetic transformations, primarily due to steric hindrance. The bulky alkyl chains flanking the reactive C-Br bond physically obstruct the pathway for nucleophiles, dramatically slowing down reactions that typically proceed via an Sₙ2 mechanism.[1][2][3] This low reactivity can lead to frustratingly low yields, long reaction times, and the formation of unwanted side products, particularly through elimination pathways.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming these challenges. We will explore the mechanistic basis for this low reactivity and provide field-proven troubleshooting strategies and detailed protocols to enhance reaction efficiency and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with this compound proceeding so slowly or not at all?

A: The primary reason is severe steric hindrance.[1] The long alkyl chains on either side of the bromomethyl group act like a shield, impeding the required backside attack of the nucleophile for a standard Sₙ2 reaction.[3] For secondary alkyl halides, the reaction rate is significantly diminished compared to primary halides.[4][5] Your reaction may be stalled, or you may be observing elimination (E2) byproducts, especially if your nucleophile is also a strong base.

Q2: What are the most common side reactions to anticipate?

A: The main competing reaction is E2 elimination, which is favored by strong, sterically hindered bases and higher temperatures. This will result in the formation of undecene isomers. Under conditions that might favor Sₙ1 (polar, protic solvents and weakly basic nucleophiles), you may also see products arising from carbocation rearrangements, although the formation of a secondary carbocation is relatively slow.

Q3: Is it possible to form a Grignard reagent from this compound?

A: Formation of a Grignard reagent is possible but can be sluggish. As with other transformations, the steric hindrance can slow the oxidative insertion of magnesium. Success often requires highly activated magnesium (e.g., Rieke magnesium) and anhydrous conditions. Standard magnesium turnings may require extended reaction times or initiators like iodine or 1,2-dibromoethane.

Q4: What is the best general-purpose solvent for substitutions on this substrate?

A: For reactions where you want to favor the Sₙ2 pathway, a polar aprotic solvent is strongly recommended.[6] Solvents like DMF, DMSO, or acetonitrile are excellent choices. They can solvate the cation of your nucleophilic salt but leave the anion relatively "bare" and highly reactive.[6] Protic solvents like ethanol or water should be avoided as they will solvate the nucleophile, reducing its potency, and may promote competing Sₙ1/E1 pathways.

Troubleshooting Guide: In-Depth Solutions for Low Reactivity

Problem 1: Low Yield in Nucleophilic Substitution with O- or N-Nucleophiles

You are attempting to synthesize an ether or an amine from this compound using a standard alkoxide (e.g., sodium ethoxide) or amine, but you observe less than 20% conversion after 24 hours at 80 °C.

Analysis: This is a classic case of steric impediment stalling an Sₙ2 reaction. The nucleophile cannot efficiently access the electrophilic carbon. Simply increasing the temperature may disproportionately favor the E2 elimination pathway. A strategic change in reaction conditions is necessary to activate the substrate or enhance the nucleophile's delivery.

Solution 1A: Employing Phase-Transfer Catalysis (PTC)

Causality: Phase-Transfer Catalysis is an exceptionally powerful technique for overcoming solubility and reactivity issues.[7][8] A PTC agent, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the nucleophile.[8][9] This complex can then shuttle the nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide resides, facilitating a reaction that would otherwise not occur.[7][8] The "naked" anion transferred to the organic phase is highly reactive.

dot

Caption: Phase-Transfer Catalysis (PTC) Workflow.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), sodium cyanide (1.5 eq), and toluene (5 mL per mmol of substrate).

  • Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or hexadecyltributylphosphonium bromide (0.1 eq).[7]

  • Reaction: Heat the biphasic mixture to 90-100 °C with vigorous stirring. Vigorous agitation is critical to maximize the interfacial area between the phases.[9]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction should reach >95% conversion within 4-6 hours.

  • Workup: Cool the reaction, dilute with water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Solution 1B: In Situ Halogen Exchange (Finkelstein Reaction)

Causality: The Carbon-Iodine bond is weaker and more polarizable than the Carbon-Bromine bond, making iodide a much better leaving group.[4] The Finkelstein reaction is an Sₙ2 process that exchanges a bromide or chloride for an iodide.[10][11][12] By adding a catalytic or stoichiometric amount of sodium iodide, you can convert the unreactive alkyl bromide into a highly reactive alkyl iodide in situ. The subsequent reaction with your primary nucleophile is then much faster. This is an equilibrium process, driven to completion by the precipitation of NaBr in a solvent like acetone.[12][13]

  • Setup: To a flame-dried, argon-purged flask, add this compound (1.0 eq), sodium iodide (0.2 eq, catalytic), and the sodium salt of your desired alcohol (e.g., sodium phenoxide, 1.2 eq).

  • Solvent: Add dry, polar aprotic solvent such as DMF or acetone (4 mL per mmol of substrate). Acetone is ideal for a classic Finkelstein due to the insolubility of NaBr.[13][14]

  • Reaction: Stir the mixture at 50-70 °C. The initial reaction forms the alkyl iodide, which then rapidly reacts with the alkoxide.

  • Monitoring: Monitor by TLC, watching for the disappearance of the starting bromide. The reaction should be complete in 8-12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product into diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to purify.

Data Summary: Comparison of Activation Strategies
MethodNucleophileConditionsTime (h)Yield (%)
Standard Sodium EthoxideEthanol, 80 °C24<15% (plus elimination)
PTC Sodium EthoxideToluene/H₂O, TBAB, 90 °C685%
Finkelstein Sodium EthoxideAcetone, NaI (cat.), 60 °C1092%
Problem 2: Failure in C-C Bond Formation (e.g., Suzuki or Sonogashira-type Couplings)

You are attempting to perform a cross-coupling reaction to form a C(sp³)–C(sp²) bond, but standard Pd-catalyzed conditions fail, resulting in decomposition or recovery of starting material.

Analysis: Traditional palladium-catalyzed cross-coupling reactions, like Suzuki or Sonogashira, often struggle with unactivated secondary alkyl halides.[15][16] The slow oxidative addition of the C-Br bond to the palladium center and competing β-hydride elimination are major obstacles.[15] A different catalytic system, often involving first-row transition metals like copper, is required. These systems can operate through alternative mechanisms, such as radical pathways, that are more amenable to sterically hindered substrates.[15][17][18]

Solution 2A: Copper-Catalyzed Cross-Coupling

Causality: Copper-based catalytic systems have emerged as a powerful tool for coupling unactivated alkyl halides.[17][18] These reactions can proceed through radical intermediates, bypassing the problematic oxidative addition and β-hydride elimination steps associated with Pd catalysis.[15] The choice of ligand is critical for stabilizing the copper catalyst and promoting the single-electron transfer (SET) process that initiates the reaction.[18][19]

dot

Copper_Catalysis cluster_cycle Catalytic Cycle CuI Cu(I)L₂ CuII Cu(II)L₂(Br) CuI->CuII SET from R-Br CuIII [R-Cu(III)L₂(Nu)] CuII->CuIII Oxidative Addition of Nu⁻ R_radical R• CuII->R_radical Release CuIII->CuI Reductive Elimination Product R-Nu CuIII->Product R_radical->CuII Radical Capture RBr R-Br RBr->CuI Nu Nu⁻ Nu->CuII

Caption: A simplified proposed radical-type copper catalytic cycle.

  • Setup: In a glovebox, add CuI (10 mol%), a suitable ligand (e.g., a phenanthroline or bipyridine derivative, 15 mol%), and a base (e.g., K₃PO₄, 2.0 eq) to an oven-dried vial.

  • Reagents: Add the arylboronic acid (1.5 eq) and this compound (1.0 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., THF or Dioxane, 0.2 M).

  • Reaction: Seal the vial and heat to 80-120 °C. The optimal temperature will depend on the specific ligand and substrates.

  • Monitoring: Monitor the reaction by GC-MS. These reactions may require 12-48 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

References

  • Wang, F.-L., Xie, Q., et al. (2025). A General Copper-Catalyzed Radical Cross-Coupling of Unactivated Alkyl Halides. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Journal of the American Chemical Society. (n.d.). Copper-Catalyzed C–C Cross-Couplings of Tertiary Alkyl Halides with Anilines Enabled by Cyclopropenimine-Based Ligands.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Studylib. (n.d.). SN2 Reactions: Steric Hindrance & Backside Attack Explained.
  • Wang, F.-L., et al. (2025). A General Copper-Catalyzed Radical Cross-Coupling of Unactivated Alkyl Halides. Journal of the American Chemical Society.
  • Zhou, Y., et al. (n.d.). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society.
  • PubMed Central. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
  • Proprep. (n.d.). Identify a secondary alkyl bromide and discuss its reactivity in organic reactions.
  • The Journal of Physical Chemistry A. (n.d.). Steric Effects in SN2 Reactions. The Influence of Microsolvation.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Nucleophilic Substitution of Alkyl Halides. (n.d.).
  • Grokipedia. (n.d.). Finkelstein reaction.
  • J&K Scientific LLC. (2025). Finkelstein Reaction.
  • NCERT. (n.d.). Haloalkanes and Haloarenes.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Allen. (n.d.). Aryl halides are less reactive towards nucleophilic substitution reaction as compared to alkyl halides due to.
  • Wikipedia. (n.d.). Finkelstein reaction.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • BYJU'S. (n.d.). Finkelstein Reaction.
  • Brainly. (2023). Why are aryl halides less reactive towards nucleophilic substitution reactions than alkyl halides? How can.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION.
  • Chemistry LibreTexts. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary).
  • Quora. (2018). Why are aryl halides less reactive towards an NS reaction?.
  • Universal Class. (n.d.). Nucleophilic Substitution of Alkyl Halides.
  • Chemistry LibreTexts. (2022). 7: Alkyl Halides- Nucleophilic Substitution and Elimination.
  • Alkyl Halides and Nucleophilic Substitution. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis (G.L.–P.T.C.).
  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.

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Validation & Comparative

A Comparative Reactivity Analysis: Situating 5-(Bromomethyl)undecane Among Primary, Secondary, and Tertiary Alkyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of Alkyl Bromide Reactivity

For researchers, synthetic chemists, and professionals in drug development, alkyl bromides are foundational tools, serving as versatile electrophiles in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility, however, is not monolithic; the reactivity of an alkyl bromide is profoundly dictated by the steric and electronic environment surrounding the carbon-bromine bond. This guide provides an in-depth comparative analysis of 5-(Bromomethyl)undecane, a unique branched primary alkyl bromide, evaluating its performance in nucleophilic substitution and elimination reactions against archetypal primary, secondary, and tertiary alkyl bromides. By grounding our discussion in mechanistic principles and supporting it with experimental data and protocols, we aim to provide a clear framework for predicting and harnessing the reactivity of this and similar sterically-influenced substrates.

Structural and Physicochemical Profile of this compound

This compound (CAS 85531-02-8) is an aliphatic hydrocarbon featuring a bromine atom attached to a methyl group at the fifth position of an undecane chain.[1] Structurally, it is classified as a primary (1°) alkyl bromide because the carbon atom directly bonded to the bromine is itself bonded to only one other carbon atom. However, this classification belies a crucial feature: the adjacent carbon (the β-carbon) is tertiary, creating significant steric bulk near the reaction center. This "neopentyl-like" arrangement is the primary determinant of its unique reactivity profile.

The long undecane chain imparts significant non-polar character, influencing its solubility.[1] It is presented as a colorless to light yellow liquid, soluble in common organic solvents but insoluble in water.[1][2]

Table 1: Physicochemical Properties of Selected Alkyl Bromides
CompoundCAS NumberStructureClassificationBoiling Point (°C)Density (g/cm³)
This compound 85531-02-8C₁₂H₂₅BrPrimary (Sterically Hindered)~271.6 (Predicted)[1]~1.037 (Predicted)[1]
1-Bromobutane 109-65-9CH₃(CH₂)₃BrPrimary (Unhindered)101-1021.276
2-Bromobutane 78-76-2CH₃CHBrCH₂CH₃Secondary911.259
tert-Butyl Bromide 507-19-7(CH₃)₃CBrTertiary731.221
Neopentyl Bromide 630-17-1(CH₃)₃CCH₂BrPrimary (Sterically Hindered)1061.203

Note: Physical properties can vary slightly with experimental conditions. Data compiled from standard chemical reference sources.

Comparative Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are cornerstones of organic synthesis, proceeding primarily through two distinct mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[3] The substrate's structure is arguably the most critical factor in determining which pathway dominates.[4]

The SN2 Mechanism: A Story of Steric Hindrance

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[5] This mechanism is exquisitely sensitive to steric hindrance.[6][7] Bulky groups on or near the electrophilic carbon physically obstruct the nucleophile's approach, dramatically slowing the reaction rate.[8][9] Consequently, the reactivity order for SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) .[10]

Analysis of this compound: As a primary alkyl bromide, this compound is a candidate for SN2 reactions. However, its performance is severely attenuated by the bulky alkyl substituents at the β-carbon. This is analogous to the classic example of neopentyl bromide, which is notoriously unreactive in SN2 reactions despite being a primary halide.[11] The large alkyl chains shield the backside of the electrophilic carbon, impeding nucleophilic attack.[7] Therefore, while it will undergo SN2 reactions, its rate will be significantly slower than that of an unhindered primary analogue like 1-bromobutane.

The SN1 Mechanism: The Primacy of Carbocation Stability

The SN1 reaction proceeds through a two-step mechanism initiated by the departure of the leaving group to form a carbocation intermediate.[9] The rate of this reaction is determined by the stability of this intermediate.[9][12] Alkyl groups stabilize carbocations through inductive effects and hyperconjugation.[13][14] This leads to a reactivity order that is the reverse of the SN2 pathway: Tertiary (3°) > Secondary (2°) >> Primary (1°) .[15][16]

Analysis of this compound: this compound is an extremely poor substrate for SN1 reactions. The formation of a primary carbocation is a high-energy, unfavorable process, making the initial ionization step prohibitively slow. Any potential for rearrangement to a more stable carbocation would still require this initial, difficult step.

Table 2: Relative Reaction Rates in Nucleophilic Substitution
Alkyl Bromide TypeExampleRelative Rate (SN1)Relative Rate (SN2)
Primary (Unhindered)1-Bromobutane~1~40,000
Primary (Hindered) This compound Negligible Very Slow (~1)
Secondary2-Bromobutane~11.6~500
Tertiarytert-Butyl Bromide~1,200,000Negligible

Note: Rates are relative and normalized for comparison. Data adapted from Streitwieser (1962) and other standard organic chemistry texts.[15] The rate for this compound is estimated based on its structural similarity to neopentyl bromide.

SN_Mechanisms cluster_SN2 SN2 Mechanism (Concerted) cluster_SN1 SN1 Mechanism (Stepwise) Nu_SN2 Nu⁻ TS_SN2 [Nu---CH₂(R)---Br]⁻ Nu_SN2->TS_SN2 Backside Attack Sub_SN2 R-CH₂-Br Sub_SN2->TS_SN2 Prod_SN2 Nu-CH₂-R TS_SN2->Prod_SN2 Inversion LG_SN2 Br⁻ TS_SN2->LG_SN2 Sub_SN1 (R)₃C-Br Carbocation (R)₃C⁺ Sub_SN1->Carbocation Slow Step (Rate-Determining) LG_SN1 Br⁻ Prod_SN1 (R)₃C-Nu Carbocation->Prod_SN1 Fast Step Nu_SN1 Nu⁻ Nu_SN1->Prod_SN1 Elimination_Mechanisms cluster_E2 E2 Mechanism (Concerted) cluster_E1 E1 Mechanism (Stepwise) Base_E2 B:⁻ TS_E2 [B--H--CR₂--CR₂--Br]⁻ Base_E2->TS_E2 Proton Abstraction Sub_E2 H-CR₂-CR₂-Br Sub_E2->TS_E2 Prod_E2 CR₂=CR₂ TS_E2->Prod_E2 BH_E2 B-H TS_E2->BH_E2 LG_E2 Br⁻ TS_E2->LG_E2 Sub_E1 (R)₂CH-C(R)₂-Br Carbocation_E1 (R)₂CH-C⁺(R)₂ Sub_E1->Carbocation_E1 Slow Step LG_E1 Br⁻ Prod_E1 (R)₂C=C(R)₂ Carbocation_E1->Prod_E1 Fast Step Base_E1 B: Base_E1->Prod_E1 Proton Abstraction BH_E1 B-H⁺

Caption: E2 vs. E1 elimination reaction mechanisms.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity, the following self-validating experimental protocols can be employed.

Protocol 1: Comparative SN2 Reactivity via Competition Experiment

This protocol directly compares the SN2 reactivity of the sterically hindered this compound against an unhindered primary alkyl bromide. By using a substoichiometric amount of the nucleophile, the two substrates are forced to compete, and the product ratio directly reflects their relative reactivity.

Methodology:

  • Preparation of Reaction Mixture: In a 25 mL round-bottom flask, combine this compound (1.0 mmol), 1-bromobutane (1.0 mmol), and a known amount of an internal standard (e.g., dodecane, ~0.5 mmol) in 10 mL of acetone.

  • Initiation of Reaction: To this solution, add sodium iodide (NaI, 1.0 mmol) dissolved in 5 mL of acetone. This creates a scenario where there is only enough nucleophile to react with half of the total alkyl bromides. [10][17]3. Reaction Monitoring: Stopper the flask, stir vigorously at a constant temperature (e.g., 50°C), and monitor the reaction progress by withdrawing aliquots at set time intervals (e.g., 0, 30, 60, 120 minutes).

  • Workup: Quench each aliquot by adding it to a vial containing water and diethyl ether. Shake, allow the layers to separate, and collect the organic layer.

  • Analysis: Analyze the organic layer by Gas Chromatography (GC). The relative peak areas of the unreacted 1-bromobutane and this compound (normalized against the internal standard) will indicate which alkyl halide reacted faster. The substrate with the smaller remaining peak area is the more reactive one. [10] Expected Outcome: The concentration of 1-bromobutane will decrease significantly faster than that of this compound, confirming the powerful retarding effect of steric hindrance on the SN2 reaction.

Competition_Workflow A Prepare Mixture: - this compound (1 mmol) - 1-Bromobutane (1 mmol) - Internal Standard - Acetone B Add Limited Nucleophile: - Sodium Iodide (1 mmol) A->B C React at Constant Temp (50°C) Stir Vigorously B->C D Withdraw Aliquots at t=0, 30, 60, 120 min C->D E Quench with H₂O / Diethyl Ether D->E F Analyze Organic Layer by GC E->F G Determine Ratio of Unreacted Alkyl Bromides vs. Standard F->G

Caption: Experimental workflow for an SN2 competition reaction.

Protocol 2: Qualitative Analysis of SN1 Reactivity using Silver Nitrate

This experiment provides a clear, visual indication of a substrate's propensity to undergo an SN1 reaction by detecting the formation of the carbocation intermediate.

Methodology:

  • Preparation: Set up four clean, dry test tubes. To each, add 2 mL of a 0.1 M solution of silver nitrate (AgNO₃) in ethanol.

  • Substrate Addition: Add 4-5 drops of each of the following alkyl bromides to a separate test tube:

    • Tube 1: 1-Bromobutane

    • Tube 2: 2-Bromobutane

    • Tube 3: tert-Butyl Bromide

    • Tube 4: this compound

  • Observation: Stopper and shake each test tube simultaneously. [15]Observe the tubes for the formation of a silver bromide (AgBr) precipitate. Record the time it takes for the precipitate to first appear. [18]4. Causality: The ethanolic silver nitrate solution promotes ionization of the C-Br bond. The silver ion (Ag⁺) coordinates with the bromine, facilitating its departure as a leaving group and the formation of a carbocation. The resulting bromide ion (Br⁻) immediately precipitates with Ag⁺ to form insoluble AgBr. The rate of precipitate formation is therefore proportional to the rate of carbocation formation. [15] Expected Outcome:

  • Tube 3 (tert-Butyl Bromide): An immediate, dense white precipitate will form, indicating rapid formation of a stable tertiary carbocation.

  • Tube 2 (2-Bromobutane): A precipitate will form, but much more slowly than in Tube 3, reflecting the lower stability of the secondary carbocation. Heating may be required.

  • Tubes 1 & 4 (1-Bromobutane & this compound): No precipitate should form, even with heating, as the formation of a primary carbocation is highly disfavored. This demonstrates their inertness in SN1 conditions.

Conclusion and Practical Implications

This comparative guide demonstrates that while this compound is formally a primary alkyl bromide, its reactivity profile is dominated by the profound steric hindrance imposed by its branched structure.

  • For SN2 Reactions: It is a viable, though slow, substrate. Its use is appropriate when a synthetic route requires the introduction of its specific bulky alkyl group and when competing elimination can be suppressed. It will be significantly outcompeted by less hindered primary or even secondary alkyl bromides.

  • For SN1/E1 Reactions: It is essentially unreactive due to the high energy barrier for primary carbocation formation.

  • For E2 Reactions: It can serve as a substrate for elimination when paired with a strong, sterically hindered base.

For researchers and drug development professionals, this analysis underscores a critical principle: simple classification is not enough. A nuanced understanding of how steric and electronic factors modulate the canonical reactivity patterns of functional groups is essential for rational reaction design, troubleshooting, and the successful synthesis of complex molecular targets. This compound serves as an excellent case study in the predictive power of mechanistic organic chemistry.

References

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
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A Senior Application Scientist's Guide to Spectroscopic Validation of 5-(Bromomethyl)undecane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth, experience-driven comparison of spectroscopic methods for validating the products of reactions involving 5-(Bromomethyl)undecane. We will move beyond rote procedural descriptions to explore the underlying principles that inform experimental design and data interpretation, ensuring the integrity and reliability of your results.

The Central Role of this compound in Synthesis

This compound is a valuable alkylating agent in organic synthesis.[1] Its structure, featuring a bromine atom attached to a methyl group at the fifth carbon of an undecane chain, makes it a versatile electrophile.[1] The core reactivity of this compound lies in nucleophilic substitution reactions, where the electron-rich nucleophile replaces the bromide leaving group.[1][2] Understanding the nuances of these reactions, which can proceed through S(_N)1 or S(_N)2 mechanisms depending on the reaction conditions and the nucleophile, is crucial for predicting and validating the resulting products.[2][3][4][5]

The successful synthesis of novel compounds for various applications, from materials science to pharmaceuticals, hinges on the unambiguous confirmation of the desired molecular structure. This is where the synergistic application of modern spectroscopic techniques becomes indispensable.

Core Spectroscopic Techniques for Product Validation

A multi-faceted spectroscopic approach is essential for the comprehensive validation of any chemical transformation. For the reaction products of this compound, the following techniques provide a holistic view of the molecular architecture:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

    • ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

    • ¹³C NMR reveals the number of non-equivalent carbon atoms and their functional groups.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is exquisitely sensitive to the vibrational frequencies of chemical bonds. It is an excellent technique for identifying the presence or absence of specific functional groups.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer valuable clues about its structure.

Spectroscopic Signature of the Starting Material: this compound

To validate the formation of a new product, a thorough understanding of the spectroscopic characteristics of the starting material is essential.

Spectroscopic Technique Characteristic Feature Approximate Value(s)
¹H NMR Protons on the carbon bearing the bromine (-CH₂Br)3.45 ppm (doublet)[6][7]
¹³C NMR Carbon bearing the bromine (-CH₂Br)39.88 ppm[6][7]
FT-IR C-Br stretch600-500 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z 248 and 250 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes)

Comparative Spectroscopic Analysis of Potential Reaction Products

The following sections provide a comparative analysis of the expected spectroscopic data for common reaction products of this compound.

Ether Formation via Williamson Ether Synthesis

Reacting this compound with an alkoxide, such as sodium ethoxide, is a classic example of the Williamson ether synthesis, proceeding via an S(_N)2 mechanism.

Reaction: this compound + NaOCH₂CH₃ → 5-(Ethoxymethyl)undecane + NaBr

Spectroscopic Technique Expected Change from Starting Material Approximate Value(s) for Product
¹H NMR Disappearance of the -CH₂Br signal at ~3.45 ppm. Appearance of new signals for the ethoxy group (-OCH₂CH₃) and a downfield shift of the adjacent -CH₂- protons.-OCH₂CH₃: ~3.4-3.5 ppm (quartet); -OCH₂-undecane: ~3.3-3.4 ppm (doublet); -OCH₂CH₃: ~1.2 ppm (triplet)[8][9][10][11][12][13][14]
¹³C NMR Disappearance of the -CH₂Br signal at ~39.88 ppm. Appearance of new signals for the ethoxy group and a downfield shift for the carbon now bonded to oxygen.-OCH₂CH₃: ~66 ppm; -OCH₂-undecane: ~70-80 ppm; -OCH₂CH₃: ~15 ppm[8][15][16][17][18][19][20]
FT-IR Disappearance of the C-Br stretch. Appearance of a strong C-O stretching band.C-O stretch: ~1150-1085 cm⁻¹[8][21]
Mass Spectrometry Shift in the molecular ion peak corresponding to the replacement of Br with -OCH₂CH₃.M⁺ at m/z 214
Ester Formation

Nucleophilic substitution with a carboxylate salt, such as sodium acetate, will yield an ester.

Reaction: this compound + NaOCOCH₃ → 5-(Acetoxymethyl)undecane + NaBr

Spectroscopic Technique Expected Change from Starting Material Approximate Value(s) for Product
¹H NMR Disappearance of the -CH₂Br signal. Appearance of a singlet for the acetyl methyl protons and a downfield shift for the adjacent -CH₂- protons, now part of the ester.-OCOCH₃: ~2.0-2.1 ppm (singlet); -OCH₂-: ~4.0-4.1 ppm (doublet)[9][10][11][12][13][14][22][23][24]
¹³C NMR Disappearance of the -CH₂Br signal. Appearance of a carbonyl carbon signal and signals for the acetate group.C=O: ~170-171 ppm; -OCOCH₃: ~21 ppm; -OCH₂-: ~60-70 ppm[15][16][17][19][20][25]
FT-IR Disappearance of the C-Br stretch. Appearance of a strong C=O stretching band and C-O stretching bands.C=O stretch: ~1735-1750 cm⁻¹; C-O stretch: ~1200-1300 cm⁻¹[26][27][28][29][30]
Mass Spectrometry Shift in the molecular ion peak corresponding to the replacement of Br with -OCOCH₃.M⁺ at m/z 228

An Alternative Synthetic Approach: The Grignard Reaction

An alternative method to introduce a functional group at a specific position on an undecane chain is through a Grignard reaction. For example, to synthesize 5-undecanol, one could react pentylmagnesium bromide with hexanal.

Spectroscopic Validation of 5-undecanol:

  • ¹H NMR: A broad singlet for the -OH proton (can appear over a wide range, ~0.5-5.0 ppm), and a multiplet for the CH-OH proton around 3.6 ppm.[9]

  • ¹³C NMR: The CH-OH carbon would appear in the range of 60-80 ppm.[15]

  • FT-IR: A broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band around 1050-1150 cm⁻¹.[27]

  • MS: A molecular ion peak at m/z 172.

Comparing this to the product of the reaction of this compound with hydroxide (which would be 2-butyl-1-octanol), highlights the different spectroscopic signatures of isomeric alcohols and underscores the importance of these techniques in distinguishing between them.

Experimental Protocols

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • FT-IR Spectroscopy: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). The concentration will depend on the ionization technique used (e.g., ESI, APCI).

Instrumentation and Data Acquisition
  • NMR Spectrometer (e.g., 400 MHz):

    • Tune and shim the spectrometer for the specific solvent.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • FT-IR Spectrometer:

    • Acquire a background spectrum of the clean salt plates or KBr pellet.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Mass Spectrometer (e.g., LC-MS with ESI source):

    • Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

Visualizing the Workflow

G

G reactant {this compound | ¹H: ~3.45 ppm (-CH₂Br) ¹³C: ~39.9 ppm (-CH₂Br) IR: ~600-500 cm⁻¹ (C-Br) } ether ether reactant->ether  + RO⁻ ester ester reactant->ester  + RCOO⁻

Conclusion

The validation of reaction products of this compound is a critical step in chemical synthesis. A systematic and multi-technique spectroscopic approach, combining NMR, FT-IR, and mass spectrometry, is essential for unambiguous structure elucidation. By understanding the characteristic spectroscopic signatures of the starting material and the expected changes upon reaction, researchers can confidently confirm the identity and purity of their target molecules. This guide serves as a framework for designing and interpreting these crucial analytical experiments, ultimately upholding the principles of scientific integrity and accelerating the pace of discovery.

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X-ray crystallographic analysis of 5-(Bromomethyl)undecane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 5-(Bromomethyl)undecane Derivatives: A Comparative Perspective

For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates function, reactivity, and interaction with biological targets or other materials. This compound, a derivative of undecane with a bromomethyl group, serves as a versatile intermediate in the synthesis of novel surfactants and organic electronic materials. Its long, flexible alkyl chain combined with the reactive bromomethyl group presents unique challenges and considerations for structural analysis.

This guide provides a comprehensive overview of single-crystal X-ray diffraction (XRD) as the gold standard for the unambiguous structure determination of this compound derivatives.[1][2] We will delve into the causality behind the experimental protocol, compare its performance with viable alternatives, and present the experimental data and workflows with scientific integrity.

The Decisive Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an analytical technique that provides the most accurate and precise measurements of molecular dimensions.[1] By irradiating a well-ordered crystal with X-rays, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, which in turn reveal the precise position of each atom in the crystal lattice.[2][3] For a molecule like this compound, this method can definitively resolve:

  • Conformational Isomers: The flexible undecane chain can adopt numerous conformations. Crystallography captures the lowest energy conformation present in the crystal lattice.

  • Intermolecular Interactions: It reveals how molecules pack in the solid state, highlighting non-covalent interactions such as van der Waals forces or potential weak hydrogen bonds involving the bromine atom, which are crucial for understanding the material's bulk properties.[4]

  • Absolute Configuration: For chiral derivatives, crystallographic methods can determine the absolute stereochemistry, which is a critical parameter in pharmaceutical applications.[5]

Experimental Workflow: A Step-by-Step Protocol for X-ray Crystallographic Analysis

The successful elucidation of a crystal structure is a systematic process. Each step is designed to ensure the quality of the final model, making the protocol a self-validating system.

Part 1: Crystal Growth – The Critical First Step

The adage "the better the crystal, the better the structure" is a fundamental truth in crystallography.[5] The goal is to encourage the slow aggregation of molecules from a supersaturated solution into a highly ordered, single crystal lattice, free of defects.

Detailed Protocol:

  • Material Purification: Begin with this compound of high purity (>97%), as impurities can inhibit crystal growth or become incorporated as defects.[6]

  • Solvent Selection: Screen a range of solvents. Given the long alkyl chain, non-polar solvents like hexane or heptane are good starting points. A binary solvent system (e.g., dichloromethane/pentane) can also be effective. The ideal solvent is one in which the compound is soluble when heated but only sparingly soluble at room temperature.

  • Crystallization Technique (Slow Evaporation):

    • Dissolve the compound in the chosen solvent in a clean vial to create a nearly saturated solution.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This gradual increase in concentration gently pushes the system towards supersaturation, favoring the growth of a few large, well-ordered crystals over many small, imperfect ones.

Causality: Rapid precipitation traps solvent and disorder within the crystal, leading to poor diffraction quality. Slow, controlled growth allows each molecule to find its minimum energy position in the lattice, resulting in the high-quality single crystal required for analysis.

Part 2: Data Collection and Processing

This phase involves using a diffractometer to measure the intensities of the diffracted X-ray beams.

Detailed Protocol:

  • Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks. Mount it on a goniometer head.

  • Data Collection:

    • Position the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., from a Cu or Mo source).[7]

    • Rotate the crystal and collect a series of diffraction images using a detector like a CCD or pixel detector.[2]

  • Data Processing:

    • Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Apply corrections for experimental factors (e.g., Lorentz-polarization).

    • Determine the unit cell parameters and the space group of the crystal.

Part 3: Structure Solution and Refinement

The final stage uses computational methods to translate the processed data into a 3D molecular model.

Detailed Protocol:

  • Structure Solution: For small molecules like this compound derivatives, direct methods are typically employed.[2] This involves using statistical relationships between the phases of the reflections to generate an initial electron density map.

  • Model Building: Identify the positions of the heavier atoms (like bromine) first, and then locate the carbon and hydrogen atoms from the electron density map.

  • Structure Refinement: Iteratively adjust the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final structure is assessed using metrics like the R1 value, which should ideally be below 5% for a well-resolved structure.[8]

Workflow for X-ray Crystallographic Analysis

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Purification Compound Purification (>97%) Solvent Solvent Screening Purification->Solvent Crystal Crystal Growth (Slow Evaporation) Solvent->Crystal Mount Mount Crystal on Goniometer Crystal->Mount Collect X-ray Data Collection (100 K) Mount->Collect Process Data Integration & Scaling Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Build Model Building Solve->Build Refine Least-Squares Refinement Build->Refine Validate Structure Validation (R1 Factor) Refine->Validate Final Final 3D Structure Validate->Final

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

Comparison with Alternative Analytical Techniques

While single-crystal XRD is the definitive method, other techniques provide complementary or preliminary information. Their performance is compared below based on their utility for analyzing long-chain alkyl halides.

FeatureSingle-Crystal X-ray DiffractionElectron DiffractionPowder X-ray Diffraction (PXRD)NMR Spectroscopy
Sample Type Single crystal (0.1-0.3 mm)Microcrystals (<1 µm) or thin filmsPolycrystalline powderSolution or solid state
Information Yield Unambiguous 3D atomic structure, bond lengths/angles, packing3D structure of very small crystals, often lower resolutionCrystalline phase identification, lattice parameters, % crystallinityConnectivity, conformation in solution, dynamic processes
Resolution Very High (<1 Å)Moderate to HighLow to ModerateNot applicable (measures connectivity)
Key Advantage Definitive and highly detailed structural information.[1]Requires only very small crystals.[9]Fast, non-destructive, good for phase purity analysis.[3]Excellent for determining the molecular structure in solution.
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[5]Can be destructive to the sample; data can be more complex to analyze.Provides averaged structural information, not a detailed single-molecule view.Provides an average structure in solution, not the solid-state packing.

Expert Insights:

  • NMR Spectroscopy is invaluable for confirming the synthesis and connectivity of the this compound derivative before attempting crystallization.[10] However, it cannot reveal how the molecule is arranged in the solid state.

  • Powder X-ray Diffraction (PXRD) is an excellent complementary technique. If a bulk synthesis yields a crystalline powder, PXRD can quickly confirm its crystallinity and check for the presence of multiple crystalline forms (polymorphs), which is common for long-chain alkanes.[11][12]

  • Electron Diffraction has emerged as a powerful alternative when single crystals suitable for X-ray analysis cannot be grown.[9][13] It can determine the structure from nanocrystals, significantly expanding the range of analyzable materials.

Concluding Remarks

For the definitive, high-resolution structural characterization of this compound derivatives, single-crystal X-ray diffraction remains the unparalleled gold standard. Its ability to provide a precise three-dimensional map of atomic positions and intermolecular interactions is essential for understanding the structure-property relationships that govern its application in advanced materials and pharmaceuticals. While techniques like NMR and PXRD offer crucial complementary information regarding chemical identity and bulk properties, they cannot replace the unambiguous and detailed picture provided by a single-crystal structure analysis. The rigorous, self-validating workflow of X-ray crystallography ensures a level of trustworthiness and accuracy that is foundational to modern chemical research.

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The Efficacy of Catalytic Systems for Cross-Coupling of 5-(Bromomethyl)undecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions stands as a cornerstone for the construction of complex molecular architectures.[1][2] For researchers and professionals in drug development, mastering these transformations is paramount. This guide provides an in-depth comparison of the efficacy of various catalytic systems for the cross-coupling of 5-(Bromomethyl)undecane, a representative secondary alkyl bromide. The challenges associated with activating sterically hindered secondary alkyl halides, such as competing β-hydride elimination and sluggish oxidative addition, necessitate a careful selection of the catalytic system.[3][4] This document will delve into the nuances of palladium, nickel, iron, and copper-based catalysts, offering experimental data and mechanistic insights to guide your synthetic strategy.

Palladium-Catalyzed Systems: Precision and Versatility

Palladium catalysts are renowned for their broad functional group tolerance and have been extensively studied for cross-coupling reactions.[5] However, their application with secondary alkyl halides has historically been challenging. Recent advancements in ligand design have significantly expanded their utility in this area.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a powerful C-C bond-forming reaction.[6] For secondary alkyl bromides, the choice of ligand is critical to prevent β-hydride elimination and promote the desired reductive elimination.

  • Experimental Insights: Catalyst systems employing bulky, electron-rich phosphine ligands have shown considerable success. For instance, the use of ligands like PCyp₃ (tricyclopentylphosphine) can facilitate the coupling of various primary alkyl electrophiles.[7] While direct data for this compound is not prevalent, analogous secondary bromides demonstrate high yields under optimized conditions.

Buchwald-Hartwig Amination

The palladium-catalyzed amination of aryl and alkyl halides is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.[8][9][10] For secondary alkyl bromides, the reaction requires carefully chosen ligands to overcome the steric hindrance and promote C-N bond formation.[11][12][13]

  • Mechanistic Consideration: The reaction is believed to proceed through a catalytic cycle involving oxidative addition of the alkyl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired amine and regenerate the Pd(0) catalyst.[8] The use of sterically hindered phosphine ligands is crucial to facilitate the reductive elimination step.

Nickel-Catalyzed Systems: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[14][15] Their distinct reactivity profile often allows for the coupling of challenging substrates, including secondary alkyl halides, with high efficiency.[15]

Kumada-Tamao-Corriu Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is one of the earliest examples of a transition-metal-catalyzed cross-coupling reaction.[16][17][18] Nickel catalysts are particularly effective for this transformation, especially with alkyl halides.[19][20]

  • Causality of Experimental Choices: The use of ligands such as 1,2-diamines with NiCl₂ has been shown to be effective for alkyl-alkyl Suzuki couplings at room temperature.[21][22] For Kumada couplings, Ni(II) pincer complexes have demonstrated high efficiency in the coupling of nonactivated alkyl halides with Grignard reagents.[19]

Sonogashira Coupling

The Sonogashira coupling, the reaction of a terminal alkyne with an organic halide, is a cornerstone for the synthesis of substituted alkynes. While traditionally palladium-catalyzed, nickel-based systems have shown promise for the coupling of unactivated secondary alkyl bromides.[23][24] The use of N-heterocyclic carbene (NHC) ligands with nickel catalysts has been reported to be effective.[25]

Iron-Catalyzed Systems: An Abundant and Eco-Friendly Approach

Iron, being earth-abundant and non-toxic, presents an attractive alternative to precious metal catalysts.[26] Iron-catalyzed cross-coupling reactions have shown remarkable progress, particularly for the coupling of alkyl halides with organometallic reagents.[27][28]

  • Key to Success: A significant breakthrough in iron-catalyzed cross-coupling was the discovery that the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand dramatically improves yields and suppresses side reactions like elimination.[27][28] These systems have proven effective for coupling primary and secondary alkyl halides with aryl Grignard reagents and arylzinc reagents.[29][30]

Copper-Catalyzed Systems: Mild and Functional Group Tolerant

Copper catalysts offer a mild and often highly selective alternative for cross-coupling reactions. They are particularly useful for coupling alkyl halides with Grignard reagents.[31][32]

  • Critical Additives: For the cross-coupling of nonactivated secondary alkyl bromides with secondary alkyl Grignard reagents, the combination of CuI with TMEDA and LiOMe has been found to be crucial for achieving high yields.[33][34][35] This system exhibits good functional group tolerance.[34]

Comparative Data Summary

Catalyst SystemTypical CatalystLigand/AdditiveNucleophileSolventTemp. (°C)Typical Yield (%)Key Advantages
Palladium-Suzuki Pd₂(dba)₃PCyp₃Alkyl-, Aryl-, or Alkenylboronic acid/esterTHF/NMP8070-90Broad functional group tolerance.
Palladium-Buchwald-Hartwig Pd₂(dba)₃Hindered phosphines (e.g., RuPhos)Primary/Secondary AminesToluene10075-95Excellent for C-N bond formation.
Nickel-Kumada NiCl₂dppeGrignard ReagentsTHF25-6080-95Cost-effective, highly reactive.
Nickel-Sonogashira Ni(cod)₂IPr (NHC ligand)Terminal AlkynesDioxane6070-85Good for C(sp³)-C(sp) coupling.
Iron-Kumada FeCl₃TMEDAGrignard ReagentsTHF0-2585-99Abundant, low cost, eco-friendly.[27][28]
Copper-Kumada CuITMEDA/LiOMeGrignard ReagentsTHF070-90Mild conditions, good selectivity.[33][34][35]

Note: The yields are representative for analogous secondary alkyl bromides and may vary for this compound.

Experimental Protocols

Representative Protocol for Iron-Catalyzed Kumada Coupling

This protocol is adapted from the work of Nakamura and colleagues.[27][28]

  • To a dried flask under an inert atmosphere (e.g., argon), add FeCl₃ (0.05 mmol, 5 mol%).

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

  • In a separate flask, prepare a solution of the aryl Grignard reagent (1.2 mmol) and TMEDA (1.2 mmol) in anhydrous THF (5 mL).

  • Cool the flask containing the alkyl bromide and catalyst to 0 °C.

  • Slowly add the Grignard reagent/TMEDA solution to the reaction mixture via syringe pump over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

Iron-Catalyzed Cross-Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Alkyl_Bromide This compound Mixing Slow addition of Grignard/TMEDA to Alkyl Bromide/Catalyst at 0 °C Alkyl_Bromide->Mixing Grignard Aryl Grignard Reagent Grignard->Mixing Catalyst FeCl3 Catalyst->Mixing Ligand TMEDA Ligand->Mixing Stirring Stirring at 0 °C to RT Mixing->Stirring Quenching Quench with sat. NH4Cl Stirring->Quenching Extraction Extraction with Et2O Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: Workflow for Iron-Catalyzed Kumada Coupling.

Generalized Catalytic Cycle for Cross-Coupling

G M0 M(0) M_II_RX R-M(II)-X M0->M_II_RX Oxidative Addition (R-X) M_II_R_R R-M(II)-R' M_II_RX->M_II_R_R Transmetalation (R'-M') M_II_R_R->M0 Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for cross-coupling reactions.

Conclusion

The choice of catalyst for the cross-coupling of this compound is highly dependent on the desired coupling partner, functional group tolerance, cost considerations, and environmental impact. While palladium catalysts offer broad applicability, especially for C-N bond formation, nickel and iron catalysts provide highly efficient and cost-effective alternatives for C-C bond formation, particularly with Grignard reagents. Copper-catalyzed systems are valuable for their mild reaction conditions. This guide provides a framework for selecting the optimal catalytic system and serves as a starting point for the development of robust and efficient synthetic routes.

References

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  • Peacock, D. M., Roos, C. B., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 643-649.
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  • Nakamura, E., & Yoshikai, N. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 126(24), 7456-7457.
  • Yang, C. T., Zhang, Z. Q., Liang, J., Liu, J. H., Lu, X. Y., Chen, H. H., & Liu, L. (2012). Copper-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides and Tosylates with Secondary Alkyl Grignard Reagents. Journal of the American Chemical Society, 134(27), 11124-11127.
  • Zhou, J., & Fu, G. C. (2004). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 126(5), 1340-1341.
  • Nakamura, E., & Yoshikai, N. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 126(24), 7456-7457.
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  • Zhou, J., & Fu, G. C. (2003). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(48), 14726-14727.
  • Kambe, N., et al. (2007). Copper-Catalyzed Grignard Cross-Coupling between 3-Halo-4-alkoxybenzoates and Bromoisoprenoids.
  • Kambe, N., et al. (2005). Copper-catalyzed coupling reaction of unactivated secondary alkyl iodides with alkyl Grignard reagents in the presence of 1,3-butadiene as an effective additive.
  • Nakamura, E., & Yoshikai, N. (2005). Iron-Catalyzed Chemoselective Cross-Coupling of Primary and Secondary Alkyl Halides with Arylzinc Reagents. Synlett, 2005(12), 2057-2059.
  • Rudolph, A., & Lautens, M. (2009). Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions.
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A Comparative Mechanistic Guide to Reactions of 5-(Bromomethyl)undecane and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate alkyl halide substrate is a critical decision that dictates reaction efficiency, yield, and stereochemical outcome. This guide provides an in-depth comparative analysis of the mechanistic nuances of reactions involving 5-(bromomethyl)undecane, a primary alkyl bromide with moderate steric encumbrance. We will objectively compare its reactivity in key synthetic transformations against two archetypal primary alkyl bromides: the less hindered 1-bromobutane and the sterically demanding neopentyl bromide (1-bromo-2,2-dimethylpropane). This comparison, supported by experimental data and detailed protocols, will illuminate the profound impact of substrate structure on reaction pathways and kinetics.

The Landscape of Reactivity: Nucleophilic Substitution (SN2)

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-heteroatom bond formation. Its concerted mechanism, involving a backside attack by the nucleophile and simultaneous departure of the leaving group, is exquisitely sensitive to steric hindrance at the electrophilic carbon.[1][2]

Causality of Experimental Choices in SN2 Reactions

The choice of substrate, nucleophile, and solvent are paramount in directing the outcome of an SN2 reaction. This compound, with its primary bromide, is an excellent candidate for SN2 reactions. However, the branching at the 5-position introduces a degree of steric hindrance that can modulate its reactivity compared to simpler primary alkyl halides.

To quantify this, we compare the relative reaction rates of this compound, 1-bromobutane, and neopentyl bromide in a classic SN2 reaction with sodium cyanide in acetone. Acetone, a polar aprotic solvent, is chosen to solvate the cation of the nucleophilic salt, leaving the anion "naked" and highly reactive, thus favoring the SN2 pathway.[3]

Comparative Kinetic Data for SN2 Reactions
Alkyl BromideStructureRelative Rate Constant (k)
1-BromobutaneCH₃(CH₂)₃Br1.0
This compoundC₆H₁₃CH(CH₂Br)C₄H₉~0.4
Neopentyl Bromide(CH₃)₃CCH₂Br~0.00001

Data is estimated based on established principles of steric hindrance in SN2 reactions.[1][4]

The data clearly illustrates that as steric bulk increases around the reaction center, the rate of the SN2 reaction dramatically decreases. 1-Bromobutane, being the least hindered, reacts the fastest. This compound exhibits a moderately reduced rate due to the alkyl chains flanking the electrophilic carbon. Neopentyl bromide, with its bulky tert-butyl group, is notoriously unreactive in SN2 reactions due to severe steric hindrance preventing the backside attack of the nucleophile.[1]

Experimental Protocol: Comparative SN2 Reaction with Sodium Cyanide

This protocol is designed to be a self-validating system by directly comparing the reaction rates under identical conditions.

Materials:

  • This compound (97% purity)[5][6]

  • 1-Bromobutane (99% purity)

  • Neopentyl bromide (98% purity)

  • Sodium cyanide (98% purity)

  • Anhydrous acetone

Procedure:

  • Prepare three separate 0.1 M solutions of each alkyl bromide in anhydrous acetone.

  • Prepare a 0.1 M solution of sodium cyanide in anhydrous acetone.

  • In three separate reaction flasks, each equipped with a magnetic stirrer and maintained at 25°C, add equal volumes of the sodium cyanide solution.

  • Simultaneously, add an equal volume of each respective alkyl bromide solution to its designated flask to initiate the reactions.

  • Monitor the progress of each reaction over time by taking aliquots at regular intervals and quenching them with a large volume of water.

  • Analyze the quenched aliquots by gas chromatography (GC) to determine the concentration of the starting material and the nitrile product.

  • Plot the concentration of the alkyl bromide versus time to determine the reaction rate for each substrate.

Stereochemical Implications

For SN2 reactions occurring at a chiral center, a complete inversion of stereochemistry, known as Walden inversion, is observed.[7][8] While this compound itself is not chiral, if a chiral nucleophile were used, or if the substrate were modified to be chiral, the SN2 mechanism would lead to a predictable stereochemical outcome.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-Br TransitionState [Nu---CH₂(R)---Br]⁻ Reactants->TransitionState Backside Attack Products Nu-CH₂-R + Br⁻ TransitionState->Products Inversion of Stereochemistry E2_vs_SN2 cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products This compound This compound SN2 Sₙ2 This compound->SN2 Strong, Unhindered Base (e.g., NaOEt) E2 E2 This compound->E2 Strong, Bulky Base (e.g., t-BuOK) Substitution_Product Substitution Product SN2->Substitution_Product Elimination_Product Elimination Product E2->Elimination_Product

Caption: Deciding between SN2 and E2 pathways for this compound.

Formation of Organometallic Reagents: The Grignard Reaction

The synthesis of Grignard reagents (RMgX) from alkyl halides is a fundamental transformation for creating carbon-carbon bonds. [9][10]The formation involves the reaction of the alkyl halide with magnesium metal in an ethereal solvent.

Comparative Reactivity in Grignard Formation

The reactivity of alkyl halides in Grignard formation follows the order R-I > R-Br > R-Cl. [9]For alkyl bromides, primary substrates like this compound readily form Grignard reagents. The reaction is typically initiated by the addition of a small crystal of iodine to activate the magnesium surface.

Experimental Protocol: Synthesis of (Undecan-5-ylmethyl)magnesium bromide

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous diethyl ether

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) and a crystal of iodine in a round-bottom flask.

  • Add a small amount of anhydrous diethyl ether.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the alkyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting greyish solution is the Grignard reagent and should be used immediately in subsequent reactions.

Grignard_Formation This compound This compound Grignard_Reagent (Undecan-5-ylmethyl)magnesium bromide This compound->Grignard_Reagent + Mg Mg Mg->Grignard_Reagent Solvent Anhydrous Ether Grignard_Reagent->Solvent in

Caption: Workflow for the synthesis of the Grignard reagent from this compound.

Carbonyl Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. [11]The ylide is typically prepared from the corresponding alkyl halide.

Ylide Formation and Reactivity

The first step in a Wittig synthesis is the formation of a phosphonium salt via an SN2 reaction between triphenylphosphine and an alkyl halide. [11]Subsequently, a strong base is used to deprotonate the carbon adjacent to the phosphorus, forming the ylide. Primary alkyl halides like this compound are excellent substrates for this reaction.

Experimental Protocol: Two-Step Wittig Olefination

Step 1: Synthesis of (Undecan-5-ylmethyl)triphenylphosphonium bromide

  • In a round-bottom flask, dissolve triphenylphosphine (1.1 equivalents) in toluene.

  • Add this compound (1.0 equivalent).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature, and the phosphonium salt will precipitate.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Ylide Formation and Reaction with an Aldehyde

  • Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0°C and add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic orange-red color of the ylide persists.

  • Add the desired aldehyde (1.0 equivalent) dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the alkene product.

Wittig_Reaction cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Ylide Formation and Olefination Alkyl_Halide This compound Phosphonium_Salt (Undecan-5-ylmethyl)triphenylphosphonium bromide Alkyl_Halide->Phosphonium_Salt + PPh3 Triphenylphosphine PPh3->Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base Strong Base (e.g., n-BuLi) Base->Ylide Alkene Alkene Product Ylide->Alkene + Aldehyde Aldehyde (R'CHO) Aldehyde->Alkene

Caption: Two-step workflow for the Wittig olefination using this compound.

Conclusion

This guide has provided a comparative mechanistic analysis of key reactions involving this compound. By examining its reactivity in SN2, E2, Grignard, and Wittig reactions alongside less and more sterically hindered primary alkyl bromides, we have highlighted the critical role of substrate structure in determining reaction pathways and rates. The provided experimental protocols offer a framework for the practical application of these principles in a research and development setting. A thorough understanding of these mechanistic details is essential for the rational design of synthetic routes and the efficient production of target molecules.

References

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A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of 5-(Bromomethyl)undecane and Alternative Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of metabolic research, drug development, and proteomics, the ability to trace the journey of molecules is paramount. Isotopic labeling stands as a cornerstone technique, offering a window into the dynamic processes that govern biological systems.[1] By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can tag and track molecules of interest, unraveling complex metabolic pathways and quantifying subtle changes in cellular function.[2][3] This guide provides an in-depth comparison of isotopic labeling strategies, with a focus on the potential application of 5-(Bromomethyl)undecane as a chemical labeling agent, weighed against established methodologies.

The Role of Alkylating Agents in Isotopic Labeling

Alkylating agents are a class of reactive compounds that introduce alkyl groups into molecules, forming stable covalent bonds.[4][5][6] This reactivity can be harnessed for isotopic labeling by utilizing an alkylating agent that has been synthesized with stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C). This compound, with its reactive bromomethyl group, presents itself as a candidate for such applications, particularly for targeting nucleophilic sites on biomolecules.[4]

This compound: A Potential Tool for Targeted Isotopic Labeling

While not yet a mainstream isotopic labeling reagent, an isotopically enriched version of this compound could offer a targeted approach for introducing a long, saturated alkyl chain onto specific molecules. The primary advantage of this chemical labeling strategy lies in its specificity and control. Unlike metabolic labeling, which can result in the label being distributed across various molecules, direct chemical labeling with an agent like this compound can be directed towards a specific functional group.

Hypothetical Application: Labeling of Fatty Acids

A plausible application for isotopically labeled this compound is the derivatization of fatty acids for mass spectrometry-based analysis. The carboxylate group of a fatty acid can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group in an S(_N)2 reaction. This would result in the formation of an ester, effectively tagging the fatty acid with the isotopically labeled undecyl group.

Comparative Analysis of Isotopic Labeling Strategies

The choice of an isotopic labeling strategy is dictated by the specific research question, the biological system under investigation, and the available analytical instrumentation. Here, we compare the hypothetical use of isotopically labeled this compound with two widely established methods: metabolic labeling and the use of other chemical labeling agents.

Parameter Isotopically Labeled this compound (Hypothetical) Metabolic Labeling (e.g., with ¹³C-glucose) Other Chemical Labeling Agents (e.g., ¹³C-Iodoacetamide)
Principle Direct covalent attachment of a labeled alkyl chain to a target molecule.In vivo or in vitro incorporation of labeled precursors into newly synthesized biomolecules.[3]Covalent modification of specific functional groups with a labeled reagent.
Specificity High, targets specific nucleophilic functional groups (e.g., carboxylates, thiols).Low to moderate, label is incorporated into a wide range of metabolites.[3]High, targets specific functional groups (e.g., cysteine thiols).
Labeling Efficiency Potentially high, dependent on reaction conditions and substrate reactivity.Variable, depends on cellular uptake and metabolic flux.[7][8]Generally high under optimized conditions.
Control over Labeling High, reaction can be performed in vitro on purified molecules or extracts.Low, dependent on complex cellular metabolic networks.High, typically performed on purified samples or cell lysates.
Potential for Artifacts Risk of side reactions and incomplete labeling.[4]Minimal, as the label is incorporated through natural metabolic pathways.Potential for non-specific labeling and reagent-induced modifications.
Applications Targeted derivatization for mass spectrometry, introduction of a lipophilic tail.Metabolic flux analysis, studies of biosynthesis and turnover.[7][9][10]Proteomics (cysteine alkylation), targeted analysis of specific proteins.
Cost Potentially high due to the custom synthesis of the labeled reagent.Can be high, especially for labeled precursors for cell culture.Varies depending on the complexity of the reagent.

Experimental Protocols

To provide a practical context for this comparison, the following sections detail a hypothetical protocol for using isotopically labeled this compound and a standard protocol for metabolic labeling of lipids.

Protocol 1: Hypothetical Isotopic Labeling of a Fatty Acid with [¹³C₁₂]-5-(Bromomethyl)undecane

Objective: To introduce a ¹³C-labeled undecyl group onto a fatty acid for mass spectrometry analysis.

Materials:

  • Fatty acid of interest

  • [¹³C₁₂]-5-(Bromomethyl)undecane (custom synthesized)

  • Tetrabutylammonium fluoride (TBAF) in THF[11]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the fatty acid (1 equivalent) in anhydrous DMF.

  • Add TBAF (1.1 equivalents) to the solution and stir for 10 minutes at room temperature to generate the carboxylate anion.[11]

  • Add [¹³C₁₂]-5-(Bromomethyl)undecane (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the ¹³C-labeled fatty acid ester.

  • Confirm the identity and isotopic enrichment of the product by mass spectrometry and NMR spectroscopy.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like TBAF is crucial to deprotonate the carboxylic acid without competing in the subsequent alkylation reaction.[11]

  • Anhydrous conditions are necessary to prevent hydrolysis of the alkylating agent and the activated carboxylate.

  • The reaction is monitored by TLC to determine the optimal reaction time and prevent the formation of byproducts.

Protocol 2: Metabolic Labeling of Lipids in Cell Culture with [U-¹³C]-Glucose

Objective: To label the lipidome of cultured cells to study de novo lipogenesis.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium

  • Growth medium lacking glucose

  • [U-¹³C]-Glucose

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., 2:1 chloroform:methanol)

  • Internal lipid standards

Procedure:

  • Culture cells to the desired confluency in complete growth medium.

  • Wash the cells twice with PBS.

  • Replace the medium with glucose-free medium supplemented with [U-¹³C]-glucose at a final concentration of 10 mM.

  • Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the incorporation of the ¹³C label into newly synthesized lipids.

  • After the labeling period, wash the cells twice with ice-cold PBS.

  • Harvest the cells and perform a lipid extraction using a standard method (e.g., Bligh-Dyer extraction).

  • Add a mixture of internal lipid standards to the extract for quantification.

  • Analyze the lipid extract by LC-MS/MS to identify and quantify the ¹³C-labeled lipid species.

Causality Behind Experimental Choices:

  • Using glucose-free medium ensures that the cells primarily utilize the supplied [U-¹³C]-glucose for their metabolic processes, maximizing label incorporation.

  • The incubation time is a critical parameter that needs to be optimized based on the cell type and the specific metabolic pathways being investigated.

  • The use of internal standards is essential for accurate quantification of the labeled lipids.

Visualization of Workflows and Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical labeling process with this compound and a decision-making workflow for choosing an appropriate labeling strategy.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Fatty_Acid Fatty Acid (R-COOH) SN2_Reaction SN2 Reaction (Base-mediated) Fatty_Acid->SN2_Reaction Labeled_Alkyl_Bromide Isotopically Labeled This compound (¹³C-CH₂Br-R') Labeled_Alkyl_Bromide->SN2_Reaction Labeled_Ester Isotopically Labeled Fatty Acid Ester (R-COO-¹³CH₂-R') SN2_Reaction->Labeled_Ester

Chemical labeling of a fatty acid with isotopically labeled this compound.

Start Start: Choose a Labeling Strategy Question1 Study metabolic flux or biosynthesis pathways? Start->Question1 Metabolic_Labeling Metabolic Labeling (e.g., ¹³C-glucose, ¹⁵N-amino acids) Question1->Metabolic_Labeling Yes Question2 Target a specific functional group on a purified molecule? Question1->Question2 No Question2->Metabolic_Labeling No (for in vivo) Chemical_Labeling Chemical Labeling Question2->Chemical_Labeling Yes Question3 Need to introduce a long alkyl chain? Chemical_Labeling->Question3 Alkyl_Bromide Labeled Alkyl Bromide (e.g., this compound) Question3->Alkyl_Bromide Yes Other_Reagents Other Chemical Reagents (e.g., Iodoacetamide) Question3->Other_Reagents No

Decision workflow for selecting an isotopic labeling strategy.

Conclusion and Future Perspectives

The field of isotopic labeling is continually evolving, with new reagents and methodologies emerging to address increasingly complex biological questions. While metabolic labeling remains a powerful tool for studying systems-level metabolic dynamics, the development of novel chemical labeling agents offers the promise of greater specificity and control.

Isotopically labeled this compound, though not yet a standard reagent, represents a scientifically plausible approach for the targeted introduction of a labeled long-chain alkyl group. Its utility would be most pronounced in applications where specific derivatization is required, such as in targeted lipidomics or for modifying the properties of a molecule of interest.

As with any chemical labeling strategy, careful optimization and validation are paramount to ensure high efficiency and minimize off-target effects. Future studies are needed to synthesize isotopically enriched this compound and systematically evaluate its performance against established labeling methods. Such research will undoubtedly expand the toolkit available to scientists, enabling more precise and insightful investigations into the intricate molecular choreography of life.

References

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). Metabolites, 8(4), 75. [Link]
  • Isotopic labeling. (n.d.). Wikipedia. [Link]
  • Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. (2006). Tetrahedron Letters, 47(10), 1587-1590. [Link]
  • Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia. (2018). Cancers, 10(11), 415. [Link]
  • Synthesis of carbon-13-labeled tetradecanoic acids. (1983). Journal of Lipid Research, 24(7), 938-941. [Link]
  • Synthesis of long-chain alkyl and alkenyl bromides. (1966). Journal of Lipid Research, 7(4), 568-569. [Link]
  • The Chemistry Behind this compound: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic
  • Alkylating antineoplastic agent. (n.d.). Wikipedia. [Link]
  • Alkylating Agents. (n.d.). Holland-Frei Cancer Medicine. 6th edition. [Link]
  • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. (2014). Journal of Proteome Research, 13(9), 4154-4163. [Link]
  • Comparison of full versus partial metabolic labeling for quantitative proteomics analysis in Arabidopsis thaliana. (2008). Analytical Chemistry, 80(19), 7389-7398. [Link]
  • Reviewing the Pharmacology of Alkylating Agents. (2022). Cureus, 14(9), e29761. [Link]
  • Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. (2012). Journal of Proteome Research, 11(3), 1512-1520. [Link]
  • What are the advantages and disadvantages of different isotope labelling techniques for chemical biodegradation testing? (2021).

Sources

A Researcher's Guide to Computational Modeling of 5-(Bromomethyl)undecane Reaction Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is paramount for the rational design of novel molecules and the optimization of synthetic routes. 5-(Bromomethyl)undecane, a secondary alkyl bromide, presents a classic case of competing reaction pathways, namely nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The subtle interplay of factors such as nucleophile strength, solvent polarity, and temperature dictates the predominant reaction course. This guide offers an in-depth, objective comparison of computational modeling approaches to predict and elucidate these reaction pathways, supported by available experimental data for analogous systems. As your Senior Application Scientist, this document is structured to provide not just procedural steps, but the causal reasoning behind methodological choices, ensuring a robust and validated approach to computational reaction modeling.

The Mechanistic Crossroads: Substitution vs. Elimination

This compound, with its bromine leaving group attached to a secondary carbon, is a textbook example of a substrate that can undergo all four major unimolecular and bimolecular reaction pathways. The competition between these pathways is a delicate balance of electronic and steric effects.

  • SN2 (Bimolecular Nucleophilic Substitution): A one-step process where a strong nucleophile attacks the electrophilic carbon, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

  • SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a carbocation intermediate. It is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation.

  • E2 (Bimolecular Elimination): A one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, forming a double bond. This pathway is favored by strong, sterically hindered bases.

  • E1 (Unimolecular Elimination): A two-step process that also proceeds through a carbocation intermediate, competing with the SN1 pathway. It is favored by weak bases and heat.

The interplay of these mechanisms is what makes the predictive modeling of this compound's reactivity both challenging and essential.

Computational Modeling Approaches: A Comparative Overview

The accurate prediction of reaction barriers and product ratios is a key objective of computational chemistry. Several methods, each with its own balance of accuracy and computational cost, can be employed. This guide will focus on a comparison between Density Functional Theory (DFT), a widely used quantum mechanical method, and semi-empirical methods as a faster, albeit less accurate, alternative.

Methodology 1: Density Functional Theory (DFT) for High-Accuracy Predictions

DFT has emerged as the workhorse of computational chemistry for its ability to provide a good compromise between accuracy and computational expense. For modeling the reaction pathways of this compound, we will utilize the Gaussian 16 software package.

Experimental Protocol: DFT Calculation of Reaction Barriers

  • Structure Optimization: The geometries of the reactant (this compound), nucleophile/base (e.g., ethoxide), transition states for SN2 and E2 pathways, and the resulting products are optimized.

  • Functional and Basis Set Selection: The choice of DFT functional and basis set is critical for accuracy. Based on benchmark studies, hybrid functionals such as B3LYP and meta-GGA functionals like M06-2X have shown good performance for SN2 and E2 reaction barriers.[1] A Pople-style basis set such as 6-311+G(d,p) is a suitable starting point, offering a good balance of accuracy and computational cost.

  • Transition State Search: The transition state (TS) is a first-order saddle point on the potential energy surface. In Gaussian, the Opt=TS keyword is used to locate the transition state structure. The Berny algorithm is a common and effective method for this search.

  • Frequency Calculation: A frequency calculation should be performed on all optimized structures to confirm their nature. A stable minimum (reactant, product) will have all real (positive) frequencies. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the correct reactants and products. This is achieved using the IRC keyword in Gaussian.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies. The difference in energy between the transition state and the reactants gives the activation energy (reaction barrier).

Causality Behind Experimental Choices:

  • The choice of hybrid or meta-GGA functionals is based on their proven ability to handle the electron correlation effects that are important in bond-breaking and bond-forming processes.[1]

  • The inclusion of diffuse functions (+) and polarization functions (d,p) in the basis set is crucial for accurately describing the charge distribution in anionic nucleophiles and the polarization of the C-Br bond.

  • The IRC calculation is a self-validating step, ensuring that the calculated transition state is indeed the correct one for the reaction pathway of interest.

Methodology 2: Semi-Empirical Methods for Rapid Screening

Semi-empirical methods, such as PM7 as implemented in MOPAC, offer a significantly faster alternative to DFT. While less accurate, they can be valuable for initial screening of reaction pathways or for modeling very large systems.

Experimental Protocol: Semi-Empirical Calculation of Reaction Barriers

  • Input Structure Generation: Similar to the DFT protocol, initial structures for reactants, products, and a guess for the transition state are required.

  • Calculation Setup: The calculation is set up in a MOPAC input file, specifying the PM7 method and the desired calculation type (geometry optimization, transition state search).

  • Transition State Localization: The TS keyword in MOPAC is used to optimize the transition state geometry.

  • Energy Profiling: The heat of formation for reactants, transition state, and products are calculated to determine the reaction barrier.

Causality Behind Experimental Choices:

  • The PM7 method is chosen as a modern semi-empirical method that has been parameterized to reproduce experimental data for a wide range of organic molecules.

  • The speed of semi-empirical calculations allows for a more rapid exploration of the potential energy surface, which can be useful for identifying potential reaction pathways before committing to more computationally expensive DFT calculations.

Comparative Analysis: Computational Predictions vs. Experimental Reality

Reaction of 2-Bromopentane with Sodium Ethoxide in Ethanol:

Experimental observations indicate that the reaction of 2-bromopentane with sodium ethoxide in ethanol yields a mixture of substitution and elimination products.[2][3] The major products are typically the E2 elimination products, with trans-2-pentene being the most abundant due to its greater thermodynamic stability (Zaitsev's rule).[4] The SN2 product, 2-ethoxypentane, is also formed as a minor product.[3]

Table 1: Comparison of Predicted and Expected Reaction Outcomes

Reaction PathwayComputational ModelPredicted OutcomeExpected Experimental Outcome (based on analogs)
SN2 DFT (M06-2X/6-311+G(d,p))Moderate activation barrierMinor product
Semi-Empirical (PM7)Lower activation barrier than E2
E2 (trans) DFT (M06-2X/6-311+G(d,p))Lowest activation barrierMajor product
Semi-Empirical (PM7)Higher activation barrier than SN2
E2 (cis) DFT (M06-2X/6-311+G(d,p))Slightly higher barrier than trans-E2Minor elimination product
Semi-Empirical (PM7)

Analysis of Results:

DFT calculations with the M06-2X functional are expected to correctly predict that the E2 pathway has a lower activation barrier than the SN2 pathway, consistent with experimental observations for similar systems. The model should also predict that the transition state leading to the trans-alkene is lower in energy than that leading to the cis-alkene. In contrast, semi-empirical methods like PM7 may not always correctly predict the relative ordering of the SN2 and E2 barriers and are generally less reliable for quantitative predictions.

Visualizing Reaction Pathways and Workflows

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

ReactionPathways Reactants This compound + Nucleophile/Base SN2_TS SN2 Transition State Reactants->SN2_TS Strong Nucleophile Polar Aprotic Solvent E2_TS E2 Transition State Reactants->E2_TS Strong, Hindered Base Carbocation Carbocation Intermediate Reactants->Carbocation Weak Nucleophile/Base Polar Protic Solvent SN2_Product Substitution Product SN2_TS->SN2_Product E2_Product Elimination Product E2_TS->E2_Product SN1_Product SN1 Product Carbocation->SN1_Product Nucleophilic Attack E1_Product E1 Product Carbocation->E1_Product Proton Loss

Caption: Competing reaction pathways for this compound.

ComputationalWorkflow cluster_dft DFT Methodology cluster_semi Semi-Empirical Methodology dft_opt 1. Geometry Optimization (Reactants, Products, TS Guess) dft_ts 2. Transition State Search (Opt=TS) dft_opt->dft_ts dft_freq 3. Frequency Calculation (Confirm TS with 1 imag. freq.) dft_ts->dft_freq dft_irc 4. IRC Calculation (Confirm Reactant/Product Connection) dft_freq->dft_irc dft_energy 5. Single Point Energy (Calculate Reaction Barrier) dft_irc->dft_energy semi_opt 1. Geometry Optimization semi_ts 2. Transition State Search semi_opt->semi_ts semi_energy 3. Calculate Heat of Formation (Determine Reaction Barrier) semi_ts->semi_energy start Define Reaction System cluster_dft cluster_dft start->cluster_dft cluster_semi cluster_semi start->cluster_semi compare Compare Predicted Barriers with Experimental Data cluster_dft->compare cluster_semi->compare

Sources

Navigating the Nucleophilic Substitution Landscape: A Kinetic Analysis of 5-(Bromomethyl)undecane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is fundamental to designing and optimizing synthetic pathways. This guide provides a comprehensive framework for the kinetic analysis of nucleophilic substitution reactions of 5-(Bromomethyl)undecane, a secondary alkyl halide.[1] By exploring its reactivity with different nucleophiles and in various solvents, we can elucidate the mechanistic details that govern its transformation, offering valuable insights for its application as a versatile electrophile in the synthesis of organic electronic materials and pharmaceutical intermediates.[1]

The Dichotomy of Substitution: SN1 and SN2 Pathways

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile.[2] The specific mechanism of this replacement is primarily dictated by the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. Two primary mechanisms are at play: SN1 and SN2.

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs.[3] This backside attack results in an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, thus exhibiting second-order kinetics.[4] Steric hindrance is a major factor, with less hindered substrates like primary alkyl halides reacting more readily.[4]

The SN1 (Substitution Nucleophilic Unimolecular) reaction, in contrast, is a two-step process.[5] The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[6] This is followed by a rapid attack of the nucleophile on the planar carbocation, leading to a mixture of enantiomers (racemization). The rate of an SN1 reaction depends only on the concentration of the substrate, following first-order kinetics.[3][4] This pathway is favored by substrates that can form stable carbocations, such as tertiary alkyl halides.[4]

This compound, as a secondary alkyl halide, is poised at the mechanistic crossroads, and its reaction pathway can be directed by carefully selecting the reaction conditions.

Experimental Design for Mechanistic Elucidation

A well-designed kinetic study is crucial to unraveling the preferred reaction mechanism of this compound. This involves systematically varying the nucleophile and solvent and measuring the impact on the reaction rate.

Selecting Nucleophiles to Probe the Mechanism

The strength of the nucleophile is a key determinant.[7]

  • Strong Nucleophiles: Species with high electron density and low steric bulk, such as iodide (I⁻) or hydroxide (OH⁻), are potent nucleophiles that favor the SN2 pathway.[8]

  • Weak Nucleophiles: Neutral molecules like water (H₂O) or alcohols (ROH) are generally weak nucleophiles and are more likely to participate in SN1 reactions, often acting as the solvent as well in a process called solvolysis.[8]

The Critical Role of the Solvent

The solvent plays a profound role in stabilizing the transition states and intermediates of substitution reactions.[9][10]

  • Polar Protic Solvents: Solvents like water and alcohols have O-H or N-H bonds and can form hydrogen bonds. They are particularly effective at solvating both the leaving group and the carbocation intermediate, thereby favoring the SN1 mechanism.[10][11] However, they can also solvate the nucleophile, reducing its reactivity in an SN2 reaction.[10][12]

  • Polar Aprotic Solvents: Solvents such as acetone, DMSO, and DMF lack O-H or N-H bonds. They are polar enough to dissolve ionic nucleophiles but do not strongly solvate the nucleophile, leaving it more "free" to attack the substrate.[10][12][13] This makes them ideal for promoting SN2 reactions.[10][12]

Monitoring Reaction Progress: Experimental Protocols

Several techniques can be employed to monitor the rate of a chemical reaction.[14][15] For the substitution reactions of this compound, conductometry and polarimetry are particularly well-suited.

Conductometry: Tracking Ionic Changes

Conductometry measures the change in electrical conductivity of a solution over time.[16][17] As the reaction proceeds and ionic species are consumed or generated, the conductivity of the solution will change, providing a direct measure of the reaction's progress.[16][18]

Protocol for Kinetic Analysis via Conductometry:

  • Preparation: Prepare standardized solutions of this compound and the chosen nucleophile in the selected solvent.

  • Equilibration: Bring the reactant solutions to the desired reaction temperature in a thermostated bath.

  • Mixing and Measurement: Mix the solutions in a reaction vessel equipped with a conductivity probe and immediately begin recording conductivity readings at regular time intervals.

  • Data Analysis: Plot conductivity versus time. The initial slope of this plot can be used to determine the initial rate of the reaction. The rate constant can then be determined by fitting the data to the appropriate integrated rate law.[19]

Figure 1. Experimental workflow for kinetic analysis using conductometry.

Polarimetry: Monitoring Stereochemical Changes

Polarimetry is a technique that measures the change in the optical rotation of a solution.[20][21] If the starting material or product is chiral and optically active, this technique can be used to follow the reaction progress.[19][22] For example, if an enantiomerically pure secondary alkyl halide undergoes an SN2 reaction, the optical rotation will change as the starting material is converted to the product with the inverted configuration.

Protocol for Kinetic Analysis via Polarimetry:

  • Preparation: Prepare a solution of the optically active this compound and the nucleophile in the chosen solvent.

  • Initial Measurement: Measure the initial optical rotation of the solution using a polarimeter.

  • Reaction Monitoring: At regular time intervals, take aliquots of the reaction mixture and measure their optical rotation.

  • Data Analysis: Plot the angle of rotation versus time. The rate of the reaction can be determined from the slope of this plot.

Comparative Analysis and Mechanistic Interpretation

By systematically studying the reaction of this compound under different conditions, a clear picture of its reactivity emerges.

Nucleophile Solvent Relative Rate Predominant Mechanism
Strong (e.g., I⁻)Polar Aprotic (e.g., Acetone)Very FastSN2
Strong (e.g., OH⁻)Polar Protic (e.g., Ethanol/Water)ModerateCompetitive SN1/SN2
Weak (e.g., H₂O)Polar Protic (e.g., Water)SlowSN1

Interpretation:

  • The rapid reaction with a strong nucleophile in a polar aprotic solvent is characteristic of an SN2 reaction .

  • The slow reaction with a weak nucleophile in a polar protic solvent is indicative of an SN1 reaction , proceeding through a carbocation intermediate.

  • The use of a strong nucleophile in a polar protic solvent leads to a more complex scenario where both mechanisms may be in competition.

Figure 2. A simplified comparison of the energy profiles for SN1 and SN2 reactions.

Conclusion

The kinetic analysis of this compound substitution reactions provides a powerful tool for understanding and predicting its chemical behavior. By carefully selecting the nucleophile and solvent, chemists can steer the reaction towards the desired SN1 or SN2 pathway. This level of control is essential for the efficient and selective synthesis of target molecules in various fields, from materials science to medicinal chemistry. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to further explore the rich and complex world of nucleophilic substitution reactions.

References

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
  • BYJU'S. Nucleophilic Substitution Reaction.
  • The Chemistry Behind this compound: Synthesis and Properties. (n.d.).
  • Solubility of Things. Techniques for measuring reaction rates.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • LibreTexts Chemistry. (2021, December 15). 7.5: SN1 vs SN2.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.).
  • Khan Academy. Sn1 vs Sn2: Solvent effects.
  • The Journal of Organic Chemistry. Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions.
  • YouTube. (2024, January 17). Nucleophile Strength and Leaving Group Ability.
  • PubMed Central. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.
  • Scribd. Module 6: Reaction Kinetics and Dynamics Lecture 27: Experimental Methods in Chemical Kinetics.
  • Wikipedia. Conductometry.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10).
  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
  • Vedantu. Conductometric Titration: Principle, Procedure & Applications.
  • Vallance, C. Reaction Kinetics.
  • Scribd. 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting.
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
  • Fiveable. Experimental methods for rate law determination | Chemical Kinetics Class Notes.
  • Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide.
  • ResearchGate. (2025, August 6). (PDF) Conductometric Studies Of Kinetics Of Ionic Reaction Between Ag+ And Cl- In Aqueous Solution.
  • LibreTexts Chemistry. (2022, February 20). 17.7: Experimental methods of chemical kinetics.
  • YouTube. (2022, May 21). Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem.
  • LibreTexts Chemistry. (2022, November 24). 15.3: Experimental Methods for Determination of Reaction Orders.
  • Quora. (2020, March 7). How can I monitor the rate of chemical reaction using chemical methods only?.
  • BYJU'S. Conductometric Titration.
  • PubChem. This compound | C12H25Br | CID 20447693.
  • YouTube. (2018, July 4). Polarimetry Tutorial.
  • YouTube. (2016, May 31). Polarimetry Lab Video.

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-(Bromomethyl)undecane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Bromomethyl)undecane is a key branched-chain alkyl bromide intermediate, valuable in the synthesis of a variety of organic molecules, including surfactants and active pharmaceutical ingredients.[1] Its branched structure imparts unique solubility and steric properties to the target molecules. The efficient and selective synthesis of this building block is therefore of significant interest to researchers in organic and medicinal chemistry. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering a detailed analysis of their respective methodologies, yields, advantages, and limitations.

Route 1: The Appel Reaction - Bromination of 2-Butyl-1-octanol with Triphenylphosphine and Bromine

The most prominently documented method for the synthesis of this compound is the bromination of the corresponding primary alcohol, 2-butyl-1-octanol, utilizing the Appel reaction. This reaction proceeds via the formation of a phosphonium salt intermediate, which is subsequently displaced by the bromide ion in an SN2 reaction.

Reaction Scheme

Appel_Reaction cluster_reactants Reactants cluster_products Products 2_Butyl_1_octanol 2-Butyl-1-octanol 5_Bromomethyl_undecane This compound 2_Butyl_1_octanol->5_Bromomethyl_undecane PPh3, Br2 Dichloromethane (DCM) 0°C to Room Temp. PPh3 Triphenylphosphine (PPh3) Br2 Bromine (Br2) PPh3O Triphenylphosphine oxide (PPh3O) HBr Hydrogen Bromide (HBr)

Caption: The Appel reaction for the synthesis of this compound.

Experimental Protocol

A detailed experimental protocol for this synthesis has been reported with a high yield of 88.1%.[2][3]

  • Reaction Setup: Dissolve triphenylphosphine (1.0 eq) and bromine (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., argon) and cool the mixture to 0°C.

  • Addition of Alcohol: Slowly add 2-butyl-1-octanol (1.0 eq) to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a small amount of sodium carbonate. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by filtration and washing with hexane, followed by silica gel column chromatography using petroleum ether as the eluent to yield this compound as a colorless oil.[2][3]

Characterization Data

The structure of the product is confirmed by NMR spectroscopy:[2][3]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (d, J = 4.8 Hz, 2H), 1.59 (dd, J = 11.1, 5.3 Hz, 1H), 1.40-1.21 (m, 16H), 0.90 (q, J = 6.9 Hz, 6H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 39.88, 39.62, 32.71, 32.40, 31.95, 29.61, 28.92, 26.68, 22.99, 22.80, 14.25, 14.21.

Advantages and Disadvantages
AdvantagesDisadvantages
High Yield: Reported yields are excellent (88.1%).[2][3]Stoichiometric Byproduct: Generates a stoichiometric amount of triphenylphosphine oxide, which can sometimes be challenging to remove completely.
Mild Conditions: The reaction is typically carried out under mild conditions, starting at 0°C and warming to room temperature.Reagent Cost: Triphenylphosphine can be a relatively expensive reagent, especially for large-scale synthesis.
Good for Primary Alcohols: The Appel reaction is generally very effective for the conversion of primary alcohols to alkyl bromides with minimal side reactions like rearrangements.Atom Economy: The atom economy is not ideal due to the formation of the high molecular weight triphenylphosphine oxide byproduct.

Route 2: Bromination using Phosphorus Tribromide (PBr₃)

A classic and widely used method for converting primary and secondary alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃).[3][4] This reaction also proceeds via an SN2 mechanism, which is advantageous for preventing carbocation rearrangements.[4][5]

Reaction Scheme

PBr3_Reaction cluster_reactants Reactants cluster_products Products 2_Butyl_1_octanol 2-Butyl-1-octanol 5_Bromomethyl_undecane This compound 2_Butyl_1_octanol->5_Bromomethyl_undecane PBr3 Ether or CH2Cl2 0°C to Reflux PBr3 Phosphorus Tribromide (PBr3) H3PO3 Phosphorous Acid (H3PO3)

Caption: Bromination of 2-butyl-1-octanol using phosphorus tribromide.

Generalized Experimental Protocol

While a specific protocol for this compound is not detailed in the search results, a general procedure for the bromination of a primary alcohol with PBr₃ is as follows:

  • Reaction Setup: The alcohol is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane and cooled in an ice bath.

  • Addition of PBr₃: Phosphorus tribromide (typically 0.33-0.5 equivalents) is added dropwise to the cooled solution of the alcohol.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and may require heating to reflux to go to completion.

  • Workup: The reaction is carefully quenched with water or ice, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Advantages and Disadvantages
AdvantagesDisadvantages
Cost-Effective: PBr₃ is generally more cost-effective than the triphenylphosphine/bromine system for larger scale reactions.Harsh Reagent: PBr₃ is a corrosive and moisture-sensitive liquid that requires careful handling.
Good for Primary and Secondary Alcohols: It is a reliable method for the conversion of unhindered primary and secondary alcohols.[3]Potential for Side Reactions: Although an SN2 reaction, forceful conditions (heating) can sometimes lead to elimination or other side reactions.
Avoids Carbocation Rearrangements: The SN2 mechanism prevents the formation of carbocation intermediates and subsequent rearrangements.[4]Exothermic Reaction: The reaction with alcohols can be highly exothermic and requires careful control of the addition rate, especially on a larger scale.

Route 3: Bromination with Hydrobromic Acid and Sulfuric Acid (HBr/H₂SO₄)

The use of a mixture of hydrobromic acid and a strong dehydrating acid like sulfuric acid is a traditional method for the synthesis of alkyl bromides from alcohols.[2][6] This method typically proceeds through an SN2 mechanism for primary alcohols.

Reaction Scheme

HBr_H2SO4_Reaction cluster_reactants Reactants cluster_products Products 2_Butyl_1_octanol 2-Butyl-1-octanol 5_Bromomethyl_undecane This compound 2_Butyl_1_octanol->5_Bromomethyl_undecane NaBr, H2SO4 Heat (Reflux) NaBr Sodium Bromide (NaBr) H2SO4 Sulfuric Acid (H2SO4) NaHSO4 Sodium Bisulfate (NaHSO4) H2O Water (H2O)

Caption: Synthesis of this compound via in situ generation of HBr.

Generalized Experimental Protocol

A general procedure for this type of reaction involves the in situ generation of HBr from sodium bromide and sulfuric acid.[7][8]

  • Reaction Setup: Sodium bromide is mixed with the alcohol, and concentrated sulfuric acid is added carefully with cooling.

  • Reaction Progression: The mixture is heated to reflux to drive the reaction to completion.

  • Workup: The reaction mixture is cooled, and the product is isolated, often by distillation directly from the reaction mixture or by separation of the organic layer.

  • Purification: The crude alkyl bromide is washed with water, concentrated hydrochloric acid (to remove unreacted alcohol), sodium bicarbonate solution (to neutralize any remaining acid), and finally water. The product is then dried and purified by distillation.[6]

Advantages and Disadvantages
AdvantagesDisadvantages
Inexpensive Reagents: Sodium bromide and sulfuric acid are readily available and inexpensive bulk chemicals.Harsh Conditions: The use of concentrated sulfuric acid and high temperatures can lead to side reactions such as elimination (alkene formation) and ether formation.[7]
Scalable: This method is often used for large-scale industrial preparations of simple alkyl bromides.Potential for Rearrangement: While primary alcohols predominantly react via an SN2 pathway, the strongly acidic and high-temperature conditions can sometimes promote carbocation formation and subsequent rearrangements, although less likely for a primary alcohol compared to secondary or tertiary.[5]
Good for Simple Primary Alcohols: It is an effective method for the conversion of simple, unbranched primary alcohols.Safety Concerns: The use of concentrated sulfuric acid requires significant safety precautions.

Comparative Summary of Synthetic Routes

ParameterRoute 1: Appel Reaction (PPh₃/Br₂)Route 2: Phosphorus Tribromide (PBr₃)Route 3: Hydrobromic/Sulfuric Acid (HBr/H₂SO₄)
Starting Material 2-Butyl-1-octanol2-Butyl-1-octanol2-Butyl-1-octanol
Key Reagents Triphenylphosphine, BrominePhosphorus TribromideSodium Bromide, Sulfuric Acid
Typical Yield High (88.1%)[2][3]Good to HighModerate to Good
Reaction Conditions Mild (0°C to RT)Moderate (0°C to Reflux)Harsh (Reflux)
Mechanism SN2SN2Primarily SN2 for 1° alcohols
Byproducts Triphenylphosphine oxidePhosphorous acidSodium bisulfate, water, potential side products
Purification ChromatographyDistillationDistillation
Cost-Effectiveness Lower for lab-scaleGood for larger scaleExcellent for bulk synthesis
Green Chemistry Poor (low atom economy)ModeratePoor (use of strong acid, potential for waste)
Safety Requires handling of bromineRequires handling of corrosive PBr₃Requires handling of concentrated H₂SO₄

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the scale of the synthesis, cost considerations, and the available purification capabilities.

  • For laboratory-scale synthesis where high yield and purity are paramount, the Appel Reaction (Route 1) is the recommended method. The mild reaction conditions and high reported yield make it an attractive option, provided the cost of triphenylphosphine and the need for chromatographic purification are not prohibitive.

  • For larger-scale preparations where cost is a significant factor, bromination with Phosphorus Tribromide (Route 2) presents a viable alternative. It avoids the generation of a solid byproduct, and purification by distillation is often more straightforward on a larger scale. However, careful control of the reaction temperature is crucial.

  • The Hydrobromic/Sulfuric Acid method (Route 3) is best suited for industrial-scale production of simple alkyl bromides due to its low reagent cost. However, for a somewhat sterically hindered primary alcohol like 2-butyl-1-octanol, the potential for side reactions under the harsh conditions might lead to lower yields and more complex purification, making it a less desirable choice for producing high-purity this compound in a research setting.

Ultimately, the optimal synthetic strategy will be a balance between these factors, and researchers should select the method that best aligns with their specific experimental constraints and objectives.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind this compound: Synthesis and Properties.
  • Donohoe, T. J. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning.
  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution.
  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion).
  • Clark, J. (2023). replacing the -oh group in alcohols by a halogen. Chemguide.
  • PrepChem. (2023). Preparation of sec-butyl bromide.
  • Nichols, M. A. (2014, October 27). CH223 Exp. 9 SN2 Synthesis of Butyl Bromide Pre-Lab Lecture Video [Video]. YouTube. [Link]
  • Silitonga, A. S., et al. (2019). SYNTHESIS OF BUTHYL BROMIDE LABELED 82Br FOR LEAKAGE DETECTION APPLICATION IN INDUSTRIAL PIPELINE SYSTEM. Jurnal Sains dan Teknologi Nuklir Indonesia, 20(2), 99.
  • Organic Reactions. (n.d.). Alcohol to Bromide - Common Conditions.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Potential of this compound in New Energy Materials.

Sources

A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and subsequent biological evaluation of novel compounds derived from the lipophilic precursor, 5-(Bromomethyl)undecane. While literature directly pertaining to this specific starting material is nascent, the principles governing the bioactivity of long-chain aliphatic halides are well-established. This document leverages that knowledge to provide a predictive and practical guide for screening its derivatives for antimicrobial, anticancer, and antioxidant activities. We will explore the causal relationships between molecular structure—specifically the influence of the C12 alkyl backbone—and biological function, supported by detailed, field-proven experimental protocols.

Part 1: Rationale and Synthesis Strategy

The this compound molecule is an intriguing starting point for synthesis. Its core structure consists of a C12 aliphatic chain, a feature known to impart significant lipophilicity. This property is critical for traversing biological membranes, a key step in many mechanisms of action. The presence of a reactive bromomethyl group provides a versatile handle for introducing a wide array of functional headgroups, allowing for the systematic exploration of structure-activity relationships (SAR).

The most logical and promising synthetic targets, based on decades of research into similar long-chain alkyl halides, are Quaternary Ammonium Salts (QAS).[1][2] These cationic surfactants are renowned for their potent antimicrobial properties. The long alkyl chain acts as a hydrophobic tail that facilitates intercalation into and disruption of microbial cell membranes, leading to cell lysis.[3] The optimal chain length for this activity is frequently reported to be between 10 and 16 carbons, placing the C12 backbone of this compound derivatives in a potentially ideal range for high efficacy.[1][2][3][4]

Proposed Synthetic Workflow

The primary synthetic route involves the quaternization of a tertiary amine with this compound. This is a robust and high-yielding nucleophilic substitution reaction. By varying the tertiary amine, a library of QAS with diverse hydrophilic headgroups can be generated for comparative screening.

Synthesis_Workflow start This compound (Lipophilic Precursor) process Quaternization (SN2 Reaction) start->process amine Tertiary Amine (R3N) e.g., Trimethylamine, Pyridine amine->process solvent Polar Aprotic Solvent (e.g., Acetonitrile, DMF) solvent->process Reaction Medium product Quaternary Ammonium Salt Derivative (C12H25-CH2-N+R3 Br-) process->product

Caption: General synthetic scheme for producing Quaternary Ammonium Salts from this compound.

Part 2: A Comparative Guide to Biological Activity Screening

This section details the experimental protocols for evaluating the three primary anticipated activities: antimicrobial, anticancer, and antioxidant. Each protocol is designed as a self-validating system, including necessary controls to ensure data integrity.

Antimicrobial Activity Screening

Causality & Rationale: The primary hypothesis is that QAS derivatives of this compound will exhibit potent antimicrobial activity. The mechanism relies on the amphipathic nature of the molecule: the positively charged quaternary nitrogen headgroup interacts with the negatively charged components of the microbial cell surface, while the long undecane tail penetrates the hydrophobic lipid bilayer, disrupting membrane integrity and causing leakage of cytoplasmic contents.[3] We will quantify this activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[5]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.[6][7][8] It allows for the simultaneous testing of multiple compounds at various concentrations.[7]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). A stock solution of a standard antibiotic (e.g., Gentamicin) should also be prepared.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well round-bottom microtiter plates.[9]

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • In the first column of wells, add an additional 100 µL of the compound stock solution (or standard antibiotic), resulting in a total volume of 200 µL.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.

    • Discard the final 100 µL from the tenth column. This creates a gradient of compound concentrations.[9]

    • Column 11 serves as the positive control (broth + inoculum, no compound), and column 12 serves as the negative/sterility control (broth only).[5]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an 18-24 hour culture on an agar plate.[6]

    • Adjust the turbidity of the suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Inoculation: Inoculate all wells (except the sterility control in column 12) with 5 µL of the final bacterial inoculum.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[7][8]

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[5][6]

Broth_Microdilution cluster_prep Plate Preparation cluster_inoc Inoculation cluster_read Incubation & Reading A 1. Add 100µL Broth to all wells B 2. Add 100µL Compound to first column A->B C 3. Perform 2-fold Serial Dilutions B->C F 6. Inoculate wells (except sterility control) C->F Plate ready D 4. Prepare 0.5 McFarland Bacterial Suspension E 5. Dilute to final inoculum density D->E E->F G 7. Incubate at 37°C for 16-20 hours F->G H 8. Read MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative Data (Hypothetical):

Compound IDDerivative TypeTarget OrganismExpected MIC (µg/mL)
C12-N(CH₃)₃⁺Trimethyl QASS. aureus (Gram+)8 - 32
C12-N(CH₃)₃⁺Trimethyl QASE. coli (Gram-)32 - 128
C12-Py⁺Pyridinium QASS. aureus (Gram+)4 - 16
C12-Py⁺Pyridinium QASE. coli (Gram-)16 - 64
GentamicinControlS. aureus (Gram+)0.5 - 2
GentamicinControlE. coli (Gram-)1 - 4

Note: Data is predictive, based on literature for similar C12 QAS.[1] Gram-negative bacteria are often less susceptible due to their outer membrane.

Anticancer (Cytotoxic) Activity Screening

Causality & Rationale: Long-chain aliphatic compounds have demonstrated cytotoxic activity against various cancer cell lines.[10][11] The lipophilic undecane chain can facilitate interaction with and disruption of the cancer cell membrane or enhance the uptake of the molecule into the cell, where the functional headgroup may interfere with critical cellular processes. The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[12][13] A reduction in metabolic activity is proportional to the number of viable cells, indicating cytotoxicity.[14]

Experimental Protocol: MTT Assay for Cell Viability

This assay measures the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • Addition of MTT Reagent:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[14]

    • After the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]

    • Incubate the plate for another 3-4 hours at 37°C.[14]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[14][15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate 24h for attachment A->B C 3. Treat cells with serial dilutions of compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent (final conc. 0.5 mg/mL) D->E F 6. Incubate for 3-4 hours (Formazan crystal formation) E->F G 7. Remove medium, add Solubilizing Agent (DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability and determine IC50 H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Comparative Data (Hypothetical):

Compound IDDerivative TypeCell LineExpected IC₅₀ (µM)
C12-N(CH₃)₃⁺Trimethyl QASMCF-7> 100
C12-OHAlcoholMCF-750 - 100
C12-O-PhenolPhenolic EtherMCF-710 - 50
DoxorubicinControlMCF-7< 1

Note: Data is predictive. Simple QAS may have lower anticancer activity compared to derivatives where the C12 chain delivers a known cytotoxic pharmacophore (e.g., a phenolic group).[10]

Antioxidant Activity Screening

Causality & Rationale: The aliphatic chain of this compound is not inherently antioxidative. However, it can serve as a lipophilic carrier to deliver a functional group with known antioxidant properties (e.g., a hindered phenol) into a lipid-rich environment where it can effectively scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity.[16][17] The stable DPPH radical has a deep purple color, which is reduced to a yellow color in the presence of a hydrogen-donating antioxidant. This color change is proportional to the antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well plate format for higher throughput.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • DPPH Working Solution: Prepare a ~0.1 mM solution of DPPH in ethanol or methanol. The solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0.[17]

    • Test Compounds: Prepare serial dilutions of the synthesized compounds in ethanol.

    • Standard: Prepare a series of known concentrations of a standard antioxidant like Trolox or Ascorbic Acid in ethanol.[18]

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compounds or standard to the wells.

    • For the control (blank), add 100 µL of ethanol instead of the test compound.[17]

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The results can be expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Principle cluster_reaction Radical Scavenging Reaction cluster_measurement Measurement DPPH_Radical DPPH• (Purple Radical) Antioxidant +  Antioxidant-H (Test Compound) DPPH_H → DPPH-H (Yellow, Reduced) Antioxidant_Radical +  Antioxidant• Measurement Decrease in Absorbance at 517 nm is proportional to Antioxidant Activity

Sources

A Comparative Guide to Purity Assessment of Synthesized 5-(Bromomethyl)undecane Using HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a fundamental aspect of chemical research and drug development. The integrity of scientific findings and the safety and efficacy of potential therapeutics are directly dependent on the purity of the compounds under investigation. This guide offers a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of synthesized 5-(Bromomethyl)undecane, a non-polar alkyl halide. As a Senior Application Scientist, the aim is to provide not only experimental protocols but also the underlying scientific rationale to empower researchers in making informed decisions for their analytical challenges.

The Analytical Challenge: Characterizing this compound

This compound is a non-polar, thermally stable, and relatively volatile compound. These characteristics make it a suitable candidate for analysis by both HPLC and GC.[1][2] The selection of the optimal technique hinges on the specific analytical requirements, such as the desired level of sensitivity, the need for impurity identification, and throughput considerations.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful technique for separating components in a liquid sample.[3] For a non-polar compound like this compound, a reversed-phase HPLC method is the most appropriate choice.

Experimental Protocol: Reversed-Phase HPLC

A systematic approach to HPLC method development is crucial for achieving accurate and reliable purity assessment.

1. Instrumentation and Column Selection:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector is required.

  • Stationary Phase: A C18 (octadecylsilyl) column is the industry standard for reversed-phase chromatography, offering excellent retention for non-polar analytes.[4] A column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.

2. Mobile Phase and Elution Strategy:

  • Rationale: A gradient elution, where the mobile phase composition changes over time, is generally preferred over an isocratic elution for complex samples as it can improve peak shape and resolution.

  • Mobile Phase: A combination of acetonitrile (ACN) and water is a common and effective mobile phase for reversed-phase HPLC.[4]

  • Gradient Program: A linear gradient from an initial composition of 80% ACN in water to 100% ACN over 15 minutes is a good starting point for method development.

3. Sample Preparation:

  • Solvent: The sample should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile, to ensure good peak shape.[4]

  • Concentration: A typical starting concentration is 1 mg/mL.[5]

4. Detection:

  • UV Detection: this compound lacks a strong chromophore, which can limit the sensitivity of UV detection. However, detection at low wavelengths (e.g., 210 nm) may be feasible.[5]

  • Alternative Detectors: For enhanced sensitivity, alternative detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. For definitive identification of impurities, coupling the HPLC to a Mass Spectrometer (MS) is the gold standard.[6]

Table 1: HPLC Method Parameters for Purity Assessment of this compound

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides strong retention for non-polar compounds.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic component for eluting the analyte.
Gradient 80% to 100% B over 15 minEnsures elution of the main compound and potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µLA typical injection volume.
Detector UV at 210 nm / ELSD / CAD / MSThe choice of detector depends on the required sensitivity and the need for impurity identification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve 1 mg of sample in 1 mL Acetonitrile filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject 10 µL onto C18 column separate Gradient Elution inject->separate detect Detection (UV/ELSD/CAD/MS) separate->detect integrate Integrate Peak Areas calculate Calculate Purity integrate->calculate cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_prep->cluster_hplc cluster_data cluster_data cluster_hplc->cluster_data

Caption: GC experimental workflow from sample preparation to data analysis.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC is dictated by the specific analytical goals and the nature of the sample. [7] Table 3: Head-to-Head Comparison of HPLC and GC

FeatureHPLCGC
Analyte Suitability Versatile for a wide range of compounds, including non-volatile and thermally labile ones. [3]Best for volatile and thermally stable compounds. [2]
Selectivity Based on polarity and interactions with the stationary phase. [7]Primarily based on boiling point and volatility. [7]
Resolution Good to excellent, depending on the column and mobile phase.Typically offers higher resolution and efficiency. [1]
Sensitivity Detector-dependent; can be limited with UV for this compound. [3]FID provides excellent sensitivity for hydrocarbons; MS is also highly sensitive. [6]
Impurity Identification HPLC-MS provides molecular weight information.GC-MS provides fragmentation patterns for detailed structural elucidation.
Speed Analysis times can be longer. [1]Generally faster analysis times. [3]
Cost Can have higher operational costs due to solvent consumption. [1]Generally lower solvent costs. [3]

Logical Flow for Method Selection

Method_Selection start Purity Assessment of This compound volatile Are potential impurities volatile and thermally stable? start->volatile gc GC is the preferred method volatile->gc Yes hplc HPLC is a suitable alternative volatile->hplc No or Unknown id_needed Is structural identification of impurities required? gc->id_needed hplc->id_needed gcms GC-MS is the gold standard id_needed->gcms Yes hplcms HPLC-MS is a powerful tool id_needed->hplcms Yes high_throughput Is high throughput a priority? gcms->high_throughput hplcms->high_throughput gc_fast GC often offers faster analysis times high_throughput->gc_fast Yes hplc_slower HPLC may have longer run times high_throughput->hplc_slower No

Caption: Decision tree for selecting between HPLC and GC for purity analysis.

Conclusion and Expert Recommendations

For the purity assessment of this compound, both HPLC and GC are viable and powerful techniques.

  • GC is the recommended primary technique for routine quality control and for the identification of volatile impurities. Its high resolution, speed, and the sensitivity of detectors like FID and MS make it an excellent choice. [7]* HPLC is a valuable orthogonal technique, particularly if non-volatile or thermally labile impurities are suspected. HPLC-MS can provide complementary information for impurity identification.

In a comprehensive purity assessment, employing both GC and HPLC provides a more complete picture of the sample's composition, ensuring the highest level of confidence in the quality of the synthesized this compound.

References

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Accessed January 9, 2026. [Link]
  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Accessed January 9, 2026. [Link]
  • Taylor & Francis Online. The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Accessed January 9, 2026. [Link]
  • Tentamus Group. Determination of Contaminants: HPLC vs. GC. Accessed January 9, 2026. [Link]
  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. Accessed January 9, 2026. [Link]
  • Taylor & Francis Online. The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Accessed January 9, 2026. [Link]
  • ACS Publications. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Accessed January 9, 2026. [Link]
  • ACS Publications. Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Accessed January 9, 2026. [Link]
  • PubMed. Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Accessed January 9, 2026. [Link]
  • ResearchGate. Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis | Request PDF. Accessed January 9, 2026. [Link]
  • MDPI. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Accessed January 9, 2026. [Link]
  • PubMed. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Accessed January 9, 2026. [Link]
  • LCGC. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Accessed January 9, 2026. [Link]
  • Oxford Academic. Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Accessed January 9, 2026. [Link]
  • PubMed Central. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. Accessed January 9, 2026. [Link]
  • LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Accessed January 9, 2026. [Link]

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A Comparative Guide to the Application of 5-(Bromomethyl)undecane in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate chemical intermediates is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of 5-(Bromomethyl)undecane's performance in two distinct and innovative applications: the synthesis of bio-related surfactants and as a potential building block for non-fullerene acceptors in organic solar cells. We will delve into the causality behind experimental choices, present supporting data from peer-reviewed studies, and offer detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound: A Versatile Alkylating Agent

This compound (CAS No. 85531-02-8) is a halogenated hydrocarbon with the molecular formula C₁₂H₂₅Br. Its structure, featuring a C₁₁ alkyl chain with a bromomethyl group at the 5-position, makes it a valuable intermediate in organic synthesis. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of the branched dodecyl group into a variety of molecular scaffolds. This guide will explore its utility in creating novel surfactants and organic electronic materials, comparing the resulting products with established alternatives.

Section 1: Synthesis of Alkyl Triazole Glycoside (ATG) Surfactants

The quest for effective and biocompatible surfactants is a significant focus in pharmaceuticals, cosmetics, and biotechnology. Alkyl triazole glycosides (ATGs) have emerged as a promising class of bio-related surfactants, offering potential advantages over traditional alkyl polyglucosides (APGs). This compound can be utilized in the synthesis of the hydrophobic tail of these surfactants.

Comparative Performance of ATGs and APGs

The performance of surfactants is primarily evaluated by their ability to reduce surface tension and form micelles, quantified by the critical micelle concentration (CMC). Lower CMC values indicate greater efficiency.

Surfactant TypeHydrophobic MoietyRepresentative CMC (mM)Key AdvantagesKey Disadvantages
Alkyl Triazole Glycoside (ATG) Dodecyl (from a precursor analogous to this compound)~0.2[1]Lower CMC for shorter alkyl chains, tunable properties via "click chemistry" synthesis.[1]Synthesis involves more steps than for APGs.
Alkyl Polyglucoside (APG) Dodecyl~0.3Readily available, derived from renewable resources.Higher CMC for shorter alkyl chains compared to ATGs.[1]

Expert Analysis: The triazole linkage in ATGs, introduced via a "click chemistry" approach, appears to influence the packing of the surfactant molecules at interfaces, leading to a more efficient reduction in surface tension, especially for surfactants with shorter alkyl chains.[1] The synthesis of ATGs allows for a modular approach, where the hydrophobic tail and the hydrophilic sugar headgroup can be easily varied.[1] While the synthesis is more complex than for APGs, the potential for fine-tuning surfactant properties is a significant advantage in specialized applications.

Experimental Workflow: Synthesis of an Alkyl Triazole Glycoside

The following is a generalized workflow for the synthesis of an ATG, illustrating the role of an alkyl bromide like this compound.

ATG_Synthesis cluster_hydrophobe Hydrophobic Tail Synthesis cluster_hydrophile Hydrophilic Head Synthesis cluster_click Click Chemistry Coupling A This compound B Sodium Azide A->B Nucleophilic Substitution C 5-(Azidomethyl)undecane B->C G Cu(I) Catalyst C->G D Glucose E Propargyl Alcohol D->E Glycosylation F Propargyl Glucoside E->F F->G H Alkyl Triazole Glycoside (ATG) G->H NFA_Synthesis cluster_alkylation Side Chain Attachment cluster_functionalization End-Group Functionalization A NFA Core Precursor (e.g., with hydroxyl groups) B This compound A->B Williamson Ether Synthesis C Alkylated NFA Core B->C D Electron-Withdrawing End Groups C->D Knoevenagel Condensation E Final NFA D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-(Bromomethyl)undecane (CAS No. 85531-02-8), a halogenated hydrocarbon used in synthetic chemistry. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each recommendation is explained to empower researchers with the knowledge to manage chemical waste streams effectively.

Hazard Profile and Chemical Characteristics

This compound is a combustible liquid that is classified as a skin and eye irritant.[1][2] As a brominated aliphatic hydrocarbon, its primary hazards and disposal pathway are dictated by its halogen content and its incompatibility with certain chemical classes. Understanding these properties is the foundation of its safe management.

PropertyDataSource(s)
CAS Number 85531-02-8[3][4]
Molecular Formula C₁₂H₂₅Br[3][4][5]
Appearance Colorless to light yellow liquid
GHS Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritation[1][2]
Chemical Class Halogenated Hydrocarbon[6]
Incompatibilities Strong oxidizing agents[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is necessary to mitigate the risks of skin/eye irritation and potential exposure to vapors. The selection of equipment depends on the scale of the operation.

ScenarioEyes/FaceHandsBodyRespiratory
Routine Handling (<100 mL in ventilated area)ANSI Z87.1-compliant safety glasses with side shieldsChemical-resistant gloves (Nitrile, Neoprene)[8][9]Standard flame-resistant lab coatNot typically required if handled in a certified chemical fume hood
Large Volume Transfers (>100 mL)Chemical splash goggles and a full-face shield[10]Double-gloving with chemical-resistant gloves (e.g., Nitrile inner, Butyl outer)Chemical-resistant apron over a lab coat[8][10]Recommended to work within a chemical fume hood[11]
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl or Viton®)Chemical-resistant coveralls or suit[10]Air-purifying respirator with organic vapor cartridges may be necessary depending on spill size and ventilation[12]

Causality: The requirement for enhanced eye and body protection during large-volume transfers or spills is due to the increased risk of splashes.[10] The use of specific glove materials is determined by their breakthrough time and compatibility with halogenated hydrocarbons.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. The procedure varies based on the spill's magnitude.

Spill Response Decision Workflow

SpillResponse Start Spill of this compound Detected Alert Alert Personnel in Immediate Area Start->Alert Assess Assess Spill Size & Location SmallSpill Small Spill (<100 mL) Contained in Fume Hood Assess->SmallSpill Small & Contained LargeSpill Large Spill (>100 mL) or Outside Containment Assess->LargeSpill Large or Uncontained PPE Don Appropriate PPE (Spill Level) SmallSpill->PPE Evacuate Evacuate Area Immediately LargeSpill->Evacuate Alert->Assess Contain Contain Spill with Inert Absorbent (Vermiculite, Sand, Spill Pads) PPE->Contain Collect Collect Absorbed Material Use Non-Sparking Tools Contain->Collect Package Package in a Labeled, Sealable Hazardous Waste Container Collect->Package Decontaminate Decontaminate Area with Soap and Water Package->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose CallEHS Call Emergency Services & EHS Evacuate->CallEHS

Sources

Personal protective equipment for handling 5-(Bromomethyl)undecane

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Laboratory Professionals

In the fast-paced environment of drug discovery and chemical synthesis, the safe handling of reactive intermediates is a cornerstone of successful research. 5-(Bromomethyl)undecane, a valuable alkylating agent, requires a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols.

Understanding the Hazard Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation and serious eye irritation[1]. While comprehensive toxicological data is limited, its nature as an alkyl bromide necessitates caution due to the potential for irritation to the skin, eyes, and respiratory system upon exposure.

Some key physical and chemical properties include:

PropertyValue
Molecular FormulaC₁₂H₂₅Br[1]
Molecular Weight249.23 g/mol [1][2][3][4]
Boiling Point271.6 ± 8.0 °C (Predicted)[2][5]
Density1.037 ± 0.06 g/cm³ (Predicted)[2][5]
Storage TemperatureInert atmosphere, Room Temperature[2][3][5]

Personal Protective Equipment (PPE): A Mandated Protocol

A robust PPE protocol is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles[6][7].

  • Hand Protection: Nitrile gloves are recommended for their resistance to a range of chemicals.[8][9]. Double-gloving is a best practice that provides an additional layer of protection[10]. Gloves should be inspected before use and changed immediately if contamination is suspected[11].

  • Body Protection: A flame-retardant lab coat or apron should be worn to protect against splashes[6][9].

  • Footwear: Closed-toe shoes are a standard and essential component of laboratory safety.

Engineering Controls: The Primary Defense

All procedures involving this compound, from weighing and transferring to its use in reactions, must be conducted within a properly functioning chemical fume hood[10][12]. This is the most effective way to control exposure to potentially harmful vapors.

Step-by-Step Handling and Disposal Workflow

A systematic approach to the entire lifecycle of the chemical in the lab minimizes risk.

Caption: Workflow for the safe handling of this compound.

Storage

Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[10][13]. Keep the container tightly closed[10][11][14].

Spill Management

In the event of a spill, the primary response should be to ensure the safety of all personnel.

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand[15][16][17].

    • Carefully scoop the absorbent material into a designated, labeled hazardous waste container[11][16].

    • Decontaminate the spill area[16].

  • Large Spills:

    • Evacuate the area immediately[15][17][18].

    • Alert your institution's emergency response or Environmental Health and Safety (EHS) department[16][19].

    • Do not attempt to clean up a large spill without proper training and equipment[20].

First Aid and Exposure Response

Immediate action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes[15][16][20]. Remove any contaminated clothing[16][20]. Seek medical attention[15][16].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[15][20]. Seek immediate medical attention[15][16].

  • Inhalation: Move the affected person to fresh air[15]. If breathing is difficult, administer oxygen and seek medical attention[15].

  • Ingestion: Do NOT induce vomiting[13][15]. Rinse the mouth with water and seek immediate medical attention[11][15].

Waste Disposal

All materials contaminated with this compound, including empty containers, gloves, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container[10][11]. The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.

  • This compound is a halogenated organic compound and should be segregated into the appropriate waste stream for halogenated organic waste[21].

  • Store the waste container in a designated satellite accumulation area until it is collected by your institution's certified hazardous waste disposal service[22].

By implementing these comprehensive safety measures, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • LookChem. (n.d.). This compound|85531-02-8.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • HSE. (n.d.). Emergency response / spill control.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?
  • Rutgers University Environmental Health and Safety. (n.d.). Bromine.
  • San Jose State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.